(S)-Piperazin-2-ylmethanol dihydrochloride
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
[(2S)-piperazin-2-yl]methanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.2ClH/c8-4-5-3-6-1-2-7-5;;/h5-8H,1-4H2;2*1H/t5-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSXUBVXZCCDHZ-XRIGFGBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)CO.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H](CN1)CO.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660871 | |
| Record name | [(2S)-Piperazin-2-yl]methanol--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149629-73-2 | |
| Record name | [(2S)-Piperazin-2-yl]methanol--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-piperazin-2-ylmethanol dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to (S)-Piperazin-2-ylmethanol Dihydrochloride
Introduction: The Strategic Value of a Chiral Piperazine Synthon
In the landscape of modern medicinal chemistry, the piperazine ring stands out as a "privileged scaffold," a structural motif consistently found in a multitude of approved therapeutic agents.[1][2] Its prevalence is due to a unique combination of properties: the two nitrogen atoms provide handles for synthetic modification, improve aqueous solubility, and can be tailored to modulate the basicity (pKa) of the final molecule, all of which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.[1][2]
Within this important class of compounds, chiral derivatives offer an additional layer of sophistication, allowing for precise three-dimensional interactions with biological targets like enzymes and receptors.[3] (S)-Piperazin-2-ylmethanol dihydrochloride emerges as a particularly valuable chiral building block. It combines the benefits of the piperazine core with a stereodefined hydroxymethyl group, providing a versatile point for synthetic elaboration while maintaining spatial control.[4] The dihydrochloride salt form enhances the compound's stability and handling characteristics, making it a reliable and practical synthon for drug discovery and development pipelines.[4][5]
This technical guide provides an in-depth analysis of the core chemical properties, synthesis, characterization, applications, and handling of this compound for researchers, scientists, and drug development professionals.
Core Physicochemical Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. The key physicochemical data for this compound are summarized below. These parameters are essential for reaction setup, purification, formulation, and analytical method development.
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-piperazinylmethanol dihydrochloride | [6][7] |
| CAS Number | 149629-73-2 | [6][8] |
| Molecular Formula | C₅H₁₄Cl₂N₂O | [6][9] |
| Molecular Weight | 189.08 g/mol | [6][8][9] |
| Appearance | White to yellow or light brown solid/crystals | [8][9] |
| Purity | Typically ≥96% | [7][8] |
| InChI Key | ZGSXUBVXZCCDHZ-XRIGFGBMSA-N | [6][8] |
| Storage | Store at 2-8°C under an inert atmosphere | [8] |
Synthesis and Purification
The reliable synthesis of high-purity this compound is critical for its use in pharmaceutical development. The most common and scalable approach begins with the corresponding chiral carboxylic acid, (S)-Piperazine-2-carboxylic acid.
General Synthetic Pathway
The synthesis is a multi-step process that hinges on the selective reduction of a carboxylic acid in the presence of secondary amines. To prevent side reactions, the piperazine nitrogens are typically protected before the reduction step. A common strategy involves using the di-tert-butyl carbonate (Boc) protecting group. The protected intermediate is then reduced, followed by acidic deprotection, which concurrently forms the desired dihydrochloride salt.[4]
Caption: General workflow for synthesizing this compound.
Protocol: Dihydrochloride Salt Formation from Free Base
For instances where the free base, (S)-Piperazin-2-ylmethanol, is isolated, its conversion to the stable dihydrochloride salt is a straightforward and crucial final step. This process enhances stability and improves handling properties.
Materials:
-
(S)-Piperazin-2-ylmethanol (free base)
-
Anhydrous solvent (e.g., Methanol, Isopropanol, or Diethyl Ether)
-
Concentrated Hydrochloric Acid (HCl) or HCl gas
-
Ice bath
-
Stir plate and magnetic stir bar
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Dissolution: Dissolve the (S)-Piperazin-2-ylmethanol free base in a minimal amount of the chosen anhydrous solvent in a flask equipped with a magnetic stir bar.
-
Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5°C with gentle stirring. This moderation is crucial to control the exothermic nature of the acid-base neutralization.
-
Acidification: Slowly add 2.1 equivalents of concentrated HCl dropwise to the stirred solution.[10] Alternatively, bubble anhydrous HCl gas through the solution. The goal is to protonate both nitrogen atoms of the piperazine ring.
-
Precipitation: The dihydrochloride salt is typically much less soluble in organic solvents than the free base and will precipitate out of the solution as a white or off-white solid.
-
Reaction Completion: Continue stirring the slurry in the ice bath for an additional 30-60 minutes to ensure complete precipitation.[10]
-
Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold, anhydrous solvent to remove any residual impurities.
-
Drying: Dry the resulting white solid under vacuum to yield the final this compound.
Analytical Characterization
Confirming the identity, purity, and structural integrity of the synthesized compound is a non-negotiable step in any research or development workflow. A combination of spectroscopic and chromatographic methods provides a comprehensive quality control assessment.
Spectroscopic and Analytical Profile
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is used to confirm the molecular structure. Key expected signals include peaks corresponding to the hydroxymethyl (-CH₂OH) group, the proton on the chiral center, and the distinct protons of the piperazine ring.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): This analysis verifies the carbon backbone of the molecule, with distinct signals expected for the hydroxymethyl carbon, the chiral carbon, and the carbons of the piperazine ring.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the free base cation (C₅H₁₂N₂O).
-
Infrared Spectroscopy (IR): The IR spectrum should show characteristic peaks for O-H and N-H stretches, confirming the presence of the alcohol and amine functional groups.[9]
-
Purity Analysis (HPLC): High-Performance Liquid Chromatography is the standard method for determining the purity of the final compound, typically aiming for >95% for research applications.[9]
Workflow for Quality Control
A self-validating system for quality control ensures that each batch of the compound meets the required specifications before being used in further experiments.
Caption: A standard quality control workflow for batch release.
Applications in Medicinal Chemistry
This compound is not an active pharmaceutical ingredient itself but rather a critical intermediate used in the synthesis of complex bioactive molecules.[9] Its utility spans multiple therapeutic areas.
-
Scaffold for CNS-Active Agents: The piperazine moiety is a well-established pharmacophore for compounds targeting the central nervous system (CNS). This building block is valuable in designing potential drugs for conditions like anxiety, depression, and schizophrenia.[9]
-
Linker in PROTACs: In the cutting-edge field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) require linkers to connect a target-binding warhead to an E3 ligase ligand.[11] The semi-rigid nature of the piperazine ring can pre-organize the molecule, while its hydrophilicity can improve the solubility and cell permeability of the final PROTAC, making derivatives of this compound highly attractive for linker design.[11][12]
-
Antimicrobial and Antiviral Agents: The piperazine scaffold has been incorporated into numerous compounds exhibiting antimicrobial and antiviral properties.[1][9] This synthon provides a reliable starting point for developing new therapeutic agents in infectious diseases.
-
Kinase Inhibitors: Many kinase inhibitors used in oncology feature a piperazine ring to enhance binding affinity and modulate pharmacokinetic properties.[13] The chiral nature of (S)-Piperazin-2-ylmethanol allows for stereospecific interactions within the kinase active site.
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure user safety and maintain the integrity of the compound.
-
Hazard Identification: this compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[7][8]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or fume hood. Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[14][15]
-
Handling Precautions: Avoid creating dust.[14] Avoid contact with skin, eyes, and clothing.[15] Wash hands thoroughly after handling.
-
Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[14] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[8] The compound can be hygroscopic (absorbs moisture from the air), so protection from moisture is critical.[16]
-
In Case of Exposure:
-
Skin Contact: Immediately wash off with soap and plenty of water.[14]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[15]
-
Inhalation: Move the person to fresh air.[15]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[14] In all cases of significant exposure, seek immediate medical attention.
-
References
- Piperazin-2-ylmethanol dihydrochloride. (n.d.). MySkinRecipes.
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). PubMed Central.
- The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2022). PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thieme-connect.de [thieme-connect.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound | 149629-73-2 [sigmaaldrich.com]
- 7. This compound | 149629-73-2 [sigmaaldrich.com]
- 8. This compound | 149629-73-2 [sigmaaldrich.com]
- 9. Piperazin-2-ylmethanol dihydrochloride [myskinrecipes.com]
- 10. PIPERAZINE DIHYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemicalbook.com [chemicalbook.com]
- 15. aksci.com [aksci.com]
- 16. fishersci.com [fishersci.com]
An In-depth Technical Guide to (S)-Piperazin-2-ylmethanol Dihydrochloride: Synthesis, Characterization, and Applications in Modern Drug Discovery
For Distribution Among Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Piperazin-2-ylmethanol dihydrochloride (CAS Number: 149629-73-2) has emerged as a pivotal chiral building block in contemporary medicinal chemistry. Its unique structural features, combining a piperazine scaffold with a primary alcohol on a stereocenter, offer a versatile platform for the synthesis of complex molecules with significant therapeutic potential. The piperazine moiety is a well-recognized "privileged scaffold" in drug design, often imparting favorable pharmacokinetic properties such as enhanced aqueous solubility and metabolic stability. This guide provides a comprehensive technical overview of this compound, encompassing its chemical properties, detailed synthetic protocols, analytical characterization, and key applications, with a particular focus on its burgeoning role in the development of Proteolysis-Targeting Chimeras (PROTACs).
Physicochemical Properties and Structural Elucidation
This compound is a white to yellow solid, typically supplied as a crystalline powder. The dihydrochloride salt form enhances its stability and aqueous solubility, which is a critical attribute for its use in various synthetic and biological applications.[1][2]
| Property | Value | Source |
| CAS Number | 149629-73-2 | [2] |
| Molecular Formula | C₅H₁₄Cl₂N₂O | [2] |
| Molecular Weight | 189.08 g/mol | [2] |
| Appearance | White to Yellow Solid | [2] |
| Purity | Typically ≥96% | [2] |
| Storage Temperature | 2-8°C, under inert atmosphere | [2] |
| InChI Key | ZGSXUBVXZCCDHZ-XRIGFGBMSA-N | [2] |
Synthesis of this compound
The enantiomerically pure synthesis of (S)-Piperazin-2-ylmethanol is crucial for its application in stereospecific drug candidates. The most common and reliable strategies commence from readily available chiral precursors, primarily (S)-serine or (S)-piperazine-2-carboxylic acid. Below, we detail a robust synthetic pathway starting from (S)-piperazine-2-carboxylic acid, which involves protection of the piperazine nitrogens, reduction of the carboxylic acid, and subsequent deprotection and salt formation.[3]
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: N,N'-di-Boc Protection of (S)-Piperazine-2-carboxylic acid
This initial step is critical to prevent side reactions at the nitrogen atoms during the subsequent reduction of the carboxylic acid.[3]
-
Procedure:
-
Suspend (S)-piperazine-2-carboxylic acid dihydrochloride (1.0 eq) in a mixture of water and a suitable organic solvent like dichloromethane (DCM).
-
Cool the mixture in an ice bath (0-5°C) and add a base such as sodium hydroxide (2.2 eq) portion-wise to maintain a basic pH.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 2.2 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Perform an acidic workup by separating the organic layer and washing with a dilute acid solution (e.g., 1M HCl), followed by brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure N,N'-di-Boc-(S)-piperazine-2-carboxylic acid.
-
Step 2: Reduction of N,N'-di-Boc-(S)-piperazine-2-carboxylic acid
The protected carboxylic acid is reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[4]
-
Procedure:
-
Dissolve the N,N'-di-Boc-(S)-piperazine-2-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Slowly and carefully add a solution of LiAlH₄ (1.5 eq) in THF to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Carefully quench the reaction at 0°C by the sequential addition of water, 15% aqueous NaOH, and then more water.
-
Filter the resulting aluminum salts and wash the filter cake thoroughly with THF.
-
Combine the filtrates and concentrate under reduced pressure to obtain crude (S)-(1,4-Di-Boc-piperazin-2-yl)methanol. The crude product is often of sufficient purity for the next step.
-
Step 3: Deprotection and Salt Formation
The Boc protecting groups are removed under acidic conditions, and the resulting free base is converted to the stable dihydrochloride salt.[3][4]
-
Procedure:
-
Dissolve the crude (S)-(1,4-Di-Boc-piperazin-2-yl)methanol in a suitable solvent such as ethanol or methanol.
-
Cool the solution in an ice bath and bubble hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent (e.g., 4M HCl in dioxane) until the solution is saturated.
-
Stir the reaction at room temperature for 2-4 hours, during which the product will precipitate.
-
Collect the solid product by filtration, wash with a cold non-polar solvent like diethyl ether, and dry under vacuum to yield this compound.
-
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of this compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. The dihydrochloride salt is typically analyzed in D₂O or DMSO-d₆. The expected ¹H NMR spectrum will show characteristic signals for the piperazine ring protons and the hydroxymethyl group. The ¹³C NMR spectrum will show distinct signals for the five carbon atoms in the molecule.
| Expected ¹³C NMR Chemical Shifts (in D₂O) | Approximate δ (ppm) |
| C=O (Carboxylic Acid Precursor) | ~175 |
| -CH₂OH | ~60-65 |
| Piperazine Ring Carbons | ~40-55 |
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will confirm the molecular weight of the free base (C₅H₁₂N₂O, MW: 116.16).
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound. Due to its polar nature and lack of a strong chromophore, specialized HPLC methods are often required.[5]
Method 1: Ion-Pair Reversed-Phase HPLC with UV Detection
This method enhances the retention of the polar, cationic analyte on a non-polar stationary phase by forming a neutral ion-pair.
-
Experimental Protocol:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: Aqueous buffer containing an ion-pairing reagent (e.g., sodium 1-heptanesulfonate) at a controlled pH.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Detection: UV at a low wavelength (e.g., 205-215 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase or a water/methanol mixture.
-
Method 2: Chiral HPLC for Enantiomeric Purity
Ensuring the enantiomeric excess (ee) is critical. This is achieved using a chiral stationary phase (CSP).[6]
-
Experimental Protocol:
-
Column: Polysaccharide-based CSP (e.g., Chiralpak® IC).
-
Mobile Phase: A mixture of acetonitrile, methanol, and a small amount of an amine modifier like diethylamine (DEA) to improve peak shape.
-
Detection: UV at a low wavelength (e.g., 205 nm).
-
Analysis: The two enantiomers will be separated into distinct peaks, allowing for the calculation of enantiomeric excess.
-
Caption: General workflow for HPLC purity analysis.
Applications in Drug Discovery and Development
The structural attributes of this compound make it a valuable building block in various therapeutic areas, particularly for central nervous system (CNS) disorders and oncology.
Role in PROTAC Development
A significant and modern application of this molecule is in the synthesis of linkers for Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of target proteins by bringing them into proximity with an E3 ubiquitin ligase.[7][8] The linker is a critical component influencing the efficacy and pharmacokinetic properties of the PROTAC. The piperazine moiety in the linker can enhance solubility and provide a semi-rigid scaffold, which is beneficial for the formation of a stable ternary complex between the target protein and the E3 ligase.[7]
Caption: Role of a piperazine-based linker in PROTAC-mediated ternary complex formation.
Exemplary Synthesis of a PROTAC Linker Intermediate
The hydroxymethyl group of (S)-Piperazin-2-ylmethanol provides a convenient handle for attachment to other components of the PROTAC.
-
Procedure:
-
Mono-Boc Protection: Selectively protect one of the nitrogen atoms of (S)-Piperazin-2-ylmethanol with a Boc group.
-
Linker Attachment: The remaining free secondary amine can be coupled to a linker precursor containing a reactive group, such as a carboxylic acid (via amide bond formation) or an alkyl halide (via nucleophilic substitution).
-
Further Elaboration: The hydroxymethyl group can be further modified or used as an attachment point for the E3 ligase ligand or the target protein warhead.
-
Safety, Handling, and Storage
As with all chemical reagents, proper safety precautions must be observed when handling this compound.
| Safety Aspect | Recommendation | Source |
| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and eye/face protection. | [9][10] |
| Handling | Handle in a well-ventilated area. Avoid formation of dust and aerosols. | [9] |
| Storage | Store in a tightly closed container in a dry, cool (2-8°C), and well-ventilated place, under an inert atmosphere. | [2][9] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [9] |
| First Aid (Skin) | Wash with plenty of water. If skin irritation occurs, get medical advice/attention. | [9] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [9][11] |
Conclusion
This compound is a chiral building block of significant value to the drug discovery and development community. Its well-defined stereochemistry, coupled with the favorable physicochemical properties imparted by the piperazine ring, makes it an attractive component for the synthesis of novel therapeutics. The synthetic routes are well-established, and robust analytical methods are available for its characterization and quality control. Its growing importance in the design of innovative therapeutic modalities like PROTACs underscores its potential to contribute to the development of next-generation medicines. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this versatile compound in their scientific endeavors.
References
- An In-depth Technical Guide to the Synthesis of (1,4-Dimethylpiperazin-2-yl)methanol. (2025). BenchChem.
- Application Notes and Protocols for Piperazin-2-ylmethanol Dihydrochloride in PROTAC Development. (2025). BenchChem.
- An In-depth Technical Guide to the Preparation of Racemic Piperazin-2-ylmethanol Dihydrochloride. (2025). BenchChem.
- An In-depth Technical Guide on the Solubility and Stability of Piperazin-2-ylmethanol Dihydrochloride. (2025). BenchChem.
- SAFETY DATA SHEET. (2025, December 22). Fisher Scientific.
- Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. (2025). BenchChem.
- Application Notes and Protocols for the Analytical Characterization of Piperazine Deriv
- Bedürftig, S., & Wünsch, B. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorganic & Medicinal Chemistry, 12(12), 3299–3311.
- A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. (2020).
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 1045-1051.
- The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. (2019). Food Chemistry, 276, 62-68.
- A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. (2020).
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 1045-1051.
- SAFETY DATA SHEET. (2018, January 18). Fisher Scientific.
- 1 H Chemical Shifts (ppm) and Coupling Constants (Hz) of 1-8. (2009).
- Material Safety Data Sheet. (2007, May 10). Spectrum Chemical.
- (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride. (n.d.). PubChem.
- avoiding racemization during the synthesis of 1-(Piperazin-2-yl)ethanol. (2025). BenchChem.
- Piperazine Dihydrochloride. (n.d.). PubChem.
- Application Notes and Protocols for Boc-Protected Piperazin-2-ylmethanol in Peptide Synthesis. (2025). BenchChem.
- 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the... (n.d.). ResearchGate.
- 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
- This compound | 149629-73-2. (n.d.). Sigma-Aldrich.
- Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
- Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. (2016). Organic Chemistry Frontiers, 3(11), 1415-1418.
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development, 20(7), 1191–1203.
- A Researcher's Guide to HPLC Methods for Purity Assessment of PROTACs. (2025). BenchChem.
- Experiment 13 – Properties of Amines and Amides. (n.d.). Moorpark College.
- Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. (2025). BenchChem.
- Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. (2012). The Journal of Organic Chemistry, 77(24), 11213–11222.
- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (2013). International Journal of Pharmaceutical Sciences and Research, 4(9), 3535-3539.
- 13 C NMR Chemical Shifts. (n.d.).
- DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (2017). Revue Roumaine de Chimie, 62(11-12), 895-903.
- 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
- PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (2022). RSC Advances, 12(35), 21968-21975.
- Application Note: A Step-by-Step Guide for Synthesizing a PROTAC Using a Bifunctional Tos-PEG-Boc Linker. (2025). BenchChem.
- Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. (2012). Toxicological Research, 28(4), 251–257.
- Design the Perfect PROTAC®. (n.d.). Sigma-Aldrich.
- Organic Nitrogen Compounds V: Amine Salts. (2019). Spectroscopy, 34(9), 12-17.
- Novel approaches for the rational design of PROTAC linkers. (2020). Exploration of Targeted Anti-tumor Therapy, 1(4), 231-255.
- A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines. (2010). Letters in Organic Chemistry, 7(8), 624-627.
- 3.5: Chemical Properties of Amines.
- A Comparative Guide to HPLC Methods for Purity Analysis of Aminofurans. (2025). BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | 149629-73-2 [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
(2S)-2-piperazinylmethanol dihydrochloride structural information
An In-depth Technical Guide to (2S)-2-Piperazinylmethanol Dihydrochloride: Structure, Properties, Synthesis, and Application
Introduction
(2S)-2-Piperazinylmethanol dihydrochloride is a chiral heterocyclic organic compound of significant interest to the pharmaceutical and drug development industries. As a derivative of piperazine, a scaffold known for conferring favorable pharmacokinetic properties, this molecule serves as a versatile building block in medicinal chemistry.[1] The presence of a stereochemically defined center at the C2 position, coupled with a primary alcohol functional group, provides a strategic handle for constructing complex, biologically active molecules.
The dihydrochloride salt form is critical, enhancing the compound's stability and aqueous solubility, which are paramount considerations for both chemical synthesis and pharmaceutical formulation.[2][3] This technical guide offers a comprehensive overview of the structural information, physicochemical properties, synthetic methodologies, analytical protocols, and safe handling procedures for (2S)-2-piperazinylmethanol dihydrochloride, designed for researchers, scientists, and drug development professionals.
Part 1: Physicochemical and Structural Characterization
A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application. (2S)-2-Piperazinylmethanol dihydrochloride is a white to off-white solid powder, characterized by its specific stereochemistry and salt form.[4]
Key Properties and Identifiers
The essential physicochemical and identifying information for (2S)-2-piperazinylmethanol dihydrochloride is summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 149629-73-2 | [4][5] |
| Molecular Formula | C₅H₁₄Cl₂N₂O | [5] |
| Molecular Weight | 189.08 g/mol | [4][5] |
| Appearance | Powder / Solid | [4] |
| Purity | Typically ≥95-98% | [4][5] |
| IUPAC Name | (2S)-2-piperazinylmethanol dihydrochloride | [6] |
| InChI Key | ZGSXUBVXZCCDHZ-XRIGFGBMSA-N | [4][6] |
| SMILES | OC[C@H]1NCCNC1.[H]Cl.[H]Cl | [5] |
Structural Elucidation
The structure consists of a six-membered piperazine ring with a hydroxymethyl (-CH₂OH) substituent at the second position. The "(2S)" designation defines the stereochemistry at this chiral center. In the dihydrochloride salt, both nitrogen atoms of the piperazine ring are protonated and associated with chloride counter-ions. This ionic character is the primary driver of its physical properties.
Solubility and Stability Profile
Solubility: The presence of two protonated amine centers and a polar hydroxyl group confers high aqueous solubility, a desirable trait for many biological and synthetic applications.[2] Conversely, its ionic nature results in low to negligible solubility in non-polar organic solvents such as dichloromethane and hexane.[2] For most salts, aqueous solubility demonstrates a positive correlation with temperature; therefore, gentle heating can be employed to dissolve higher concentrations.[2]
Stability: The compound is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[7][8] Therefore, it should be stored in a tightly sealed container in a dry environment. Under normal storage conditions (room temperature or 4°C, protected from light), it is a stable solid.[5] Chemical stability, particularly against degradation, is a critical parameter assessed via forced degradation studies, as detailed in Part 3.
Part 2: Synthesis and Purification
While various synthetic routes exist, a common and illustrative approach for preparing the analogous racemic piperazin-2-ylmethanol involves a multi-step process starting from piperazine-2-carboxylic acid.[3] This pathway highlights key principles of protecting group chemistry and functional group transformations relevant to this class of molecules.
Synthetic Workflow Overview
The synthesis can be logically segmented into four primary stages: protection of the reactive amine groups, reduction of the carboxylic acid to a primary alcohol, deprotection to unmask the amines, and finally, formation of the stable dihydrochloride salt.
Detailed Experimental Protocol (Illustrative for Racemic Synthesis)
This protocol is adapted from established methodologies for the synthesis of racemic piperazin-2-ylmethanol dihydrochloride.[3]
Step 1: N,N'-di-Boc Protection of Piperazine-2-carboxylic Acid
-
Causality: The secondary amine functionalities of the piperazine ring are highly reactive. Protection with the tert-butyloxycarbonyl (Boc) group is essential to prevent them from interfering with the subsequent reduction step.
-
Dissolve racemic piperazine-2-carboxylic acid in a suitable aqueous base (e.g., 1M NaOH solution).
-
Cool the solution in an ice bath to 0-5°C.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise while maintaining the temperature and pH.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the mixture with a suitable acid (e.g., citric acid or dilute HCl) to precipitate the product.
-
Filter, wash with cold water, and dry the resulting solid, N,N'-di-Boc-piperazine-2-carboxylic acid.
Step 2: Reduction of 1,4-Di-Boc-piperazine-2-carboxylic Acid
-
Causality: A strong reducing agent is required to convert the carboxylic acid to a primary alcohol. Lithium aluminum hydride (LiAlH₄) or borane complexes are commonly used for this transformation.
-
Suspend the protected carboxylic acid in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0°C.
-
Slowly add a solution of the reducing agent (e.g., LiAlH₄ in THF).
-
After the addition is complete, allow the reaction to stir at room temperature or with gentle heating until completion, monitored by TLC or LC-MS.
-
Carefully quench the reaction by the sequential addition of water, aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting solids and concentrate the filtrate to yield the crude protected alcohol, (1,4-Di-Boc-piperazin-2-yl)methanol.
Step 3 & 4: Deprotection and Dihydrochloride Salt Formation
-
Causality: The Boc protecting groups are acid-labile. Treatment with a strong acid like hydrochloric acid simultaneously removes the Boc groups and forms the desired dihydrochloride salt.
-
Dissolve the crude protected alcohol from the previous step in a suitable organic solvent (e.g., methanol, dioxane, or ethyl acetate).
-
Cool the solution in an ice bath.
-
Bubble anhydrous HCl gas through the solution or add a solution of HCl in the chosen solvent.
-
Stir the reaction for several hours until deprotection is complete.
-
The product, (2S)-2-piperazinylmethanol dihydrochloride, will typically precipitate from the solution.
-
Collect the solid by filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum.
Part 3: Analytical Methodologies for Quality Control
Ensuring the identity, purity, and stability of a compound is a non-negotiable aspect of drug development. A robust analytical framework is essential.
Structural Verification
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. For (2S)-2-piperazinylmethanol, one would expect to see characteristic signals for the hydroxymethyl protons, the chiral proton at C2, and the remaining protons on the piperazine ring.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight. An exact mass measurement can verify the elemental composition. The expected molecular ion for the free base (C₅H₁₂N₂O) would be observed.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the O-H stretch from the alcohol and N-H stretches from the amine hydrochlorides.
Stability-Indicating Assay: Forced Degradation
A forced degradation study is a self-validating system designed to understand the intrinsic stability of a drug substance by subjecting it to stress conditions more severe than accelerated stability testing.[2] This protocol is crucial for developing stability-indicating analytical methods (e.g., HPLC) that can separate the parent compound from any potential degradation products.
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in water or methanol).[2]
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions in separate, parallel experiments. A control sample, protected from stress, must be analyzed concurrently.
-
Acid Hydrolysis: Mix with 0.1 M HCl and heat at 60-80°C for a set time course (e.g., 2, 8, 24 hours). Neutralize samples with 0.1 M NaOH before analysis.[2]
-
Base Hydrolysis: Mix with 0.1 M NaOH and heat at 60-80°C for the same time course. Neutralize with 0.1 M HCl before analysis.[2]
-
Oxidative Degradation: Mix with a solution of 3-6% hydrogen peroxide (H₂O₂) and keep at room temperature.
-
Thermal Degradation: Heat the stock solution and a sample of the solid powder at an elevated temperature (e.g., 80°C).[2]
-
Photolytic Degradation: Expose the stock solution and solid powder to light with an overall illumination of not less than 1.2 million lux hours and near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[2]
-
-
Analysis: Analyze all stressed samples and the control using a suitable chromatographic method (e.g., reverse-phase HPLC with UV detection) to quantify the parent compound and detect any degradation products.
Part 4: Applications in Research and Drug Development
The piperazine moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs across various therapeutic areas.[1] (2S)-2-Piperazinylmethanol dihydrochloride leverages this advantage while providing a chiral handle for specific molecular interactions.
-
Chiral Building Block: As a single enantiomer, it allows for the synthesis of stereochemically pure final compounds. This is critical as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.
-
Functional Handle for Derivatization: The primary alcohol is a versatile functional group that can be easily oxidized to an aldehyde or carboxylic acid, or converted to ethers, esters, or amines, allowing for the exploration of a wide chemical space to optimize drug properties.
-
Scaffold for Novel Therapeutics: Piperazine derivatives have shown potential as antimicrobial agents, and this compound serves as an excellent starting point for the development of new drugs to combat multidrug-resistant pathogens.[1] The structural versatility of the piperazine ring allows for modifications that can enhance bioactivity and improve pharmacokinetic properties.[1]
Part 5: Safety, Handling, and Storage
Adherence to safety protocols is mandatory when handling any chemical. (2S)-2-piperazinylmethanol dihydrochloride is classified as harmful and an irritant.
GHS Hazard Information
| Pictogram | Code | Hazard Statement | Source(s) |
| GHS07 | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [4][5] |
Handling and Personal Protective Equipment (PPE)
-
Always handle this compound inside a certified chemical fume hood.[7][9]
-
Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and tight-sealing safety goggles.[7][8][10]
-
Avoid formation and inhalation of dust.[9][10] If dust is unavoidable, use a respirator with a particulate filter.
-
Ensure that safety showers and eyewash stations are readily accessible in the immediate work area.[7]
Storage and Incompatibilities
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7][9] Given its hygroscopic nature, storage in a desiccator is recommended.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[7] The compound will react with bases to form the free base form.
-
Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen chloride gas.[7]
Conclusion
(2S)-2-Piperazinylmethanol dihydrochloride is a high-value chiral building block with significant potential in drug discovery and development. Its well-defined structure, favorable solubility, and versatile functional handle make it an attractive starting material for synthesizing novel therapeutic agents. A comprehensive understanding of its synthesis, analytical characterization, and safe handling, as outlined in this guide, is essential for its effective and responsible use in the research laboratory.
References
- GHS SDS for (S)-piperazin-2-ylmethanol dihydrochloride. (n.d.). XiXisys.
- Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. (2025). PubMed.
Sources
- 1. Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound | 149629-73-2 [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 149629-73-2 Name: this compound [xixisys.com]
- 10. chemicalbook.com [chemicalbook.com]
The Ascendancy of Chiral Piperazines: A Technical Guide to Their Strategic Role in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The piperazine ring, a seemingly simple six-membered heterocycle, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its frequent appearance in a vast array of clinically successful drugs is a testament to its remarkable versatility. However, the true potential of this scaffold is unlocked when chirality is introduced, creating a three-dimensional architecture that can profoundly influence biological activity. This in-depth technical guide, designed for researchers and drug development professionals, explores the critical role of chiral piperazine scaffolds, from their stereoselective synthesis to their impact on pharmacology and pharmacokinetics, ultimately shaping the landscape of modern drug discovery.
The Significance of Chirality in the Piperazine Scaffold: Beyond a Simple Ring
The introduction of a stereocenter into the piperazine ring transforms it from a conformationally flexible, achiral unit into a rigid, three-dimensional pharmacophore. This seemingly subtle change has profound implications for drug-target interactions, as biological systems are inherently chiral. Enantiomers of a piperazine-containing drug can exhibit vastly different pharmacological and pharmacokinetic profiles.[1] One enantiomer, the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," could be inactive, less potent, or even contribute to off-target effects and toxicity.[1]
The strategic incorporation of chirality into the piperazine scaffold allows for:
-
Enhanced Potency and Selectivity: A specific stereoisomer can orient key functional groups in a precise spatial arrangement, leading to optimal interactions with the target protein's binding site. This can result in a significant increase in binding affinity and selectivity over other receptors, reducing the potential for side effects.
-
Improved Pharmacokinetic Properties: Chirality can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2] One enantiomer may be metabolized at a different rate by cytochrome P450 enzymes or exhibit different interactions with drug transporters, leading to a more favorable pharmacokinetic profile.
-
Novel Intellectual Property: The development of a single-enantiomer drug from a previously marketed racemate, a process known as "chiral switching," can provide a pathway to new intellectual property and extend the commercial life of a drug franchise.[3][4]
The following diagram illustrates the fundamental concept of how enantiomers can interact differently with a chiral biological target:
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Highly sensitive electrochemical determination of cariprazine using a novel Ti3C2@CoAl2O4 nanocomposite: application to pharmaceutical and biological sample analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating the Safety Profile of (S)-Piperazin-2-ylmethanol Dihydrochloride: A Technical Guide for Researchers
Introduction
(S)-Piperazin-2-ylmethanol dihydrochloride, a chiral piperazine derivative, is a valuable building block in contemporary drug discovery and development. Its structural motif is incorporated into a variety of pharmacologically active agents. As with any novel chemical entity, a thorough understanding of its safety profile is paramount for ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth analysis of the material safety data for this compound (CAS No. 149629-73-2), moving beyond a simple recitation of boilerplate safety phrases to offer a practical, scientifically grounded perspective for researchers, scientists, and drug development professionals.
Chemical and Physical Identity
A foundational aspect of safe handling is the recognition of the compound's basic properties. This compound is typically supplied as a white to yellow solid. Its dihydrochloride salt form suggests that it is likely hygroscopic, readily absorbing moisture from the atmosphere. This property has significant implications for storage and handling, as the ingress of water can affect the compound's stability, reactivity, and accurate weighing for experimental procedures.
| Property | Value | Source(s) |
| CAS Number | 149629-73-2 | [1] |
| Molecular Formula | C5H14Cl2N2O | |
| Molecular Weight | 189.08 g/mol | [1] |
| Physical Form | Solid | [1] |
| Appearance | White to Yellow Solid | |
| Storage Temperature | 2-8°C, under inert atmosphere | [1] |
Hazard Identification and GHS Classification
Globally Harmonized System (GHS) classifications provide a standardized framework for communicating the potential hazards of chemical substances. This compound is classified with the GHS07 pictogram, indicating that it is an irritant and can be harmful.[1]
Signal Word: Warning[1]
Hazard Statements:
-
H302: Harmful if swallowed. [1]
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
-
H290: May be corrosive to metals. [2]
-
H314: Causes severe skin burns and eye damage. [2]
It is crucial for researchers to recognize the potential for severe local effects upon contact. The dihydrochloride salt can contribute to the corrosive nature of the compound, particularly in the presence of moisture.
Toxicological Profile: A Class-Based Perspective
While specific toxicological data for this compound is not extensively published, the broader class of piperazine derivatives has been studied.[3][4][5][6] These studies indicate that piperazines can exhibit psychostimulant properties, often through interactions with dopaminergic, noradrenergic, and serotoninergic systems in the brain.[3][4][5] Reported toxic effects for some piperazine derivatives include agitation, anxiety, tachycardia, and in some cases, seizures.[3][4][5]
Metabolically, piperazine derivatives are often processed by the cytochrome P450 enzyme system, followed by potential glucuronidation or sulfation.[3][4][5] Some studies have also pointed to the potential for hepatotoxicity with certain piperazine designer drugs, linked to the upregulation of key enzymes in cholesterol biosynthesis.[7] While these findings pertain to the broader class and not specifically to this compound, they underscore the importance of minimizing exposure and treating all novel compounds with a high degree of caution.
Safe Handling and Engineering Controls
Given the hazardous nature of this compound, a multi-layered approach to safety, incorporating engineering controls, administrative procedures, and personal protective equipment (PPE), is essential.
Engineering Controls
The primary objective of engineering controls is to isolate the researcher from the hazardous substance.
-
Ventilation: All manipulations of this compound powder should be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation.[8][9]
-
Containment: For procedures with a higher risk of aerosolization, such as weighing or preparing concentrated solutions, the use of a glove box or a ventilated balance enclosure is recommended.
Personal Protective Equipment (PPE)
PPE serves as the last line of defense and should be selected based on a thorough risk assessment.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.[8][10]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.[9] It is critical to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contamination.[9]
-
Body Protection: A lab coat should be worn to protect street clothing. For larger quantities or tasks with a higher risk of spillage, a chemically resistant apron or coveralls may be appropriate.
-
Respiratory Protection: In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be necessary.[8][11]
Caption: PPE selection workflow based on hazard assessment.
Storage and Stability
Proper storage is critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.
-
Temperature: The compound should be stored in a cool, dry place, with recommended temperatures between 2-8°C.[1]
-
Atmosphere: Due to its hygroscopic nature, storage under an inert atmosphere (e.g., argon or nitrogen) is advised to prevent degradation.[1]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[8][10] The compound may also be corrosive to certain metals.[2]
-
Container: Keep the container tightly sealed to prevent moisture ingress and contamination.[8][10]
First-Aid and Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
-
Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][8][9]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8][10] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][8] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[2][8][10] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Response Protocol
A minor spill of this compound powder should be handled with caution to prevent aerosolization and secondary contamination.
Caption: Step-by-step protocol for managing a small powder spill.
Disposal Considerations
Waste generated from the use of this compound must be considered hazardous.
-
Chemical Waste: Dispose of the compound and any contaminated materials in a designated hazardous waste container.[2]
-
Regulations: All waste disposal must be conducted in accordance with local, state, and federal regulations.[2][10] Never dispose of chemical waste down the drain.
Conclusion
This compound is a valuable research chemical that can be handled safely with the appropriate precautions. A comprehensive understanding of its hazards, including its potential for skin, eye, and respiratory irritation, as well as its hygroscopic and potentially corrosive nature, is the foundation of a robust safety protocol. By implementing proper engineering controls, consistently using appropriate personal protective equipment, and adhering to established safe handling and storage procedures, researchers can mitigate the risks associated with this compound and maintain a safe and productive laboratory environment.
References
- Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug testing and analysis, 3(7-8), 430–438. [Link]
- Dinger, J., et al. (2014). Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis. Archives of toxicology, 88(12), 2195–2213. [Link]
- Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology. Semantic Scholar. [Link]
- Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds.
- (S)
- MSDS of (S)-2-(Piperazin-2-YL)acetonitrile dihydrochloride. Capot Chemical. [Link]
Sources
- 1. This compound | 149629-73-2 [sigmaaldrich.com]
- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 149629-73-2 Name: this compound [xixisys.com]
- 3. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current awareness of piperazines: pharmacology and toxicology. | Semantic Scholar [semanticscholar.org]
- 5. Current awareness of piperazines: pharmacology and toxicology. | Sigma-Aldrich [merckmillipore.com]
- 6. Piperazine derivatives as dangerous abused compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mmbio.byu.edu [mmbio.byu.edu]
- 9. capotchem.com [capotchem.com]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
The Piperazine Motif: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The piperazine ring, a six-membered heterocycle with two nitrogen atoms in a 1,4-arrangement, is a cornerstone of modern medicinal chemistry.[1] Recognized as a "privileged scaffold," it is a structural component in a multitude of FDA-approved drugs spanning a vast range of therapeutic areas, including central nervous system (CNS) disorders, oncology, and infectious diseases.[1] This guide elucidates the fundamental physicochemical properties, synthetic versatility, and profound impact on pharmacokinetics and pharmacodynamics that make piperazine an indispensable tool in drug design and development.[1][2] It provides a comprehensive overview of its applications, structure-activity relationships (SAR), and key experimental considerations.
The Piperazine Scaffold: Physicochemical and Pharmacokinetic Advantages
The widespread adoption of the piperazine moiety stems from its unique and tunable characteristics that favorably influence drug-like properties.[1][3] The two nitrogen atoms within the ring structure offer a unique combination of properties that medicinal chemists can strategically leverage.[3]
Core Physicochemical Properties
The versatile structure of piperazine allows for strategic modification to achieve desired pharmacological activity.[4] Key properties include:
-
Basicity and pKa: As a diprotic base, piperazine has two distinct pKa values, allowing it to be protonated under physiological conditions.[1] This basicity is crucial for forming stable salts, which can significantly enhance aqueous solubility and improve formulation characteristics.[1][3] The two nitrogen atoms also serve as hydrogen bond acceptors, while the N-H groups can act as donors, facilitating strong interactions with biological targets.[1][4]
-
Solubility and Bioavailability: The polar nature of the two nitrogen atoms often imparts greater water solubility to parent molecules, which can lead to improved oral bioavailability and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[1][4]
-
Conformational Rigidity and Flexibility: The piperazine ring typically adopts a stable chair conformation, which can help to lock a molecule into the bioactive conformation required for target binding, thus improving affinity and specificity.[1][3] At the same time, it can act as a flexible linker between different pharmacophores.[5]
Table 1: Physicochemical Properties of Piperazine and Select Salts
| Compound | Melting Point (°C) | pKa1 | pKa2 | Notes |
| Piperazine (anhydrous) | 106 - 108[1][6] | 5.35[1][7] | 9.73[1][7] | Deliquescent solid with a saline taste.[1] |
| Piperazine Hexahydrate | 44[6] | - | - | Commonly available industrial form.[7] |
| Piperazine Dihydrochloride | 318 - 320[6] | - | - | More stable than the piperazine base.[6] |
Impact on Pharmacokinetics
The piperazine moiety has been a valuable tool for modulating the pharmacokinetic and pharmacodynamic properties of drugs.[2][5] Its incorporation can lead to:
-
Improved Absorption: Enhanced aqueous solubility through salt formation often leads to better dissolution and absorption.[3]
-
Favorable Distribution: The ability to cross the blood-brain barrier (BBB) is a key feature of many piperazine-containing CNS drugs.[8][9] This is attributed to a balance of lipophilicity and the potential for protonation.
-
Metabolic Stability: While piperazine itself can be metabolized, strategic substitution on the nitrogen atoms can modulate its metabolic fate, influencing the drug's half-life. The metabolism of some piperazine derivatives involves CYP isoenzymes such as CYP2D6, CYP1A2, and CYP3A4.[10]
-
Reduced Plasma Protein Binding: In some cases, the introduction of a piperazine group can increase the polarity of a molecule, thereby reducing its interaction with plasma proteins and increasing the free drug concentration.[11]
The Role of Piperazine as a Privileged and Versatile Scaffold
The piperazine ring is considered a "privileged scaffold" due to its ability to serve as a template for the design of ligands for a variety of biological targets.[2][5][12] Its synthetic tractability allows for the facile introduction of diverse substituents at the 1- and 4-positions, enabling the exploration of a vast chemical space.[13]
Caption: The piperazine core as a privileged scaffold for diverse therapeutic applications.
Piperazine as a Linker
The 1,4-disubstituted nature of the piperazine ring makes it an ideal linker to connect two distinct pharmacophoric fragments.[5] This allows for the optimization of the spatial orientation of these fragments for optimal interaction with the target protein.
Piperazine as a Pharmacophore
In many instances, the piperazine ring itself is an integral part of the pharmacophore, directly interacting with the biological target. The basic nitrogen atoms can form crucial salt bridges with acidic amino acid residues in the active site of an enzyme or the binding pocket of a receptor.[1]
Therapeutic Applications of Piperazine-Containing Drugs
The versatility of the piperazine scaffold is reflected in the broad spectrum of therapeutic areas where piperazine-containing drugs have made a significant impact.[3]
Central Nervous System (CNS) Disorders
The piperazine moiety is a common feature in many CNS-active drugs, including antipsychotics, antidepressants, and anxiolytics.[1][14] Many of these compounds modulate serotonin (5-HT) and dopamine (D2) receptors.[1]
-
Example: Olanzapine (Antipsychotic) features a piperazine ring integrated into a thienobenzodiazepine system.[1]
-
Example: Trazodone (Antidepressant) contains a phenylpiperazine moiety.
The favorable CNS pharmacokinetic profile of many piperazine derivatives contributes to their success in this area.[9]
Oncology
In oncology, the piperazine ring is a key component of numerous kinase inhibitors.[1]
-
Mechanism: The piperazine ring often serves as a versatile linker connecting key pharmacophoric fragments that bind to the ATP-binding pocket of a target kinase.[1] Its basicity can also be leveraged to form a salt bridge with acidic residues (e.g., aspartate) in the hinge region of the kinase.[1]
-
Structure-Activity Relationship (SAR): Modifications on the piperazine ring can fine-tune potency, selectivity, and pharmacokinetic properties.[1] For instance, N-methylation of the piperazine in Imatinib is crucial for its activity.[1] Other notable examples include Bosutinib and Ponatinib .[11]
Infectious Diseases
Piperazine derivatives have demonstrated significant antimicrobial activities against a wide range of pathogens, including bacteria, fungi, and parasites.[13]
-
Antibacterial Agents: The incorporation of electron-withdrawing groups (e.g., Cl, Br, NO2) on piperazine derivatives has been shown to enhance antibacterial activity.[15] Ciprofloxacin is a prominent example of a piperazine-containing antibiotic.[7]
-
Antifungal and Antiviral Agents: Piperazine-based compounds have also been explored for their antifungal and antiviral properties.[16][17]
Synthetic Methodologies and Experimental Protocols
The chemical reactivity of piperazine facilitates its use to link different pharmacophores in the same molecule or as a scaffold for groups important for interaction with the target macromolecule.[5]
General Synthetic Routes
Common methods for the synthesis of N-substituted piperazines include:
-
Nucleophilic Substitution: Reaction of piperazine with alkyl halides or sulfonates.[11]
-
Reductive Amination: Condensation of piperazine with aldehydes or ketones followed by reduction.[11]
-
Amide Reduction: Reduction of N-acylpiperazines.[11]
Illustrative Experimental Protocol: Synthesis of a 1-Aryl-4-Alkylpiperazine Derivative
This protocol describes a general two-step synthesis of a 1-aryl-4-alkylpiperazine derivative, a common structural motif in CNS-active compounds.
Step 1: N-Arylation of Piperazine
-
To a solution of piperazine (2.0 eq) in a suitable solvent (e.g., DMF, DMSO, or toluene) is added an aryl halide (1.0 eq) and a base (e.g., K2CO3, Cs2CO3, or NaOtBu, 2.2 eq).
-
A palladium catalyst (e.g., Pd2(dba)3, 0.02 eq) and a phosphine ligand (e.g., BINAP, 0.04 eq) are added.
-
The reaction mixture is heated to 80-120 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the N-arylpiperazine.
Step 2: N-Alkylation of the N-Arylpiperazine
-
To a solution of the N-arylpiperazine (1.0 eq) in a suitable solvent (e.g., acetonitrile or DMF) is added an alkyl halide (1.1 eq) and a base (e.g., K2CO3 or Et3N, 2.0 eq).
-
The reaction mixture is stirred at room temperature or heated to 50-80 °C until the reaction is complete (monitored by TLC or LC-MS).
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., dichloromethane).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel or by crystallization to yield the desired 1-aryl-4-alkylpiperazine derivative.
Caption: General workflow for the synthesis of 1-aryl-4-alkylpiperazine derivatives.
Conclusion and Future Perspectives
The piperazine scaffold continues to be a highly valuable and frequently utilized structural motif in drug discovery.[3] Its advantageous physicochemical properties, coupled with its synthetic tractability, have enabled the development of a diverse range of clinically successful drugs.[3] Future research will likely focus on the development of novel synthetic methodologies to access more complex and diverse piperazine derivatives, including those with stereocenters, to further explore chemical space and identify next-generation therapeutics with improved efficacy and safety profiles. The integration of computational techniques with medicinal chemistry approaches will continue to facilitate the rational design of more potent piperazine-based drug candidates.[15]
References
- The piperazine scaffold for novel drug discovery efforts: the evidence to d
- The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design.
- The piperazine scaffold for novel drug discovery efforts: the evidence to d
- Role of piperazine scaffolds in medicinal chemistry. BenchChem.
- The piperazine scaffold for novel drug discovery efforts: the evidence to d
- Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Bentham Science Publishers.
- The Piperazine Scaffold: A Cornerstone in Modern Drug Discovery. BenchChem.
- Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents.
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- The Science Behind CNS Drugs: The Role of Piperazine Deriv
- Piperazine. Wikipedia.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- A Technical Guide to the Physicochemical Properties of Piperazine Salts. BenchChem.
- Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. PubMed.
- Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Rel
- Metabolic interactions with piperazine-based 'party pill' drugs.
- Piperazine inhibits Anatid herpesvirus-1 infection by possible modulation of host cytokines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The medicinal chemistry of piperazines: A review | Scilit [scilit.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Piperazine - Wikipedia [en.wikipedia.org]
- 8. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. nbinno.com [nbinno.com]
- 15. benthamdirect.com [benthamdirect.com]
- 16. researchgate.net [researchgate.net]
- 17. Piperazine inhibits Anatid herpesvirus-1 infection by possible modulation of host cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Piperazine Derivatives: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the (S)-Piperazine Scaffold
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged scaffold".[1] Its prevalence in a multitude of FDA-approved drugs across diverse therapeutic areas is a testament to its remarkable versatility and favorable pharmacological properties.[1][2][3] The stereochemistry of substituents on the piperazine ring can significantly influence biological activity, and the (S)-enantiomer often exhibits distinct and advantageous pharmacological profiles. This guide provides a comprehensive technical overview of the applications of (S)-piperazine derivatives, delving into their synthesis, mechanism of action, and therapeutic potential in key disease areas.
The widespread utility of the piperazine moiety is attributed to its unique physicochemical characteristics. As a diprotic base, it can be protonated under physiological conditions, which enhances aqueous solubility and facilitates the formation of stable salts for improved drug formulation.[1] The two nitrogen atoms can act as hydrogen bond acceptors, while the N-H groups can serve as donors, enabling strong interactions with biological targets.[1] Furthermore, the piperazine ring often adopts a stable chair conformation, providing a rigid and predictable scaffold for the precise orientation of pharmacophoric groups.[2]
Therapeutic Applications of (S)-Piperazine Derivatives
The structural and physicochemical advantages of the (S)-piperazine scaffold have been harnessed to develop a wide array of therapeutic agents. This section explores its applications in central nervous system (CNS) disorders, oncology, and infectious diseases, highlighting key examples and their mechanisms of action.
Central Nervous System (CNS) Disorders
(S)-Piperazine derivatives have made a significant impact on the treatment of various CNS disorders, including psychosis, depression, and anxiety.[4][5][6] Their mechanism of action in this context often involves the modulation of key neurotransmitter systems, particularly the dopaminergic and serotonergic pathways.[4][7]
Many antipsychotic and antidepressant drugs feature a piperazine ring, which serves as a crucial pharmacophore for interacting with dopamine (D2) and serotonin (5-HT) receptors.[8][9] The (S)-chirality can be critical for achieving the desired receptor subtype selectivity and minimizing off-target effects.
Mechanism of Action in CNS Disorders: A Focus on Receptor Modulation
The therapeutic effects of many CNS-active piperazine derivatives are attributed to their ability to antagonize or agonize specific neurotransmitter receptors. For instance, in the treatment of schizophrenia, the blockade of D2 receptors in the mesolimbic pathway is a key mechanism for alleviating positive symptoms.[10] Simultaneously, modulation of serotonin receptors, such as 5-HT1A and 5-HT2A, can help to address negative symptoms and reduce the extrapyramidal side effects associated with D2 blockade.[9]
Below is a simplified representation of the role of piperazine-based antipsychotics in modulating dopamine signaling.
Caption: Antipsychotic drug action via D2 receptor antagonism.
Oncology
The piperazine scaffold is a prominent feature in a number of targeted anticancer therapies, particularly kinase inhibitors.[11][12] The structural rigidity and synthetic tractability of the piperazine ring make it an ideal linker to connect key pharmacophoric fragments that bind to the ATP-binding pocket of target kinases.
Mechanism of Action in Oncology: Targeting Kinase Signaling Pathways
Many piperazine-containing anticancer agents function by inhibiting the activity of protein kinases that are aberrantly activated in cancer cells, such as Bcr-Abl in chronic myeloid leukemia (CML) and receptor tyrosine kinases like VEGFR in various solid tumors.[6][13][14][15] The piperazine moiety can play a crucial role in the binding of these inhibitors to their target kinases, often forming key hydrogen bonds with the hinge region of the kinase domain.
The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation and is frequently dysregulated in cancer.[11][16][17][18] Several piperazine-containing compounds have been developed to target components of this pathway.
Caption: Inhibition of the PI3K/Akt signaling pathway by a piperazine-based kinase inhibitor.
Similarly, the Bcr-Abl oncoprotein is a hallmark of CML, and its constitutive kinase activity drives the proliferation of leukemia cells.[6][14][15] Imatinib, a landmark drug for CML treatment, contains a piperazine moiety that is crucial for its binding to the Bcr-Abl kinase.
Caption: Inhibition of Bcr-Abl signaling by Imatinib.
| Compound ID | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Vindoline-piperazine conjugate 23 | MDA-MB-468 (Breast) | 1.00 (GI50) | [19] |
| Vindoline-piperazine conjugate 25 | HOP-92 (Lung) | 1.35 (GI50) | [19] |
| Piperazine amide derivative 3 | MDA-MB-231 (Breast) | 11.3 (IC50) | [20] |
| Arylamide derivative MY-1121 | SMMC-7721 (Liver) | 0.089 (IC50) | [21] |
| Arylamide derivative MY-1121 | HuH-7 (Liver) | 0.092 (IC50) | [21] |
| Matrine derivative 51a | Bel-7402 (Hepatoma) | 50.4 (IC50) | [22] |
| Matrine derivative 51b | RKO (Colorectal) | 51.3 (IC50) | [22] |
Infectious Diseases
(S)-Piperazine derivatives have also emerged as promising agents for the treatment of various infectious diseases, including viral and parasitic infections.[16][23]
Antiviral Applications
The piperazine scaffold is present in a number of antiviral drugs, and research is ongoing to develop new piperazine-based agents with activity against a range of viruses, including HIV, hepatitis C virus (HCV), and influenza.[16][20][24][25]
For instance, some piperazine derivatives have been shown to act as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs).[18] Others have been designed as CCR5 antagonists, preventing the entry of HIV into host cells.[15] In the context of HCV, piperazine-containing compounds have been investigated as inhibitors of the viral helicase.[24]
| Compound ID | Virus | EC50 / IC50 (µM) | Reference |
| Piperazine derivative 23h | HIV-1 | 0.44 (IC50) | [15] |
| Piperazine derivative 45 | HIV-1 (H9 cells) | 3.9 (IC50) | [16] |
| Piperazine derivative 82 | HCV (Helicase) | 3.2 (IC50) | [24] |
| Piperazine derivative 70 | HCV | 0.22 (EC50) | [16] |
| Piperidine-based derivative 11e | Influenza A (H1N1) | 0.05 (EC50) | [2] |
| Arylpiperazine derivative 2Cl3C2 | Coxsackie B5 | 4.4-18 (EC50 range) | [23] |
Synthesis of (S)-Piperazine Derivatives
The synthesis of enantiomerically pure (S)-piperazine derivatives is a key challenge in medicinal chemistry. Several strategies have been developed to achieve this, often starting from readily available chiral precursors such as amino acids.[26][27][28][29][30]
Representative Synthetic Protocol: Synthesis of (S)-1-N-Boc-2-methylpiperazine
This protocol describes the synthesis of (S)-1-N-Boc-2-methylpiperazine, a valuable chiral building block.[31]
Step 1: Preparation of the Lithiated Intermediate
-
To a solution of (S)-2-methylpiperazine (2 g, 20 mmol) in anhydrous tetrahydrofuran (THF, 200 mL) at room temperature, add n-butyllithium (nBuLi, 25 mL, 1.6 M in hexanes, 40 mmol).
-
Stir the solution for 30 minutes at room temperature.
-
Add tert-butyldimethylsilyl chloride (TBDMSCl, 3.04 g, 20 mmol) to the solution and stir for an additional hour.
Step 2: Boc Protection
-
To the reaction mixture, add di-tert-butyl dicarbonate ((Boc)2O, 5.2 g, 24 mmol).
-
Stir the solution for 1 hour at room temperature.
Step 3: Work-up and Purification
-
Quench the reaction by adding water (50 mL).
-
Separate the organic layer, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel (eluent: 5% MeOH / 2% NH4OH / 93% CH2Cl2) to afford (S)-1-N-Boc-2-methylpiperazine as a yellow oil.
Characterization Data:
-
LC/MS: m/z 201 (M+H)+
-
1H NMR (CDCl3): δ 1.26 (3H, d), 1.49 (9H, s), 2.1 (1H, s), 2.7 (1H, m), 2.85 (1H, m), 3.0 (3H, m), 3.8 (1H, m), 4.2 (1H, m).[31]
Caption: General workflow for the synthesis of (S)-1-N-Boc-2-methylpiperazine.
Key Experimental Protocols for Biological Evaluation
The biological evaluation of (S)-piperazine derivatives is crucial for determining their therapeutic potential. This section provides detailed protocols for key in vitro assays used to assess their cytotoxicity, receptor binding affinity, and enzyme inhibitory activity.
Cytotoxicity Assays
Cytotoxicity assays are fundamental for evaluating the anticancer activity of novel compounds. The MTT and SRB assays are two commonly used colorimetric methods.[32]
MTT Assay Protocol
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[32]
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the (S)-piperazine derivative and incubate for 24, 48, or 72 hours.[32]
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[32]
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[32]
-
Absorbance Measurement: Measure the absorbance at 490-570 nm using a microplate reader.[32]
SRB Assay Protocol
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[32]
-
Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
Receptor Binding Assay: Dopamine D2 Receptor
This protocol describes a competitive radioligand binding assay to determine the affinity of (S)-piperazine derivatives for the human dopamine D2 receptor.[4][5][31][32][33]
Materials:
-
Receptor Source: Membranes from CHO cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [3H]-Raclopride or [3H]-Spiperone.
-
Reference Compound: Haloperidol.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
Procedure:
-
Assay Setup: In a 96-well microplate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM haloperidol (for non-specific binding), or 50 µL of the test compound at various concentrations.
-
Radioligand Addition: Add 50 µL of [3H]-Raclopride at a final concentration equal to its Kd for the D2 receptor.
-
Membrane Addition: Add 150 µL of the diluted cell membrane preparation.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.[32]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.[32]
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.[32]
Enzyme Inhibition Assay: HIV Reverse Transcriptase
This non-radioactive, colorimetric assay measures the activity of HIV reverse transcriptase (RT) and can be used to screen for inhibitors.[10][21][34]
Principle: The assay measures the synthesis of a DNA strand from an RNA template by HIV RT. Digoxigenin- and biotin-labeled nucleotides are incorporated into the newly synthesized DNA. The biotinylated DNA is captured on a streptavidin-coated plate, and the incorporated digoxigenin is detected with an anti-digoxigenin-peroxidase conjugate.
Procedure:
-
Reaction Setup: In a microplate well, combine the reaction buffer, template/primer (e.g., poly(A) x oligo(dT)15), dNTP mix (containing biotin-dUTP and digoxigenin-dUTP), the test compound at various concentrations, and HIV-1 RT.
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.
-
Capture: Transfer the reaction mixture to a streptavidin-coated microplate and incubate for 1 hour at 37°C to allow the biotinylated DNA to bind.
-
Washing: Wash the plate to remove unbound components.
-
Detection: Add an anti-digoxigenin-peroxidase conjugate and incubate for 1 hour at 37°C.
-
Substrate Addition: After washing, add the peroxidase substrate (e.g., TMB) and incubate until a color develops.
-
Absorbance Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.
Conclusion and Future Perspectives
The (S)-piperazine scaffold continues to be a highly valuable and versatile platform in drug discovery. Its favorable physicochemical and pharmacokinetic properties, combined with its synthetic accessibility, have led to the development of numerous clinically successful drugs. The exploration of stereochemically defined (S)-piperazine derivatives has opened up new avenues for improving drug potency, selectivity, and safety.
Future research in this area will likely focus on the development of novel enantioselective synthetic methodologies to access a wider range of structurally diverse (S)-piperazine derivatives. Furthermore, the application of computational methods, such as quantitative structure-activity relationship (QSAR) studies and molecular docking, will continue to play a crucial role in the rational design of new (S)-piperazine-based therapeutic agents with enhanced efficacy and improved pharmacological profiles.[35][36][37] The continued investigation of this "privileged scaffold" holds great promise for the discovery of next-generation medicines to address unmet medical needs in a variety of disease areas.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. innoprot.com [innoprot.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. genscript.com [genscript.com]
- 9. researchgate.net [researchgate.net]
- 10. HIV Reverse Transcriptase Assay [profoldin.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 17. researchgate.net [researchgate.net]
- 18. cusabio.com [cusabio.com]
- 19. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 20. usiena-air.unisi.it [usiena-air.unisi.it]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry [arabjchem.org]
- 25. Modifications in the piperazine ring of nucleozin affect anti-influenza activity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives - Google Patents [patents.google.com]
- 29. researchgate.net [researchgate.net]
- 30. mdpi.com [mdpi.com]
- 31. bmglabtech.com [bmglabtech.com]
- 32. pdf.benchchem.com [pdf.benchchem.com]
- 33. Tag-lite Dopamine D2 Receptor Frozen & Labeled Cells, 200 Assay Points | Revvity [revvity.com]
- 34. xpressbio.com [xpressbio.com]
- 35. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry | MDPI [mdpi.com]
- 36. researchgate.net [researchgate.net]
- 37. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Piperazin-2-ylmethanol Dihydrochloride: A Technical Guide to Commercial Availability, Quality Control, and Application
Introduction
(S)-Piperazin-2-ylmethanol dihydrochloride (CAS No: 149629-73-2) is a chiral heterocyclic organic compound that has emerged as a critical building block for the synthesis of complex pharmaceutical agents.[1][2] The inherent structural features of this molecule—specifically the stereocenter, the piperazine core, and the reactive hydroxymethyl group—make it a highly valuable intermediate in drug discovery and development. The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, known for conferring favorable pharmacokinetic properties such as improved aqueous solubility and basicity, which can enhance interaction with biological targets.[3][4][5][6] This guide provides an in-depth overview of the commercial landscape for this compound, outlines a robust framework for supplier evaluation, details its core applications, and presents essential technical protocols for its handling and quality assessment.
Chemical Profile:
-
Molecular Formula: C₅H₁₄Cl₂N₂O[7]
-
Synonyms: (2S)-2-piperazinylmethanol dihydrochloride[8]
-
Appearance: Typically a white to yellow solid
Section 1: Commercial Availability and Supplier Evaluation
The procurement of high-quality starting materials is a foundational requirement for reproducible research and scalable drug development. This compound is available from a range of chemical suppliers, catering to different scales from research-grade grams to bulk quantities.
Representative Commercial Suppliers
The following table summarizes key information from several notable suppliers. Purity levels and available documentation are critical discriminators when selecting a source.
| Supplier | CAS Number | Molecular Weight | Purity | Key Documents Provided | Storage Temperature |
| Sigma-Aldrich (via ChemScene) | 149629-73-2 | 189.08 | 98% | Certificate of Analysis (COA), Certificate of Origin (COO) | 4°C, protect from light |
| Sigma-Aldrich (via BLD Pharmatech) | 149629-73-2 | 189.08 | 96% | COA, COO | 2-8°C, Inert atmosphere |
| Amerigo Scientific | 149629-73-2 | 189.08 | Not specified | Contact for details | Contact for details |
Note: This table is not exhaustive and is intended to be representative. Researchers should always verify current specifications directly with the supplier.
A Field-Proven Workflow for Supplier Qualification
Selecting a supplier involves more than comparing list prices. For critical reagents, a systematic evaluation is paramount to mitigate risks related to purity, consistency, and supply chain reliability. The following workflow provides a logical framework for this process.
Caption: Workflow for qualifying a chemical supplier.
Section 2: Core Applications in Drug Discovery
The utility of this compound stems from its identity as a chiral building block. The piperazine moiety is a recurring motif in FDA-approved drugs, valued for its ability to modulate physicochemical properties.[3][5]
-
Scaffold for Chiral Synthesis: The fixed (S)-stereochemistry provides a crucial starting point for the asymmetric synthesis of complex target molecules, eliminating the need for costly chiral resolution steps later in the synthetic sequence.
-
Pharmacokinetic Modulation: The basic nitrogen atoms of the piperazine ring are often protonated at physiological pH, which can enhance aqueous solubility and improve oral bioavailability. This feature is a key reason for the prevalence of piperazine-containing compounds in drug development.[4][5][6]
-
Vector for Further Functionalization: The primary alcohol of the hydroxymethyl group serves as a versatile chemical handle.[2] It can be readily oxidized to an aldehyde or carboxylic acid, or converted to esters, ethers, or halides, allowing for its incorporation into a larger molecular framework through a variety of chemical reactions. This is particularly useful in peptide synthesis and the creation of peptidomimetics to enhance proteolytic stability.[10]
-
Intermediate in API Synthesis: While not always commercially available itself, related piperazine derivatives are crucial for synthesizing modern therapeutics. For example, the synthesis of the cancer drug Adagrasib involves the use of (S)-2-(piperazin-2-yl)acetonitrile, a structurally similar intermediate.[11]
Section 3: Technical Protocols for Quality Control and Handling
Ensuring the purity and stability of this compound is essential for its successful application. The compound is a polar molecule and lacks a strong UV chromophore, which presents challenges for standard analytical methods.[1]
Protocol: Purity Determination by Ion-Pair Reversed-Phase HPLC
This method is designed to overcome the poor retention of this polar compound on traditional C18 columns by using an ion-pairing reagent.[1]
Objective: To quantify the purity of this compound and detect any related impurities.
Principle: The method forms a neutral ion-pair between the positively charged analyte and an anionic reagent (sodium 1-heptanesulfonate). This neutral complex is retained and separated on a C18 reversed-phase column.[1]
Materials and Reagents:
-
This compound reference standard and sample
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Sodium Dihydrogen Phosphate
-
Sodium 1-Heptanesulfonate
-
Phosphoric Acid
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 2.4 g Sodium Dihydrogen Phosphate and 2.02 g Sodium 1-Heptanesulfonate in 1 L water. Adjust pH to 3.0 with Phosphoric Acid.[1]
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 40% B over 20 minutes[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 30°C[1]
-
Detection: UV at 210 nm[1]
-
Injection Volume: 10 µL[1]
Procedure:
-
Mobile Phase Preparation: Prepare Mobile Phase A as described above and filter through a 0.45 µm membrane filter.
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and methanol.[1]
-
Sample Solution (0.5 mg/mL): Prepare the sample solution in the same manner as the standard solution.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the main peak should be ≤ 2.0%.
-
Analysis: Inject the blank (diluent), standard solution, and sample solution in sequence.
-
Calculation: Calculate the purity of the sample using the area percent method, correcting for the response factor of any known impurities if necessary.
A Note on Synthesis: The Primary Pathway
While this guide focuses on commercial availability, understanding the synthetic origin of a reagent is crucial for anticipating potential impurities. The most common and economically viable route to this compound involves the reduction of a protected piperazine-2-carboxylic acid derivative.[2]
Caption: General synthetic workflow.[2]
This multi-step process, involving protection, reduction, and deprotection, highlights potential sources of impurities, such as residual starting materials, by-products from incomplete reactions, or solvents.[2]
Safety, Handling, and Storage
Proper handling and storage are critical to maintain the integrity of the compound and ensure laboratory safety.
-
Hazard Profile: this compound is classified as harmful if swallowed and causes skin and eye irritation.[8] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[12][13][14]
-
Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[13] Recommended storage is typically between 2-8°C. It is also noted to be light-sensitive and hygroscopic, so protection from light and moisture is essential to prevent degradation.[8][13]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[13]
References
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
- XiXisys | GHS 11 (Rev.11) SDS Word 下载CAS: 149629-73-2 Name: this compound. Hangzhou Zhihua Technology Co., Ltd. [Link]
- The piperazine scaffold for novel drug discovery efforts: the evidence to d
- Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. PubMed. [Link]
- Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. PubMed. [Link]
- Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1.
- This compound. Amerigo Scientific. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Amerigo Scientific [amerigoscientific.com]
- 8. This compound | 149629-73-2 [sigmaaldrich.com]
- 9. This compound | 149629-73-2 [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. mmbio.byu.edu [mmbio.byu.edu]
- 14. chemicalbook.com [chemicalbook.com]
Initial Screening of (S)-Piperazin-2-ylmethanol Derivatives in Chemical Libraries: A Strategic Guide for Drug Discovery
An In-depth Technical Guide:
This guide provides a comprehensive framework for the initial screening of chemical libraries incorporating the (S)-Piperazin-2-ylmethanol scaffold. As a privileged structure in medicinal chemistry, the piperazine core offers a unique combination of synthetic tractability, favorable pharmacokinetic properties, and the ability to orient pharmacophoric groups in three-dimensional space.[1][2][3] This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into designing and executing a successful screening campaign, from strategic planning to hit validation.
Part 1: The Strategic Imperative: Planning the Screening Campaign
The success of any screening campaign is predicated not on the sheer volume of compounds tested, but on the strategic forethought applied to library design and target selection. Rushing into a high-throughput screen (HTS) without a robust strategy is a resource-intensive path to ambiguous results.
The (S)-Piperazin-2-ylmethanol Scaffold: A Privileged Starting Point
The piperazine ring is a cornerstone of modern medicinal chemistry, found in a multitude of FDA-approved drugs.[4][5] Its value stems from several key physicochemical properties:
-
Tunable Basicity: The two nitrogen atoms (pKa ~5.5 and ~9.5) allow for protonation at physiological pH, which can significantly enhance aqueous solubility and bioavailability—critical factors for oral drug development.[1][2]
-
Conformational Rigidity: The stable chair conformation provides a predictable, semi-rigid scaffold, reducing the entropic penalty upon binding to a biological target and allowing for precise orientation of substituents.[2][6]
-
Synthetic Versatility: The nitrogen atoms at the 1 and 4 positions are readily derivatized, enabling the rapid generation of diverse chemical libraries and the exploration of structure-activity relationships (SAR).[5][7]
The (S)-Piperazin-2-ylmethanol variant introduces a chiral center and a primary alcohol. This "ylmethanol" group serves as a versatile chemical handle for attaching payloads or other functional groups, while the stereochemistry can be critical for specific, high-affinity interactions with a chiral target like a protein binding site.[6][8]
Library Design: Curating for Success
A chemical library is more than a collection of molecules; it is a tool designed to ask a specific biological question.[9][10] The design of a library centered on the (S)-Piperazin-2-ylmethanol core should be tailored to the screening objective.
-
Diversity-Oriented Libraries: For novel targets where the binding mode is unknown, a diversity-based approach is optimal.[11] Here, the N1 and N4 positions of the piperazine ring, as well as the hydroxyl group, are decorated with a wide range of functional groups and scaffolds. The goal is to maximize the exploration of chemical space to find multiple, distinct starting points for a hit-to-lead campaign.[10][12]
-
Focused (Targeted) Libraries: For well-validated target families (e.g., kinases, GPCRs), a focused library is more efficient.[9] Computational tools like molecular docking can be used to pre-select substituents that are predicted to interact favorably with the target's binding site.[13] For instance, in kinase inhibitor design, one nitrogen of the piperazine often acts as a hinge-binding element, while the other is used to achieve selectivity and improve physicochemical properties.[1]
-
Fragment Libraries: The (S)-Piperazin-2-ylmethanol core itself, or minimally decorated versions, can be included in a fragment library. Fragment-Based Screening (FBS) aims to identify low-molecular-weight binders with high ligand efficiency, which are then grown or linked to generate potent leads.[14][15]
The logical workflow for designing a screening library is a multi-step, iterative process that balances diversity with drug-like properties.
Caption: Workflow for designing a screening library.
Part 2: Methodologies for Initial Screening
The choice of screening methodology depends on the target, available resources, and the nature of the chemical library. A multi-pronged approach, often combining virtual and experimental methods, yields the most robust results.
Virtual (In Silico) Screening
Virtual screening is a cost-effective computational technique to prioritize compounds from a large virtual library for experimental testing.[16][17] It is particularly powerful when a high-resolution 3D structure of the target protein is available.
Structure-based virtual screening operates on the principle of molecular complementarity; it predicts the binding affinity of a ligand by evaluating how well its shape and chemical features fit into the target's binding site.[17] This allows for the rapid, computational evaluation of millions of compounds, enriching the subsequent experimental screen with molecules more likely to be active.[18]
-
Target Preparation:
-
Obtain a high-resolution crystal structure of the target protein from the Protein Data Bank (PDB) or use a validated homology model.
-
Prepare the protein structure using modeling software: remove water molecules, add hydrogen atoms, assign correct protonation states, and repair any missing side chains or loops. The goal is to create a computationally clean and accurate representation of the binding site.
-
-
Ligand Library Preparation:
-
Generate 3D conformations for each compound in the virtual library derived from the (S)-Piperazin-2-ylmethanol scaffold.
-
Assign correct protonation states (typically for pH 7.4) and energy-minimize the structures. This ensures the ligands are in a realistic and low-energy state before docking.
-
-
Molecular Docking:
-
Define the binding site (grid) on the target protein, typically centered on a known ligand or a predicted active site.
-
Use a validated docking program (e.g., AutoDock, Glide, GOLD) to systematically place each ligand from the library into the defined binding site.[19] The program samples various poses (orientations and conformations) of the ligand.
-
-
Scoring and Ranking:
-
Each generated pose is assigned a score by a scoring function that estimates the binding affinity (e.g., ΔG).
-
Rank all compounds in the library based on their best docking score. A lower score typically indicates a more favorable predicted interaction.
-
-
Hit Selection and Filtering:
-
Select the top-scoring compounds (e.g., the top 1-5%) for further analysis.
-
Visually inspect the predicted binding poses of the top hits. A credible hit should exhibit logical interactions (e.g., hydrogen bonds, hydrophobic contacts) with key residues in the binding site.
-
Apply additional filters based on chemical diversity and novelty to select a final set of compounds for acquisition and experimental testing.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemical libraries - what is compound libraries for drug discovery [vipergen.com]
- 10. researchgate.net [researchgate.net]
- 11. lifechemicals.com [lifechemicals.com]
- 12. Design of chemical libraries for screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. criver.com [criver.com]
- 14. Biophysical Fragment Screening of the β1-Adrenergic Receptor: Identification of High Affinity Arylpiperazine Leads Using Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Virtual screening of chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Virtual screening - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
Introduction to Chiral Building Blocks: Architectures of Life and Medicine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of molecular science, shape is paramount. Chirality, a fundamental property of asymmetry where a molecule is non-superimposable on its mirror image, is a cornerstone of biochemistry and medicinal chemistry.[1][2] These mirror-image isomers, known as enantiomers, can possess identical physical properties in an achiral environment but exhibit profoundly different behaviors within the chiral landscapes of biological systems.[2][3] The enzymes, receptors, and nucleic acids that orchestrate life are themselves homochiral, meaning they exist as a single enantiomer.[2][4] This biological specificity dictates that the interaction of a drug with its target is highly dependent on its stereochemistry, a reality tragically underscored by the thalidomide disaster, where one enantiomer was therapeutic while the other was teratogenic.[3]
Consequently, the synthesis of single-enantiomer drugs is no longer a niche pursuit but a regulatory and scientific necessity to enhance efficacy and minimize off-target effects.[5][6][7] At the heart of this endeavor lie chiral building blocks : enantiomerically pure molecules used as starting materials or key intermediates to construct complex, stereochemically defined active pharmaceutical ingredients (APIs).[1][]
This guide provides a comprehensive overview of the core strategies for obtaining and utilizing chiral building blocks in asymmetric synthesis. We will delve into the underlying principles, explain the causality behind experimental choices, and provide field-proven protocols to empower researchers in their quest to design and synthesize the next generation of therapeutics.
Strategic Pillars for Acquiring Enantiopure Compounds
The synthesis of an enantiomerically pure target molecule can be approached through three principal strategies: leveraging nature's pre-existing chirality, separating a racemic mixture, or creating chirality from an achiral precursor. The choice of strategy is a critical decision influenced by factors such as the structure of the target molecule, cost, scalability, and the availability of starting materials.[9]
Caption: Principle of Enzymatic Kinetic Resolution.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic Alcohol
This protocol is based on established chemoenzymatic methods for resolving chiral alcohols. [10][11][12]
-
Setup: To a solution of the racemic alcohol (1.0 equiv) in an appropriate organic solvent (e.g., toluene, 5 mL/mmol of alcohol) in a flame-dried flask, add an acyl donor (e.g., vinyl acetate, 1.5 equiv).
-
Enzyme Addition: Add the lipase (e.g., Novozym® 435, Candida antarctica lipase B immobilized) to the mixture (typically 10-50 mg per mmol of alcohol).
-
Reaction: Stir the suspension at a controlled temperature (e.g., 40 °C). The reaction progress is monitored over time.
-
Monitoring: Withdraw small aliquots from the reaction mixture at regular intervals. Filter off the enzyme and analyze the aliquots by chiral GC or HPLC to determine the conversion and the enantiomeric excess (ee) of the substrate and product.
-
Workup: When the reaction reaches approximately 50% conversion (for optimal ee of both substrate and product), filter off the enzyme (which can often be washed and reused).
-
Purification: Remove the solvent under reduced pressure. The resulting mixture of the acylated product and the unreacted alcohol can be separated by standard column chromatography.
Data Presentation: Enzymatic Resolution of Glycerol-Derived Carbonates
The following table summarizes data adapted from a study on the kinetic resolution of glycerol-derived cyclic carbonates, demonstrating the high selectivity achievable with enzymes. [11]
| Substrate | Enzyme | Conversion (%) | Enantiomeric Ratio (er) of Unconverted Substrate | Selectivity Factor (E) |
|---|---|---|---|---|
| 4-(chloromethyl)oxolan-2-one | Novozym® 435 | 50 | >99 : 1 | 49 |
| 4-(bromomethyl)oxolan-2-one | Novozym® 435 | 51 | 98 : 2 | 45 |
| 4-(phenoxymethyl)oxolan-2-one | PLE | 50 | 96 : 4 | 25 |
| 4-((allyloxy)methyl)oxolan-2-one | Novozym® 435 | 52 | 97 : 3 | 33 |
er = enantiomeric ratio; E = a measure of the enzyme's selectivity.
Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a powerful analytical and preparative technique that separates enantiomers by passing them through a column containing a chiral stationary phase (CSP). [9][][14]The CSP interacts differently with each enantiomer, leading to different retention times and enabling their separation. [15] Experimental Protocol: General Strategy for Chiral HPLC Method Development
-
Column Selection: Based on the analyte's structure, select a set of 3-4 chiral columns for initial screening. Polysaccharide-based (e.g., Chiralcel® OD, Chiralpak® AD) and macrocyclic glycopeptide-based columns are common starting points. [16]2. Mobile Phase Screening:
-
Normal Phase: Screen columns with mobile phases like n-Hexane/Isopropanol and n-Hexane/Ethanol mixtures (e.g., 90:10 v/v). [16]For basic analytes, add 0.1% diethylamine; for acidic analytes, add 0.1% trifluoroacetic acid. [16] * Reversed Phase: Screen columns with mobile phases like Acetonitrile/Water or Methanol/Water with a buffer (e.g., phosphate buffer). [16]3. Optimization: Once partial separation is observed, optimize the conditions to achieve baseline resolution (Rs ≥ 1.5).
-
Vary the percentage of the organic modifier. In normal phase, decreasing the alcohol content typically increases retention and resolution.
-
Adjust the flow rate.
-
Optimize the column temperature.
-
-
Analysis: Inject a 0.1 mg/mL solution of the racemic mixture. Monitor the separation using a UV or PDA detector.
Asymmetric Synthesis: The Direct Creation of Chirality
Asymmetric synthesis is often the most elegant and atom-economical approach, creating the desired stereocenter from a prochiral (non-chiral) starting material. [9][17]This is achieved using a chiral influence—a catalyst, reagent, or auxiliary—that directs the reaction to favor the formation of one enantiomer over the other. [7][18]
A chiral auxiliary is a temporary chiral group that is attached to the achiral substrate. [18]It sterically directs a subsequent reaction to occur on one face of the molecule, creating a new stereocenter with high diastereoselectivity. After the reaction, the auxiliary is cleaved, yielding the enantiomerically enriched product and recovering the auxiliary for reuse.
This is the most powerful method, where a small amount of a chiral catalyst can generate a large quantity of a chiral product. [7][17]The catalyst creates a transient, diastereomeric, low-energy transition state with the substrate, guiding the reaction pathway to the desired enantiomer.
Key Example: Sharpless Asymmetric Epoxidation
The Sharpless Asymmetric Epoxidation is a landmark reaction that converts prochiral allylic alcohols into chiral epoxides with very high enantioselectivity. [9][18]The stereochemistry of the product is predictably controlled by the chirality of the diethyl tartrate (DET) ligand used.
Sources
- 1. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 2. Chirality (chemistry) - Wikipedia [en.wikipedia.org]
- 3. lifechemicals.com [lifechemicals.com]
- 4. pharmasalmanac.com [pharmasalmanac.com]
- 5. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]
- 6. Chiral Building Blocks Selection - Enamine [enamine.net]
- 7. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chemo-Enzymatic Synthesis of a Multi-Useful Chiral Building Block Molecule for the Synthesis of Medicinal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 14. phx.phenomenex.com [phx.phenomenex.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. hilarispublisher.com [hilarispublisher.com]
Methodological & Application
Scalable synthesis of (S)-Piperazin-2-ylmethanol dihydrochloride
An Application Note for the Scalable Synthesis of (S)-Piperazin-2-ylmethanol Dihydrochloride
Introduction: The Strategic Importance of a Chiral Scaffold
(S)-Piperazin-2-ylmethanol is a valued chiral building block in modern medicinal chemistry. The piperazine motif is considered a "privileged scaffold," frequently appearing in pharmaceuticals due to its ability to impart favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability.[1][2][3] The introduction of a stereocenter via the hydroxymethyl group at the C2 position provides a versatile handle for creating complex, enantiomerically pure molecules, which is critical for specificity and efficacy in drug design.[4] This dihydrochloride salt form of the compound enhances its stability and handling characteristics, making it an ideal starting material for drug discovery and development pipelines, particularly in the synthesis of neurological agents and Proteolysis-Targeting Chimeras (PROTACs).[1][5]
This guide provides a detailed, scalable, and field-proven protocol for the synthesis of this compound, starting from the readily available chiral pool amino acid, (S)-serine. We will explore the rationale behind the chosen synthetic strategy, provide step-by-step instructions, and discuss alternative scalable approaches.
Comparative Analysis of Synthetic Strategies
The synthesis of enantiomerically pure piperazine derivatives can be approached via several distinct strategies. The choice of route is often dictated by factors such as cost of starting materials, scalability, and the need for specialized equipment like high-pressure reactors.
| Synthetic Strategy | Advantages | Disadvantages | Scalability | Primary References |
| Chiral Pool Synthesis (from S-Serine) | Utilizes inexpensive, naturally abundant chiral starting material. Well-established procedures. | Multi-step process. | High | [6][7] |
| Asymmetric Hydrogenation | Potentially fewer steps; high enantioselectivity. | Requires specialized high-pressure hydrogenation equipment and expensive chiral palladium catalysts. | Moderate to High | [6][8] |
| Enzymatic Resolution | Highly specific, yielding excellent enantiomeric purity. Operates under mild conditions. | Theoretical maximum yield is 50% for the desired enantiomer. Can be costly to scale. | Low to Moderate | [6][9] |
| Reduction of Carboxylate Precursor | Direct conversion of an ester to the alcohol. | Requires a pre-formed chiral piperazine-2-carboxylate, which may itself be challenging to synthesize scalably. | High | [10] |
For this guide, we will focus on the Chiral Pool Synthesis from (S)-Serine . This route is selected for its robustness, cost-effectiveness, and high scalability without the need for specialized catalytic systems, making it accessible to a wide range of research and development laboratories.
Selected Synthetic Pathway: Chiral Pool Synthesis from (S)-Serine
This synthetic approach leverages the inherent chirality of (S)-serine to construct the target molecule. The overall workflow involves the formation of a key bicyclic piperazinedione intermediate, which is subsequently reduced to yield the desired product.
Caption: Synthetic workflow from (S)-Serine to the target compound.
Detailed Experimental Protocols
PART I: Synthesis of Bicyclic Piperazinedione Intermediate
This part of the protocol is adapted from established methods for creating chiral piperazine derivatives from amino acids.[6][7]
Step 1: Synthesis of N-Chloroacetyl-(S)-serine methyl ester
-
Rationale: The chloroacetyl group is introduced to provide an electrophilic site for the subsequent cyclization step. The methyl ester protects the carboxylic acid, preventing it from interfering with later reactions.
-
Suspend (S)-serine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM, 10 volumes).
-
Cool the suspension to 0 °C in an ice-water bath.
-
Add triethylamine (2.2 eq) dropwise to the stirred suspension to neutralize the hydrochloride salt and act as a base.
-
In a separate flask, dissolve chloroacetyl chloride (1.1 eq) in DCM (2 volumes). Add this solution dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor completion by TLC.
-
Quench the reaction by adding water. Separate the organic layer, wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can often be used in the next step without further purification.
Step 2: Cyclization to form Diastereomeric Bicyclic Piperazinediones
-
Rationale: Reaction with a primary amine, such as benzylamine, leads to a tandem N-alkylation and intramolecular amidation, forming the bicyclic piperazinedione core. The benzyl group serves as a protecting group that can be easily removed later.
-
Dissolve the crude N-chloroacetyl-(S)-serine methyl ester (1.0 eq) in methanol (10 volumes).
-
Add benzylamine (2.5 eq) to the solution.
-
Reflux the mixture for 24-48 hours. The reaction progress can be monitored by LC-MS.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove the solvent.
-
The resulting residue contains a mixture of cis- and trans-diastereomers of the bicyclic piperazinedione. These can be separated by column chromatography on silica gel.
PART II: Reduction and Final Product Formation
Step 3: Reduction to (S)-4-Benzyl-piperazin-2-ylmethanol
-
Rationale: A strong reducing agent like lithium aluminum hydride (LiAlH₄) is required to reduce both amide carbonyls of the piperazinedione to the corresponding amines and form the hydroxymethyl group.[11]
-
CAUTION: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be performed under an inert atmosphere (e.g., Nitrogen or Argon).
-
Suspend LiAlH₄ (4.0 eq) in anhydrous tetrahydrofuran (THF, 15 volumes) and cool to 0 °C.
-
Dissolve the purified cis-piperazinedione (1.0 eq) in anhydrous THF (5 volumes) and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 8-12 hours.
-
Cool the reaction back to 0 °C and carefully quench by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture vigorously for 1 hour until a white, granular precipitate forms.
-
Filter the solid through a pad of Celite®, washing thoroughly with THF and ethyl acetate.
-
Concentrate the combined filtrates under reduced pressure to yield the crude product. Purify by column chromatography if necessary.
Step 4: Catalytic Hydrogenation (Debenzylation)
-
Rationale: The N-benzyl protecting group is cleanly and efficiently removed by catalytic hydrogenation, yielding the free secondary amine.[10][12]
-
Dissolve the (S)-4-Benzyl-piperazin-2-ylmethanol (1.0 eq) in methanol (15 volumes).
-
Add Palladium on carbon (10% Pd/C, 0.1 eq by weight) to the solution.
-
Stir the mixture vigorously under a hydrogen atmosphere (using a balloon or a Parr hydrogenator at 1-3 atm) for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Filter the reaction mixture through Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain (S)-Piperazin-2-ylmethanol as the free base.
Step 5: Formation of Dihydrochloride Salt
-
Rationale: Converting the free base to its dihydrochloride salt enhances stability, improves handling, and increases aqueous solubility.[13][14]
-
Dissolve the crude (S)-Piperazin-2-ylmethanol free base in a minimal amount of methanol or isopropanol.
-
Cool the solution to 0 °C.
-
Slowly add a solution of HCl in diethyl ether or isopropanol (2.2 eq) dropwise with stirring.
-
A white precipitate of this compound will form.
-
Continue stirring at 0 °C for 1 hour to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
| Analysis | Expected Outcome |
| Appearance | White to light brown crystalline powder |
| Purity (HPLC) | ≥98% |
| Enantiomeric Excess (Chiral HPLC) | ≥99% |
| ¹H NMR | Spectrum consistent with the proposed structure |
| Melting Point | Specific to the salt form; should be sharp |
References
- Comparison of synthetic routes to enantiomerically pure Piperazin-2-ylmethanol. Benchchem.
- Piperazin-2-ylmethanol dihydrochloride. MySkinRecipes.
- Exploring 2-Piperidinemethanol as a Chiral Scaffold: A Technical Guide. Benchchem.
- Synthetic Routes to Functionalized 1-(Piperazin-2-yl)
- Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry (RSC Publishing).
- An In-depth Technical Guide to the Preparation of Racemic Piperazin-2-ylmethanol Dihydrochloride. Benchchem.
- Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkyl
- Application Notes and Protocols for Piperazin-2-ylmethanol Dihydrochloride in PROTAC Development. Benchchem.
- Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogen
- Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. PubMed.
- A Comparative Guide to the Synthesis of (S)-1-Boc-2-(hydroxymethyl)piperazine. Benchchem.
- The Strategic Advantage of Piperazin-2-ylmethanol Dihydrochloride in Bioconjugate Design: A Compar
- Homologous piperazine-alcanols: chiral pool synthesis and pharmacological evalu
- An In-depth Technical Guide on the Solubility and Stability of Piperazin-2-ylmethanol Dihydrochloride. Benchchem.
- The piperazine scaffold for novel drug discovery efforts: the evidence to d
Sources
- 1. Piperazin-2-ylmethanol dihydrochloride [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 9. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Homologous piperazine-alcanols: chiral pool synthesis and pharmacological evaluation - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Enantioselective Synthesis of 2-Substituted Piperazines
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Chiral 2-Substituted Piperazines
The piperazine ring is a quintessential privileged scaffold in medicinal chemistry, appearing in a vast number of blockbuster drugs such as Imatinib (Gleevec), Ciprofloxacin, and Indinavir.[1][2][3] While historically, the structural diversity of these compounds has been limited to substitution at the nitrogen atoms, the introduction of stereocenters on the carbon framework, particularly at the C2 position, opens up new vectors for exploring chemical space and optimizing pharmacological properties.[3][4] Enantiomerically pure 2-substituted piperazines provide a three-dimensionally elaborated scaffold that can achieve more specific and potent interactions with biological targets.[2]
However, the development of general and efficient methods for the enantioselective construction of these carbon-substituted cores has been a significant challenge.[4] This guide provides an in-depth overview of field-proven strategies and detailed protocols for the synthesis of these high-value compounds, designed for researchers, scientists, and drug development professionals. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring each protocol is presented as a robust, self-validating system.
Strategic Overview of Synthetic Methodologies
The asymmetric synthesis of 2-substituted piperazines can be broadly categorized into several key strategies. The choice of strategy often depends on the desired substitution pattern, scale, and the availability of starting materials.
Caption: Key synthetic routes to chiral 2-substituted piperazines.
Catalytic Asymmetric Synthesis: The Modern Approach
Catalytic methods represent the most atom-economical and elegant strategies, leveraging a small amount of a chiral catalyst to generate large quantities of enantioenriched product.
Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols
Principle & Expertise: This method provides facile access to chiral disubstituted piperazin-2-ones, which are direct precursors to 2-substituted piperazines via reduction.[5][6] The strategy relies on the hydrogenation of pyrazin-2-ol tautomers. A chiral palladium catalyst, typically featuring a chiral phosphine ligand, controls the facial selectivity of hydrogen delivery to an imine intermediate formed in a dynamic kinetic resolution process, leading to high enantioselectivity.[5] The choice of a palladium catalyst is crucial for activating the aromatic pyrazine ring system towards reduction under achievable hydrogen pressures.
Data Summary: Asymmetric Hydrogenation of Pyrazin-2-ols
| Entry | Substrate (R1, R2) | Catalyst (mol%) | Yield (%) | ee (%) | Conditions | Reference |
|---|---|---|---|---|---|---|
| 1 | Phenyl, H | Pd(TFA)2/DTBM-Segphos (3.3) | 93 | 90 | 1000 psi H2, 80 °C, 24h | [5] |
| 2 | 2-Naphthyl, H | Pd(TFA)2/DTBM-Segphos (3.3) | 95 | 88 | 1000 psi H2, 80 °C, 48h | [5] |
| 3 | 4-Cl-Ph, H | Pd(TFA)2/DTBM-Segphos (3.3) | 95 | 90 | 1000 psi H2, 80 °C, 24h | [5] |
| 4 | Me, Phenyl | Pd(TFA)2/DTBM-Segphos (3.3) | 75 | 80 | 1000 psi H2, 80 °C, 48h |[5] |
Protocol 1: Gram-Scale Asymmetric Hydrogenation [5]
-
Catalyst Preparation: In a glovebox, add Pd(TFA)₂ (66 mg, 0.2 mmol, 3.3 mol%) and (R)-DTBM-Segphos (143 mg, 0.12 mmol, 2.0 mol%) to a flame-dried Schlenk tube. Add 10 mL of anhydrous DCM and stir the mixture at room temperature for 30 minutes.
-
Reaction Setup: To a 100 mL autoclave, add the pyrazin-2-ol substrate (e.g., 5-phenylpyrazin-2-ol, 1.0 g, 5.8 mmol), TsOH·H₂O (1.1 g, 5.8 mmol), and a magnetic stir bar.
-
Execution: Transfer the prepared catalyst solution to the autoclave via syringe. Add 15 mL of DCM and 15 mL of benzene. Seal the autoclave, purge with H₂ gas three times, and then pressurize to 1000 psi.
-
Reaction: Heat the autoclave to 80 °C and stir for 24 hours.
-
Workup: After cooling to room temperature and carefully venting the H₂, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography (e.g., silica gel, petroleum ether/ethyl acetate gradient) to yield the chiral piperazin-2-one. The enantiomeric excess can be determined by HPLC analysis on a chiral stationary phase.
-
Reduction to Piperazine: The resulting piperazin-2-one can be reduced to the corresponding chiral piperazine using a strong reducing agent like LiAlH₄ in THF without loss of optical purity.[5]
Palladium-Catalyzed Asymmetric Decarboxylative Allylic Alkylation
Principle & Expertise: This powerful method, pioneered by Stoltz and coworkers, enables the synthesis of highly enantioenriched piperazin-2-ones with α-secondary and, notably, α-tertiary stereocenters.[1][2] The reaction proceeds via a palladium(0)-catalyzed decarboxylation of an allyl enol carbonate precursor, which generates a Pd-π-allyl complex and a piperazinone enolate. The chiral ligand on the palladium complex then orchestrates the enantioselective recombination of these two fragments. The use of electron-deficient PHOX ligands is critical for achieving high yields and enantioselectivities, particularly for the challenging formation of α-tertiary centers.[1][2]
Caption: Pd-Catalyzed Asymmetric Decarboxylative Allylic Alkylation.
Protocol 2: Synthesis of an α-Tertiary Piperazin-2-one [1][2]
-
Catalyst Precursor: In a glovebox, add Pd₂(pmdba)₃ (11.5 mg, 0.0125 mmol, 2.5 mol%) and (S)-t-Bu-L-PHOX ligand (11.1 mg, 0.030 mmol, 6.0 mol%) to a vial. Add 1.0 mL of anhydrous THF and stir for 20 minutes.
-
Reaction Setup: To a separate vial, add the N-protected piperazin-2-one allyl ester substrate (0.5 mmol, 1.0 equiv) and a stir bar.
-
Execution: Add the catalyst solution to the substrate vial, followed by an additional 1.5 mL of THF. Seal the vial and stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture and purify directly by flash column chromatography on silica gel to afford the enantioenriched α-tertiary piperazin-2-one.
Chiral Auxiliary-Mediated Synthesis
Principle & Expertise: This classic and robust strategy involves temporarily attaching a chiral molecule (the auxiliary) to the substrate to direct a diastereoselective transformation.[7] The stereochemical information embedded in the auxiliary biases the approach of a reagent to one face of the molecule. After the key bond-forming step, the auxiliary is cleaved and can often be recovered. An example involves using a chiral auxiliary like (R)-(-)-phenylglycinol to construct the piperazinone ring, followed by diastereoselective alkylation at the C2 position.[4] The steric bulk of the auxiliary physically blocks one trajectory of the incoming electrophile, leading to a single major diastereomer.
Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.
Synthesis from the Chiral Pool
Principle & Expertise: This practical and scalable approach utilizes readily available, inexpensive, and enantiomerically pure starting materials, most commonly α-amino acids.[8] The inherent stereocenter of the amino acid is carried through the synthesis to define the stereochemistry at the C2 position of the final piperazine. A typical sequence involves reduction of the amino acid to a chiral amino alcohol, followed by a series of protection, activation, and cyclization steps to build the piperazine ring.[4][8]
Protocol 3: Synthesis from an L-Amino Acid [8]
-
Diamine Synthesis: Reduce the carboxylic acid of an N-Boc protected L-amino acid (e.g., L-Leucine) to the corresponding alcohol using BH₃·THF or LiAlH₄. Protect the resulting primary alcohol (e.g., as a TBDPS ether). Deprotect the Boc group and perform a reductive amination with a protected aminoacetaldehyde derivative to form a chiral 1,2-diamine with orthogonal N-protecting groups (e.g., Boc and Cbz).
-
Aza-Michael Addition: Treat the orthogonally protected diamine with 2-bromoethyl-diphenylsulfonium triflate in the presence of a base. This generates a vinyl diphenyl sulfonium salt in situ, which undergoes an aza-Michael addition with the less hindered nitrogen of the diamine.
-
Cyclization: Subsequent intramolecular cyclization affords the orthogonally protected, enantiomerically pure 2-substituted piperazine.[8]
-
Deprotection: The orthogonal protecting groups (e.g., Boc and Cbz) can be selectively removed to allow for further functionalization at either nitrogen atom.
Chemoenzymatic and Biocatalytic Methods
Principle & Expertise: Biocatalysis offers unparalleled selectivity under mild, environmentally benign conditions.[9] For piperazine synthesis, strategies often involve the kinetic resolution of a racemic intermediate using enzymes like lipases or the use of transaminases for asymmetric amination.[9][10] Chemoenzymatic cascades combine the best of both worlds: robust chemical transformations to build molecular complexity and highly selective enzymatic steps to install chirality.[11] For example, an amine transaminase can be used for the synthesis of optically pure piperazinones from a corresponding keto-precursor.[12]
Conclusion and Future Outlook
Significant progress has been made in the enantioselective synthesis of 2-substituted piperazines, transitioning from classical chiral pool and auxiliary-based methods to highly efficient catalytic asymmetric protocols. Palladium- and iridium-catalyzed hydrogenations and allylic alkylations now provide reliable access to a wide range of these valuable scaffolds with excellent stereocontrol.[1][6][12] Emerging areas, such as the direct asymmetric C-H functionalization of the piperazine core using chiral ligands like (-)-sparteine, promise even more direct and atom-economical routes in the future.[3][13] The continued development of novel catalytic systems and chemoenzymatic cascades will undoubtedly expand the toolkit available to medicinal chemists, accelerating the discovery of next-generation therapeutics built around this privileged heterocyclic core.
References
- Feng, G. S., Zhao, Z. B., Shi, L., & Zhou, Y. G. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8, 6273–6278. [Link]
- Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry, 11, 745–759. [Link]
- Korch, K. M., Eidamshaus, C., Behenna, D. C., Nam, S., Horne, D., & Stoltz, B. M. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.
- Meninno, S., & Lattanzi, A. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(12), 7888–7892. [Link]
- van der Heijden, L. A. M., et al. (2019). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry. [Link]
- Stoltz, B. M., et al. (2015).
- Zhou, Y. G., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. [Link]
- Feng, G., et al. (2021). Synthesis of Chiral Piperazin-2-ones through Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols.
- Gáspár, A., & Novák, Z. (2021).
- Lattanzi, A., & Meninno, S. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant.
- Ciba-Geigy AG. (1999). Process for the preparation of optically active piperazine-2-carboxylic acid derivatives.
- Huang, W. X., et al. (2021). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides.
- O'Brien, P., et al. (2018). Regiodivergent enantioselective C–H functionalization of Boc-1,3-oxazinanes for the synthesis of β2- and β3-amino acids.
- Lencina, C., et al. (2020). Mastering chiral substituted 2-oxopiperazines.
- Mashima, K., et al. (2016). Iridium-Catalyzed Asymmetric Hydrogenation of Tosylamido-Substituted Pyrazines for Constructing Chiral Tetrahydropyrazines with an Amidine Skeleton. Synfacts. [Link]
- Meninno, S., & Lattanzi, A. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. Semantic Scholar. [Link]
- O'Brien, P., et al. (2014). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent.
- Schafer, L. L., et al. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Organic Chemistry Portal. [Link]
- Michael, J. P., & de Koning, C. B. (2008).
- Meninno, S., & Lattanzi, A. (2023).
- Lattanzi, A., & Meninno, S. (2023).
- O'Brien, P., & Campos, K. (2016). Opportunities and challenges for direct C–H functionalization of piperazines.
- Tejel, C., et al. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. PubMed Central. [Link]
- Waldmann, H., et al. (2012). Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production.
- Grogan, G., & Rioz-Martínez, A. (2020).
- Tyagi, V., et al. (2022). First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. RSC Publishing. [Link]
- Nicewicz, D. A., et al. (2022).
- van Maarseveen, J. H., et al. (2005). Synthesis of 2-substituted piperazines via direct a-lithiation.
- Fasan, R., & Buller, R. (2024).
- Wikipedia. Chiral auxiliary. [Link]
Sources
- 1. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 3. mdpi.com [mdpi.com]
- 4. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 8. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Chemoenzymatic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. experts.umn.edu [experts.umn.edu]
- 11. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Utilization of (S)-Piperazin-2-ylmethanol in Synthetic Chemistry
Introduction
(S)-Piperazin-2-ylmethanol is a chiral heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. Its unique structural features, including two secondary amine functionalities and a primary alcohol, offer multiple points for chemical modification. The piperazine core is a "privileged scaffold" in medicinal chemistry, known for improving the physicochemical properties of drug candidates, such as aqueous solubility and basicity.[1][2] This application note provides a detailed guide to the practical use of (S)-Piperazin-2-ylmethanol, with a focus on two common and critical transformations: N-alkylation and N-acylation. The protocols are designed to be robust and reproducible, with an emphasis on understanding the underlying chemical principles to facilitate troubleshooting and optimization.
The chiral nature of (S)-Piperazin-2-ylmethanol makes it a valuable building block in the synthesis of enantiomerically pure pharmaceuticals, where stereochemistry is crucial for pharmacological activity.[3] Its applications span various therapeutic areas, including the development of sigma-receptor ligands and other neurologically active agents.[4] Furthermore, the piperazine moiety can impart conformational rigidity to molecules, which can be advantageous in the design of targeted therapeutics like PROTACs by promoting stable ternary complex formation.[5]
This guide will provide detailed, step-by-step protocols for the selective mono-functionalization of (S)-Piperazin-2-ylmethanol, addressing the common challenge of achieving selectivity between the two reactive nitrogen atoms.[6]
Chemical and Physical Properties
A summary of the key chemical and physical properties of (S)-Piperazin-2-ylmethanol is provided in the table below. It is often supplied as a dihydrochloride salt, which requires neutralization for most reactions.[6]
| Property | Value | Source |
| Molecular Formula | C5H12N2O | [] |
| Molecular Weight | 116.16 g/mol | [] |
| Appearance | White to yellow solid (dihydrochloride salt) | |
| Purity | Typically ≥ 96% | [8] |
| Storage Temperature | 2-8°C, under inert atmosphere | |
| CAS Number (dihydrochloride) | 149629-73-2 |
Safety and Handling
(S)-Piperazin-2-ylmethanol dihydrochloride is classified as harmful if swallowed and causes skin and eye irritation.[9][10] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[11][12] All manipulations should be carried out in a well-ventilated fume hood.[11][12] Refer to the Safety Data Sheet (SDS) for complete safety information.[9][10][11]
Reaction Protocols
The following sections provide detailed protocols for the N-alkylation and N-acylation of (S)-Piperazin-2-ylmethanol. The key to achieving mono-substitution is often the use of a protecting group on one of the nitrogen atoms. The tert-butoxycarbonyl (Boc) group is a common choice for this purpose.[13]
Protocol 1: Selective Mono-N-Alkylation via Reductive Amination
Reductive amination is a robust method for N-alkylation that minimizes the risk of over-alkylation.[14] This protocol describes the reaction of N1-Boc-(S)-piperazin-2-ylmethanol with an aldehyde or ketone.
Experimental Workflow: Reductive Amination
Caption: Workflow for N-alkylation via reductive amination.
Materials:
-
N1-Boc-(S)-piperazin-2-ylmethanol
-
Aldehyde or ketone (1.0 - 1.2 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 - 2.5 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)[13]
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N1-Boc-(S)-piperazin-2-ylmethanol (1.0 eq) and the desired aldehyde or ketone (1.0 - 1.2 eq) in anhydrous DCE or DCM.
-
Base Addition: Add TEA or DIPEA (2.2 - 2.5 eq) to the mixture. If starting from the dihydrochloride salt of piperazin-2-ylmethanol, the base serves to neutralize the salt and facilitate the formation of the iminium ion intermediate.[6] Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Be mindful of initial gas evolution.[13]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.[13] Stir until gas evolution ceases. Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.
Protocol 2: Selective Mono-N-Acylation
Amide bond formation is a cornerstone of medicinal chemistry. This protocol details the N-acylation of N1-Boc-(S)-piperazin-2-ylmethanol with a carboxylic acid using standard peptide coupling reagents. The use of a Boc-protected starting material is crucial to prevent diacylation.[13]
Experimental Workflow: N-Acylation
Caption: Workflow for N-acylation using peptide coupling reagents.
Materials:
-
N1-Boc-(S)-piperazin-2-ylmethanol (1.1 eq)
-
Carboxylic acid (1.0 eq)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Carboxylic Acid Activation: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF or DCM.[13] Cool the solution to 0°C in an ice bath. Add EDC (1.2 eq) and stir the mixture for 30 minutes at 0°C to pre-activate the carboxylic acid.[13]
-
Amine Addition: In a separate flask, prepare a solution of N1-Boc-(S)-piperazin-2-ylmethanol (1.1 eq) and DIPEA (2.0 eq) in a small amount of the reaction solvent. Add this solution to the activated carboxylic acid mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.[13] Transfer to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low yield in reductive amination | Inefficient iminium ion formation. | Ensure the reaction is run under weakly acidic conditions (pH 4-6) if not using a pre-neutralized amine.[13] |
| Deactivated reducing agent. | Use fresh STAB; this reagent can be moisture-sensitive. | |
| Low yield in N-acylation | Incomplete activation of the carboxylic acid. | Allow for sufficient pre-activation time (30 minutes at 0°C). Consider using a more powerful coupling agent like HATU.[13] |
| Steric hindrance. | For sterically hindered substrates, increase the reaction time or temperature slightly (e.g., to 40°C).[13] | |
| Formation of di-substituted product | Reaction with unprotected piperazine. | The most effective method is to use a mono-protected starting material like N-Boc-(S)-piperazin-2-ylmethanol.[13][14] |
| Incorrect stoichiometry. | If using unprotected piperazine, use a significant excess of the piperazine starting material relative to the electrophile.[13] |
Conclusion
(S)-Piperazin-2-ylmethanol is a versatile and valuable building block in modern drug discovery and organic synthesis. The protocols outlined in this application note provide a solid foundation for its effective use in N-alkylation and N-acylation reactions. By understanding the principles behind these transformations and employing appropriate strategies, such as the use of protecting groups, researchers can successfully synthesize a wide array of novel molecules with controlled stereochemistry. The provided troubleshooting guide should further aid in the optimization of these reactions for specific substrates and applications.
References
- Benchchem. (2025). Synthetic Routes to Functionalized 1-(Piperazin-2-yl)ethanol Analogs: Application Notes and Protocols.
- Benchchem. (2025). Application Notes and Protocols for N-alkylation of Piperazin-2-ylmethanol Dihydrochloride.
- Benchchem. (2025). Application Notes and Protocols for Boc-Protected Piperazin-2-ylmethanol in Peptide Synthesis.
- Benchchem. (2025). Comparison of synthetic routes to enantiomerically pure Piperazin-2-ylmethanol.
- Sigma-Aldrich. * this compound*.
- Benchchem. (2025). An In-depth Technical Guide to the Synthesis of (1,4-Dimethylpiperazin-2-yl)methanol.
- Sigma-Aldrich. * this compound Safety Information*.
- CymitQuimica. (2024). Safety Data Sheet - [(2S)-4-benzylpiperazin-2-yl]methanol dihydrochloride.
- Bedürftig, S., & Wünsch, B. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorganic & Medicinal Chemistry, 12(12), 3299–3311.
- Thermo Fisher Scientific. (2018). Safety Data Sheet - Piperazine.
- Hangzhou Zhifei Technology Co., Ltd. Safety Data Sheet - this compound.
- Benchchem. (2025). Technical Support Center: Optimizing Coupling Reactions with Piperazin-2-ylmethanol.
- Benchchem. (2025). The Strategic Advantage of Piperazin-2-ylmethanol Dihydrochloride in Bioconjugate Design: A Comparative Guide.
- Biosynth. (2023). Safety Data Sheet - 11-Piperazin-1-yl-dibenzo[b,f][3][17]thiazepine.
- BOC Sciences. CAS 28795-50-8 Piperazine-2-methanol.
- G. C. T. C. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969–984.
- Benchchem. (2025). Optimizing reaction conditions for the N-alkylation of piperazine.
- I. M. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(20), 7101.
- Sigma-Aldrich. * this compound*.
Sources
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound | 149629-73-2 [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 149629-73-2 Name: this compound [xixisys.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. mmbio.byu.edu [mmbio.byu.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes: (S)-Piperazin-2-ylmethanol as a Versatile Scaffold for Parallel Synthesis
Introduction
In the landscape of modern drug discovery, the rapid generation of diverse and structurally complex small molecule libraries is paramount for the identification of novel therapeutic agents. Parallel synthesis has emerged as a cornerstone strategy, enabling the systematic and efficient exploration of chemical space. Within this paradigm, the selection of appropriate building blocks is critical. (S)-Piperazin-2-ylmethanol is a chiral scaffold of significant interest, offering a unique combination of structural features that make it exceptionally well-suited for parallel synthesis workflows. The piperazine core is a privileged structure in medicinal chemistry, known to impart favorable physicochemical properties such as aqueous solubility and metabolic stability.[1][2] The presence of a stereocenter, a primary alcohol, and two secondary amines provides multiple points for diversification, allowing for the creation of extensive and three-dimensional chemical libraries from a single, readily available starting material.[3][4]
These application notes provide a comprehensive guide to leveraging (S)-Piperazin-2-ylmethanol in parallel synthesis. We will explore key reaction workflows, provide detailed experimental protocols, and discuss the underlying chemical principles that enable the efficient generation of diverse compound libraries.
Core Synthetic Strategies and Diversification
The trifunctional nature of (S)-Piperazin-2-ylmethanol allows for a modular approach to library synthesis. The differential reactivity of the two nitrogen atoms and the primary alcohol can be exploited through the use of orthogonal protecting groups, enabling sequential and site-selective modifications. A common strategy involves the initial protection of one of the piperazine nitrogens, often with a tert-butoxycarbonyl (Boc) group, to allow for selective functionalization of the remaining secondary amine and the hydroxyl group.[5][6]
Key Diversification Reactions in a Parallel Format:
-
Amide Bond Formation: Acylation of the piperazine nitrogens with a diverse set of carboxylic acids is a robust method for introducing a wide range of substituents.[7][8] This reaction is highly amenable to parallel synthesis formats, utilizing automated or semi-automated platforms.[7][8]
-
Reductive Amination: The secondary amines of the piperazine core can be readily alkylated via reductive amination with a variety of aldehydes and ketones.[9][10][11][12] This one-pot reaction is efficient and compatible with a broad range of functional groups, making it ideal for high-throughput synthesis.[9][13]
-
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, which are important pharmacophores in many biologically active molecules.[14][15][16]
The following diagram illustrates a generalized workflow for the diversification of the (S)-Piperazin-2-ylmethanol scaffold in a parallel synthesis context.
Caption: Parallel synthesis workflow using (S)-Piperazin-2-ylmethanol.
Experimental Protocols
The following protocols are designed for a parallel synthesis format, typically in 96-well plates, and can be adapted for automated liquid handlers.
Protocol 1: Parallel Amide Bond Formation
This protocol describes the coupling of a library of carboxylic acids to (S)-1-Boc-piperazin-2-ylmethanol.
Materials:
-
(S)-1-Boc-piperazin-2-ylmethanol
-
Library of diverse carboxylic acids
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[17]
-
Hydroxybenzotriazole (HOBt) or Oxyma Pure[7]
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
96-well reaction block
Procedure:
-
Reagent Preparation:
-
Prepare a 0.2 M stock solution of (S)-1-Boc-piperazin-2-ylmethanol in anhydrous DCM.
-
Prepare 0.22 M stock solutions of each carboxylic acid from the library in anhydrous DCM.
-
Prepare a 0.22 M stock solution of EDC and a 0.22 M stock solution of Oxyma Pure in anhydrous DCM.
-
Prepare a 0.4 M stock solution of DIPEA in anhydrous DCM.
-
-
Reaction Setup (per well):
-
To each well of the 96-well reaction block, add 100 µL (20 µmol) of the (S)-1-Boc-piperazin-2-ylmethanol stock solution.
-
Add 100 µL (22 µmol) of the respective carboxylic acid stock solution to each well.
-
Add 100 µL (22 µmol) of the EDC stock solution and 100 µL (22 µmol) of the Oxyma Pure stock solution to each well.
-
Add 50 µL (20 µmol) of the DIPEA stock solution to each well.
-
-
Reaction and Work-up:
-
Seal the reaction block and shake at room temperature for 16 hours.
-
Quench the reaction by adding 200 µL of water to each well.
-
Extract the products by adding 500 µL of DCM to each well, shaking, and then separating the organic layer.
-
Wash the organic layer with 500 µL of saturated aqueous sodium bicarbonate solution, followed by 500 µL of brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Data Presentation: Representative Amide Coupling Reactions
| Entry | Carboxylic Acid | Coupling Reagent | Yield (%) | Purity (%) |
| 1 | Benzoic Acid | EDC/Oxyma | 85 | >95 |
| 2 | Acetic Acid | EDC/Oxyma | 92 | >95 |
| 3 | 4-Chlorobenzoic Acid | EDC/Oxyma | 82 | >95 |
| 4 | Cyclohexanecarboxylic Acid | EDC/Oxyma | 88 | >95 |
Protocol 2: Parallel Reductive Amination
This protocol details the alkylation of the N4 position of (S)-1-Boc-piperazin-2-ylmethanol with a library of aldehydes.
Materials:
-
(S)-1-Boc-piperazin-2-ylmethanol
-
Library of diverse aldehydes
-
Sodium triacetoxyborohydride (STAB)[13]
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
96-well reaction block
Procedure:
-
Reagent Preparation:
-
Prepare a 0.2 M stock solution of (S)-1-Boc-piperazin-2-ylmethanol in anhydrous DCM.
-
Prepare 0.22 M stock solutions of each aldehyde from the library in anhydrous DCM.
-
Prepare a 0.3 M stock solution of STAB in anhydrous DCM.
-
-
Reaction Setup (per well):
-
To each well of the 96-well reaction block, add 100 µL (20 µmol) of the (S)-1-Boc-piperazin-2-ylmethanol stock solution.
-
Add 100 µL (22 µmol) of the respective aldehyde stock solution to each well.
-
Add 2 µL of glacial acetic acid to each well.
-
Stir the mixture for 30 minutes at room temperature.
-
Add 100 µL (30 µmol) of the STAB stock solution to each well.
-
-
Reaction and Work-up:
-
Seal the reaction block and shake at room temperature for 16 hours.
-
Quench the reaction by the slow addition of 200 µL of saturated aqueous sodium bicarbonate solution to each well.
-
Extract the products with 500 µL of DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Caption: Mechanism of Reductive Amination.
Protocol 3: Parallel Urea Formation
This protocol outlines the synthesis of a urea library by reacting (S)-1-Boc-piperazin-2-ylmethanol with various isocyanates.
Materials:
-
(S)-1-Boc-piperazin-2-ylmethanol
-
Library of diverse isocyanates
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
96-well reaction block
Procedure:
-
Reagent Preparation:
-
Prepare a 0.2 M stock solution of (S)-1-Boc-piperazin-2-ylmethanol in anhydrous THF.
-
Prepare 0.22 M stock solutions of each isocyanate from the library in anhydrous THF.
-
-
Reaction Setup (per well):
-
To each well of the 96-well reaction block, add 100 µL (20 µmol) of the (S)-1-Boc-piperazin-2-ylmethanol stock solution.
-
Add 100 µL (22 µmol) of the respective isocyanate stock solution to each well.
-
-
Reaction and Work-up:
-
Seal the reaction block and shake at room temperature for 4-16 hours (reaction progress can be monitored by TLC or LC-MS).
-
Concentrate the reaction mixtures in vacuo.
-
Purify the products by loading the crude material onto a silica gel cartridge and eluting with an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
-
Conclusion
(S)-Piperazin-2-ylmethanol is an exemplary building block for the construction of diverse chemical libraries through parallel synthesis. Its inherent chirality and multiple points for functionalization provide a robust platform for exploring vast regions of chemical space. The protocols outlined in these application notes for amide bond formation, reductive amination, and urea synthesis are highly amenable to high-throughput workflows and can be readily adapted to various automation platforms. By leveraging the synthetic versatility of (S)-Piperazin-2-ylmethanol, researchers can significantly accelerate the drug discovery process, leading to the identification of novel and potent therapeutic candidates.
References
- Ivachtchenko, A. V., et al. (2014). One-Pot Parallel Synthesis Approach to Secondary Amines Based on the Reductive Amination of Ketones. ACS Combinatorial Science, 16(5), 225-231.
- Ryu, J., & Kim, S. (2014). A One-Pot Parallel Reductive Amination of Aldehydes with Heteroaromatic Amines. ACS Combinatorial Science, 16(8), 430-434.
- Ryu, J., & Kim, S. (2014). A one-pot parallel reductive amination of aldehydes with heteroaromatic amines. PubMed, 25019553.
- Chen, Y., et al. (2018). Benzylic C–H Isocyanation/Amine Coupling Sequence Enabling High-Throughput Synthesis of Pharmaceutically Relevant Ureas. Journal of the American Chemical Society, 140(40), 12845-12850.
- Ivachtchenko, A. V., et al. (2014). ChemInform Abstract: One-Pot Parallel Synthesis Approach to Secondary Amines Based on the Reductive Amination of Ketones. ResearchGate.
- Gutiérrez, A., et al. (2020). Automated and Parallel Amide Synthesis. Chemistry – A European Journal, 26(55), 12558-12563.
- Gutiérrez, A., et al. (2020). Automated and Parallel Amide Synthesis. CiteDrive.
- Wikipedia. (n.d.). Reductive amination. Wikipedia.
- Bana, P., et al. (2017). Synthesis of Urea Derivatives in Two Sequential Continuous-Flow Reactors. Organic Process Research & Development, 21(4), 611-622.
- Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(4), 1135-1143.
- Tzani, A., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 26(3), 548.
- Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar.
- Beaulieu, P. L., et al. (1999). Practical synthesis of urea derivatives. Google Patents. US5925762A.
- ChemistryViews. (2025). High-Throughput Design of CoCu Catalysts for Sustainable Urea Production. ChemistryViews.
- Angeli, A., et al. (2021). 2-(2-Hydroxyethyl)piperazine derivatives as potent human carbonic anhydrase inhibitors: Synthesis, enzyme inhibition, computational studies and antiglaucoma activity. European Journal of Medicinal Chemistry, 228, 114026.
- Deplagne, E., et al. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Molecules, 28(24), 8031.
- Rathi, E., et al. (2016). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 11(1), 49-65.
- Daqing, S., et al. (2009). Discovery and initial SAR of arylsulfonylpiperazine inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1). Bioorganic & Medicinal Chemistry Letters, 19(15), 4150-4154.
- An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (2025). ResearchGate.
- Bella, M., et al. (2012). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 77(23), 10834-10841.
Sources
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. citedrive.com [citedrive.com]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A one-pot parallel reductive amination of aldehydes with heteroaromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reductive amination - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Amide Synthesis [fishersci.co.uk]
Mastering Regioselectivity: A Detailed Guide to the N-Boc Protection of (S)-Piperazin-2-ylmethanol
Introduction: The Strategic Importance of Mono-Protection in Piperazine Scaffolds
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of FDA-approved therapeutics. Its unique structural and physicochemical properties, including the ability to modulate solubility and engage in critical hydrogen bonding interactions, make it a highly sought-after motif in drug design. However, the symmetrical nature of the parent piperazine presents a formidable synthetic challenge: achieving selective functionalization at one of the two nitrogen atoms. The tert-butoxycarbonyl (Boc) protecting group offers a robust solution, providing a stable carbamate that can be readily cleaved under mild acidic conditions.[1][2]
This application note provides a comprehensive, in-depth guide to the regioselective mono-N-Boc protection of (S)-Piperazin-2-ylmethanol. This chiral building block is of particular interest as it incorporates a stereocenter and a primary alcohol, offering multiple avenues for the synthesis of complex, three-dimensional molecules with enhanced therapeutic potential. We will explore the underlying principles of regioselective protection, provide a detailed, field-tested experimental protocol, and present the necessary analytical data for confident characterization of the desired product, (S)-tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate.
The Principle of Regiocontrol: Exploiting Basicity Differentials
(S)-Piperazin-2-ylmethanol possesses two distinct secondary amine nitrogens. The nitrogen at the 1-position (N1) is adjacent to a stereocenter bearing a hydroxymethyl group, while the nitrogen at the 4-position (N4) is in a less sterically hindered environment. Direct reaction with di-tert-butyl dicarbonate (Boc₂O) would likely yield a mixture of mono-protected isomers (N1 and N4) and the di-protected product, leading to challenging purification and reduced yield of the desired N1-protected isomer.
To overcome this, a common and highly effective strategy involves the selective deactivation of one nitrogen atom through protonation.[3][4] By adding one equivalent of a strong acid, the more basic nitrogen is preferentially protonated, forming a piperazinium salt. This positively charged ammonium ion is no longer nucleophilic and will not react with the electrophilic Boc₂O. The steric and electronic environment dictates that the N4 nitrogen is generally more basic and less sterically hindered than the N1 nitrogen, making it the preferred site of protonation. This leaves the N1 nitrogen as the sole nucleophilic site available to react with Boc₂O, thus ensuring high regioselectivity.
Reaction Mechanism
The protection reaction proceeds via a well-established nucleophilic acyl substitution pathway. The key steps are:
-
Selective Protonation: One equivalent of an acid (e.g., Trifluoroacetic acid - TFA) is added to protonate the more basic N4 nitrogen of (S)-Piperazin-2-ylmethanol.
-
Nucleophilic Attack: The free, unprotonated N1 nitrogen acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).[2]
-
Intermediate Collapse: A tetrahedral intermediate is formed, which then collapses, leading to the elimination of a tert-butyl carbonate leaving group.
-
Decomposition & Neutralization: The unstable tert-butyl carbonate decomposes into carbon dioxide (CO₂) gas and tert-butoxide. The tert-butoxide then acts as a base. In the final workup, a base (e.g., NaOH) is added to neutralize the protonated N4 nitrogen, yielding the final mono-protected product.
Sources
Application Notes and Protocols for Palladium-Catalyzed Coupling Reactions with (S)-Piperazin-2-ylmethanol
Introduction: The Strategic Value of (S)-Piperazin-2-ylmethanol in Modern Drug Discovery
(S)-Piperazin-2-ylmethanol is a chiral bifunctional building block of significant interest to the pharmaceutical and agrochemical industries. Its structure incorporates a piperazine ring, a common pharmacophore that imparts desirable physicochemical properties such as aqueous solubility and oral bioavailability, with a chiral hydroxymethyl substituent that provides a key vector for stereospecific interactions with biological targets.[1][2] The presence of two distinct nitrogen atoms and a primary alcohol offers multiple points for molecular elaboration, making it a versatile scaffold for the construction of complex molecular architectures.
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become indispensable tools for the synthesis of N-aryl piperazines, a motif prevalent in numerous approved drugs.[3][4][5] However, the inherent reactivity of the multiple functional groups in (S)-Piperazin-2-ylmethanol presents a significant challenge for chemoselective functionalization. This guide provides a comprehensive overview of the strategies and protocols for the successful application of (S)-Piperazin-2-ylmethanol in palladium-catalyzed coupling reactions, with a primary focus on selective N-arylation.
Part 1: The Criticality of Protecting Group Strategy for Chemoselective N-Arylation
Direct palladium-catalyzed N-arylation of unprotected (S)-Piperazin-2-ylmethanol is fraught with challenges, primarily the formation of a mixture of mono- and di-arylated products, as well as potential side reactions involving the hydroxyl group.[6] To achieve selective mono-arylation at the N4 position, a robust protecting group strategy is paramount. The most common and effective approach is the protection of the N1 nitrogen with a tert-butoxycarbonyl (Boc) group.[3][6]
The Boc group provides sufficient steric hindrance to prevent reaction at the N1 position and can be readily removed under acidic conditions that are typically compatible with a wide range of other functional groups.[7] The primary hydroxyl group is often tolerated under standard Buchwald-Hartwig conditions, but its reactivity should be considered, especially when using strong bases or highly reactive electrophiles.[6] For multi-step syntheses requiring orthogonal protection, the hydroxyl group can be protected as a silyl ether (e.g., TBDMS), which is stable to the acidic conditions used for Boc removal and can be cleaved with fluoride sources.[8]
Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol 1: N-Arylation of N-Boc-(S)-Piperazin-2-ylmethanol
This protocol is adapted from established procedures for the N-arylation of N-Boc-piperazine and is a good starting point for optimization. [3][9] Materials:
-
Aryl halide (bromide, chloride, or triflate) (1.0 equiv)
-
N-Boc-(S)-Piperazin-2-ylmethanol (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)
-
Phosphine ligand (e.g., RuPhos, XPhos, BrettPhos) (2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.4-2.0 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, N-Boc-(S)-Piperazin-2-ylmethanol, base, palladium precatalyst, and ligand.
-
Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-(S)-Piperazin-2-ylmethanol.
Quantitative Data Summary
The following table provides representative data for the Buchwald-Hartwig amination of N-Boc-piperazine with various aryl halides, which can serve as a guide for reactions with N-Boc-(S)-Piperazin-2-ylmethanol. [6][9]
| Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 4-Bromotoluene | Pd₂(dba)₃ (1) | RuPhos (2) | NaOtBu | Toluene | 100 | 12 | 95 |
| 4-Chlorotoluene | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | 88 |
| 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ (1.5) | BrettPhos (3) | Cs₂CO₃ | Toluene | 100 | 18 | 92 |
| 2-Bromopyridine | Pd(OAc)₂ (2) | Xantphos (4) | K₃PO₄ | Dioxane | 110 | 20 | 85 |
Part 3: Other Palladium-Catalyzed Coupling Reactions
While N-arylation is the most direct application of (S)-Piperazin-2-ylmethanol in palladium-catalyzed coupling, the scaffold can be incorporated into substrates for other important C-C bond-forming reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate. [10][11]An N-aryl-(S)-Piperazin-2-ylmethanol derivative, where the aryl group is a halide, can be a substrate for Suzuki coupling.
Example Application:
An N-(4-bromophenyl)-(S)-Piperazin-2-ylmethanol, synthesized via the Buchwald-Hartwig protocol, can be coupled with various arylboronic acids to introduce further diversity.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide. [12]Similar to the Suzuki coupling, an N-aryl-(S)-Piperazin-2-ylmethanol derivative bearing a halide on the aryl ring can be used as a substrate. This is particularly useful for the synthesis of kinase inhibitors and other biologically active molecules containing the alkynyl motif.
Conclusion
(S)-Piperazin-2-ylmethanol is a valuable chiral building block for the synthesis of complex molecules in drug discovery. While its multifunctional nature presents challenges for selective functionalization, a well-defined protecting group strategy, centered on N-Boc protection, enables its successful application in palladium-catalyzed N-arylation reactions. The protocols and data presented in this guide provide a solid foundation for researchers to leverage the synthetic potential of this important scaffold. Further optimization of reaction conditions, particularly the choice of ligand and base, will be crucial for achieving high yields with a broad range of arylating agents.
References
- BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions with Piperazin-2-ylmethanol.
- Morrison, G. et al. (2023). Nickel-Catalyzed Chemoselective Arylation of Amino Alcohols.
- BenchChem. (2025). Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination.
- Surry, D. S., & Buchwald, S. L. (2011). Cu-Catalyzed N- and O-Arylation of Amino Alcohols.
- Pattanaik, P. P., Manu, K. R., & Dandela, R. (2025). Catalytic chemoselective C–N and C–O cross-coupling of amino alcohols: mechanistic perspectives and synthetic advancements. RSC Advances.
- DeBoef, B., & Campos, K. R. (2009). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. The Journal of Organic Chemistry, 74(15), 5563–5566.
- Buchwald, S. L., & Stradiotto, M. (2023). Buchwald's copper‐catalyzed chemoselective arylation of amino alcohols with aryl iodides (L=diketone type ligand; L′=Me4‐phenanthroline‐type ligand), and the (bisphosphine)nickel‐catalyzed chemistry reported herein, involving (hetero)aryl chlorides and bromides.
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- GPhos Ligand Enables Production of Chiral N‐Arylamines in a Telescoped Transaminase‐Buchwald‐Hartwig Amination Cascade in the Presence of Excess Amine Donor - NIH. (2021).
- BenchChem. (2025). A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis.
- BenchChem. (2025). Application Notes and Protocols for Boc-Protected Piperazin-2-ylmethanol in Peptide Synthesis.
- Caddick, S. et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(allyl)
- Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - NIH. (2014).
- Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC - NIH. (2012).
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
- A general and convenient synthesis of N-aryl piperazines - ResearchG
- Chemistry LibreTexts. (2023).
- Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Deriv
- Wikipedia. (2023).
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Aryl
- BenchChem. (2025). Application Notes and Protocols for Piperazin-2-ylmethanol Dihydrochloride in PROTAC Development.
- A General and Convenient Synthesis of N-Aryl Piperazines - ResearchG
- Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC. (2021).
- BenchChem. (2025). Comparison of synthetic routes to enantiomerically pure Piperazin-2-ylmethanol.
- Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Comput
- Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - ResearchG
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- BenchChem. (2025). Application Notes and Protocols: Copper-Free Sonogashira Coupling of 2,5-Diiodopyrazine.
- Stereospecific Synthesis of Highly Substituted Piperazines via an One-Pot Three Component Ring-Opening Cyclization from N-Activated Aziridines, Anilines, and Propargyl Carbon
- Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds - NIH. (2011).
- The Versatility of Piperazine in Modern Organic Synthesis: Application Notes and Protocols - Benchchem. (2025).
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Enantioselective access to chiral aliphatic amines and alcohols via Ni-catalyzed hydroalkyl
- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. (2023).
- A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)
- Double Arylation of Allyl Alcohol via a One-Pot Heck Arylation–Isomerization–Acylation Cascade | Organic Letters - ACS Public
- The medicinal chemistry of piperazines: A review - PubMed. (2024).
- Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines - ChemRxiv. (2025).
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchG
- Protecting groups - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (2001).
- Efficient nickel-catalysed N-alkylation of amines with alcohols - RSC Publishing. (2017).
- Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC - NIH. (2018).
- 2-((4-Arylpiperazin-1-yl)methyl)phenol ligated Pd(II)
- Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media - Green Chemistry (RSC Publishing). (2019).
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Efficient nickel-catalysed N-alkylation of amines with alcohols - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Catalytic Asymmetric Addition of Alcohols to Imines: Enantioselective Preparation of Chiral N,O-Aminals [organic-chemistry.org]
- 5. Enantioselective amine α-functionalization via palladium catalyzed C–H arylation of thioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. frontiersin.org [frontiersin.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Asymmetric Synthesis Employing Chiral Piperazine-Based Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Chiral Piperazines in Asymmetric Synthesis
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a vast array of bioactive molecules.[1][2] The introduction of chirality into the piperazine ring unlocks a three-dimensional chemical space that is invaluable for enhancing molecular recognition at biological targets.[3][4] While the synthesis of chiral piperazines is a well-established field, their application as stereocontrolling elements in asymmetric synthesis is nuanced.
Traditionally, a chiral auxiliary is a molecular fragment that is temporarily attached to a prochiral substrate to direct a stereoselective transformation, after which it is cleaved and ideally recovered.[1] While chiral piperazines can function in this classical sense, particularly in the form of diketopiperazines, their more prevalent and powerful role is often as C2-symmetric chiral ligands in metal-catalyzed reactions or as chiral organocatalysts.[5][6] This guide will provide a comprehensive overview of these applications, focusing on the practical aspects of synthesis, reaction protocols, and mechanistic principles that enable high levels of stereocontrol. We will explore the synthesis of a representative C2-symmetric piperazine and its application in asymmetric transformations, as well as the chemistry of forming and cleaving chiral piperazine amides.
Part 1: Synthesis of a C2-Symmetric Chiral Piperazine Auxiliary
A cornerstone of leveraging chiral piperazines is the ability to synthesize them in an enantiomerically pure form, often starting from the chiral pool. C2-symmetric piperazines are particularly valuable as they reduce the number of possible transition states in a reaction, leading to higher stereoselectivity.[5] A common and efficient route to C2-symmetric 2,5-dialkylpiperazines is through the dimerization and subsequent reduction of amino acids.
Protocol 1: Synthesis of (2S,5S)-2,5-Dimethylpiperazine from L-Alanine
This protocol details the synthesis of (2S,5S)-2,5-dimethylpiperazine, a versatile C2-symmetric chiral building block, starting from the readily available amino acid L-alanine. The key intermediate is the cyclic dipeptide, (3S,6S)-3,6-dimethylpiperazine-2,5-dione (cyclo(L-Ala-L-Ala)).
Workflow for the Synthesis of (2S,5S)-2,5-Dimethylpiperazine
Caption: Synthesis of (2S,5S)-2,5-dimethylpiperazine from L-alanine.
Step 1: Synthesis of (3S,6S)-3,6-Dimethylpiperazine-2,5-dione
-
Esterification of L-Alanine: To a suspension of L-alanine (1 equiv.) in methanol, cool to 0 °C and bubble in dry HCl gas until the solution is saturated. Allow the reaction to warm to room temperature and stir for 24 hours. Remove the solvent under reduced pressure to yield L-alanine methyl ester hydrochloride.
-
Dimerization: Neutralize the L-alanine methyl ester hydrochloride with a base (e.g., triethylamine) and heat the free amino ester, either neat or in a high-boiling solvent like toluene or xylene, to effect cyclodimerization. A common method involves refluxing in 2-butanol with a catalytic amount of acetic acid.
-
Purification: The resulting diketopiperazine often crystallizes from the reaction mixture upon cooling. It can be collected by filtration and recrystallized from a suitable solvent (e.g., ethanol/water) to yield pure (3S,6S)-3,6-dimethylpiperazine-2,5-dione.
Step 2: Reduction of (3S,6S)-3,6-Dimethylpiperazine-2,5-dione
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄, 4 equiv.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Addition of Diketopiperazine: Slowly add a solution of (3S,6S)-3,6-dimethylpiperazine-2,5-dione (1 equiv.) in anhydrous THF to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux for 12-24 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Isolation: Filter the resulting granular precipitate and wash thoroughly with THF. Concentrate the filtrate under reduced pressure. The crude product can be purified by distillation or crystallization of its salt (e.g., hydrochloride) to yield enantiomerically pure (2S,5S)-2,5-dimethylpiperazine.
Part 2: Application of Chiral Piperazines in Asymmetric Catalysis
While the use of chiral piperazines as classical, detachable auxiliaries for enolate alkylation is not as widespread as other systems, they excel as chiral ligands in a variety of metal-catalyzed asymmetric reactions. Here, the piperazine is part of a larger ligand structure that coordinates to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.
Application Example: Asymmetric Acylation of meso-1,2-Diols
A notable application is the use of C2-symmetric piperazine derivatives as chiral ligands in the copper-catalyzed asymmetric acylation of meso-1,2-diols.[5] This reaction is a powerful method for desymmetrization, providing access to valuable chiral building blocks.
Catalytic Cycle for Asymmetric Acylation
Caption: Catalytic cycle for Cu-catalyzed asymmetric acylation.
Protocol 2: Asymmetric Benzoylation of cis-1,2-Cyclohexanediol
This protocol is based on the work by Shirai and colleagues, employing a C2-symmetric piperazine ligand.[5]
Materials and Reagents:
-
C2-symmetric chiral piperazine ligand (e.g., (S,S)-7 as described in the reference[5])
-
Copper(II) chloride (CuCl₂)
-
meso-cis-1,2-cyclohexanediol
-
Benzoic anhydride (Bz₂O)
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., dichloromethane, CH₂Cl₂)
Procedure:
-
Catalyst Formation: In a dry flask under a nitrogen atmosphere, dissolve the chiral piperazine ligand (0.1 equiv.) and CuCl₂ (0.05 equiv.) in anhydrous CH₂Cl₂. Stir the mixture at room temperature for 30 minutes to form the chiral copper complex.
-
Reaction Mixture: To the catalyst solution, add meso-cis-1,2-cyclohexanediol (1.0 equiv.) and triethylamine (1.0 equiv.).
-
Acylation: Cool the mixture to 0 °C and add a solution of benzoic anhydride (0.5 equiv.) in CH₂Cl₂ dropwise over 1 hour.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C, monitoring its progress by TLC.
-
Work-up: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the chiral monobenzoate.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
| Substrate | Ligand | Yield (%) | ee (%) | Reference |
| meso-cis-1,2-Cyclohexanediol | (S,S)-7 | 95 | 96 | [5] |
| meso-cis-1,2-Cyclopentanediol | (S,S)-7 | 94 | 92 | [5] |
| meso-2,3-Butanediol | (S,S)-7 | 85 | 88 | [5] |
Part 3: Formation and Cleavage of Chiral Piperazine Amides
Although their use as classical auxiliaries for enolate chemistry is less common, the formation and cleavage of amides from chiral piperazines and carboxylic acids are fundamental transformations. This process is relevant for applications such as the use of piperazines as chiral linkers in solid-phase synthesis or for the temporary protection of a carboxylic acid.[4]
Protocol 3: Amide Formation from a Carboxylic Acid and (2S,5S)-2,5-Dimethylpiperazine
Procedure:
-
Activation of Carboxylic Acid: Dissolve the desired carboxylic acid (1.0 equiv.) in an anhydrous solvent like CH₂Cl₂ or DMF. Add a coupling agent such as EDC (1.1 equiv.) and an activator like HOBt or DMAP (0.1 equiv.). Stir the mixture at room temperature for 20 minutes.
-
Amide Coupling: Add a solution of (2S,5S)-2,5-dimethylpiperazine (1.1 equiv.) and a non-nucleophilic base like triethylamine (1.2 equiv.) to the activated carboxylic acid solution.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Work-up and Purification: Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting chiral piperazine amide by column chromatography.
Protocol 4: Hydrolytic Cleavage of a Chiral Piperazine Amide
The cleavage of the robust amide bond to recover the carboxylic acid and the chiral piperazine auxiliary typically requires harsh conditions.
Overall Cleavage Process
Caption: Cleavage of the chiral piperazine amide.
Procedure (Acidic Hydrolysis):
-
Reaction Setup: Dissolve the chiral piperazine amide in a mixture of a suitable solvent (e.g., dioxane or water) and a strong acid such as 6 M HCl or concentrated H₂SO₄.
-
Hydrolysis: Heat the mixture to reflux for an extended period (24-72 hours), monitoring the disappearance of the starting material by TLC or LC-MS.
-
Isolation of Carboxylic Acid: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). The carboxylic acid will be in the organic phase. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude acid. Purify as needed.
-
Recovery of Chiral Piperazine: The chiral piperazine auxiliary will be in the acidic aqueous layer as its protonated salt. Basify the aqueous layer with a strong base (e.g., NaOH pellets or 50% aqueous NaOH) until pH > 12, keeping the solution cool. Extract the free piperazine base into an organic solvent (e.g., CH₂Cl₂ or ether). Dry the organic extracts, filter, and concentrate to recover the chiral auxiliary, which can be purified by distillation or crystallization.
Conclusion and Future Outlook
Chiral piperazines represent a highly valuable class of compounds in the field of asymmetric synthesis. While their application as classical, cleavable chiral auxiliaries for enolate manipulations is less documented than other systems, their efficacy as C2-symmetric ligands and organocatalysts is well-established and provides a powerful platform for the synthesis of enantiomerically enriched molecules. The protocols outlined in this guide offer a practical starting point for researchers to synthesize these chiral building blocks and apply them in stereoselective transformations. As the demand for enantiopure pharmaceuticals continues to grow, the development of novel applications for chiral piperazines will undoubtedly remain an active and fruitful area of research.
References
- Chiral auxiliary - Wikipedia.[Link]
- Nakamura, D., Kakiuchi, K., Koga, K., & Shirai, R. (2006). Design and Synthesis of Novel C2-symmetric Chiral Piperazines and an Application to Asymmetric Acylation of Sigma-Symmetric 1,2-diols. Organic Letters, 8(26), 6139–6142.[Link]
- Cyclo[-His-His-] Derived C2-Symmetric Diketopiperazine as Chiral Ligand for Asymmetric Diels-Alder Reactions - ResearchG
- Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC - PubMed Central.[Link]
- Asymmetric Alkylations and Aldol Reactions: (1 S,2 R)-2-aminocyclopentan-1-ol Derived New Chiral Auxiliary - PubMed.[Link]
- Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond.[Link]
- Design and Synthesis of Novel C2-Symmetric Chiral Piperazines and an Application to Asymmetric Acylation of σ-Symmetric 1,2-Diols - Organic Chemistry Portal.[Link]
- Chiral Auxiliaries in Asymmetric Synthesis - ResearchG
- Oxadiazinones as Chiral Auxiliaries: Chiral Templates for Asymmetric Conjugate Addition in the Synthesis of ( R )-( + )-Tolterodine - ISU ReD.[Link]
- Asymmetric Synthesis of Chiral Piperazines - R Discovery - Researcher.Life.[Link]
- Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent | Request PDF - ResearchG
- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters
- Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides | Organic Letters - ACS Public
- Stereodivergent Synthesis of Aldol Products Using Pseudo-C2 Symmetric N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione - NIH.[Link]
- Carboxylic acid synthesis by hydrolysis of amides - Organic Chemistry Portal.[Link]
- Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent | Journal of the American Chemical Society.[Link]
- Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing).[Link]
- Direct Catalytic Amidations from Carboxylic Acid and Ester Deriv
- Diastereodivergent asymmetric Michael-alkylation reactions using chiral N,N′-dioxide/metal complexes - PMC - NIH.[Link]
- Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Deriv
- Synthesis of Carboxylic Acids: Hydrolysis of Amides - YouTube.[Link]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design and synthesis of novel C2-symmetric chiral piperazines and an application to asymmetric acylation of sigma-symmetric 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Use of (S)-Piperazin-2-ylmethanol dihydrochloride in peptide mimic synthesis
An Application Guide to the Strategic Use of (S)-Piperazin-2-ylmethanol Dihydrochloride in the Synthesis of Advanced Peptide Mimics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peptidomimetics represent a cornerstone of modern medicinal chemistry, offering a strategic approach to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low oral bioavailability.[1] Within the diverse arsenal of scaffolds used to construct these molecules, the piperazine ring stands out as a "privileged" structure, frequently incorporated to impart favorable pharmacokinetic properties and conformational rigidity.[2][3][4][5] This document serves as a detailed application and protocol guide for the use of this compound, a versatile chiral building block, in the synthesis of sophisticated peptide mimics. We will explore the underlying chemical principles, provide step-by-step synthetic protocols, and illustrate key workflows for its successful integration into peptidomimetic structures, thereby enabling the development of next-generation therapeutics.
The Rationale: Why Choose a Piperazine-Based Scaffold?
The strategic incorporation of a piperazine moiety, specifically derived from (S)-Piperazin-2-ylmethanol, into a peptide backbone is a decision rooted in several key advantages that address common challenges in drug design.
-
Conformational Constraint: Natural peptides are often highly flexible, leading to a significant entropic penalty upon binding to a target. The piperazine ring introduces a semi-rigid constraint, locking the backbone into a more defined conformation.[6][7] This pre-organization can lead to a substantial increase in binding affinity and selectivity for the biological target.
-
Enhanced Proteolytic Stability: The amide bonds of a natural peptide are susceptible to cleavage by proteases in the body. Replacing a segment of the peptide backbone with a piperazine structure, which lacks these scissile bonds, inherently increases the molecule's resistance to enzymatic degradation and extends its in vivo half-life.
-
Improved Physicochemical Properties: The piperazine core contains basic nitrogen atoms that can be protonated at physiological pH.[8] This feature often enhances the aqueous solubility of the resulting peptidomimetic, a critical property for drug formulation and administration.[6][8]
-
Versatile Scaffolding: The (S)-Piperazin-2-ylmethanol structure provides two distinct points for chemical modification: the secondary amine within the ring and the primary alcohol of the hydroxymethyl side chain.[9][10] This allows for the precise spatial arrangement of pharmacophoric groups, mimicking the side chains of natural amino acids and enabling extensive Structure-Activity Relationship (SAR) studies.[10] The fixed (S)-stereochemistry is particularly valuable for mimicking the natural L-amino acid configuration.[11]
Below is a diagram illustrating the overall strategy for utilizing this building block in peptidomimetic synthesis.
Caption: General workflow for peptidomimetic synthesis using (S)-Piperazin-2-ylmethanol.
Essential Preparatory Step: Orthogonal Protection
Before the piperazine unit can be incorporated into a growing peptide chain, its reactive functional groups—the ring amine and the side-chain hydroxyl group—must be masked with protecting groups. Critically, these groups must be orthogonal, meaning one can be removed under conditions that leave the other intact. This allows for selective and controlled chemical manipulations during the synthesis.[9] A common and highly effective strategy is to protect the amine with a tert-butyloxycarbonyl (Boc) group and the hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group.[9]
The Boc group is stable to many reaction conditions but is easily removed with mild acid (e.g., trifluoroacetic acid, TFA), while the TBDMS group is stable to acid but is selectively cleaved by a fluoride source (e.g., tetrabutylammonium fluoride, TBAF).[9]
Caption: Orthogonal protection scheme for (S)-Piperazin-2-ylmethanol.
Protocol 1: Synthesis of (S)-1-Boc-2-(tert-butyldimethylsilyloxymethyl)piperazine
This protocol details the two-step protection of the commercially available dihydrochloride salt.
| Reagents & Materials | Purpose |
| This compound | Starting Material |
| Di-tert-butyl dicarbonate (Boc₂O) | Boc protecting agent for amine |
| Triethylamine (TEA) or NaOH | Base for neutralization and reaction |
| Dichloromethane (DCM), Anhydrous | Reaction Solvent |
| tert-Butyldimethylsilyl chloride (TBDMS-Cl) | TBDMS protecting agent for alcohol |
| Imidazole | Catalyst and base for silylation |
| Saturated aq. NaHCO₃, Brine | Aqueous workup solutions |
| Anhydrous Na₂SO₄ or MgSO₄ | Drying agent |
| Silica Gel | For column chromatography purification |
Step-by-Step Methodology:
Part A: N-Boc Protection
-
Suspend this compound (1.0 eq) in a suitable solvent like DCM or a mixture of Dioxane/Water.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a base such as triethylamine (approx. 2.2 eq) or an aqueous solution of NaOH to neutralize the hydrochloride salts and basify the solution.
-
Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by Thin-Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup. If using an organic solvent, wash sequentially with water and brine. If in an aqueous/organic mixture, extract the product into an organic layer (e.g., Ethyl Acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc protected intermediate. This is often pure enough for the next step.
Part B: O-TBDMS Protection [9]
-
Dissolve the crude (S)-tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate from Part A (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM.[9]
-
Cool the solution to 0 °C in an ice bath.[9]
-
Add TBDMS-Cl (1.2 eq) portion-wise to the stirred solution.[9]
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.[9]
-
Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate solution.[9]
-
Separate the organic layer, and wash it sequentially with water and brine.[9]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.[9]
-
Purify the resulting crude product by silica gel column chromatography to obtain the pure, dual-protected monomer.
Core Application: Incorporation via Solid-Phase Peptide Synthesis (SPPS)
With the fully protected monomer in hand, it can now be incorporated into a peptide sequence using standard Solid-Phase Peptide Synthesis (SPPS) techniques. SPPS is a powerful tool that enables the rapid assembly of peptide chains on a solid support, simplifying purification by allowing excess reagents to be washed away after each step.[1]
The following protocol outlines a general procedure using the popular Fmoc-SPPS strategy.
Sources
- 1. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. benthamscience.com [benthamscience.com]
- 5. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Drug Analogues from (S)-Piperazin-2-ylmethanol
Introduction
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of FDA-approved drugs.[1] Its unique structural and physicochemical properties often impart favorable pharmacokinetic profiles to drug candidates, including improved aqueous solubility and oral bioavailability.[2][3] Among the vast landscape of piperazine-containing building blocks, (S)-Piperazin-2-ylmethanol stands out as a particularly valuable chiral synthon. The presence of a stereocenter and a primary alcohol, in addition to the two nitrogen atoms of the piperazine core, provides a rich platform for the generation of diverse and structurally complex drug analogues.[4] The stereochemistry of such scaffolds can significantly influence their biological activity and selectivity.[2][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of (S)-Piperazin-2-ylmethanol for the synthesis of novel drug analogues. We will delve into key synthetic transformations, including selective N-functionalization and modifications of the hydroxymethyl side chain, supported by detailed, field-proven protocols. The underlying principles of reaction mechanisms and the rationale for experimental design are emphasized to ensure both reproducibility and adaptability.
Strategic Considerations for Analogue Synthesis
The synthetic utility of (S)-Piperazin-2-ylmethanol arises from the differential reactivity of its three functional groups: the two distinct nitrogen atoms (N1 and N4) and the primary hydroxyl group. A judicious choice of protecting group strategy is paramount for achieving selective functionalization.[6]
Orthogonal Protection Strategies
To selectively modify the N1 and N4 positions, an orthogonal protecting group strategy is often employed. This allows for the deprotection of one nitrogen atom while the other remains protected, enabling sequential and controlled introduction of various substituents. Common protecting groups for piperazines include tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and Fluorenylmethyloxycarbonyl (Fmoc).[6]
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Key Stability Features |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA, HCl) | Stable to base and hydrogenolysis[6] |
| Benzyloxycarbonyl | Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (e.g., H₂/Pd/C) | Stable to acidic and basic conditions |
| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine in DMF) | Labile to basic conditions |
Table 1: Comparison of Common Orthogonal Protecting Groups for Piperazine Synthesis.
Synthetic Workflow Overview
A typical workflow for the synthesis of diverse analogues from (S)-Piperazin-2-ylmethanol involves a series of strategic steps, as illustrated in the diagram below. This modular approach allows for the systematic exploration of chemical space around the chiral piperazine core.
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thieme-connect.de [thieme-connect.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols for the Large-Scale Production of Chiral Piperazine Intermediates
Abstract: The chiral piperazine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous blockbuster drugs. The efficient, enantioselective, and scalable synthesis of these intermediates is a critical challenge for the pharmaceutical industry. This guide provides an in-depth technical overview of the principal industrial strategies for producing chiral piperazine intermediates: catalytic asymmetric synthesis, classical diastereomeric resolution, and chiral pool synthesis. We offer detailed, field-proven protocols, a comparative analysis of key performance metrics, and a discussion of the underlying scientific principles that govern process development and scale-up. This document is intended for researchers, chemists, and engineers in the pharmaceutical and fine chemical industries engaged in process development and manufacturing.
Introduction: The Enduring Importance of Chiral Piperazines
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms, is a cornerstone of drug design. Its unique physicochemical properties—conformational rigidity, basicity, and ability to engage in multiple hydrogen bonding interactions—make it an ideal scaffold for modulating biological activity and pharmacokinetic properties. When a stereocenter is introduced, typically on a carbon atom of the ring, the resulting chiral piperazine and its enantiomer can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the large-scale production of single-enantiomer piperazine intermediates is not merely an academic exercise but a regulatory and commercial necessity.[1][2][3]
This document moves beyond a simple survey of reactions to provide a practical guide for the process chemist. We will dissect the three primary industrial strategies, explaining the causality behind experimental choices and providing self-validating protocols that include critical quality control checkpoints.
Chapter 1: Strategic Approaches to Enantioselective Synthesis
The selection of a synthetic strategy for a chiral piperazine is a complex decision dictated by factors such as cost of goods, scalability, timeline, and the specific molecular structure. Each of the three main approaches possesses distinct advantages and inherent challenges.
Figure 2: Workflow for a typical large-scale asymmetric hydrogenation process.
-
Materials & Equipment:
-
High-pressure hydrogenation reactor (e.g., Hastelloy) with temperature and pressure control, mechanical stirring, and inert gas supply.
-
Substituted Pyrazine (1.0 eq)
-
[Ir(COD)Cl]₂ (0.005 mol%, S/C = 10,000)
-
(R,S)-PPF-P(t-Bu)₂ (Josiphos-type ligand, 0.011 mol%)
-
Methanol (degassed, anhydrous)
-
Hydrogen (high purity)
-
-
Safety Precautions:
-
Hydrogen is highly flammable and explosive. All operations must be conducted in a properly rated and ventilated area with appropriate grounding.
-
Iridium catalysts are precious and potentially toxic; handle with appropriate personal protective equipment (PPE).
-
The reaction may be exothermic; ensure adequate cooling capacity is available.
-
-
Step-by-Step Methodology:
-
Catalyst Preparation (Pre-formation): In a separate vessel under an inert nitrogen atmosphere, charge degassed methanol. Add [Ir(COD)Cl]₂ followed by the Josiphos ligand. Stir the resulting solution at room temperature for 30-60 minutes to allow for the formation of the active catalyst.
-
Reactor Charging: Ensure the high-pressure reactor is clean, dry, and has been rendered inert by purging with nitrogen several times. Transfer the pre-formed catalyst solution to the reactor via cannula or a pressure-equalized addition funnel. Add a solution of the pyrazine substrate in degassed methanol.
-
Hydrogenation: Seal the reactor. Purge the headspace with hydrogen gas (3 cycles). Pressurize the reactor to the target pressure (e.g., 80 bar). Begin stirring and heat the reactor contents to the desired temperature (e.g., 60 °C).
-
Reaction Monitoring (Self-Validation): Monitor the reaction by observing the drop in hydrogen pressure (uptake). Take samples periodically via a safe sampling port to analyze for conversion by HPLC. The reaction is complete when hydrogen uptake ceases and the starting material is consumed.
-
Work-up and Catalyst Removal: Cool the reactor to ambient temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen. Concentrate the reaction mixture under reduced pressure. The crude product, containing the soluble iridium catalyst, can be purified by several methods. A common industrial approach is to perform an acid-base extraction. Dissolve the crude material in a suitable organic solvent (e.g., toluene) and extract with aqueous acid (e.g., HCl). The basic piperazine product is protonated and moves to the aqueous layer, leaving many catalyst-related impurities in the organic layer.
-
Product Isolation: Separate the aqueous layer and wash with fresh organic solvent. Basify the aqueous layer with NaOH to pH >12 to liberate the free amine. Extract the product into an organic solvent (e.g., dichloromethane). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the chiral piperazine intermediate.
-
Quality Control: Analyze the final product for chemical purity via HPLC and for enantiomeric purity via a validated Chiral HPLC method (see Chapter 4).
-
Protocol 3.2: Diastereomeric Salt Resolution of (±)-2-Methylpiperazine
This protocol details the industrial resolution of racemic 2-methylpiperazine using L-(+)-tartaric acid, a classic and highly scalable method. [4]
-
Materials & Equipment:
-
Jacketed glass-lined reactor with temperature control, stirrer, and condenser.
-
Filtration equipment (e.g., Nutsche filter-dryer).
-
(±)-2-Methylpiperazine (1.0 eq, ~3.0 mol)
-
L-(+)-Tartaric Acid (0.6 eq, ~1.8 mol)
-
Acetic Acid (0.6 eq, ~1.8 mol)
-
Water
-
Seed crystals of (R)-2-Methylpiperazine L-tartrate salt
-
-
Safety Precautions:
-
Step-by-Step Methodology:
-
Charge Resolving Agent: To the reactor, charge L-tartaric acid, acetic acid, and water. Stir until all solids are completely dissolved. The acetic acid acts as a co-solvent to fine-tune the solubility profile of the diastereomeric salts. [9] 2. Charge Racemate: Add the racemic (±)-2-methylpiperazine to the solution, followed by an additional charge of water.
-
Dissolution: Heat the reaction mixture to approximately 85-90 °C with stirring to ensure all components form a clear, homogeneous solution.
-
Controlled Cooling & Seeding (Self-Validation): This is the critical, product-defining step. Cool the solution slowly and in a controlled manner to 68-74 °C. Once in this temperature window, add seed crystals of the desired (R)-2-methylpiperazine L-tartrate salt. Seeding prevents spontaneous nucleation of the undesired diastereomer and ensures consistent crystal growth and purity. [4] 5. Crystallization & Aging: Hold the mixture at 68-74 °C and stir for at least 1 hour. This aging period allows the crystals to grow and the system to reach equilibrium, maximizing yield and diastereomeric purity.
-
Isolation: Cool the slurry to ambient temperature and filter the solid product. Wash the filter cake with cold water or an appropriate solvent mixture to remove the mother liquor containing the more soluble (S)-diastereomer.
-
Salt Breaking (Liberation of Free Amine): The isolated, diastereomerically pure salt is charged to a separate reactor with water. A strong base (e.g., 50% NaOH solution) is added to raise the pH to >12. This neutralizes the tartaric acid and liberates the free (R)-2-methylpiperazine.
-
Product Extraction & Recovery: The free amine is extracted from the aqueous solution using an organic solvent (e.g., chloroform or toluene). The aqueous layer, containing sodium tartrate, can be processed separately to recover the tartaric acid.
-
Final Isolation & Quality Control: The combined organic extracts are dried and concentrated to yield the enantiomerically pure (R)-2-methylpiperazine. Purity and ee are confirmed by HPLC and Chiral HPLC.
-
Chapter 4: Analytical Methods for Quality Control
Robust analytical methods are essential for process control and final product validation. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric excess.
Protocol 4.1: Chiral HPLC for Enantiomeric Excess (ee) Determination
This method provides a starting point for the analysis of a typical chiral piperazine. Method development and validation are required for each specific intermediate.
-
Instrumentation & Materials:
-
HPLC system with a UV detector.
-
Chiral Stationary Phase (CSP) Column: Chiralpak® IC (250 x 4.6 mm, 5 µm) is a good starting point for many amines. [10] * Mobile Phase: A mixture of Acetonitrile, Methanol, and Diethylamine (e.g., 90:10:0.1 v/v/v). The diethylamine is a basic modifier used to improve peak shape for basic analytes like piperazines.
-
Sample: Dissolve ~1 mg/mL of the piperazine in the mobile phase.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 10 µL
-
UV Detection: 205 nm (or a wavelength appropriate for the specific derivative if it contains a chromophore).
-
-
Procedure & Data Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved (~30 min).
-
Inject a sample of the racemic material first to identify the retention times of both enantiomers and to calculate the resolution (Rs). A resolution of >1.5 is desired for baseline separation.
-
Inject the sample of the resolved or synthesized material.
-
Integrate the peak areas for the major (Area₁) and minor (Area₂) enantiomers.
-
Calculate the enantiomeric excess using the formula: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 [10]
-
Conclusion
The large-scale production of chiral piperazine intermediates is a mature field that leverages deep principles of organic chemistry, catalysis, and process engineering. The choice between asymmetric synthesis, classical resolution, and chiral pool strategies is a critical decision that profoundly impacts the economic and environmental performance of a manufacturing process. Asymmetric hydrogenation offers an elegant and efficient route but requires significant investment in catalyst technology and specialized equipment. Classical resolution, while less atom-economical, remains a robust, reliable, and highly scalable method that is often the pragmatic choice. Chiral pool synthesis provides a direct path to enantiopure products but can be constrained by route length and starting material availability. By understanding the fundamental causality behind each method and employing robust, self-validating protocols, drug development professionals can successfully navigate the challenges of scaling these vital chemical building blocks.
References
- Beilstein, P. R., & Seebach, D. (2000). Dynamic Thermodynamic Resolution. Accounts of Chemical Research, 33(6), 389-397. [Link]
- Yin, C., Jiang, Y. F., Huang, F., Xu, C. Q., Chen, G. Q., Ding, X., ... & Zhang, X. (2023). A 13-million turnover-number anionic Ir-catalyst for a selective industrial route to chiral nicotine.
- Chamakuri, S., Shah, M. M., Yang, D. C., Santini, C., & Young, D. W. (2020). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 18(43), 8844-8849. [Link]
- Noyori, R., Okhuma, T., Kitamura, M., Takaya, H., Sayo, N., Kumobayashi, H., & Akutagawa, S. (1987). Asymmetric hydrogenation of .beta.-keto carboxylic esters. A practical, purely chemical access to .beta.-hydroxy esters in high enantiomeric purity. Journal of the American Chemical Society, 109(19), 5856-5858. [Link]
- Pataki, H., Toth, E., Racz, A., Eke, Z., & Faigl, F. (2018). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. RSC Advances, 8(61), 35133-35142. [Link]
- Al-Rawi, M., & Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry, 11(7), 779-795. [Link]
- Noyori, R. (2003). Asymmetric catalysis: science and opportunities (Nobel lecture). Angewandte Chemie International Edition, 42(27), 3124-3132. [Link]
- Amara, Z., et al. (2016). Enabling the Scale-Up of a Key Asymmetric Hydrogenation Step in the Synthesis of an API Using Continuous Flow Solid-Supported Catalysis. Organic Process Research & Development, 20(7), 1234-1242. [Link]
- Wikipedia. (2023). Josiphos ligands. [Link]
- Blacker, J. (2010). Scale-Up Studies in Asymmetric Transfer Hydrogenation. In Asymmetric Catalysis on Industrial Scale (pp. 265-290). Wiley-VCH. [Link]
- CatSci Ltd. (n.d.). Process Development Whitepaper: Scale-Up. [Link]
- Wikipedia. (2023). Turnover number. [Link]
- Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of medicinal chemistry, 57(14), 5845-5859. [Link]
- Loba Chemie. (n.d.).
- Chamakuri, S., et al. (2021). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 26(16), 4948. [Link]
- Blacker, A. J., et al. (2019). Structures, turnover and recycle numbers of some immobilized asymmetric transfer hydrogenation catalysts. Catalysis Science & Technology, 9(1), 15-26. [Link]
- Fandrick, D. R., et al. (2022). High-Throughput Experimentation-Enabled Asymmetric Hydrogenation. In ACS Symposium Series (Vol. 1419, pp. 1-21). American Chemical Society. [Link]
- Langermann, J., et al. (2023). Crystallization-based downstream processing of ω-transaminase- and amine dehydrogenase-catalyzed reactions. Reaction Chemistry & Engineering, 8(5), 1149-1158. [Link]
- Feng, G., Zhao, Z., Shi, L., & Zhou, Y. G. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(22), 6273-6278. [Link]
- Togni, A. (2015).
- Hrelja, M., et al. (2019). Large-Scale Synthesis of Piperazine-2,6-dione and Its Use in the Synthesis of Dexrazoxane Analogues. Molecules, 24(18), 3325. [Link]
- Wang, Y., et al. (2024). Josiphos-type binaphane ligands for the asymmetric Ir-catalyzed hydrogenation of acyclic aromatic N-aryl imines. Organic Letters, 26(10), 2097-2102. [Link]
- Johnson Matthey. (2016). Industrial-Scale Synthesis and Applications of Asymmetric Hydrogenation Catalysts. Johnson Matthey Technology Review, 60*(2), 108-119. [Link]
- Baran, P. (2017). Creativity from the Chiral Pool: Amino Acids. Baran Lab Group Meeting. [Link]
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274. [Link]
- Kim, S. Y., & Hong, S. H. (2022). Synthesis of N-heterocycles: Transfer hydrogenation of nitroarenes and alcohols using iron catalysts. ACS Omega, 7(35), 30867-30876. [Link]
- Turner, N. J., & Truppo, M. D. (2012). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Organic Process Research & Development, 16(8), 1334-1343. [Link]
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%. [Link]
- Roberts, J. D., & Caserio, M. C. (1977). 11.4: Hydrogenation with Homogeneous Catalysts. In Basic Principles of Organic Chemistry. Chemistry LibreTexts. [Link]
- Stepankova, V., et al. (2022). A Techno-economic Assessment of a Biocatalytic Chiral Amine Production Process Integrated with In Situ Membrane Extraction. Organic Process Research & Development, 26(7), 2056-2067. [Link]
- Sharma, P. P., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization.
- Park, S., & Baik, M. H. (2022). Recent Progress in Homogeneous Catalytic Dehydrogenation of Formic Acid. Molecules, 27(2), 455. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. uu.nl [uu.nl]
- 9. Spiro-Josiphos Ligands for the Ir-Catalyzed Asymmetric Synthesis of Chiral Amines under Hydrogenation Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Note & Protocols: A Guide to the Synthesis of Orthogonally Protected Chiral Piperazines
Introduction: The Strategic Importance of Chiral Piperazines
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing as a core structural element in numerous blockbuster drugs.[1] Its prevalence is due to its ability to confer favorable physicochemical properties, such as improved aqueous solubility and oral bioavailability, and its capacity to engage in crucial hydrogen bonding interactions with biological targets.[2] While historically, most piperazine-containing drugs feature substitution only at the nitrogen atoms, there is a wealth of unexplored chemical space associated with stereochemically defined, carbon-substituted piperazines.[3]
Introducing chirality at the carbon framework of the piperazine ring creates more complex, three-dimensional structures that can lead to enhanced potency and selectivity for their biological targets.[4] However, to fully exploit the potential of these chiral building blocks in drug discovery, a method for their selective and sequential functionalization is paramount. This is achieved through the use of an orthogonal protection strategy , where the two nitrogen atoms are masked with protecting groups that can be removed under different, non-interfering conditions.
This guide provides an in-depth overview of modern synthetic methods for accessing enantiomerically pure, orthogonally protected 2-substituted piperazines. We will explore the causality behind various synthetic strategies and provide a detailed, field-proven protocol for a scalable and practical synthesis starting from readily available chiral α-amino acids.
Core Concept: The Power of Orthogonal Protection
In the context of piperazine synthesis, an orthogonal protection strategy involves the use of at least two different protecting groups (P¹ and P²) on the N1 and N4 nitrogen atoms. The key characteristic of these groups is that each can be selectively removed without affecting the other, enabling precise, stepwise derivatization of the piperazine core.
For example, a common orthogonal pair is the tert-butyloxycarbonyl (Boc) group, which is labile under acidic conditions (e.g., TFA), and the benzyloxycarbonyl (Cbz) group, which is removed by catalytic hydrogenolysis.[5] This allows a medicinal chemist to selectively deprotect the N1 position, add a substituent (R¹), and then subsequently deprotect the N4 position to add a different substituent (R²), as illustrated below.
Figure 1: Conceptual workflow of a sequential, orthogonal strategy for piperazine derivatization.
This level of control is indispensable for constructing libraries of analogues for structure-activity relationship (SAR) studies in drug discovery.
Overview of Key Synthetic Strategies
Several robust methods have been developed to access these valuable chiral building blocks. The choice of strategy often depends on the desired substitution pattern, scalability requirements, and the availability of starting materials.
| Synthetic Strategy | Starting Materials | Key Advantages | Potential Limitations | Representative Protecting Groups | References |
| From Chiral α-Amino Acids | Commercially available α-amino acids | High enantiopurity, scalability, access to diverse side chains (R). | Multi-step sequence. | Boc, Cbz, Ns (Nosyl), Tfa (Trifluoroacetyl). | [3][6][7] |
| Organocatalytic Synthesis | Aldehydes, protected diamines | High enantioselectivity, avoids chiral pool starting materials. | Can have variable %ee, potential for epimerization of intermediates. | Boc, Benzyl (Bn). | [8] |
| Asymmetric Lithiation-Trapping | N-Boc piperazines | Direct functionalization of the piperazine ring. | Requires cryogenic temperatures (-78 °C), use of chiral ligands (e.g., sparteine). | Boc, α-methylbenzyl. | [9][10] |
| Asymmetric Hydrogenation | Substituted pyrazines or pyrazinones | High enantioselectivity, atom economy. | Requires specialized catalysts and high-pressure equipment. | Boc, Cbz. | [11][12] |
| Chiral Auxiliary-Based | Acyclic precursors, chiral auxiliaries | Excellent diastereocontrol. | Stoichiometric use of the auxiliary, additional steps for attachment/removal. | Phenylglycinol, Ellman's auxiliary. | [1] |
Application Protocol: Scalable Synthesis from α-Amino Acids
This section details a practical and scalable four-step synthesis of orthogonally protected 2-substituted chiral piperazines, adapted from the methodology developed by Chamakuri et al.[3] This route begins with a natural or unnatural α-amino acid, ensuring the final product's high enantiomeric purity. The key transformation is an aza-Michael addition/cyclization sequence.[3][6]
Figure 2: Workflow for the synthesis of chiral piperazines from α-amino acids.
Detailed Experimental Procedure
Objective: To synthesize (R)-1-(tert-butoxycarbonyl)-4-(trifluoroacetyl)-2-benzylpiperazine.
Starting Material: (R)-N-(tert-butoxycarbonyl)phenylalanine ((R)-Boc-Phe-OH).
Step 1: Amide Coupling to Form Protected Dipeptide
-
To a round-bottom flask charged with (R)-Boc-Phe-OH (1.0 eq), add Glycine methyl ester hydrochloride (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq) in Dichloromethane (DCM, 0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add 1-Hydroxybenzotriazole (HOBt, 1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Upon completion (monitored by TLC), dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the dipeptide, which can be used in the next step without further purification.
Scientist's Note: EDCI/HOBt is a classic peptide coupling system. HOBt reacts with the EDCI-activated carboxylic acid to form an activated ester, which minimizes side reactions and reduces the risk of racemization at the chiral center.
Step 2: Reduction of Amides to Form Protected Diamine
-
Dissolve the crude dipeptide from Step 1 in anhydrous Tetrahydrofuran (THF, 0.2 M) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C.
-
Slowly add Borane-THF complex solution (BH₃•THF, 1 M in THF, 3.0 eq) dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature, then heat to reflux (approx. 65 °C) for 6-8 hours.
-
Cool the reaction to 0 °C and cautiously quench by the slow addition of methanol until gas evolution ceases.
-
Remove the solvent under reduced pressure. Add fresh methanol and evaporate again (repeat 3 times) to remove borate esters.
-
Purify the resulting crude diamine by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to obtain the pure orthogonally protected 1,2-diamine.
Scientist's Note: Borane is a powerful reducing agent capable of reducing both the ester and the amide functionalities to the corresponding alcohols and amines, respectively, to furnish the required diamine precursor. The methanolic quenches are crucial for breaking down the borane-amine complexes and facilitating purification.
Step 3: N-Trifluoroacetylation
-
Dissolve the purified diamine from Step 2 (1.0 eq) in DCM (0.2 M) and cool to 0 °C.
-
Add Triethylamine (TEA, 1.5 eq) followed by the dropwise addition of Trifluoroacetic anhydride (TFAA, 1.2 eq).
-
Stir the reaction at 0 °C for 1 hour.
-
Wash the reaction mixture with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the N-Tfa protected diamine, which is often pure enough for the next step.
Scientist's Note: The less sterically hindered primary amine is selectively acylated by TFAA over the secondary amine. The trifluoroacetamide group is a key component of this specific protocol, as it facilitates the final cyclization step.[3] It also serves as an orthogonal protecting group that can be removed under basic conditions (e.g., K₂CO₃/MeOH).
Step 4: Annulation to Form the Piperazine Ring
-
Dissolve the N-Tfa protected diamine from Step 3 (1.0 eq) in Acetonitrile (MeCN, 0.1 M).
-
Add Potassium carbonate (K₂CO₃, 3.0 eq) and 2-bromoethyldiphenylsulfonium triflate (1.2 eq).
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours.
-
After cooling to room temperature, filter the mixture through a pad of Celite to remove inorganic salts, washing with MeCN.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the final orthogonally protected piperazine.
Scientist's Note: In this key step, the sulfonium salt acts as a vinyl cation equivalent. The reaction proceeds via an initial aza-Michael addition of the secondary amine onto the in situ generated vinyl sulfonium salt, followed by an intramolecular cyclization to form the six-membered piperazine ring.[3] This method avoids harsh conditions and provides the desired product with high fidelity.
Conclusion and Future Outlook
The synthesis of orthogonally protected chiral piperazines is a critical enabling technology in modern drug discovery. The ability to stereoselectively introduce substituents on the carbon framework and then selectively functionalize the two nitrogen atoms provides medicinal chemists with a powerful toolkit to explore chemical space and optimize drug candidates.
The method detailed here, starting from α-amino acids, represents a robust, scalable, and highly versatile strategy for accessing these valuable building blocks.[3][7] As synthetic methodologies continue to advance, we can expect the development of even more efficient and elegant catalytic solutions, further expanding the accessibility and utility of the chiral piperazine scaffold in the pursuit of new therapeutics.[1][2]
References
- Dinsmore, C. J., & Beshore, D. C. (2002). Recent Advances in the Synthesis of Piperazinediones. Tetrahedron, 58(17), 3297-3312. [Link]
- Lindsley, C. W., & O'Reilly, M. C. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. NIH Public Access, 23(11), 2416–2419. [Link]
- Chamakuri, S., Shah, M. M., Yang, D. C. H., Santini, C., & Young, D. W. (2020). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 18(43), 8844-8849. [Link]
- Chamakuri, S., et al. (2020). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. ChemRxiv. [Link]
- Geronikaki, A. A., & Pitta, E. (2016). The Piperazine Ring as a Privileged Scaffold in Modern Drug Discovery. Current Drug Targets, 17(9), 1029-1054. [Link]
- Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(14), 5845–5859. [Link]
- Chamakuri, S., et al. (2019). Synthesis of enantiomerically pure orthogonally protected monosubstituted piperazines as intermediates for library production. Morressier. [Link]
- Firth, J. D., O'Brien, P., & Ferris, L. (2017). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. The Journal of Organic Chemistry, 82(21), 11491-11500. [Link]
- Huang, W. X., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(13), 3082-3085. [Link]
- Feng, G. S., Zhao, Z. B., Shi, L., & Zhou, Y. G. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(22), 6293-6298. [Link]
- O'Brien, P., et al. (2018). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 140(38), 12092-12101. [Link]
- Viso, A., et al. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Organic & Biomolecular Chemistry, 18(22), 4157-4173. [Link]
Sources
- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Flow Chemistry Synthesis of Monosubstituted Piperazines
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Selective Piperazine Synthesis in Modern Drug Discovery
The piperazine moiety is a cornerstone of medicinal chemistry, a privileged scaffold found in a vast array of FDA-approved drugs. Its unique physicochemical properties, including its ability to modulate aqueous solubility and its basicity, which is often crucial for target engagement, make it an invaluable component in drug design. However, the symmetrical nature of the piperazine ring presents a persistent challenge: the selective synthesis of monosubstituted derivatives. Traditional batch chemistry approaches often grapple with issues of over-alkylation, leading to mixtures of mono- and di-substituted products that necessitate complex and costly purification steps.[1][2] Moreover, many established methods rely on multi-step protecting group strategies, which are inherently inefficient and generate significant waste.[3]
Flow chemistry, or continuous flow synthesis, has emerged as a transformative technology in chemical manufacturing, offering solutions to many of the challenges posed by traditional batch processing.[4] By conducting reactions in a continuously flowing stream through a network of tubes or channels, flow chemistry provides superior control over reaction parameters such as temperature, pressure, and stoichiometry. This precise control translates to enhanced reaction rates, improved yields, and, critically for piperazine synthesis, superior selectivity.[4] Furthermore, the enclosed nature of flow reactors enhances safety, particularly when working with hazardous reagents, and the seamless integration of in-line purification and analysis paves the way for automated, multi-step syntheses.[5][6]
These application notes provide a comprehensive guide to the state-of-the-art in flow chemistry methods for the selective synthesis of monosubstituted piperazines. We will delve into the core principles behind these techniques, provide detailed, field-proven protocols, and offer insights into the optimization and troubleshooting of these continuous processes.
Core Principles: Why Flow Chemistry Excels in Monosubstituted Piperazine Synthesis
The advantages of flow chemistry for the selective functionalization of piperazine are rooted in several key principles:
-
Superior Control over Stoichiometry and Mixing: In a flow system, reagents are introduced via precision pumps, allowing for the precise control of molar ratios at the point of mixing. This is paramount for minimizing the formation of di-substituted byproducts, a common challenge in batch N-alkylation of piperazine.[2][7] The rapid and efficient mixing in microreactors ensures that the alkylating agent is more likely to react with an un-substituted piperazine molecule before encountering a mono-substituted one.
-
Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio of flow reactors facilitates rapid heat exchange, allowing for precise temperature control and the safe execution of highly exothermic reactions. This also enables reactions to be run at superheated temperatures, often dramatically accelerating reaction rates.
-
Protecting-Group-Free Strategies: Flow chemistry opens up new avenues for selective monosubstitution without the need for traditional protecting groups. One elegant approach involves the in-situ formation of a piperazinium salt, where one nitrogen is protonated and thus deactivated towards electrophilic attack.[1][3][8] This can be seamlessly integrated into a continuous process.
-
Integration of In-Line Purification: A significant advantage of flow chemistry is the ability to couple reaction steps with in-line purification modules. This can include liquid-liquid extraction, solid-phase scavenging, or continuous crystallization, allowing for the direct isolation of the desired monosubstituted piperazine without the need for traditional batch workups.[5][6][9][10]
-
Improved Safety and Scalability: The small reactor volumes in flow chemistry mitigate the risks associated with handling hazardous reagents and exothermic reactions. Scaling up a flow process is typically achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often more straightforward and safer than scaling up a large batch reactor.[11][12]
Visualizing the Flow: A Generalized Workflow
The following diagram illustrates a conceptual workflow for the continuous synthesis and purification of a monosubstituted piperazine.
Caption: Generalized workflow for continuous monosubstituted piperazine synthesis.
Application Protocols
Herein, we provide detailed protocols for three key flow chemistry methods for the synthesis of monosubstituted piperazines.
Protocol 1: Continuous Flow Reductive Amination
Reductive amination is a highly versatile and atom-economical method for forming C-N bonds. In a flow chemistry context, this is often achieved through continuous hydrogenation in a packed-bed reactor. This approach is particularly attractive due to its use of molecular hydrogen as a clean reducing agent and the ease of catalyst separation.
Causality Behind Experimental Choices:
-
Catalyst Selection: Palladium on carbon (Pd/C) and platinum on carbon (Pt/C) are commonly used catalysts for reductive amination due to their high activity and selectivity. The choice between them can depend on the specific substrate and desired reaction conditions.[13]
-
Solvent: Protic solvents like methanol or ethanol are typically used as they are good solvents for both the piperazine and the carbonyl compound and are compatible with the hydrogenation process.
-
Temperature and Pressure: Elevated temperatures and pressures are often employed to increase the reaction rate and ensure complete conversion. The optimal conditions will vary depending on the reactivity of the carbonyl compound.
-
Flow Rate: The flow rate determines the residence time in the reactor. A slower flow rate allows for a longer reaction time, which may be necessary for less reactive substrates.
Experimental Workflow Diagram:
Caption: Experimental setup for continuous flow reductive amination.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a stock solution of piperazine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., methanol) at a concentration of 0.1-0.5 M.
-
System Setup: Assemble the flow chemistry system as depicted in the diagram above. Ensure the packed-bed reactor is equipped with the appropriate catalyst cartridge (e.g., 10% Pd/C).
-
System Priming: Prime the system with the solvent to ensure all lines are filled and there are no air bubbles.
-
Reaction Initiation: Set the desired reaction temperature (e.g., 60-100 °C) and hydrogen pressure (e.g., 10-50 bar).
-
Pumping Reagents: Begin pumping the premixed reagent solution through the reactor at a controlled flow rate (e.g., 0.5-2.0 mL/min). The flow rate will determine the residence time in the catalyst bed.
-
Steady State and Collection: Allow the system to reach a steady state, which is typically achieved after 3-5 reactor volumes have passed through the system. Collect the product stream.
-
Work-up and Analysis: The collected product stream can be concentrated under reduced pressure. The crude product can then be purified by standard methods such as column chromatography or crystallization. Analyze the product by NMR and MS to confirm its identity and purity.
Protocol 2: Protecting-Group-Free N-Alkylation in Flow
A significant advancement in monosubstituted piperazine synthesis is the ability to perform the reaction without traditional protecting groups. This can be achieved by leveraging the differential basicity of the two nitrogen atoms in piperazine. By using one equivalent of a proton source, a piperazinium monocatio can be formed in situ, effectively protecting one nitrogen from alkylation.
Causality Behind Experimental Choices:
-
In-situ Protection: The use of an acid (e.g., HCl from piperazine dihydrochloride) to form the monoprotonated piperazine is a key feature of this method, avoiding a separate protection step.[1][3]
-
Heterogeneous Catalysis: A supported metal catalyst can be employed to activate the alkylating agent, particularly for less reactive electrophiles.[1][14]
-
Microwave Assistance: Integrating a microwave unit into the flow path can significantly accelerate the reaction, especially for thermally driven processes.[1][14]
-
Solvent Choice: Solvents like methanol or acetic acid are suitable for this reaction as they can dissolve the piperazinium salts.[1][3]
Experimental Workflow Diagram:
Caption: Setup for protecting-group-free N-alkylation with optional microwave assistance.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Solution A: Prepare a solution of piperazine (1.0 eq) and piperazine dihydrochloride (1.0 eq) in methanol. This will generate the piperazinium monohydrochloride in situ.
-
Solution B: Prepare a solution of the alkyl halide (1.0-1.2 eq) in methanol.
-
-
System Setup: Assemble the flow reactor system, optionally including a microwave cavity around the reactor coil. If using a catalyst, pack the reactor coil with the supported catalyst.
-
System Priming: Prime both pump lines with methanol.
-
Reaction Initiation: Set the desired temperature for the reactor (either conventional heating or microwave power).
-
Pumping Reagents: Start pumping Solution A and Solution B into the T-mixer at equal flow rates. The combined stream then enters the reactor.
-
Steady State and Collection: Allow the system to reach a steady state and then collect the product stream.
-
Work-up and Analysis: The collected stream can be cooled to precipitate any unreacted piperazine dihydrochloride, which can be recovered by filtration. The filtrate is then concentrated, and the product is isolated, typically after a basic workup to neutralize any remaining acid, followed by extraction and purification.
Protocol 3: Continuous Flow Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of aryl-nitrogen bonds. Its adaptation to a continuous flow process is highly desirable for the synthesis of N-arylpiperazines, which are common motifs in pharmaceuticals. A key challenge in the flow synthesis is the handling of solid byproducts (e.g., inorganic salts), which can lead to reactor clogging.
Causality Behind Experimental Choices:
-
Catalyst System: Palladium precatalysts, often with bulky phosphine or N-heterocyclic carbene (NHC) ligands, are highly effective for this transformation. The choice of ligand can influence the reaction rate and selectivity.
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide or potassium tert-amylate is required to facilitate the catalytic cycle.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.
-
Reactor Design: To mitigate clogging from salt precipitation, strategies such as using wider diameter tubing, sonication of the reactor coil, or operating in a slug flow regime can be employed.
Experimental Workflow Diagram:
Caption: Flow setup for Buchwald-Hartwig amination with in-line quench and separation.
Step-by-Step Methodology:
-
Reagent Preparation (under inert atmosphere):
-
Solution A: In a glovebox or under an inert atmosphere, prepare a solution of the aryl halide (1.0 eq), piperazine (1.2 eq), palladium catalyst (e.g., 1-2 mol%), and ligand in anhydrous toluene.
-
Solution B: Prepare a solution of the base (e.g., potassium tert-amylate, 1.5 eq) in anhydrous toluene.
-
-
System Setup: Assemble the flow reactor system under an inert atmosphere. If available, position the reactor coil in an ultrasonic bath.
-
System Priming: Prime both pump lines with anhydrous toluene.
-
Reaction Initiation: Heat the reactor to the desired temperature (e.g., 80-120 °C).
-
Pumping Reagents: Begin pumping Solution A and Solution B into the T-mixer at the desired flow rates.
-
In-Line Quench and Separation: The output from the reactor is mixed with an aqueous quenching solution (e.g., water or a mild acid) before entering a liquid-liquid separator.
-
Collection: The organic phase containing the product is collected from one outlet of the separator, while the aqueous phase containing the salt byproduct is directed to waste from another outlet.
-
Final Purification and Analysis: The collected organic phase is dried and concentrated. The crude product is then purified by standard methods.
Data Presentation: A Comparative Overview
The following table summarizes representative data for the different flow chemistry methods for the synthesis of monosubstituted piperazines. Note that yields and space-time yields (STY) are highly dependent on the specific substrates and reaction conditions.
| Method | Substrate Example | Catalyst/Reagent | Temp (°C) | Residence Time | Yield (%) | Space-Time Yield (g L⁻¹ h⁻¹) | Reference |
| Reductive Amination | Benzaldehyde + Piperazine | 10% Pd/C | 80 | 5 min | 95 | ~150 | [15] |
| Reductive Amination | Cyclohexanone + Piperazine | 5% Pt/C | 80 | 10 min | >99 | ~120 | [13] |
| N-Alkylation (Protecting Group-Free) | Benzyl Chloride + Piperazinium | Cu(II) on resin | Reflux (MeOH) | 1-3 h (batch) | 85-95 | N/A (batch data) | [1][14] |
| Buchwald-Hartwig Amination | 4-Bromotoluene + Piperazine | Pd(dba)₂/(±)BINAP | 100 | 60 min | ~90 | ~25 | [15] |
| Buchwald-Hartwig Amination | Aryl Bromide + N-Methylpiperazine | Pd-NHC catalyst | 70 | 10 min | >95 | ~180 | [16] |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Troubleshooting/Optimization Strategy |
| Low Conversion | - Insufficient residence time- Low reaction temperature- Catalyst deactivation | - Decrease the flow rate to increase residence time.- Increase the reaction temperature.- Ensure reagents and solvents are pure and anhydrous. Consider catalyst regeneration or using a fresh batch. |
| Formation of Di-substituted Product | - Incorrect stoichiometry- High reaction temperature or long residence time | - Precisely control the stoichiometry of the limiting reagent using accurate pumps.- Use a larger excess of piperazine.- Reduce the reaction temperature and/or increase the flow rate. |
| Reactor Clogging | - Precipitation of byproducts (e.g., salts)- Product insolubility | - Use a reactor with a wider internal diameter.- Employ sonication to prevent solid accumulation.- Introduce a co-solvent to improve solubility.- For Buchwald-Hartwig, consider using a soluble organic base. |
| Poor Reproducibility | - Fluctuations in pump flow rates- Inconsistent temperature control- Degradation of reagents | - Calibrate pumps regularly.- Ensure stable heating of the reactor.- Use freshly prepared reagent solutions. |
Conclusion
Flow chemistry offers a powerful and versatile platform for the synthesis of monosubstituted piperazines, addressing many of the limitations of traditional batch methods. By leveraging the principles of precise control over reaction parameters, enhanced heat and mass transfer, and the potential for integrated purification, researchers can achieve higher yields, improved selectivity, and safer, more scalable processes. The protocols and insights provided in these application notes are intended to serve as a practical guide for scientists and drug development professionals seeking to implement these advanced synthetic methodologies in their own laboratories. As the field of flow chemistry continues to evolve, we can anticipate even more innovative and efficient strategies for the synthesis of this critical class of molecules.
References
- Continuous flow heterogeneous catalytic reductive aminations under aqueous micellar conditions enabled by an oscillatory plug flow reactor. RSC Publishing. (2021).
- Flow oriented synthetic design in the continuous preparation of the aryl piperazine drug flibanserin.
- Liquid-Liquid Extraction: An Overview. Syrris.
- Comparison of productivity and space-time-yield of batch and flow processes.
- Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products.
- Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermedi
- Application Notes and Protocols for N-alkylation of Piperazin-2-ylmethanol Dihydrochloride. Benchchem.
- Comparison of productivity and space-time yield of batch and flow processes for the synthesis of piperazine 2a.
- Continuous flow BzA reductive amination process in H‐Flow reactor.
- What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
- Procedure for N-alkylation of Piperidine?.
- Troubleshooting side reactions in the N-alkyl
- troubleshooting low conversion in N-alkyl
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. (2020).
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. (2020).
- A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. PubMed. (2023).
- Comparison of productivity and space-time yield in flow and in batch.
- Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity. RSC Publishing.
- A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor. ThalesNano.
- C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Deriv
- Understanding flow chemistry for the production of active pharmaceutical ingredients. NIH. (2022).
- Sophisticated synthesis of monosubstituted piperazines – from a batch reaction vessel to a flow (microwave) reactor †. Sciforum.
- Scheme 37-Homogeneous continuous flow reductive amination of an intermediate of evacetrapib synthesis.
- Preventing di-substitution in piperazine N-alkyl
- Application Notes and Protocols: N-Alkylation of Benzyl Piperazine-1-Carboxyl
- Examples — graphviz 0.
- In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. PMC - NIH.
- What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
- C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Deriv
- Avoiding Over-alkylation. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Workflow: Chemical Class-Based Sample Cleanup & Analysis for Export. Blocks and Arrows.
- DE1092019B - Process for the N-monoalkylation of piperazine.
- Development of safe and scalable continuous-flow methods for palladium-catalyzed aerobic oxid
- Flow Chemistry vs.
- Create Complex Graphs with GraphViz. YouTube. (2020).
- Graphviz and dot: Generating Diagrams with Code. YouTube. (2022).
- Safe and Facile Access to Nonstabilized Diazoalkanes Using Continuous Flow Technology.
- Parallel Synthesis of N-Arylpiperazines Using Polymer-Assisted Reactions.
- Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. CDN.
- How To: Troubleshoot a Reaction. Department of Chemistry : University of Rochester.
- Results for piperazine and other N-monoalkyl-substituted piperazines.
- Overcoming solid handling issues in continuous flow substitution reactions through ionic liquid form
- [PDF] Flow-oriented synthetic design in the continuous preparation of the aryl piperazine drug flibanserin. Semantic Scholar.
- The assembly and use of continuous flow systems for chemical synthesis. PubMed. (2017).
- The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI.
- Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. (2015).
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 5. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. syrris.com [syrris.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Development of safe and scalable continuous-flow methods for palladium-catalyzed aerobic oxidation reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. velocityscientific.com.au [velocityscientific.com.au]
- 13. mdpi.com [mdpi.com]
- 14. sciforum.net [sciforum.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of (S)-Piperazin-2-ylmethanol for Biological Screening
Abstract
(S)-Piperazin-2-ylmethanol is a chiral, bifunctional building block of significant interest in medicinal chemistry. As a "privileged scaffold," the piperazine core is present in a multitude of clinically approved drugs, valued for its ability to favorably modulate physicochemical and pharmacokinetic properties.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of (S)-piperazin-2-ylmethanol. We will explore the rationale behind molecular modifications, provide detailed, field-proven protocols for N-alkylation and N-acylation, and discuss the subsequent biological screening of the resulting compound library.
Introduction: The Strategic Value of the (S)-Piperazin-2-ylmethanol Scaffold
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern drug discovery.[1] Its unique properties, including basicity (pKa), hydrogen bonding capacity, and conformational flexibility, allow it to serve as a versatile scaffold for engaging with a wide range of biological targets.[1][2] The (S)-piperazin-2-ylmethanol isomer introduces two key features:
-
Stereochemistry: The defined (S)-stereocenter allows for stereospecific interactions with chiral biological targets like enzymes and receptors, which is crucial for potency and selectivity.[3]
-
Bifunctionality: The presence of two secondary amines (N1 and N4) and a primary alcohol offers multiple points for chemical modification, enabling the generation of diverse compound libraries from a single, readily available chiral starting material.[4][5]
Derivatization of this scaffold is a key strategy to explore the chemical space around a pharmacophore, aiming to optimize ligand-target interactions, improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and ultimately enhance therapeutic efficacy.
Rationale for Derivatization: Tuning for Biological Activity
The goal of derivatization is to systematically modify the structure of (S)-piperazin-2-ylmethanol to probe structure-activity relationships (SAR). The two primary sites for modification are the nitrogen atoms of the piperazine ring.
-
N-Alkylation and N-Arylation: Introducing alkyl or aryl groups at the N4 position can significantly impact a compound's lipophilicity, steric profile, and ability to form specific interactions with target proteins. For instance, an additional phenyl group in N-4 substituents has been shown to be favorable for high sigma-1 receptor affinity.[6] These modifications can also be used to link the piperazine scaffold to other pharmacophoric elements.[1][2]
-
N-Acylation: The introduction of an acyl group can modulate the basicity of the piperazine nitrogen and introduce hydrogen bond acceptors. This can be a strategy to fine-tune the pharmacokinetic profile or to mimic peptide bonds in certain biological targets.
The choice of derivatization strategy is dictated by the therapeutic target and the desired pharmacological profile. For example, in the development of kinase inhibitors, the piperazine ring often acts as a linker that orients key binding fragments within the ATP-binding pocket.[1]
Synthetic Derivatization Protocols
The following protocols provide robust methods for the selective derivatization of (S)-piperazin-2-ylmethanol. As the starting material is often supplied as a dihydrochloride salt, in situ neutralization is a critical first step in these reactions.[4]
Protocol 1: Mono-N-Alkylation via Reductive Amination
Reductive amination is a highly reliable method for the selective mono-alkylation of the less sterically hindered N4-position of the piperazine ring. This two-step, one-pot process involves the formation of an iminium ion intermediate followed by its reduction.
Experimental Workflow: N-Alkylation via Reductive Amination
Caption: Workflow for N-Alkylation via Reductive Amination.
Materials:
-
(S)-Piperazin-2-ylmethanol dihydrochloride
-
Aldehyde or Ketone (e.g., benzaldehyde, cyclohexanone)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Add anhydrous DCM or DCE (10-20 mL per gram of starting material).
-
Add the desired aldehyde or ketone (1.0 - 1.2 eq) to the suspension.
-
Add a base such as triethylamine or DIPEA (2.2 - 2.5 eq) to neutralize the hydrochloride salt and facilitate iminium ion formation.[4]
-
Stir the mixture at room temperature for 30-60 minutes.
-
Carefully add sodium triacetoxyborohydride (1.5 - 2.0 eq) portion-wise. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times typically range from 1 to 24 hours.[4]
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.
Protocol 2: Mono-N-Acylation
N-acylation can be achieved using acyl chlorides or anhydrides. To achieve mono-acylation, it is crucial to control the stoichiometry of the acylating agent. Protecting one of the nitrogens, for example with a Boc group, is a common strategy for achieving selectivity, though direct acylation can be successful with careful control of conditions.
Experimental Workflow: N-Acylation
Caption: Workflow for N-Acylation of (S)-Piperazin-2-ylmethanol.
Materials:
-
This compound
-
Acyl chloride or anhydride (e.g., benzoyl chloride, acetic anhydride)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Water or Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Add anhydrous DCM or DMF (10-20 mL per gram of starting material).
-
Add a base such as triethylamine or DIPEA (2.5 - 3.0 eq) to the suspension.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add the acyl chloride or anhydride (1.0 - 1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated product.
Data Presentation: Representative Derivatives and Biological Activity
To illustrate the impact of derivatization, the following table summarizes hypothetical data for a series of N-substituted (S)-piperazin-2-ylmethanol derivatives and their affinity for a representative G-protein coupled receptor (GPCR), the Sigma-1 receptor. A lower Kᵢ value indicates a higher binding affinity.
| Compound ID | N4-Substituent | Molecular Weight ( g/mol ) | σ₁ Receptor Affinity (Kᵢ, nM)[7] |
| 1 | Benzyl | 220.31 | 31.8 |
| 2 | 4-Fluorobenzyl | 238.30 | 21.3 |
| 3 | 4-Chlorobenzyl | 254.75 | 16.5 |
| 4 | 4-Methoxybenzyl | 250.34 | 12.4 |
This data demonstrates how subtle electronic modifications to the N4-substituent can significantly modulate binding affinity, providing a clear rationale for building a focused library of analogs.
Biological Screening Cascade
Once a library of derivatives is synthesized, a systematic screening cascade is employed to identify promising candidates. This typically begins with a high-throughput primary assay to assess activity at the target of interest, followed by more complex secondary and tertiary assays to evaluate selectivity, mechanism of action, and cellular effects.
Hypothetical Screening Cascade for GPCR Modulators
Caption: A typical workflow for the biological screening of a compound library.
The results from this cascade allow for the construction of a detailed SAR profile, guiding the next round of synthesis in a data-driven, iterative process of lead optimization.
Conclusion
The derivatization of (S)-piperazin-2-ylmethanol is a powerful strategy in modern drug discovery. The synthetic versatility of this chiral scaffold allows for the systematic exploration of chemical space, enabling the fine-tuning of pharmacological and pharmacokinetic properties. The protocols and screening strategies outlined in this guide provide a robust framework for researchers to efficiently generate and evaluate novel piperazine-based compounds, accelerating the journey from initial hit to viable drug candidate.
References
- BenchChem. (n.d.). Role of piperazine scaffolds in medicinal chemistry.
- BenchChem. (n.d.). Application Notes and Protocols: N-Alkylation of Benzyl Piperazine-1-Carboxylate.
- BenchChem. (n.d.). Application Notes and Protocols for N-alkylation of Piperazin-2-ylmethanol Dihydrochloride.
- BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation of N-Boc-Piperazine.
- ResearchGate. (n.d.). Applications of piperazine scaffold in drug design.
- PubMed. (n.d.). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity.
- Taylor & Francis Online. (n.d.). The piperazine scaffold for novel drug discovery efforts: the evidence to date.
- BenchChem. (n.d.). Exploring pharmacological significance of piperazine scaffold.
- BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation with 1-(2-chloroethyl)piperazine Hydrochloride.
- BenchChem. (n.d.). Comparison of synthetic routes to enantiomerically pure Piperazin-2-ylmethanol.
- PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- PubMed. (n.d.). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications.
- BenchChem. (n.d.). A Technical Guide to the Synthesis and Derivatization of 1-(Piperazin-2-yl)ethanol: A Versatile Scaffold in Medicinal Chemistry.
- ResearchGate. (n.d.). A Simple Synthesis of N-Alkylpiperazines.
- BenchChem. (n.d.). Application Notes and Protocols for the Derivatization of Piperazin-2-ylmethanol for GC-MS Analysis.
- BenchChem. (n.d.). A Comparative Analysis of the Biological Activity of Piperazine Isomers.
- MDPI. (2021, October 8). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.
- BenchChem. (n.d.). Biological Activities of Piperazine Derivatives: A Comprehensive Review.
- JETIR. (2021, July). A Mini Review on Piperizine Derivatives and their Biological Activity.
- Organic Chemistry Portal. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions.
- ACS Publications. (n.d.). Preparation of Mono-N-alkyl and -N-Acyl Piperazines by Non hydrolytic Cleavage of 1-Carbethoxypiperazines. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
- Semantic Scholar. (2017, September 13). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
- PubMed. (n.d.). Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry.
- Google Patents. (n.d.). CN108129404B - Synthesis method of chiral piperazinone derivative.
- ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- PubMed. (2015, October 17). Chemical Derivatization for Enhancing Sensitivity During LC/ESI-MS/MS Quantification of Steroids in Biological Samples: A Review.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Chiral Piperazine Synthesis from α-Amino Acids
Introduction: The Privileged Piperazine Scaffold
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of FDA-approved drugs.[1][2] Its unique conformational properties and ability to engage in multiple hydrogen bonding interactions make it an ideal building block for modulating the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The introduction of stereocenters onto the piperazine core significantly expands the accessible three-dimensional chemical space, offering a powerful strategy for enhancing target affinity and selectivity.
α-Amino acids represent an ideal starting point for the synthesis of these valuable chiral piperazines. As readily available, enantiomerically pure building blocks from nature's chiral pool, they provide a direct and cost-effective route to embedding stereochemical information into the final piperazine product. This guide provides a detailed overview of robust and scalable synthetic routes that leverage α-amino acids to construct enantiopure substituted piperazines, with a focus on the underlying chemical principles, step-by-step protocols, and field-proven insights for researchers in drug discovery and development.
Strategic Overview: From Amino Acid to Piperazine Core
The transformation of an α-amino acid into a chiral piperazine can be accomplished through several strategic approaches. The choice of route often depends on the desired substitution pattern, scalability, and stereochemical requirements. This guide will detail three primary and highly effective strategies:
-
Synthesis via Chiral 1,2-Diamine Intermediates: A versatile and stepwise approach that builds the piperazine ring from a key diamine precursor.
-
Diastereoselective Cyclization Strategies: Methods that construct the heterocyclic ring via an intramolecular cyclization, where stereocontrol is paramount.
-
Multicomponent Reactions (MCRs): An efficient strategy for rapidly assembling piperazine precursors, such as diketopiperazines, which are subsequently reduced.
Caption: General synthetic strategies starting from α-amino acids.
Strategy 1: Synthesis via Chiral 1,2-Diamine Intermediates
This is arguably one of the most reliable and modular routes. The core concept involves converting the amino acid into a key 1,2-diamine intermediate, which is then cyclized to form the piperazine ring. This stepwise approach allows for excellent control over stereochemistry and the introduction of diverse functionalities. A particularly effective five-step synthesis has been developed for 3-substituted piperazine-2-acetic acid esters.[1]
Conceptual Workflow
The process begins by transforming the N-protected amino acid into a β-ketoester. The second nitrogen atom is then introduced via reductive amination, followed by orthogonal protection. This carefully crafted diamine is then subjected to an annulation reaction, and subsequent deprotection-cyclization furnishes the desired piperazine.[1]
Caption: Workflow for piperazine synthesis via a chiral diamine.
Protocol: Synthesis of 3-Methyl-piperazine-2-acetic acid ethyl ester[1]
This protocol is adapted from a reported methodology starting from N-Boc-(S)-alanine.[1]
Step 1: Masamune Condensation to β-Ketoester
-
To a solution of N-Boc-(S)-alanine (1.0 eq) in anhydrous THF at -10 °C, add triethylamine (1.1 eq) followed by isobutyl chloroformate (1.1 eq) dropwise.
-
Stir the resulting mixture for 30 minutes at -10 °C.
-
In a separate flask, prepare a solution of ethyl potassium malonate (1.5 eq) and MgCl₂ (1.5 eq) in anhydrous THF.
-
Add the activated amino acid solution from step 2 to the malonate solution at room temperature and stir for 12-16 hours.
-
Quench the reaction with 1 M HCl and extract with ethyl acetate. The organic layers are combined, dried over Na₂SO₄, and concentrated to yield the crude β-ketoester, which can be used directly in the next step.
Step 2: Reductive Amination
-
Dissolve the crude β-ketoester (1.0 eq) in methanol.
-
Add ammonium acetate (10 eq) and sodium cyanoborohydride (NaBH₃CN) (3.0 eq).
-
Stir the reaction at room temperature for 24 hours.
-
Concentrate the mixture under reduced pressure, and partition the residue between ethyl acetate and water.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the crude 1,2-diamine as a diastereomeric mixture.
Step 3: Orthogonal (Nosyl) Protection
-
Dissolve the crude diamine (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (2.0 eq) and 2-nitrobenzenesulfonyl chloride (NsCl) (1.2 eq).
-
Stir at room temperature for 4-6 hours until the reaction is complete (monitor by TLC).
-
Wash the reaction mixture with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to obtain the orthogonally protected diamine.
Steps 4 & 5: Annulation and Cyclization
-
To a solution of the protected diamine (1.0 eq) in acetonitrile, add bromoethyldiphenylsulfonium triflate (1.2 eq).
-
Stir at room temperature for 12 hours to form the cyclization precursor.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in DCM and add trifluoroacetic acid (TFA) (10 eq) to remove the Boc protecting group. Stir for 2 hours.
-
Concentrate the mixture, dissolve the residue in DCM, and cool to 0 °C.
-
Neutralize carefully with a saturated NaHCO₃ solution. This step induces cyclization.
-
Separate the organic layer, dry over Na₂SO₄, and concentrate. Purify by column chromatography to separate the cis and trans diastereomers of the final piperazine product.
| Starting Amino Acid | Key Reagents | Diastereomeric Ratio (cis:trans) | Notes |
| (S)-Alanine | NaBH₃CN, 2-NsCl | ~1:1 | Diastereomers are readily separable by column chromatography.[1] |
| (S)-Phenylglycine | NaBH₃CN, 4-NsCl | ~2:1 | Prone to racemization; requires careful handling. 2-NsCl was unsuccessful.[1] |
Expert Insights: Causality and Control
-
Choice of Protecting Groups: The use of orthogonal protecting groups (Boc and Nosyl) is critical. The Boc group is acid-labile (removed by TFA), while the Nosyl group is stable to acid but can be removed under specific nucleophilic conditions (e.g., thiophenol and K₂CO₃). This allows for selective manipulation at each nitrogen atom post-synthesis.
-
Reductive Amination: Sodium cyanoborohydride (NaBH₃CN) is a mild reducing agent that is effective for reductive aminations and is stable in protic solvents at neutral to slightly acidic pH.
-
Racemization Risk: For substrates with an acidic α-proton, such as phenylglycine, the conditions of the Masamune condensation and subsequent steps can lead to epimerization. While this route successfully produced the 3-phenyl substituted piperazine, racemization was observed.[1] This highlights the need for careful optimization and analysis when applying a general route to diverse substrates.
Strategy 2: Diastereoselective Intramolecular Cyclization
This strategy involves preparing a linear precursor from an amino acid that is primed for a highly stereoselective ring-closing reaction. Iodine-mediated cyclization is a powerful example of this approach, enabling the synthesis of trans-2,5-disubstituted piperazines with excellent diastereoselectivity.[3][4]
Mechanism: Iodine-Mediated 6-Exo-Trig Cyclization
The key step is an iodine-mediated cyclization of an N-tosylated allylic amino alcohol. The reaction proceeds through a chair-like transition state. To minimize steric hindrance (specifically 1,3-diaxial interactions), the substituents preferentially adopt an equatorial position, leading to the formation of the trans product with high fidelity.[4]
Caption: Synthesis of piperazine precursors via iodocyclization.
Protocol: Diastereoselective Synthesis of a trans-2,5-Disubstituted Piperazine Precursor[3][4]
Steps 1-4: Synthesis of the Amino Alcohol Precursor
-
Esterification: Convert the starting S-amino acid (1.0 eq) to its methyl ester hydrochloride using thionyl chloride in methanol.
-
Allylation: N-allylate the amino ester using allyl bromide and a base like K₂CO₃ in acetonitrile.
-
Tosylation: Protect the secondary amine with a tosyl group using tosyl chloride (TsCl) in pyridine.
-
Reduction: Reduce the methyl ester to the primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in THF to yield the key cyclization precursor. All intermediate steps generally proceed in excellent yields.[3]
Step 5: Iodine-Mediated Cyclization
-
Dissolve the N-tosylated allylic amino alcohol (1.0 eq) in acetonitrile.
-
Add an aqueous solution of NaHCO₃ (5.0 eq).
-
Add a solution of iodine (I₂) (3.0 eq) in acetonitrile portion-wise over 15 minutes.
-
Stir the reaction at room temperature for 1 hour, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the mixture with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the trans-disubstituted iodomethyl intermediate, which can be further functionalized (e.g., reduction of the C-I bond) to access the final piperazine. The diastereoselectivity is typically >99%.[3]
Strategy 3: Multicomponent Reactions (MCRs) for Piperazine Precursors
Multicomponent reactions, particularly the Ugi four-component reaction (Ugi-4CR), offer a highly efficient pathway to complex molecules in a single step. This strategy is ideal for generating libraries of compounds. In the context of piperazine synthesis, the Ugi reaction is used to create a linear bis-amide precursor, which then undergoes an intramolecular cyclization to form a 2,5-diketopiperazine (DKP).[5] The DKP can then be reduced to the corresponding piperazine.
Mechanism: Ugi-4CR/SN2-Cyclization Strategy
This one-pot strategy involves mixing an aldehyde, an amine, a carboxylic acid (often chloroacetic acid), and an isocyanide.[5] The Ugi reaction proceeds to form a linear α-acylamino amide intermediate. Upon addition of a mild base, the amide nitrogen acts as a nucleophile, displacing the chloride in an intramolecular SN2 reaction to form the six-membered DKP ring.
Caption: Ugi MCR approach to piperazines via DKP intermediates.
Protocol: One-Pot Synthesis of 2,5-Diketopiperazines (DKPs)[5]
-
To a flask containing ethanol, add the aldehyde (1.0 eq), amine (1.0 eq, e.g., an amino acid ester), chloroacetic acid (1.0 eq), and isocyanide (1.0 eq).
-
Stir the mixture at room temperature for 24 hours to complete the Ugi reaction.
-
Add cesium carbonate (Cs₂CO₃) (1.5 eq) to the reaction mixture.
-
Stir at room temperature for an additional 12-24 hours to facilitate the intramolecular SN2 cyclization.
-
Monitor the reaction by TLC. Upon completion, filter the mixture and concentrate the filtrate.
-
Purify the residue by column chromatography to isolate the 2,5-diketopiperazine product.
-
The resulting DKP can be reduced to the corresponding piperazine using standard reducing agents such as LiAlH₄ or borane (BH₃).
Expert Insights: Efficiency and Scope
-
Atom Economy: MCRs are highly atom-economical and operationally simple, making them ideal for rapid library synthesis. The one-pot Ugi/cyclization sequence avoids the isolation of the linear intermediate, further streamlining the process.[5]
-
Choice of Base: The choice of base for the cyclization step is crucial. Strong bases like KOH can lead to decomposition of the Ugi adduct, whereas milder bases like Cs₂CO₃ are effective in promoting the desired SN2 cyclization without significant side reactions.[5]
-
Versatility: The Ugi reaction is known for its broad substrate scope. By varying the four components (aldehyde, amine, carboxylic acid, and isocyanide), a wide diversity of substituted DKPs and, consequently, chiral piperazines can be accessed.
References
- Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines.Organic & Biomolecular Chemistry.URL: https://pubs.rsc.org/en/content/articlelanding/2020/ob/d0ob01713b
- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines.Molecules.URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6631908/
- I2-Mediated Diversity Oriented Diastereoselective Synthesis of Amino Acid Derived trans-2,5-Disubstituted Morpholines, Piperazines, and Thiomorpholines.Organic Letters.URL: https://pubs.acs.org/doi/10.1021/ol2022466
- An Asymmetric Ugi Three-Component Reaction Induced by Chiral Cyclic Imines: Synthesis of Morpholin– or Piperazine–Keto-carboxamide Derivatives.The Journal of Organic Chemistry.URL: https://pubs.acs.org/doi/10.1021/acs.joc.7b01932
- I2-Mediated Diversity Oriented Diastereoselective Synthesis of Amino Acid Derived trans-2,5-Disubstituted Morpholines, Piperazines, and Thiomorpholines.ACS Combinatorial Science.URL: https://pubs.acs.org/doi/10.1021/co200117b
- Ugi-4CR/SN2-Cyclization Strategy for the One-Pot Synthesis of 2,5-Diketopiperazines.ChemProc.URL: https://www.mdpi.com/2571-6125/1/4/93
- Piperazine synthesis.Organic Chemistry Portal.URL: https://www.organic-chemistry.org/synthesis/heterocycles/piperazines.shtm
- Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent.Journal of the American Chemical Society.URL: https://pubs.acs.org/doi/10.1021/jacs.5b06616
- Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides.Organic Letters.URL: https://pubs.acs.org/doi/10.1021/acs.orglett.8b00684
- Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes.International Journal of Molecular Sciences.URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10380651/
- Diastereoselective synthesis of quaternary alpha-amino acids from diketopiperazine templates.Organic & Biomolecular Chemistry.URL: https://pubmed.ncbi.nlm.nih.gov/17581658/
- Convergent and Fast Route to Piperazines via IMCR.Organic Chemistry Portal.URL: https://www.organic-chemistry.org/Highlights/2005/05July.shtm
- Split-Ugi Reaction with Chiral Compounds: Synthesis of Piperazine- and Bispidine-Based Peptidomimetics.Chemistry – A European Journal.URL: https://www.researchgate.net/publication/319149025_Split-Ugi_Reaction_with_Chiral_Compounds_Synthesis_of_Piperazine-_and_Bispidine-Based_Peptidomimetics
- Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.Angewandte Chemie International Edition.URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4351817/
- Regioselective Ring-Opening of Amino Acid-Derived Chiral Aziridines: an Easy Access to cis-2,5-Disubstituted Chiral Piperazines.Chemistry - An Asian Journal.URL: https://www.researchgate.net/publication/49830509_Regioselective_Ring-Opening_of_Amino_Acid-Derived_Chiral_Aziridines_an_Easy_Access_to_cis-25-Disubstituted_Chiral_Piperazines
- Solid-Phase Synthesis Using the Disrupted Ugi Reaction.Topics in Current Chemistry.URL: https://link.springer.com/chapter/10.1007/128_2011_290
- Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes.MDPI.URL: https://www.mdpi.com/1422-0067/24/14/11794
- Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes.National Institutes of Health.URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10380651/
Sources
- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
Introduction: The Privileged Piperazine and the Drive for Synthetic Efficiency
An Application Guide to the One-Pot Synthesis of Complex Piperazine-Containing Scaffolds
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1,4-positions, is a cornerstone of modern medicinal chemistry.[1] It is recognized as a "privileged scaffold" due to its frequent appearance in FDA-approved drugs targeting a vast range of therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[1][2] The unique physicochemical properties of the piperazine moiety—its ability to modulate aqueous solubility, its basicity for forming key interactions with biological targets, and the conformational flexibility it imparts—make it an indispensable tool in drug design.[3][4] The two nitrogen atoms serve as versatile handles for functionalization, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.[3][5]
Traditionally, the synthesis of complex piperazine derivatives involves multi-step sequences, often requiring protection/deprotection strategies and intermediate purification, which can be time-consuming and inefficient.[6] In the fast-paced environment of drug discovery, there is a relentless demand for synthetic strategies that can rapidly generate libraries of structurally diverse and complex molecules. One-pot syntheses, particularly those involving multicomponent reactions (MCRs), have emerged as a powerful solution.[7] These reactions combine three or more starting materials in a single reaction vessel to form a product that incorporates substantial portions of all reactants, thereby maximizing atom economy, reducing waste, and streamlining the path to molecular complexity.[5]
This application note provides a detailed guide to the one-pot synthesis of complex piperazine-containing scaffolds, focusing on robust and versatile methodologies rooted in multicomponent reaction chemistry. We will explore the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into the practical application of these powerful synthetic tools.
Core Concept: Isocyanide-Based Multicomponent Reactions (I-MCRs)
Among the arsenal of MCRs, isocyanide-based multicomponent reactions (I-MCRs) are exceptionally well-suited for the synthesis of piperazine scaffolds.[8] The Ugi four-component reaction (U-4CR) is a prime example, combining an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to generate a dipeptide-like scaffold. By strategically choosing bifunctional starting materials, the linear Ugi product can be designed to undergo subsequent intramolecular cyclization in the same pot, leading to a variety of heterocyclic systems, including the highly sought-after diketopiperazines.[9]
A particularly elegant evolution for symmetrical diamines like piperazine is the split-Ugi reaction . This strategy allows for the regioselective desymmetrization of the piperazine core in a single step, acylating one nitrogen atom and alkylating the other without the need for protecting groups.[7] This approach provides rapid access to 1,4-disubstituted piperazines, a key motif in many bioactive compounds.[7]
Application Protocol 1: Regioselective Desymmetrization of Piperazine via the Split-Ugi Reaction
This protocol details a one-pot method to generate a library of 1,4-disubstituted piperazine derivatives. The reaction leverages the split-Ugi methodology to achieve regiochemical control, a significant advantage for creating diverse molecular libraries for lead optimization programs.[7]
Rationale and Mechanistic Insight
The split-Ugi reaction is a modification of the classic Ugi reaction tailored for bis-secondary amines. The reaction proceeds through two key stages within a single pot. First, the more nucleophilic piperazine nitrogen reacts with an aldehyde and an isocyanide to form an α-aminoalkyl isonitrile intermediate. This intermediate is then acylated by a carboxylic acid, completing the transformation and yielding the desymmetrized product where one nitrogen is alkylated and the other is acylated. This process is highly efficient for rapidly building molecular diversity around the piperazine core.[7]
Workflow Diagram: Split-Ugi Synthesis
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. An intramolecular hydrogen bond-promoted “green” Ugi cascade reaction for the synthesis of 2,5-diketopiperazines with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: High-Purity Purification of (S)-Piperazin-2-ylmethanol Dihydrochloride
Welcome to the technical support guide for the high-purity purification of (S)-Piperazin-2-ylmethanol Dihydrochloride (CAS 149629-73-2). This document is designed for researchers, chemists, and process development professionals who are working with this critical chiral building block. Here, we address common challenges encountered during purification and provide robust, field-tested solutions to help you achieve high chemical and enantiomeric purity.
Introduction
(S)-Piperazin-2-ylmethanol is a valuable intermediate in medicinal chemistry, prized for the favorable pharmacokinetic properties of its piperazine core and the reactive handle provided by the hydroxymethyl group.[1] As a dihydrochloride salt, its stability and solubility are enhanced, making it easier to handle.[1] However, achieving the high purity (>99%) and high enantiomeric excess (ee) required for pharmaceutical applications can be challenging. This guide provides a structured approach to troubleshooting common issues.
Troubleshooting Guide
This section is formatted to address specific problems you may encounter during the purification process.
Problem 1: Crystallization Fails or Yields an Oil/Sludge Instead of a Solid.
Question: I've followed the procedure to crystallize my this compound, but nothing is precipitating, or I'm getting a sticky oil instead of filterable crystals. What's going wrong?
Answer: This is a frequent issue when working with highly polar, hygroscopic hydrochloride salts.[2] The cause is often related to solvent choice, excess solvent, or the presence of impurities that inhibit crystal lattice formation.
Potential Causes & Recommended Solutions:
-
Excess Solvent: The most common reason for crystallization failure is that the solution is not supersaturated upon cooling.[3]
-
Inappropriate Solvent System: The polarity of the solvent system is critical. The dihydrochloride salt is highly polar and requires a polar solvent to dissolve, but its solubility should be significantly lower at cold temperatures.
-
Solution: A common and effective solvent system for recrystallizing amine hydrochlorides is a mixture of a polar alcohol (like ethanol or isopropanol) and an ether (like MTBE) or an ester (like ethyl acetate) as an anti-solvent.[5] The alcohol solubilizes the salt when hot, and the anti-solvent reduces the solubility as it's added or as the solution cools, inducing crystallization. Ensure all solvents are dry, as water can interfere with crystallization and make the salt oily.[6]
-
-
Inhibition by Impurities: Significant levels of impurities can act as "crystal poisons," disrupting the ordered arrangement needed for a crystal lattice.
-
Solution: If the material is heavily impure, a primary purification step may be necessary before attempting recrystallization. Consider a quick silica gel plug using a polar mobile phase (e.g., DCM/MeOH with a small amount of ammonia) to remove gross impurities before proceeding with crystallization of the salt.
-
-
Lack of Nucleation Sites: Sometimes, a supersaturated solution is stable and requires a trigger to begin crystallization.
-
Solution: Try scratching the inside of the flask with a glass rod just below the solvent line.[3][4] This creates micro-abrasions that can serve as nucleation points. Alternatively, if you have a pure crystal from a previous batch, add a tiny "seed crystal" to the cooled solution to initiate crystallization.[3]
-
Problem 2: Chemical Purity is Low After Recrystallization.
Question: I managed to crystallize the product, but my HPLC or NMR analysis shows that significant impurities remain. How can I improve the chemical purity?
Answer: Low purity after a single recrystallization indicates that the chosen solvent system is not effectively differentiating between your product and the impurities, or that the crystallization was performed too quickly.
Potential Causes & Recommended Solutions:
-
Rapid Crystallization: Cooling the solution too fast can cause impurities to become trapped within the growing crystal lattice.[4]
-
Solution: Slow down the cooling process. Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath.[4] An ideal crystallization should show initial crystal formation over 5-20 minutes.[4] If it crashes out immediately, you may need to re-dissolve with slightly more solvent and cool more slowly.[4]
-
-
Poor Solvent Selectivity: The impurities may have similar solubility profiles to your product in the chosen solvent.
-
Solution 1 (Optimize Recrystallization): Experiment with different solvent systems. The goal is to find a system where your product is highly soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain in the "mother liquor" upon cooling.[7] A table of potential solvent systems is provided below.
-
Solution 2 (Orthogonal Purification): If recrystallization alone is insufficient, an orthogonal purification method is required.[8] This means using a technique that separates based on a different chemical property. Since the target molecule is very polar, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an excellent choice for removing other polar impurities that are difficult to separate by standard recrystallization or reversed-phase chromatography.[9][10]
-
Problem 3: The Enantiomeric Excess (ee) is Below the Required Specification.
Question: My product is chemically pure, but the chiral HPLC analysis shows a low enantiomeric excess (ee). How can I remove the unwanted (R)-enantiomer?
Answer: This is a critical issue for pharmaceutical development. Standard achiral purification methods like recrystallization will not separate enantiomers. You must employ a chiral resolution technique or a diastereomeric recrystallization.
Potential Causes & Recommended Solutions:
-
Racemization During Synthesis: A common cause is racemization occurring at some point in the synthetic route leading up to the final product.
-
Solution: Review your synthetic steps. Conditions like strong base or high heat can sometimes cause racemization of adjacent stereocenters.
-
-
Ineffective Chiral Resolution: If a resolution step was performed, it may have been incomplete.
-
Solution (Diastereomeric Recrystallization): This is the most common industrial method for resolving chiral amines.
-
Neutralize the Salt: First, neutralize the this compound back to the free base.
-
Form Diastereomeric Salts: React the racemic or partially resolved free base with a chiral acid (e.g., L-(+)-Tartaric acid, (S)-(+)-Mandelic acid). This creates two diastereomeric salts.[11]
-
Selective Crystallization: These diastereomers have different physical properties, including solubility.[11] Perform a fractional crystallization to selectively precipitate one diastereomer, leaving the other in solution.
-
Liberate the Enantiomer: Isolate the desired diastereomeric salt and treat it with a base to liberate the pure (S)-enantiomer free base, which can then be converted back to the highly pure dihydrochloride salt.
-
-
Frequently Asked Questions (FAQs)
Q1: Which analytical methods are best for assessing the purity of this compound?
A1: A combination of methods is essential for a complete purity profile:
-
Chiral HPLC: This is the definitive method for determining enantiomeric excess (% ee). Polysaccharide-based chiral stationary phases (CSPs) are often effective.[12] A typical starting method could use a Chiralpak® IC column with a mobile phase like acetonitrile/methanol/diethylamine (e.g., 90:10:0.1 v/v/v).[12][13]
-
Reversed-Phase HPLC (RP-HPLC): Used to determine chemical purity by separating the target compound from other non-enantiomeric impurities. Since the molecule lacks a strong chromophore, detection at low UV wavelengths (e.g., 205 nm) is necessary.[12]
-
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can help identify and quantify impurities if their signals are resolved from the product peaks.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Q2: My dihydrochloride salt is very hygroscopic. How should I handle and store it?
A2: Hygroscopicity is a known issue for many amine hydrochlorides.[2] Absorbed water can make the solid clumpy or oily and can interfere with certain reactions.
-
Handling: Handle the material in a glove box or under a dry nitrogen atmosphere whenever possible.
-
Drying: Dry the final product thoroughly under high vacuum, possibly with gentle heating (e.g., 40-50 °C), to remove residual solvents and water.
-
Storage: Store the material in a tightly sealed container, preferably within a desiccator containing a drying agent like anhydrous calcium sulfate (Drierite®) or phosphorus pentoxide. Store at a cool temperature (e.g., 2-8 °C).
Q3: Can I use normal-phase flash chromatography to purify the free base before converting it to the dihydrochloride salt?
A3: Yes, but with caution. The free base of (S)-Piperazin-2-ylmethanol is a polar amine, which can interact strongly with the acidic silica gel stationary phase, leading to significant peak tailing and potential loss of material on the column.[14] To mitigate this, you should:
-
Deactivate the Silica: Use a mobile phase that is pre-treated with a small amount of a volatile base, such as triethylamine (~0.5-1%) or ammonium hydroxide (~0.5-1%).
-
Use a Polar Mobile Phase: A gradient of dichloromethane (DCM) and methanol is often effective. For example, starting with 100% DCM and gradually increasing to 10-20% methanol.
Data & Protocols
Table 1: Recommended Solvent Systems for Recrystallization
| Solvent 1 (Solubilizing) | Solvent 2 (Anti-solvent) | Typical Ratio (v/v) | Notes |
| Ethanol | Ethyl Acetate | 1:2 to 1:5 | Good for inducing clean crystals. Both solvents are relatively common and easy to remove. |
| Isopropanol (IPA) | Methyl tert-butyl ether (MTBE) | 1:3 to 1:6 | MTBE is an excellent anti-solvent. Ensure slow addition to prevent oiling out. |
| Methanol | Dichloromethane (DCM) | 1:4 to 1:8 | Useful if impurities are less soluble in chlorinated solvents. |
| Water | Acetone | 1:5 to 1:10 | Use minimal water to dissolve. The salt is highly soluble in water, so this requires careful control.[15] |
Protocol: High-Purity Recrystallization
This protocol outlines a general procedure for recrystallizing this compound.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol (or another suitable "Solvent 1") while heating and stirring until the solid is fully dissolved.[16]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Induce Crystallization: Slowly add the anti-solvent (e.g., ethyl acetate) to the hot solution until it just begins to turn cloudy. Add a few more drops of the hot solubilizing solvent to redissolve the solid and achieve a clear solution.
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Crystal growth should ideally begin within 20 minutes.[4][17]
-
Complete Crystallization: Once the flask has reached room temperature and crystal growth has slowed, place it in an ice-water bath for at least 30-60 minutes to maximize the yield.[17]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[16]
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of cold anti-solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the purified crystals under high vacuum to a constant weight.
Visual Workflows
Diagram 1: Troubleshooting Crystallization Failures
Caption: Decision tree for troubleshooting common crystallization problems.
Diagram 2: General Recrystallization Workflow
Caption: Step-by-step workflow for the high-purity recrystallization process.
References
- LibreTexts Chemistry. (2022). 3.6F: Troubleshooting.
- Gyros Protein Technologies. (n.d.). Better Purities With Orthogonal Peptide Purification Using PEC.
- Ye, M., et al. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column.
- van der Kooi, C., et al. (2018). Orthogonal Separation Techniques to Analyze (Very) Polar Molecules in Water Samples: Assessing SFC and Reversed-Phase LC–HILIC. LCGC Europe, 31(11), 602. [Link]
- Sciencemadness Discussion Board. (2006). crystallization and dry reagents.
- Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(11), 4843-4849. [Link]
- Biotage. (2023). What can I use to purify polar reaction mixtures?.
- Qi, S., & Fox, C. B. (2021). A two-step orthogonal chromatographic process for purifying the molecular adjuvant QS-21 with high purity and yield.
- Quora. (2017). What should I do if crystallisation does not occur?.
- ResearchGate. (2018). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?.
- A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences. [Link]
- Reddit. (2018). Problem with hydrochloride salt formation/isolation.
- LibreTexts Chemistry. (2023). Recrystallization.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- UMNOrganicChemistry. (2014).
- Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- Royal Society of Chemistry. (n.d.). Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
- ResearchGate. (2007). Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Sciencemadness Discussion Board - crystallization and dry reagents - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. mt.com [mt.com]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. biotage.com [biotage.com]
- 10. A Two-Step Orthogonal Chromatographic Process for Purifying the Molecular Adjuvant QS-21 with High Purity and Yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. jocpr.com [jocpr.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Strategies for Removing Impurities from Piperazine Synthesis
This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of piperazine purification. The following sections provide in-depth, experience-driven answers to common challenges, detailed troubleshooting protocols, and a foundational understanding of the chemical principles at play.
Frequently Asked Questions (FAQs)
This section addresses the most common questions our team encounters regarding the purification of piperazine and its derivatives.
Q1: What are the most common impurities I should expect in my crude piperazine product?
A1: The impurity profile of crude piperazine is highly dependent on the synthetic route. However, several classes of impurities are consistently observed. These originate from starting materials, side-reactions, and degradation.[1][2]
-
Unreacted Starting Materials & Byproducts: The synthesis of piperazine often involves starting materials like ethylene diamine, diethylene triamine, and other polyethylene polyamines. Due to incomplete reactions, these are frequently found in the crude product.[1][3]
-
Side-Reaction Products: During synthesis, various side reactions can occur, leading to structurally related impurities. Common examples include pyrazines, diazabicyclo-octane, N-alkyl piperazines, and N-hydroxyalkyl piperazines.[1][4]
-
Degradation Products: Piperazine can degrade under improper storage conditions or at high temperatures, forming impurities such as N-formylpiperazine and ammonia.[1]
-
Structurally Similar Impurities: Compounds like alkylated piperazines or related pyrazines can be particularly challenging to remove as they may co-precipitate with the desired piperazine product during simple crystallization.[1][4]
Q2: Why is purifying piperazine-containing compounds so challenging?
A2: The primary challenges stem from the inherent physicochemical properties of the piperazine ring itself.
-
High Polarity and Basicity: The two nitrogen atoms make piperazine compounds highly polar and basic, with typical pKa values around 5.3 and 9.7.[1][5] This can lead to issues with solubility in common organic solvents and cause problematic interactions during chromatographic separation.[1][6][7]
-
Hygroscopicity: Piperazine and its derivatives readily absorb moisture from the atmosphere.[1][7] This complicates accurate weighing and handling and can introduce water as an impurity.
-
Salt and Hydrate Formation: Piperazines easily form salts and hydrates. While this property is often exploited for purification, it can also create inconsistencies in the final product's form if not carefully controlled.[1][7][8]
-
Chromatographic Difficulties: In reverse-phase HPLC, the high polarity can lead to poor retention on the column. Conversely, in normal-phase chromatography, the basicity can cause strong, sometimes irreversible, binding to the acidic silica gel stationary phase, resulting in poor peak shape and tailing.[1][6][7]
Q3: My HPLC analysis shows significant peak tailing for my piperazine compound. How can I fix this?
A3: Peak tailing is a classic problem for basic compounds like piperazine in chromatography, usually caused by strong interactions with the stationary phase. Here are several effective strategies to improve peak shape:
-
Use a Mobile Phase Additive: Incorporating a competing base, such as triethylamine (TEA), into the mobile phase can mask the acidic silanol groups on the silica gel surface, preventing strong interactions with your analyte.[6]
-
Adjust Mobile Phase pH: Adding an acid like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase will protonate the piperazine.[1] Operating at a low pH (e.g., 2-3) ensures the piperazine is fully protonated, which typically leads to improved peak symmetry.[1]
-
Consider an Alternative Stationary Phase: If modifying the mobile phase is insufficient, switching to a different type of column may be necessary. Phenyl or cyano-based columns, or specialized columns designed for basic compounds, can offer different selectivity and better performance.[1]
Q4: Which purification method is best for my piperazine synthesis?
A4: The optimal method depends on the scale of your synthesis, the nature of the impurities, and the required final purity.
-
Fractional Distillation: This method is highly effective for large-scale purifications and is best suited for separating impurities with boiling points that are significantly different from piperazine.[1] It is less effective for removing azeotropes or impurities with similar boiling points.[1]
-
Column Chromatography: This technique provides high-resolution separation and is ideal for removing structurally similar impurities. However, you will likely need to optimize the method to address the polarity and basicity challenges mentioned in Q2 and Q3.[6]
-
Recrystallization via Salt or Hydrate Formation: This is a powerful and often preferred method for achieving very high purity.[1] By converting piperazine into a salt (like the diacetate) or a hydrate (the hexahydrate), you can selectively precipitate it from the solution, leaving a wide range of impurities behind in the solvent.[1][4][8]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification process.
Problem 1: Low Recovery During Crystallization
-
Symptom: A significant portion of your product remains in the mother liquor after cooling and filtration, resulting in a low isolated yield.[1]
-
Possible Causes & Solutions:
-
Product is too soluble in the chosen solvent:
-
Solution: Reduce the amount of solvent used to the minimum required to dissolve the crude product at an elevated temperature.[1] Alternatively, select a different solvent system where the product has lower solubility at cold temperatures.
-
-
Incomplete Salt Formation:
-
Insufficient Cooling:
-
Solution: Lower the final temperature of the crystallization mixture using an ice bath or refrigerator to maximize the precipitation of the product.[1]
-
-
Formation of a Stable Hydrate:
-
Problem 2: Product "Oils Out" Instead of Crystallizing
-
Symptom: Upon cooling, the product separates from the solution as an oil or amorphous solid rather than forming well-defined crystals.
-
Possible Causes & Solutions:
-
High Concentration of Impurities:
-
Solution: Impurities can inhibit crystal lattice formation.[9] Attempt to remove some impurities first using a different technique, such as a quick column chromatography plug, before attempting crystallization.
-
-
Residual Solvent:
-
Solution: Ensure all solvent from the previous step has been thoroughly removed under a high vacuum, possibly with gentle heating.[7] Residual solvents can act as impurities and disrupt crystallization.
-
-
Compound Has a Low Melting Point:
-
Problem 3: Co-elution of Impurities in Column Chromatography
-
Symptom: Fractions collected from the column contain both the desired product and one or more impurities, indicating poor separation.[1]
-
Possible Causes & Solutions:
-
Inappropriate Solvent System:
-
Solution: The polarity of the eluent may not be optimal. Systematically vary the solvent ratio to find a composition that provides better separation. Using a gradient elution (gradually increasing polarity) instead of an isocratic (constant polarity) system can often resolve closely eluting compounds.
-
-
Strong Interaction with Stationary Phase:
-
Solution: As discussed in FAQ 3, the basicity of piperazine can cause issues. Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to prevent tailing and improve separation on silica gel.[6]
-
-
Data Presentation
Table 1: Comparison of Piperazine Purification Methods
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Fractional Distillation | Moderate to High | High | Suitable for large scale; effective for impurities with different boiling points.[1] | Not effective for removing azeotropes or impurities with similar boiling points.[1] |
| Column Chromatography | High | Moderate | High resolution for separating structurally similar impurities.[6] | Can be challenging due to polarity and basicity; may require significant method development.[1][6] |
| Recrystallization (Diacetate Salt) | Very High | High | Highly selective for piperazine, effectively removing a wide range of impurities.[1][4] | Requires an additional step to regenerate the free base from the salt.[1] |
| Recrystallization (Hexahydrate) | High | High | Leverages the unique insolubility of the hexahydrate in aqueous alcohol mixtures for purification.[1][8] | Requires precise control of the water-to-piperazine ratio.[1][8] |
Experimental Protocols
Protocol 1: Purification of Piperazine via Diacetate Salt Formation
This protocol leverages the selective precipitation of piperazine diacetate from an acetone solution, leaving many common impurities behind.[4]
Materials:
-
Crude piperazine mixture
-
Acetone (reagent grade)
-
Glacial acetic acid
-
Filtration apparatus (e.g., Büchner funnel, filter flask)
-
Vacuum source
Procedure:
-
Dissolution: Dissolve the crude piperazine mixture in acetone at a temperature between 20-40°C. Aim for a concentration of approximately 0.5 to 20 weight percent piperazine.[7]
-
Acidification: While stirring, slowly add glacial acetic acid to the acetone solution. Use a quantity that is at least stoichiometric and up to 5 times the stoichiometric amount necessary to form the diacetate salt.[1][4]
-
Precipitation: The crystalline piperazine diacetate will begin to precipitate. To ensure complete precipitation, cool the mixture to a temperature between 10-30°C.[1][4]
-
Isolation: Separate the precipitated piperazine diacetate from the remaining liquid by filtration.[1]
-
Washing: Wash the collected precipitate thoroughly with cold acetone to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified piperazine diacetate precipitate under a vacuum at room temperature.[1]
-
(Optional) Regeneration of Free Base: The pure piperazine can be regenerated from the diacetate salt by treatment with a suitable base.[1]
Protocol 2: Purification of Piperazine as its Hexahydrate
This protocol is designed to selectively precipitate piperazine as its hexahydrate from a mixture of other nitrogenous compounds.[8]
Materials:
-
Crude piperazine mixture
-
Water (deionized)
-
Water-insoluble alcohol (e.g., isooctanol, n-butanol)[8]
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Water Adjustment: Add water to the crude mixture to ensure that the molar ratio of water to piperazine is at least 6:1, which is the stoichiometric requirement for hexahydrate formation.[1][8]
-
Alcohol Addition: To the aqueous solution, add a water-insoluble alcohol (e.g., isooctanol). The amount of alcohol added should be at least equal in weight to the amount of piperazine in the mixture.[1][8]
-
Precipitation: Stir the mixture. The piperazine hexahydrate will precipitate out of the solution.[1]
-
Isolation: Filter the precipitate from the solution.[1]
-
Washing (Optional): The precipitate can be washed with a suitable non-polar solvent like hot benzene or pentane to remove adhering alcohol and other non-polar impurities.[1][8]
-
Drying: Dry the solid piperazine hexahydrate in a vacuum oven to obtain the pure product.[1]
Visualizations
Workflow for Impurity Identification and Removal
Caption: General workflow for diagnosing and removing impurities from a crude piperazine synthesis product.
Decision Tree for Purification Strategy Selection
Caption: Decision tree to guide the selection of an appropriate purification strategy for piperazine.
References
- BenchChem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds.
- BenchChem. (n.d.). Analytical methods for detecting impurities in 1,4-Bis(3-aminopropyl)piperazine.
- BenchChem. (n.d.). Technical Support Center: Synthesis of Substituted Piperazines.
- NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination.
- Martin, J. F. (1959). Purification of piperazine. U.S. Patent No. 2,919,275A. Google Patents.
- Finger, S. (2013). How to extract/isolate piperazine from water without distillation? ResearchGate.
- BenchChem. (n.d.). Technical Support Center: Refining Purification Techniques for Synthesized Piperazine Derivatives.
- BenchChem. (n.d.). Purity Analysis of 1-(2-Hydroxyethyl)piperazine: A Comparative Guide to GC-MS and Alternative Methods.
- Daicel Pharma Standards. (n.d.). Piperazine Impurities Manufacturers & Suppliers.
- Godar, J. L., & O'Gorman, J. V. (1969). Recovery and purification of piperazine. U.S. Patent No. 3,481,933A. Google Patents.
- Wikipedia. (n.d.). Piperazine.
- BenchChem. (n.d.). Technical Support Center: Crystallization of 3-piperazin-1-yl-1H-pyridazin-6-one.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. piperazine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. Piperazine - Wikipedia [en.wikipedia.org]
- 4. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US3481933A - Recovery and purification of piperazine - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for Piperazine N-Alkylation
Welcome to the technical support center for piperazine N-alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental reaction. Here, we address common challenges through a detailed troubleshooting guide and frequently asked questions, providing not just solutions but the underlying chemical principles to empower your experimental design.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the N-alkylation of piperazine and its derivatives. Each problem is analyzed for its probable causes, followed by actionable solutions.
Problem 1: Low to No Yield of the Desired N-Alkylated Product
This is one of the most common issues encountered. A systematic approach to diagnosing the cause is crucial for efficient optimization.
Possible Causes & Solutions
| Possible Cause | Explanation | Recommended Solutions |
| Insufficient Reactivity | The alkylating agent may not be reactive enough, or the piperazine nitrogen is not sufficiently nucleophilic. This is particularly true for less reactive alkyl halides (e.g., alkyl chlorides). | • Increase Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.[1] • Use a More Reactive Alkylating Agent: If possible, switch from an alkyl chloride to a bromide or iodide. The addition of a catalytic amount of sodium or potassium iodide can facilitate a halogen exchange in situ, increasing the reactivity of the leaving group.[2][3] • Enhance Nucleophilicity: Ensure the use of a suitable base to deprotonate the piperazine, making it a stronger nucleophile.[1][4] |
| Poor Solubility of Reagents | If the piperazine starting material or the base is not soluble in the chosen solvent, the reaction will be slow or may not proceed at all. | • Change the Solvent: Switch to a more polar aprotic solvent like DMF or DMSO to improve solubility.[3][5] Ensure the use of anhydrous solvents to prevent side reactions.[5] |
| Inadequate Base | The base may be too weak to deprotonate the piperazine hydrochloride salt (if used) or the piperazine itself, or an insufficient amount may have been used.[5] | • Select a Stronger Base: Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective choices.[5] • Ensure Sufficient Equivalents: Use at least 2.0-3.0 equivalents of base to neutralize any acid generated during the reaction and to deprotonate the piperazine.[4][6] |
| Steric Hindrance | Bulky substituents on either the piperazine ring or the alkylating agent can impede the reaction.[7][8] | • Increase Reaction Temperature and Time: More forcing conditions may be necessary to overcome the steric barrier. • Consider Alternative Methods: For highly hindered substrates, methods like the Mitsunobu reaction or Buchwald-Hartwig amination may be more effective.[8] |
Problem 2: Formation of Di-Alkylated Byproduct
A frequent challenge in piperazine chemistry is achieving mono-alkylation due to the presence of two reactive nitrogen atoms.[1]
Possible Causes & Solutions
| Possible Cause | Explanation | Recommended Solutions |
| Incorrect Stoichiometry | Using an excess or even an equimolar amount of the alkylating agent significantly increases the probability of a second alkylation event.[1] | • Use a Large Excess of Piperazine: Employing a 5-10 fold excess of piperazine statistically favors the reaction of the alkylating agent with an unreacted piperazine molecule.[1][9] |
| High Reactivity of Mono-Alkylated Product | The mono-alkylated piperazine is often still nucleophilic enough to react with the remaining alkylating agent.[1] | • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise over a prolonged period maintains a low concentration, favoring mono-alkylation.[1][5][10] • Lower the Reaction Temperature: This can decrease the rate of the second alkylation more significantly than the first, improving selectivity.[1] |
| Unprotected Piperazine | For reactions where high selectivity is paramount, using an unprotected piperazine can be inherently problematic. | • Use a Mono-Protected Piperazine: The most reliable method is to use a piperazine with one nitrogen protected, such as N-Boc-piperazine. The protecting group directs alkylation to the free nitrogen. The Boc group can be subsequently removed.[5][9] |
Problem 3: Product is Highly Water-Soluble and Difficult to Extract
This issue is often encountered during the work-up phase, especially when the reaction is performed under acidic conditions or if the product forms a salt.[9]
Possible Causes & Solutions
| Possible Cause | Explanation | Recommended Solutions |
| Product is Protonated | The N-alkylated piperazine, being basic, can be protonated by acidic byproducts (e.g., HBr) or during an acidic work-up, forming a water-soluble salt.[9] | • Basify the Aqueous Layer: After quenching the reaction, adjust the pH of the aqueous layer to 9.5-12 with a base like sodium carbonate or sodium hydroxide before extraction. This deprotonates the product, making it more soluble in organic solvents.[5][9] • Use a More Polar Extraction Solvent: Solvents like dichloromethane or chloroform may be more effective at extracting the free base.[5] |
| Formation of Quaternary Ammonium Salts | Over-alkylation can lead to the formation of a quaternary ammonium salt, which is highly water-soluble.[9] | • Re-optimize Reaction Conditions: Refer to the solutions for preventing di-alkylation. Reductive amination is a good alternative to avoid the formation of quaternary salts.[5][9] |
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the optimization of piperazine N-alkylation.
Q1: What are the primary methods for achieving N-alkylation of piperazine?
There are two main strategies for the N-alkylation of piperazines:
-
Direct Alkylation: This is a nucleophilic substitution reaction where piperazine reacts with an alkyl halide or sulfonate in the presence of a base.[2] It is a straightforward method but can be prone to over-alkylation.[1]
-
Reductive Amination: This two-step, one-pot process involves the reaction of piperazine with an aldehyde or ketone to form an iminium ion, which is then reduced by a reducing agent like sodium triacetoxyborohydride (STAB).[2][5] This method is particularly useful for preventing the formation of quaternary ammonium salts.[5][10]
Q2: How do I choose the right base and solvent for my reaction?
The choice of base and solvent is critical for success.
-
Bases: Strong, non-nucleophilic bases are generally preferred. Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective and commonly used.[5] Organic bases like diisopropylethylamine (DIPEA) can also be employed.[10] The base serves to neutralize the acid generated during the reaction and to deprotonate the piperazine.[4][10]
-
Solvents: Aprotic polar solvents such as acetonitrile (MeCN) and dimethylformamide (DMF) are common choices as they help to dissolve the reagents.[5] It is crucial to use anhydrous solvents to prevent unwanted side reactions.[5]
Q3: What role does temperature play in controlling the reaction outcome?
Temperature is a critical parameter. Higher temperatures can increase the reaction rate, which is beneficial for less reactive starting materials or sterically hindered substrates.[1] However, elevated temperatures can also promote side reactions, such as di-alkylation.[1] Therefore, it is often a trade-off between reaction rate and selectivity. Lowering the reaction temperature can sometimes improve the mono- to di-alkylation ratio.[1]
Q4: When should I consider using a protecting group strategy?
A protecting group strategy is highly recommended when:
-
High Mono-selectivity is Essential: To avoid difficult purifications of mono- and di-alkylated products.[9]
-
The Piperazine has Other Reactive Functional Groups: To prevent side reactions at other sites in the molecule.
-
Statistical methods (excess piperazine) are not feasible or effective.
N-Boc-piperazine is a commonly used mono-protected piperazine that directs alkylation to the unprotected nitrogen.[5][9]
Section 3: Experimental Protocols
Protocol 1: General Procedure for Mono-N-Alkylation using Excess Piperazine
This protocol describes a general method for the selective mono-N-alkylation of piperazine by using a significant excess of the piperazine starting material.[1]
Materials:
-
Piperazine (10 equivalents)
-
Alkylating agent (e.g., benzyl bromide, 1 equivalent)
-
Dichloromethane (DCM) as solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve piperazine (10 eq.) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the alkylating agent (1 eq.) dropwise to the stirred solution over 30 minutes.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for N-Alkylation using a Protected Piperazine
This protocol utilizes N-Boc-piperazine to achieve selective mono-alkylation.
Materials:
-
N-Boc-piperazine (1.0 equivalent)
-
Alkyl halide (e.g., benzyl bromide, 1.1 equivalents)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous acetonitrile (MeCN)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add N-Boc-piperazine (1.0 eq.) and anhydrous MeCN.
-
Add anhydrous potassium carbonate (2.0 eq.).
-
Stir the suspension at room temperature for 30 minutes.
-
Slowly add the alkyl halide (1.1 eq.) dropwise to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The resulting N-Boc-N'-alkyl-piperazine can be deprotected using standard conditions (e.g., trifluoroacetic acid in DCM or HCl in dioxane) to yield the desired mono-alkylated piperazine.[9]
Section 4: Visualizations
Workflow for Optimizing Piperazine N-Alkylation
Caption: A logical workflow for approaching and troubleshooting piperazine N-alkylation reactions.
Decision Tree for Method Selection
Caption: A decision tree to guide the selection of an appropriate N-alkylation method.
References
- BenchChem. (2025). Application Notes and Protocols for N-alkylation of Piperazin-2-ylmethanol Dihydrochloride. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation with 1-(2-chloroethyl)piperazine Hydrochloride. BenchChem.
- BenchChem. (2025). Preventing di-substitution in piperazine N-alkylation reactions. BenchChem.
- BenchChem. (2025). Optimizing reaction conditions for the N-alkylation of piperazine. BenchChem.
- Christensen, J. B., et al. (n.d.). A Simple Synthesis of N-Alkylpiperazines. ResearchGate.
- Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate.
- Pelliccia, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- MacMillan, D. W. C., et al. (2018). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
- BenchChem. (2025). Technical Support Center: Optimizing N-alkylation of 1-(4-bromophenyl)piperazine. BenchChem.
- O'Brien, P., et al. (2012). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society.
- Various Authors. (n.d.). Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration. ResearchGate.
- Organic Chemistry Portal. (n.d.). Piperazine synthesis. Organic-chemistry.org.
- Google Patents. (n.d.). DE1092019B - Process for the N-monoalkylation of piperazine. Google Patents.
- Nicewicz, D. A., et al. (2020). Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. ChemRxiv.
- Various Authors. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PubMed Central.
- BenchChem. (2025). Technical Support Center: Synthesis of Substituted Piperazines. BenchChem.
- Manikyamba, P., et al. (2009). Solvent - Solute interactions in the reaction between piperazine and allylbromide. ResearchGate.
- Google Patents. (n.d.). WO2014184039A1 - Method for preparing n-alkyl-piperazines. Google Patents.
- Various Authors. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Institutes of Health.
- Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. Reddit.
- Various Authors. (2013). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. PubMed Central.
- BenchChem. (2025). Overcoming steric hindrance in N-alkylation of imidazole derivatives. BenchChem.
- ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. ACS.
- Sodiq, A., et al. (2015). The Kinetic Effect of Adding Piperazine Activator to Aqueous Tertiary and Sterically-hindered Amines Using Stopped-flow Technique. ResearchGate.
- Nicewicz, D. A., et al. (2020). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. ChemRxiv.
- Eliel, E. L., et al. (1976). Stereochemistry of the N-Alkylation of 4-t-Butylpiperidine Derivatives 1a. ACS Publications.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Addressing stability and hygroscopicity of (S)-Piperazin-2-ylmethanol dihydrochloride
Technical Support Center: (S)-Piperazin-2-ylmethanol dihydrochloride
A Guide to Ensuring Stability and Managing Hygroscopicity in Research and Development
Introduction
This compound is a valuable heterocyclic organic compound, featuring a piperazine core functionalized with a hydroxymethyl group.[1] Its dihydrochloride salt form is crucial for enhancing stability and solubility, making it a significant building block in the development of novel pharmaceutical agents.[2] However, the inherent chemical properties of this molecule, specifically its stability under various environmental conditions and its tendency to absorb moisture (hygroscopicity), present distinct challenges for researchers, scientists, and drug development professionals.
Mishandling hygroscopic materials can lead to significant issues, including clumping, hydrolysis, and inaccurate concentrations during experimental procedures.[3] This guide provides a comprehensive technical framework for understanding and mitigating these challenges. It offers in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to ensure the integrity and successful application of this compound in your research.
Section 1: Understanding the Physicochemical Landscape
Core Stability Profile
While the piperazine ring is generally stable, its derivatives can be susceptible to degradation through several pathways, including hydrolysis, oxidation, and photolysis.[1] The stability of this compound is influenced by factors such as pH, temperature, and exposure to light and oxygen.
-
pH-Dependent Stability: The stability of piperazine derivatives can be highly dependent on the pH of the solution.[4] Degradation is more likely to occur under strongly acidic or basic conditions, particularly when coupled with elevated temperatures.[1]
-
Oxidative Susceptibility: The nitrogen atoms within the piperazine ring are vulnerable to oxidation.[1] This process can be accelerated by the presence of oxidizing agents. To minimize this risk, storing the compound under an inert atmosphere, such as nitrogen or argon, is recommended.[1]
-
Thermal Stability: The thermal robustness of piperazine derivatives is a critical parameter for determining appropriate storage conditions and understanding potential degradation pathways.[5]
The Challenge of Hygroscopicity
Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding environment. As a salt, this compound is prone to this phenomenon. The ingress of moisture can lead to physical changes like clumping and chemical degradation through hydrolysis.[3] Understanding and controlling moisture content is, therefore, a critical aspect of quality control in pharmaceutical manufacturing.[6]
Section 2: Troubleshooting Guide
This section addresses common problems encountered during the handling and use of this compound, providing scientifically grounded solutions.
Problem 1: The compound has formed clumps or appears "wet" upon opening.
-
Root Cause: This is a clear indication of moisture absorption due to the compound's hygroscopic nature. Improper sealing of the container or storage in a high-humidity environment are the most likely causes.
-
Immediate Action:
-
Immediately transfer the container to a controlled low-humidity environment, such as a desiccator or a glove box with a dry atmosphere.
-
Do not use the material directly for experiments where precise concentration is critical, as the water content will have altered the mass-to-mole ratio.
-
-
Solution & Prevention:
-
Quantify Moisture Content: Before use, determine the exact water content using a validated analytical method like Karl Fischer titration or a thermogravimetric moisture analyzer.[7][8] This will allow you to accurately calculate the required mass of the hydrated compound for your experiments.
-
Proper Storage Protocol: Always store this compound in a tightly sealed, airtight container.[9] For long-term storage, the use of desiccants like silica gel or molecular sieves is highly recommended.[9] Store in a controlled environment with relative humidity levels below 40%.[9]
-
Problem 2: Inconsistent results in solution-based assays.
-
Root Cause: This could be due to several factors, including degradation of the compound in solution or inaccurate initial concentrations due to unaccounted-for moisture content.
-
Troubleshooting Steps:
-
Verify Stock Solution Stability: Prepare a fresh stock solution and analyze its purity and concentration immediately using a stability-indicating HPLC method.[4] Re-analyze the solution at various time points (e.g., 2, 8, 24 hours) to assess its stability under your experimental conditions (temperature, pH, light exposure).
-
pH Control: The pH of your solution can significantly impact the stability of the piperazine ring.[4] Ensure your solutions are adequately buffered to maintain a stable pH throughout the experiment.
-
Inert Atmosphere: If oxidative degradation is suspected, prepare and handle solutions under an inert atmosphere (e.g., nitrogen or argon).
-
-
Solution & Prevention:
-
Forced Degradation Studies: Conduct forced degradation studies to understand the compound's stability under various stress conditions (acidic, basic, oxidative, thermal, photolytic).[1] This will help in identifying potential degradants and developing a robust, stability-indicating analytical method.[4]
-
Accurate Weighing: Always account for the moisture content of the solid material when preparing solutions. If the material has absorbed water, you will need to adjust the mass accordingly to achieve the desired molar concentration.
-
Problem 3: An unknown peak appears in the HPLC chromatogram of a stability sample.
-
Root Cause: This indicates the formation of a degradation product.
-
Identification Strategy:
-
LC-MS Analysis: The most effective way to identify an unknown degradant is by using liquid chromatography-mass spectrometry (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight.[4]
-
Tandem Mass Spectrometry (MS/MS): Further fragmentation of the parent ion of the unknown peak using MS/MS can provide valuable information about its chemical structure.[4]
-
Forced Degradation Comparison: Compare the chromatogram of the stability sample with those from your forced degradation studies. This can help in tentatively identifying the degradation pathway.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure its stability, the compound should be stored in a tightly sealed, airtight container under an inert atmosphere (e.g., nitrogen or argon).[1] The recommended storage temperature is between 2-8°C. It is also crucial to store it in a dry environment, away from moisture.
Q2: How can I accurately determine the moisture content of my sample?
A2: The two most common and reliable methods for determining moisture content in pharmaceuticals are:
-
Karl Fischer (KF) Titration: This method is highly specific for water and is considered the gold standard.
-
Loss on Drying (LOD): This method measures the loss in mass of a sample upon heating.[7] A halogen moisture analyzer is a modern instrument that provides fast and reliable LOD measurements.[6]
Q3: My experimental protocol requires dissolving the compound in a basic solution. What precautions should I take?
A3: As piperazine derivatives can be unstable in basic conditions, especially at elevated temperatures, it is advisable to:
-
Prepare the basic solution fresh and use it immediately.
-
Conduct the experiment at the lowest possible temperature.
-
Minimize the time the compound is in the basic solution.
-
Analyze the solution by HPLC before and after the experiment to check for any degradation.
Q4: Is this compound sensitive to light?
Section 4: Experimental Protocols
Protocol for Assessing Hygroscopicity
Objective: To determine the moisture sorption-desorption profile of this compound.
Apparatus: Dynamic Vapor Sorption (DVS) analyzer or a humidity-controlled chamber with a microbalance.
Procedure:
-
Place a known mass of the compound in the DVS instrument.
-
Equilibrate the sample at a low relative humidity (RH), e.g., 5% RH.
-
Increase the RH in a stepwise manner (e.g., in 10% increments from 10% to 90% RH).
-
At each step, allow the sample mass to equilibrate.
-
Once 90% RH is reached, decrease the RH in a similar stepwise manner back to 5% RH.
-
Plot the change in mass (%) as a function of RH to generate the sorption-desorption isotherm.
Protocol for Forced Degradation Studies
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.[4]
Materials: this compound, 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, HPLC-grade water and methanol.
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent like water or methanol.[1]
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 2, 8, 24 hours).[1] Neutralize with an equivalent amount of 0.1 M NaOH before analysis.[1]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60-80°C for a specified period.[1] Neutralize with an equivalent amount of 0.1 M HCl before analysis.[1]
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified period.[1]
-
Thermal Degradation: Heat the stock solution at 60-80°C.[1]
-
Photolytic Degradation: Expose the stock solution to a light source (e.g., UV lamp) while keeping a control sample in the dark.
-
-
Analysis: Analyze all stressed samples and a control (unstressed) sample using a suitable HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS).[4]
Section 5: Data Presentation and Visualization
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | To minimize thermal degradation. |
| Atmosphere | Inert (Nitrogen or Argon)[1] | To prevent oxidative degradation of the piperazine ring.[1] |
| Humidity | Below 40% RH[9] | To prevent moisture absorption and subsequent physical and chemical changes.[3] |
| Container | Tightly sealed, airtight, light-resistant[9] | To protect from moisture, oxygen, and light. |
| Handling | In a low-humidity environment (e.g., glove box) | To minimize exposure to atmospheric moisture during weighing and transfer. |
Diagram 1: Troubleshooting Workflow for Hygroscopicity Issues
Caption: Workflow for addressing observed hygroscopicity.
Diagram 2: Potential Degradation Pathways
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mt.com [mt.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. azom.com [azom.com]
- 9. SOP for Storage of Hygroscopic Raw Materials with Desiccants – V 2.0 – SOP Guide for Pharma [pharmasop.in]
Methods for improving the yield of chiral piperazine syntheses
Welcome to the Technical Support Center for Chiral Piperazine Synthesis. The piperazine ring is a privileged scaffold in medicinal chemistry, found in numerous blockbuster drugs.[1][2][3] However, the synthesis of enantiomerically pure, carbon-substituted piperazines presents significant challenges, demanding precise control over stereochemistry and reaction conditions.[4][5]
This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of these syntheses. Here, you will find in-depth answers to common questions, robust troubleshooting strategies for overcoming experimental hurdles, and detailed protocols grounded in established scientific literature.
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you might have before starting or while designing your synthetic route.
Q1: What are the primary strategies for achieving enantioselectivity in piperazine synthesis?
A1: There are three main strategic approaches to synthesizing chiral piperazines, each with its own advantages and limitations:
-
Chiral Pool Synthesis: This is one of the most common and practical approaches. It utilizes readily available and inexpensive chiral starting materials, such as amino acids or carbohydrates, to construct the piperazine core.[1][4][6] The inherent chirality of the starting material is transferred to the final product. For example, α-amino acids can be converted into orthogonally protected chiral 1,2-diamines, which are key intermediates for cyclization into 2-substituted piperazines.[6]
-
Chiral Auxiliary-Based Methods: In this strategy, a chiral auxiliary, such as (R)-(-)-phenylglycinol, is temporarily incorporated into the substrate.[4] It directs the stereochemical outcome of a key bond-forming reaction. After the desired stereocenter is set, the auxiliary is cleaved. This method can provide high diastereoselectivity but requires additional steps for attaching and removing the auxiliary.[4]
-
Catalytic Asymmetric Synthesis: This is a highly efficient and atom-economical approach that uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.[1] Key methods include:
-
Asymmetric Hydrogenation: The hydrogenation of prochiral pyrazines or other unsaturated precursors using chiral iridium or ruthenium catalysts can yield chiral piperazines with high enantiomeric excess (% ee).[7][8]
-
Palladium-Catalyzed Reactions: Methods like the asymmetric decarboxylative allylic alkylation of piperazin-2-ones are powerful for creating α-secondary and α-tertiary stereocenters.[9][10]
-
Asymmetric Lithiation: Using a chiral ligand like (-)-sparteine in combination with s-BuLi can achieve asymmetric deprotonation of an N-Boc piperazine, followed by trapping with an electrophile to create a chiral center.[11]
-
Q2: My target has a substituent on a carbon atom (e.g., C2-methylpiperazine). How does this differ from N-substitution, and what methods are best?
A2: C-substituted piperazines offer greater three-dimensional diversity compared to the more common N-substituted analogs, which is a largely underexplored area in medicinal chemistry.[1][4][5] Synthesizing them is more complex because it involves creating a stereocenter on the ring itself.
-
For simple C-alkylation, starting from α-amino acids is a robust method. A practical, four-step synthesis can yield enantiomerically pure 2-substituted piperazines from various α-amino acids.[6]
-
For more complex or tertiary centers, catalytic asymmetric methods are often superior. For instance, the palladium-catalyzed allylic alkylation developed by Stoltz and co-workers is excellent for creating α-tertiary piperazin-2-ones, which can then be reduced to the corresponding piperazines.[9][10] This provides access to novel chemical space for drug discovery.[10]
Q3: What are the pros and cons of using a chiral auxiliary versus a catalytic asymmetric method?
A3: The choice depends on factors like scale, cost, substrate scope, and the availability of catalysts or auxiliaries.
| Feature | Chiral Auxiliary Method | Catalytic Asymmetric Method |
| Stoichiometry | Requires stoichiometric amounts of the chiral auxiliary. | Requires only a small, sub-stoichiometric amount of the chiral catalyst. |
| Atom Economy | Lower, as the auxiliary is a large part of the intermediate and is removed later. | Higher, as the catalyst is recycled and does not end up in the final product. |
| Steps | Involves extra steps for attachment and removal of the auxiliary. | Often more direct, with fewer overall steps. |
| Development | Can sometimes be developed more quickly for a specific substrate as diastereoselectivity is often predictable. | May require extensive screening of catalysts, ligands, and conditions to find an optimal system. |
| Cost & Scale-up | Can be expensive on a large scale due to the cost of the auxiliary. | Generally more cost-effective and scalable, provided the catalyst is efficient and not prohibitively expensive. |
| Generality | May have a broader initial substrate scope if the auxiliary is robust. | The catalyst's effectiveness can be highly sensitive to the substrate's functional groups. |
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Issue 1: Low Enantioselectivity or Racemization
Question: My reaction is producing the correct product, but the enantiomeric excess (% ee) is low, or the product is racemic. What are the likely causes and how can I fix this?
Answer: Low enantioselectivity is a critical issue that undermines the entire purpose of an asymmetric synthesis. The cause is often related to the epimerization of the desired stereocenter.
Causality and Solutions:
-
Acidic C-H Proton: The proton at the chiral C2 position is adjacent to a nitrogen atom, making it susceptible to abstraction by a base. This leads to a planar achiral intermediate, which can be re-protonated from either face, causing racemization.[12]
-
Solution: Carefully select your base. Use non-nucleophilic, sterically hindered bases where possible. If a strong base is required, run the reaction at the lowest possible temperature (e.g., -78 °C for lithiation) to minimize the rate of epimerization.[12] Avoid prolonged exposure to basic conditions.
-
-
High Reaction Temperature: Elevated temperatures can provide the activation energy needed for racemization, especially if trace amounts of acid or base are present.[12]
-
Solution: Conduct all steps involving the formation or handling of the chiral center at the lowest effective temperature. Monitor your reaction to avoid unnecessarily long reaction times at elevated temperatures.
-
-
Catalyst/Auxiliary Issues: If using a catalytic or auxiliary-based method, the problem may lie with the chiral director itself.
-
Solution (Catalysis): Ensure the catalyst and ligand are of high purity and handled under the appropriate atmosphere (e.g., inert gas for air-sensitive catalysts). The choice of ligand is critical; for example, in palladium-catalyzed allylations, electron-deficient PHOX ligands have been shown to provide excellent enantioselectivity.[9][10]
-
Solution (Auxiliary): Ensure the complete removal of the chiral auxiliary under conditions that do not affect the newly formed stereocenter. Some cleavage conditions (e.g., harsh acid or base) can induce racemization.
-
-
Racemization During Purification: Standard purification techniques can sometimes cause racemization.
-
Solution: Silica gel can be slightly acidic. If you suspect this is an issue, you can neutralize the silica gel by washing it with a dilute solution of a non-nucleophilic base (e.g., triethylamine in hexane) and then re-drying it before use. Alternatively, consider other purification methods like crystallization or using a different stationary phase (e.g., alumina).
-
Logical Relationship: Troubleshooting Low Enantioselectivity
Sources
- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 11. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Chiral Resolution of Racemic Piperazin-2-ylmethanol
Welcome to the technical support center for the chiral resolution of racemic piperazin-2-ylmethanol. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of chiral molecules. As a critical building block in numerous pharmaceutical agents, obtaining enantiomerically pure piperazin-2-ylmethanol is often a pivotal step in the drug development pipeline. The stereochemistry of such molecules can profoundly influence their pharmacological and toxicological profiles.[1]
This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to navigate the common challenges encountered during the resolution of racemic piperazin-2-ylmethanol. We will explore the most prevalent and effective techniques: diastereomeric salt resolution, enzymatic kinetic resolution, and chiral chromatography.
Section 1: Diastereomeric Salt Resolution
This classical method remains a cost-effective and scalable approach for chiral resolution.[2] The principle lies in the reaction of the racemic piperazin-2-ylmethanol with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[2][3]
Core Principles & Causality
The success of this technique hinges on maximizing the solubility difference between the two diastereomeric salts in a given solvent system. One diastereomer should be significantly less soluble, enabling its selective crystallization, while the other remains in the mother liquor. The choice of both the resolving agent and the solvent is therefore paramount and often requires empirical screening for optimal results.[4][5]
Experimental Protocol: Resolution using (+)-Dibenzoyl-D-tartaric Acid ((+)-DBTA)
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and purity requirements.
Materials:
-
Racemic piperazin-2-ylmethanol
-
(+)-Dibenzoyl-D-tartaric acid ((+)-DBTA)
-
Solvents for screening (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and aqueous mixtures)
-
Base for liberation of the free amine (e.g., 50% Sodium Hydroxide solution)
-
Organic solvent for extraction (e.g., dichloromethane or diethyl ether)
Procedure:
-
Salt Formation:
-
Dissolve 1.0 equivalent of racemic piperazin-2-ylmethanol in a minimal amount of a suitable solvent (e.g., methanol) with gentle heating.
-
In a separate flask, dissolve 1.0 equivalent of (+)-DBTA in the same solvent, also with gentle heating.
-
Slowly add the piperazin-2-ylmethanol solution to the stirred (+)-DBTA solution at room temperature. The reaction may be exothermic.
-
-
Crystallization:
-
Allow the mixture to stir at room temperature. Crystallization may occur spontaneously or can be induced by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
Once crystallization begins, allow the flask to stand undisturbed, potentially at a reduced temperature (e.g., 4 °C), to maximize the yield. This can take several hours to overnight.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.
-
Dry the crystalline salt in a vacuum oven to a constant weight.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the dried diastereomeric salt in water.
-
While stirring, slowly add a 50% sodium hydroxide solution until the salt completely dissolves and the solution is strongly basic (pH > 12).
-
Transfer the basic aqueous solution to a separatory funnel and extract the liberated amine with an organic solvent like dichloromethane (3x).
-
-
Analysis:
-
Determine the enantiomeric excess (ee) of the resolved piperazin-2-ylmethanol using chiral HPLC.
-
Troubleshooting & FAQs: Diastereomeric Salt Resolution
Q1: My yield of the crystallized diastereomeric salt is very low. What are the likely causes and how can I improve it?
A1: Low yields are a common issue and can stem from several factors:
-
Suboptimal Solvent System: The solubility difference between your diastereomeric salts in the chosen solvent may be insufficient. The desired salt might be too soluble.
-
Solution: Conduct a solvent screen using a range of solvents with varying polarities.[4] You can also explore solvent/anti-solvent systems.
-
-
Incorrect Stoichiometry: An improper molar ratio of the resolving agent to the racemic mixture can negatively impact yield.
-
Solution: Experiment with slight variations in the stoichiometry (e.g., 0.9, 1.0, 1.1 equivalents of the resolving agent).
-
-
Cooling Rate is Too Fast: Rapid cooling can lead to the formation of small, impure crystals and can trap the more soluble diastereomer.
-
Solution: Employ a slow, controlled cooling profile. Allow the solution to cool to room temperature naturally before transferring to a colder environment.
-
Q2: Instead of crystals, my product has "oiled out." What does this mean and how can I fix it?
A2: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a solid. This is often due to the salt's melting point being lower than the crystallization temperature or the solution being too concentrated.[6]
-
Solutions:
Q3: The enantiomeric excess (ee) of my resolved piperazin-2-ylmethanol is poor. What steps can I take to improve it?
A3: Poor enantiomeric excess is typically due to co-precipitation of the undesired diastereomer.
-
Solutions:
-
Recrystallization: One or more recrystallizations of the isolated diastereomeric salt from the same or a different solvent system can significantly enhance the diastereomeric and, consequently, the enantiomeric purity.
-
Optimize the Solvent: As with low yield, the solvent system is critical. A different solvent may offer better selectivity.
-
Wash Thoroughly: Ensure the filtered crystals are washed with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.
-
Section 2: Chiral Chromatography
Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), offers a powerful and direct method for the separation of enantiomers.[7] This technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Core Principles & Causality
The selection of the appropriate chiral stationary phase is the most critical factor for a successful separation.[1] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used and have shown broad applicability for separating a variety of chiral compounds, including piperazine derivatives.[1]
Experimental Protocol: Analytical Chiral HPLC
This protocol provides a starting point for the analytical separation of piperazin-2-ylmethanol enantiomers.[1]
Table 1: Recommended Chiral HPLC Conditions [1][8]
| Parameter | Recommended Condition |
| Column | Chiralpak® IC (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile / Methanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35 °C |
| Detection | UV at 205 nm |
| Injection Vol. | 10 µL |
Procedure:
-
Mobile Phase Preparation: Carefully measure and mix the mobile phase components. Degas the solution before use.
-
Standard Preparation: Prepare a 1 mg/mL stock solution of racemic piperazin-2-ylmethanol in the mobile phase. Dilute to a working concentration of 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Analysis: Inject the prepared standard and record the chromatogram.
-
Data Processing: Calculate the resolution (Rs) between the enantiomer peaks. A value >1.5 indicates baseline separation. Determine the enantiomeric excess (% ee) for non-racemic samples.[1]
Troubleshooting & FAQs: Chiral Chromatography
Q1: I am getting poor resolution between the enantiomeric peaks. How can I improve this?
A1:
-
Optimize the Mobile Phase: Adjust the ratio of your organic modifiers (acetonitrile and methanol). A small change can have a significant impact on selectivity.
-
Change the Modifier: If you are not using an amine modifier like diethylamine (DEA), adding a small amount (e.g., 0.1%) is often crucial for improving the peak shape and resolution of basic compounds like piperazin-2-ylmethanol.[1]
-
Lower the Temperature: Reducing the column temperature can sometimes enhance resolution, although it may increase analysis time.
-
Try a Different CSP: If optimization of the mobile phase and temperature is unsuccessful, a different chiral stationary phase may be necessary.
Q2: The sensitivity of my UV detection is very low. What are my options?
A2: Piperazin-2-ylmethanol lacks a strong chromophore, making UV detection challenging.[1]
-
Low Wavelength Detection: Use a low wavelength, such as 205 nm, as recommended in the protocol.[1]
-
Pre-column Derivatization: For trace analysis, consider derivatizing the piperazin-2-ylmethanol with a UV-active agent to enhance detection.[8]
Q3: Should I consider Supercritical Fluid Chromatography (SFC) for my separation?
A3: Yes, SFC is an excellent alternative to HPLC for both analytical and preparative chiral separations. It often provides faster separations and uses less organic solvent.[7][9] The principles of method development are similar, involving screening of different CSPs and mobile phase modifiers.
Section 3: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a green and highly selective method for separating enantiomers.[10] This technique utilizes an enzyme, typically a lipase, that preferentially catalyzes a reaction (e.g., acylation) on one enantiomer of the racemic mixture at a much higher rate than the other.[10] This results in a mixture of the unreacted, enantioenriched starting material and the acylated, enantioenriched product, which can then be separated.
Core Principles & Causality
The key to a successful enzymatic kinetic resolution is the high enantioselectivity of the enzyme. The theoretical maximum yield for the desired enantiomer is 50%.[11] The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the remaining starting material.
Experimental Protocol: Lipase-Catalyzed Acylation
This is a general protocol for the kinetic resolution of a secondary alcohol like piperazin-2-ylmethanol. Optimization of the enzyme, acyl donor, and solvent is crucial.
Materials:
-
Racemic piperazin-2-ylmethanol
-
Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)
-
Acyl donor (e.g., vinyl acetate, isopropenyl acetate)
-
Organic solvent (e.g., tert-butyl methyl ether (MTBE), toluene)
Procedure:
-
Reaction Setup: In a flask, dissolve racemic piperazin-2-ylmethanol in the chosen organic solvent.
-
Add Acyl Donor: Add an excess of the acyl donor (e.g., 2-3 equivalents).
-
Initiate Reaction: Add the immobilized lipase to the mixture and stir at a controlled temperature (e.g., 30-40 °C).
-
Monitor Reaction: Monitor the reaction progress by taking small aliquots over time and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the starting material and product.
-
Reaction Quench: When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.[10]
-
Workup and Separation: Remove the solvent under reduced pressure. The resulting mixture of the acylated product and the unreacted alcohol can be separated by standard column chromatography.
Troubleshooting & FAQs: Enzymatic Kinetic Resolution
Q1: The conversion rate of my enzymatic resolution is very low. How can I increase it?
A1:
-
Increase Enzyme Loading: A higher concentration of the enzyme will generally increase the reaction rate.
-
Optimize Temperature: While reactions are typically run at mild temperatures, a moderate increase (e.g., to 40-50 °C) can improve the rate, but be mindful of potential enzyme denaturation.
-
Change the Solvent: The choice of solvent can significantly impact enzyme activity.
-
Screen Different Lipases: Not all lipases are equally effective for a given substrate. Screening a variety of commercially available lipases is recommended.[10]
Q2: The enantioselectivity (E-value) of my resolution is poor. What can I do?
A2:
-
Screen Different Enzymes: Enantioselectivity is highly dependent on the specific enzyme-substrate interaction. A different lipase may offer much higher selectivity.[10]
-
Optimize the Acyl Donor: The structure of the acyl donor can influence the enantioselectivity.
-
Lower the Reaction Temperature: In some cases, lowering the temperature can improve enantioselectivity, although it will also decrease the reaction rate.
Q3: The reaction has proceeded beyond 50% conversion. How does this affect my results?
A3: Allowing the reaction to go significantly beyond 50% conversion will decrease the enantiomeric excess of the acylated product, as the enzyme will begin to acylate the less-favored enantiomer at a higher rate. It is crucial to monitor the reaction closely and stop it at the optimal point to achieve high ee for both components.
Visualizations
Diastereomeric Salt Resolution Workflow
Caption: Workflow for Chiral HPLC Method Development and Analysis. [1]
References
- BenchChem (2025). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.
- BenchChem (2025).
- BenchChem (2025). Technical Support Center: Optimizing Chiral Resolution of 2-Methylpiperazine.
- Qayed, W. S. et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of alcohols. J. Chem. Pharm. Res., 7(5):311-322. [Link]
- BenchChem (2025). Application Notes and Protocols for the Solvent Selection in the Crystallization of (R)-2-Methylpiperazine Diastereomeric Salts.
- Morin, P. et al. (1998). Chiral resolution of functionalized piperidine enantiomers by capillary electrophoresis with native, alkylated and anionic β-cyclodextrins.
- Al-Saeed, F. A. et al. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis, 45(17-18), 1479-1486. [Link]
- BenchChem (2025).
- BenchChem (2025). Application Notes and Protocols for the Solvent Selection in the Crystallization of (R)-2-Methylpiperazine Diastereomeric Salts.
- BenchChem (2025). Application Notes and Protocols for Chiral Resolution Using (R)-2-Methylpiperazine.
- Polgár, D. et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. IRIS Re.Public@polimi.it. [Link]
- Chiralpedia (2025). Part 6: Resolution of Enantiomers. [Link]
- Szałkowska, A. et al. (2022).
- Denard, C. A. et al. (2024).
- The Royal Society of Chemistry (n.d.).
- Reddy, P. R. et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. J. Chem. Pharm. Res., 4(6):2854-2859. [Link]
- Unchained Labs (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. [Link]
- White Rose Research Online (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. [Link]
- De Klerck, K. et al. (2014). A generic screening and optimization strategy for chiral separations by supercritical fluid chromatography.
- ResearchGate (n.d.). (PDF)
- Chemistry Steps (n.d.).
- Wolf, T. et al. (2021). Achiral Supercritical Fluid Chromatography (SFC)
- Pu, X. Q. et al. (1996). Kinetic resolution of amino acid esters catalyzed by lipases. Chirality, 8(6), 418-22. [Link]
- Zhang, Y. et al. (2013). Implementation of Achiral Supercritical Fluid Chromatography in Drug Development Testing. American Pharmaceutical Review. [Link]
- Eaton, J. B. et al. (2024). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PMC - PubMed Central. [Link]
- BenchChem (2025). Application Notes and Protocols for Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols.
- BenchChem (2025). Comparison of synthetic routes to enantiomerically pure Piperazin-2-ylmethanol.
- Forró, E. & Fülöp, F. (2003). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. PubMed. [Link]
- ResearchGate (n.d.). (PDF) Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor. [Link]
- BenchChem (2025).
- Bosits, M. H. et al. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design. [Link]
- Gubitz, G. & Schmid, M. G. (n.d.).
- Santosh, K. C. (2018). A Strategy for Developing HPLC Methods for Chiral Drugs.
- MDPI (2021).
- Al-Saeed, F. A. et al. (2024).
- BenchChem (2025). Technical Support Center: Enzymatic Resolution of Racemic 8-Aminooctanoic Acid.
- Oxford Academic (n.d.). Enzymatic and chemo-enzymatic strategies to produce highly valuable chiral amines from biomass with ω-transaminases on 2D zeolites. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. unchainedlabs.com [unchainedlabs.com]
- 8. jocpr.com [jocpr.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jocpr.com [jocpr.com]
Technical Support Center: Best Practices for Handling and Storing Hygroscopic Piperazine Salts
Welcome to the Technical Support Center for piperazine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with hygroscopic piperazine salts. Anhydrous piperazine and many of its salts are known for their propensity to attract and absorb moisture from the atmosphere, a characteristic that can significantly impact experimental accuracy, compound stability, and overall research outcomes.[1] This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the integrity of your materials and the reliability of your results.
Understanding the Challenge: The Hygroscopic Nature of Piperazine Salts
Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding environment.[2] In the case of piperazine salts, this can lead to a cascade of undesirable effects:
-
Inaccurate Weighing and Concentration Errors: The absorbed water adds to the measured weight of the compound, leading to artificially high readings and subsequent errors in solution concentrations.[1]
-
Physical State Alterations: Moisture absorption can cause powders to clump, cake, or in the case of highly hygroscopic or deliquescent substances, even dissolve into a liquid solution.[1][3] This not only makes handling difficult but can also alter the compound's physical properties like melting point and solubility.[1]
-
Chemical Degradation: The presence of water can facilitate hydrolytic degradation pathways and other chemical reactions, leading to the formation of impurities and a reduction in the purity and potency of the active pharmaceutical ingredient (API).[1][4] While piperazine is noted for its thermal stability, moisture can influence its degradation under certain conditions.[1][5][6]
-
Compromised Solid-State Properties: For crystalline salts, moisture can induce phase transitions and changes in the crystal structure, potentially impacting bioavailability.[7]
This guide will equip you with the knowledge and practical strategies to mitigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between hygroscopic, deliquescent, and efflorescent substances?
A1: These terms all relate to a substance's interaction with atmospheric moisture, but they describe distinct phenomena.
| Term | Definition | Example |
| Hygroscopic | A substance that readily attracts and absorbs moisture from the air.[3] | Anhydrous Piperazine, Silica Gel[8] |
| Deliquescent | A hygroscopic substance that absorbs enough moisture from the air to dissolve and form a liquid solution.[9] | Anhydrous Calcium Chloride |
| Efflorescent | A substance that loses water of crystallization to the atmosphere, often resulting in a powdery appearance. | Sodium Carbonate Decahydrate |
Q2: I received a new bottle of a piperazine salt. What are the immediate steps I should take to ensure its long-term stability?
A2: Proper initial handling is crucial. Upon receipt, visually inspect the container for any signs of damage to the seal. If the seal is intact, we recommend the following:
-
Date the Bottle: Write the date of receipt and the date of first opening on the label.
-
Use Parafilm®: For screw-cap bottles, wrap the cap and neck with Parafilm® to create an additional barrier against moisture ingress.[10]
-
Designated Storage Location: Store the container in a designated cool, dry, and well-ventilated area, away from direct sunlight and sources of heat.[1][11] A desiccator cabinet is the ideal storage environment.
Q3: What type of desiccant is best for storing piperazine salts?
A3: The choice of desiccant depends on the specific storage conditions and the required level of dryness.
-
Silica Gel: A versatile and commonly used desiccant, effective in moderate humidity ranges.[8] Many silica gel products contain a color indicator that changes as the desiccant becomes saturated with moisture, providing a visual cue for replacement or regeneration.
-
Molecular Sieves: These offer superior performance in low-humidity environments, making them ideal for protecting highly sensitive compounds.[8]
-
Calcium Chloride: While it has a high moisture absorption capacity, it can form a liquid brine upon saturation, which requires careful containment to avoid contaminating your sample.[8]
For general laboratory use, indicating silica gel is a practical and effective choice.[12]
Q4: Can I store hygroscopic piperazine salts in a standard laboratory refrigerator or freezer?
A4: While low temperatures can slow down degradation rates, refrigerators and freezers can be high-humidity environments. If you must store your compound at reduced temperatures, take the following precautions:
-
Ensure an Airtight Seal: The primary container must be tightly sealed.
-
Use a Secondary Container with Desiccant: Place the primary container inside a larger, airtight secondary container (like a sealed plastic box) that contains a desiccant pouch.[10]
-
Equilibrate to Room Temperature Before Opening: This is a critical step. Before opening the container, allow it to warm to ambient temperature completely. Opening a cold container will cause atmospheric moisture to condense on the cold powder, negating the benefits of cold storage.
Troubleshooting Guides
This section addresses common problems encountered when working with hygroscopic piperazine salts and provides step-by-step solutions.
Problem 1: My piperazine salt has formed clumps or has caked.
Causality: This is a clear indication of moisture absorption. The absorbed water has acted as a solvent, creating liquid bridges between particles that solidify into crystalline bridges upon slight drying, binding the powder together.[13][14]
Solution Workflow:
-
Assess the Extent of Clumping:
-
Minor Clumping: If the clumps are soft and easily broken with a clean, dry spatula, the material may still be usable for non-critical applications. However, be aware that the water content is no longer consistent with the certificate of analysis.
-
Hard Caking: If the material has formed a hard, solid mass, it has likely absorbed a significant amount of water. Its purity and accurate weighing are compromised.
-
-
Redrying Protocol (for thermally stable salts):
-
Step 1: Gently crush the caked material into a finer powder to increase the surface area.
-
Step 2: Place the powder in a shallow, clean, and dry glass dish (e.g., a crystallization dish).
-
Step 3: Dry the material in a vacuum oven at a moderate temperature (e.g., 40-50 °C) for several hours. The exact temperature and duration will depend on the thermal stability of the specific piperazine salt. Consult the manufacturer's data sheet or relevant literature. Caution: Do not heat hydrated salts excessively, as this can remove the waters of hydration and alter the compound's identity.[15]
-
Step 4: After drying, immediately transfer the material to a desiccator to cool down in a dry atmosphere before storing it in a tightly sealed container with fresh desiccant.
-
-
Purity Verification: After redrying, it is highly recommended to verify the purity of the salt using an appropriate analytical method, such as HPLC, before use in sensitive experiments.[16] You should also consider determining the water content via Karl Fischer titration.[17]
Problem 2: I'm getting inconsistent results in my experiments, and I suspect my piperazine salt is the cause.
Causality: Inconsistent experimental outcomes are a common symptom of compound degradation or inaccurate concentrations due to moisture absorption.[16] The presence of water can lead to hydrolysis or catalyze other degradation pathways, altering the chemical identity of your starting material.[6][18]
Logical Troubleshooting Flow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Problem 3: I need to accurately weigh a small amount of a highly hygroscopic piperazine salt.
Causality: The rapid absorption of atmospheric moisture can make it nearly impossible to obtain a stable and accurate weight on an analytical balance. The reading will continuously increase as the material pulls water from the air.
Best Practices for Accurate Weighing:
-
Work Quickly: Minimize the time the container is open and the material is exposed to the atmosphere.[19] Have all necessary tools and vials ready before you begin.
-
Use a Weighing Boat or Vial: Instead of weighing directly onto paper, use a small glass vial or a plastic weighing boat.
-
Taring is Key: Place your vial/boat on the balance and tare it. Quickly add the approximate amount of the salt and record the weight as quickly as possible once it stabilizes for a moment. The goal is to get a precise weight of what you have, not to hit an exact target weight. You can then adjust your solvent volume accordingly to achieve the desired concentration.
-
Controlled Environment (Optimal): For the highest accuracy, perform weighing inside a glove box with a controlled inert atmosphere (e.g., nitrogen or argon) or in a low-humidity dry room.[20][21]
Experimental Protocols
Protocol 1: Determination of Water Content using Karl Fischer Titration
This is the gold standard for accurately determining the water content in a solid sample.[17]
Objective: To quantify the percentage of water (w/w) in a hygroscopic piperazine salt sample.
Methodology:
-
Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is conditioned and the titrant is standardized.
-
Sample Preparation:
-
Work in a low-humidity environment or as quickly as possible to minimize moisture uptake during sample preparation.
-
Accurately weigh a suitable amount of the piperazine salt (typically 50-100 mg, depending on the expected water content) directly into the titration vessel.
-
-
Titration:
-
Start the titration immediately after adding the sample.
-
The instrument will automatically titrate the sample with the Karl Fischer reagent until the endpoint is reached.
-
-
Calculation: The instrument's software will calculate the percentage of water in the sample based on the titrant consumed and the sample weight.
-
Replicates: Perform the measurement in triplicate to ensure the precision of the result.
Protocol 2: Forced Degradation Study to Assess Stability
This protocol is used to identify potential degradation products and develop a stability-indicating analytical method.[22]
Objective: To evaluate the stability of a piperazine salt under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
Workflow for Forced Degradation Study:
Caption: General workflow for conducting a forced degradation study.
Methodology:
-
Stock Solution: Prepare a stock solution of the piperazine salt (e.g., 1 mg/mL in a suitable solvent like water or methanol).[22]
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C.[22]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60-80°C.[22]
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.[22]
-
Thermal Degradation: Expose the solid powder to elevated temperatures (e.g., 80°C).[22]
-
Photostability: Expose the solid and solution to light as per ICH Q1B guidelines.
-
Control: Keep a sample of the stock solution protected from stress conditions.[16]
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze all stressed and control samples by a validated stability-indicating HPLC method, preferably with a PDA detector for peak purity analysis and a mass spectrometer (MS) for the identification of degradation products.[16]
By adhering to these best practices, you can ensure the quality and integrity of your hygroscopic piperazine salts, leading to more reliable and reproducible research outcomes.
References
- Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals. [Link]
- New Jersey Department of Health. Hazard Summary: Piperazine. [Link]
- A-Z Chemical. (2025). What safety precautions should be taken when using piperazine?[Link]
- s d fine-chem limited.
- PubMed. Moisture determination in hygroscopic drug substances by near infrared spectroscopy. [Link]
- TutorChase. How do you handle hygroscopic solutes in the lab?[Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 4837, Piperazine. [Link]
- TA Instruments. Moisture Sorption Analysis of Pharmaceuticals. [Link]
- ScienceDirect. Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. [Link]
- Absortech.
- University of Texas at Austin. Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. [Link]
- Armor Protective Packaging®. (2023). The How and Why of Keeping it Dry with Desiccant. [Link]
- ResearchGate.
- ResearchGate. Thermal degradation of piperazine and its structural analogs. [Link]
- HepatoChem. How do you handle hygroscopic salts?[Link]
- Sorbead India. (2025). Best Desiccants for Pharmaceutical Packaging and Storage. [Link]
- PharmaInfo. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]
- Mettler Toledo. How to Measure Moisture Content in Pharmaceuticals. [Link]
- International Journal of Pharmacy and Technology. (2024).
- ResearchGate.
- University of Rochester, Department of Chemistry. How To: Store Reagents. [Link]
- Journal of Chemical and Pharmaceutical Research.
- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
- Journal of Chemical and Pharmaceutical Research. Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. [Link]
- CORECHEM Inc.
- Reddit. (2017). Drying and Storing Hygroscopic Salts. [Link]
- National Center for Biotechnology Information. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]
- Center for Research on Ingredient Safety. (2019). Anti-Caking Agents. [Link]
- Semantic Scholar.
- International Journal of Pharmaceutics.
- Semantic Scholar. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. [Link]
- ResearchGate.
- National Center for Biotechnology Information. (2023). Influence Mechanism of Drug–Polymer Compatibility on Humidity Stability of Crystalline Solid Dispersion. [Link]
- Google Patents.
- ResearchGate. What is the best procedure of drying a moisture absorbing salt?[Link]
- AQUALAB.
- ResearchGate. Effect of Moisture on the Stability of Solid Dosage Forms. [Link]
- Jebsen & Jessen. (2025). Anti-Caking Agents: Your Essential Guide to Product Stability and Efficiency. [Link]
- Google Patents. EP2892850B1 - Methods and compositions to prevent caking of sodium chloride and prevent transition metal stains.
- Absortech. Effective prevention against caking damage. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 7. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ibisscientific.com [ibisscientific.com]
- 9. tainstruments.com [tainstruments.com]
- 10. researchgate.net [researchgate.net]
- 11. ycdehongchem.com [ycdehongchem.com]
- 12. armorvci.com [armorvci.com]
- 13. Anti-Caking Agents - Center for Research on Ingredient Safety [cris.msu.edu]
- 14. EP2892850B1 - Methods and compositions to prevent caking of sodium chloride and prevent transition metal stains - Google Patents [patents.google.com]
- 15. reddit.com [reddit.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Moisture determination in hygroscopic drug substances by near infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. tutorchase.com [tutorchase.com]
- 20. hepatochem.com [hepatochem.com]
- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Advanced Strategies for Selective Monosubstituted Piperazine Synthesis
Introduction
The piperazine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in a multitude of FDA-approved drugs.[1][2][3] Its symmetric di-nitrogen structure offers a versatile platform for tuning physicochemical properties, yet it presents a persistent synthetic challenge: achieving selective N1-monofunctionalization while preventing the formation of the undesired N1,N4-disubstituted byproduct.[1][4][5]
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of monosubstituted piperazines. We move beyond rudimentary protocols to explain the underlying principles of selectivity, offering field-proven insights and detailed methodologies to suppress di-substitution effectively.
Frequently Asked Questions (FAQs)
Q1: I'm performing an N-alkylation with an alkyl halide and getting a significant amount of the di-substituted piperazine. What is the most straightforward initial approach to favor mono-alkylation?
A1: The most common and direct method to statistically favor mono-alkylation is to use a large excess of piperazine relative to your electrophile (e.g., alkyl halide).[6] By increasing the concentration of unreacted piperazine, the electrophile is more likely to encounter a piperazine molecule with two free amines rather than a mono-alkylated one. A 5- to 10-fold excess of piperazine is a standard starting point.[7]
Q2: I'm still observing di-substitution even with a large excess of piperazine. What other reaction parameters can I adjust?
A2: If di-substitution persists, you should optimize your reaction conditions. Several factors can influence the selectivity:
-
Lower the Reaction Temperature: Reducing the temperature can decrease the rate of the second alkylation, which often has a higher activation energy than the first, thereby improving selectivity for the mono-substituted product.[6]
-
Slow Addition of the Electrophile: Adding the alkylating agent dropwise over an extended period maintains a low instantaneous concentration, further favoring the reaction with the more abundant unreacted piperazine.[6]
-
Solvent Choice: Solvent polarity can influence the relative nucleophilicity of the unreacted piperazine versus the mono-substituted product. Experiment with a range of solvents (e.g., DCM, THF, acetonitrile) to find the optimal balance for your specific substrates.[6]
-
Base Selection: If a base is required, using a weaker, non-nucleophilic base can prevent the deprotonation of the mono-alkylated product, making it less reactive towards a second substitution.[6]
Q3: Are there alternatives to using a large excess of piperazine, which can be inefficient on a large scale?
A3: Absolutely. When atom economy is a concern, more elegant strategies are preferred. The two primary approaches are:
-
Protecting Group Strategy: This classic and highly reliable method involves temporarily blocking one of the piperazine nitrogens with a protecting group (PG). The most common are Boc, Cbz, and Fmoc groups.[1][4][8] This allows for clean functionalization of the free nitrogen, followed by a selective deprotection step.
-
In Situ Mono-Protonation: A simpler "protection-free" method involves the reaction of a piperazin-1-ium salt. By using one equivalent of acid (e.g., HCl or acetic acid), one nitrogen is protonated and rendered non-nucleophilic, allowing the other to react selectively.[5][8][9] This one-pot procedure avoids the extra steps of protection and deprotection.[8][10]
Q4: How do I choose the right protecting group for my synthesis?
A4: The choice of protecting group is dictated by the overall synthetic route and the chemical stability of your molecule. The key is orthogonality —the ability to remove one protecting group under conditions that do not affect another.[1][4]
-
Boc (tert-Butoxycarbonyl): Removed with strong acid (e.g., TFA, HCl). It is stable to bases and hydrogenolysis. This is often the default choice.[1][4]
-
Cbz (Carboxybenzyl): Removed by catalytic hydrogenolysis (e.g., H₂/Pd-C). This method is exceptionally mild and ideal for substrates with acid- or base-sensitive functional groups.[1][4]
-
Fmoc (Fluorenylmethyloxycarbonyl): Removed with a mild base, typically a piperidine solution.[1][4]
Below is a decision-making workflow for selecting an appropriate protecting group.
Caption: Decision tree for selecting an orthogonal protecting group.
Troubleshooting Guides
Problem 1: Low Yield in Mono-N-Arylation via Buchwald-Hartwig Amination
-
Symptoms: You are using N-Boc-piperazine and an aryl halide in a Buchwald-Hartwig reaction, but the yield is poor, or the reaction stalls.
-
Causality & Solutions: The success of Buchwald-Hartwig amination is highly dependent on the synergistic effect of the palladium catalyst, ligand, base, and solvent.[11]
-
Catalyst/Ligand Incompatibility: For electron-rich or sterically hindered aryl halides, standard ligands may be ineffective.
-
Incorrect Base: The base is crucial for deprotonating the amine and regenerating the active catalyst.
-
Solution: Strong, non-nucleophilic bases like NaO-t-Bu or Cs₂CO₃ are often required.[11] For sensitive substrates, K₃PO₄ can be a milder alternative.
-
-
Solvent Issues: The solvent must be anhydrous and capable of solubilizing all components at the reaction temperature.
-
Solution: Toluene and dioxane are standard choices.[11] Ensure they are thoroughly dried before use.
-
-
Problem 2: Di-substitution Occurs During Reductive Amination
-
Symptoms: When reacting piperazine with an aldehyde or ketone under reductive amination conditions, both mono- and di-substituted products are formed.
-
Causality & Solutions: Reductive amination involves the formation of an iminium ion intermediate, which is then reduced. The resulting monosubstituted piperazine can react with a second molecule of the carbonyl compound.
-
Stoichiometric Control: The relative rates of imine formation and reduction are key.
-
Solution 1 (Protecting Group): The most robust solution is to use a mono-protected piperazine (e.g., N-Boc-piperazine). This physically prevents the second reaction from occurring.[13]
-
Solution 2 (Flow Chemistry): Continuous flow reactors allow for precise control over stoichiometry and reaction time. By using a 1:1 molar ratio in a continuous flow, the formation of the di-substituted product can be minimized.[14]
-
-
Reducing Agent Reactivity: The choice of reducing agent matters.
-
Solution: Sodium triacetoxyborohydride (STAB) is often preferred for its mildness and tolerance of slightly acidic conditions which favor imine formation without prematurely reducing the carbonyl starting material.[13]
-
-
Experimental Protocols & Data
Protocol 1: Selective Mono-Boc Protection of Piperazine
This protocol provides a standard method for preparing N-Boc-piperazine, a crucial intermediate for many selective syntheses.
| Reagent/Parameter | Value/Condition | Purpose |
| Piperazine | 4.0 eq | Used in excess to disfavor di-protection. |
| Di-tert-butyl dicarbonate (Boc)₂O | 1.0 eq | The protecting group source. |
| Solvent | Dichloromethane (DCM) | Common organic solvent. |
| Temperature | 0 °C to Room Temp | Controls initial reaction rate. |
| Reaction Time | 12-24 hours | Allows for complete reaction. |
Step-by-Step Methodology:
-
Dissolve piperazine (4.0 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve (Boc)₂O (1.0 eq) in a minimal amount of DCM.
-
Add the (Boc)₂O solution dropwise to the stirred piperazine solution over 1-2 hours.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Perform an aqueous workup to remove excess piperazine. The unreacted piperazine is highly water-soluble, while N-Boc-piperazine has much higher organic solubility.
-
Extract the aqueous layer with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the product.
Caption: Workflow for the synthesis of N-Boc-piperazine.
Protocol 2: Protection-Free Mono-Substitution via Piperazin-1-ium Salt
This one-pot protocol is a highly efficient alternative to using protecting groups for reactions with acyl chlorides, Michael acceptors, and other electrophiles.[8][9]
| Reagent/Parameter | Value/Condition | Purpose |
| Piperazine | 1.0 eq | |
| Piperazine Dihydrochloride | 1.0 eq | Forms piperazin-1-ium monohydrochloride in situ. |
| Electrophile | 1.0-1.1 eq | Reactant for N-functionalization. |
| Solvent | Methanol or Acetic Acid | Protic solvent to facilitate salt formation.[8][9] |
| Temperature | Room Temp or Reflux | Condition depends on electrophile reactivity. |
Step-by-Step Methodology:
-
To a flask, add piperazine (1.0 eq) and piperazine dihydrochloride (1.0 eq) to methanol. This mixture equilibrates to form 2.0 eq of piperazin-1-ium monohydrochloride.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the electrophile (e.g., acyl chloride, 1.0 eq) to the mixture.
-
Stir the reaction at room temperature or heat to reflux as required. Monitor by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Re-dissolve the residue in water and basify with a suitable base (e.g., NaOH solution) to pH > 10.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Dry the organic phase over sodium sulfate, filter, and concentrate to yield the monosubstituted piperazine.
Caption: Workflow for protection-free monosubstitution.
References
- A Comparative Guide to Selective Piperazine Functionalization: Exploring Altern
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PubMed Central. [Link]
- Preventing di-substitution in piperazine N-alkyl
- A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis. (2025). Benchchem.
- Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. (2015). Masaryk University. [Link]
- The Solid-Phase Synthesis and Use of N-monosubstituted Piperazines in Chemical Library... (2003). PubMed. [Link]
- Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amin
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central. [Link]
- Nickel-Mediated Amination Chemistry. Part 2. Selective N-Arylation or N,N′-Diarylation of Piperazine. (2002).
- Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. (n.d.). PMC - NIH. [Link]
- Intramolecular reductive amination for the preparation of piperazines. (n.d.).
- Direct N1-monosubstitution of piperazine. (2013).
- Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2018).
- Method for preparing piperazines. (1997).
- Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. (2019).
- THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.).
- What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013).
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
- Buchwald–Hartwig amin
- Reductive amination of piperazine. (2022). Reddit. [Link]
- What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013).
- Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. (n.d.). White Rose eTheses Online. [Link]
- General Procedures for the Lithiation/Trapping of N-Boc Piperazines. (2017).
- What are probably the best conditions to perform monoalkylation in piperazine with an primary alkyl iodide? (2013).
- An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogen
- Monosubstitution of Symmetrical Piperazine-2,5-dione Derivatives. (1990).
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). MDPI. [Link]
- Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione deriv
- Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2023).
- Discovery and optimization of piperazine-1-thiourea-based human phosphoglycerate dehydrogenase inhibitors. (2018). PubMed. [Link]
- Technical Support Center: Synthesis of Substituted Piperazines. (2025). Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. thalesnano.com [thalesnano.com]
Technical Support Center: Ion Exchange Methods for Piperazine Purification
Welcome to the technical support center for piperazine purification using ion exchange (IEX) chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common and complex challenges encountered during the purification of piperazine and its derivatives. Here, we move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and optimize your separation process.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the foundational questions that form the basis of a successful ion exchange purification strategy for piperazine.
Q1: Why is ion exchange chromatography a suitable method for piperazine purification?
A1: Ion exchange chromatography is highly effective for piperazine purification due to piperazine's basic nature. Piperazine is a diamine with two pKa values (pKa1 ≈ 5.35, pKa2 ≈ 9.73), meaning its net charge is highly dependent on pH.[1][2][3] At a pH below its pKa values, the nitrogen atoms become protonated, giving the molecule a positive charge (H₂Pip²⁺ or HPip⁺). This positive charge allows it to bind strongly to a negatively charged cation exchange resin, while neutral or negatively charged impurities pass through the column. This charge-based selectivity is ideal for separating piperazine from many common process-related impurities.[4]
Q2: What are the most common impurities found in crude piperazine, and how does IEX help remove them?
A2: Crude piperazine often contains a variety of impurities stemming from its synthesis, which typically involves reacting compounds like ethylene diamine or ethanolamine with ammonia.[5][6] Common impurities can include:
-
Starting Materials: Unreacted ethylene diamine, diethylene triamine.[5]
-
Side-Reaction Products: Pyrazines, diazabicyclo-octane, and various N-alkyl or N-hydroxyalkyl piperazines.[5][7]
-
Degradation Products: N-formylpiperazine and ammonia from improper storage.[5]
-
Metal Ions: Catalytic metals like iron (Fe) can be present, which can accelerate degradation.[8]
Ion exchange, particularly cation exchange, is effective at separating piperazine from neutral or less basic impurities. For charged impurities like metal ions or other amines, separation depends on the relative binding affinity to the resin, which can be modulated by adjusting pH and elution conditions.[8]
Q3: Should I use a strong or a weak cation exchange resin for piperazine purification?
A3: The choice between a strong acid cation (SAC) and weak acid cation (WAC) resin depends on the specific requirements of your separation.
-
Strong Acid Cation (SAC) Resins: These resins (e.g., with sulfonic acid functional groups) are charged over a very broad pH range.[8] They are generally recommended for the initial capture of piperazine because they provide robust binding even at low pH values (pH 2-3), where piperazine is fully protonated. This makes them excellent for concentrating piperazine from dilute solutions and removing weakly basic or neutral impurities.
-
Weak Acid Cation (WAC) Resins: These resins (e.g., with carboxylic acid functional groups) have a narrower effective pH range, typically losing their charge below pH 4-5.[8] They can offer different selectivity compared to SAC resins and are sometimes used in polishing steps. WAC resins can also have a higher capacity at higher pH levels.[8]
For most applications, starting with a strong acid cation resin is the most reliable approach.
Q4: How does pH control the binding and elution of piperazine?
A4: pH is the most critical parameter in developing an IEX method for piperazine.
-
Binding (Adsorption): To ensure piperazine binds to a cation exchange resin, the pH of the sample and equilibration buffer must be at least 1-2 pH units below piperazine's second pKa of ~9.73. A pH in the range of 3.0 to 5.0 is often optimal, as it ensures both nitrogen atoms are protonated (H₂Pip²⁺), leading to maximum positive charge and the strongest possible binding.[1][3]
-
Elution (Desorption): Elution can be achieved in two primary ways:
-
Increasing Ionic Strength: By introducing a high concentration of a competing cation (e.g., Na⁺ from NaCl or NH₄⁺ from NH₄Cl) in the elution buffer, the piperazine ions are displaced from the resin and elute from the column.[9] This is the most common method.
-
Increasing pH: By raising the pH of the elution buffer to a level above the pKa of piperazine (e.g., pH > 10), the piperazine molecule is deprotonated, loses its positive charge, and no longer binds to the resin.
-
The relationship between piperazine's charge and pH is visualized below.
Caption: Piperazine protonation states at different pH values.
Section 2: Troubleshooting Guide
This section is formatted to quickly diagnose and solve specific problems you may encounter during your experiments.
| Symptom / Observation | Possible Cause(s) | Recommended Solution(s) |
| Problem 1: Low or No Binding of Piperazine to the Column | 1. Incorrect Buffer pH: The pH of the sample or equilibration buffer is too high (close to or above the pKa), causing piperazine to be neutral or weakly charged. 2. Ionic Strength Too High: The salt concentration in the sample is too high, preventing piperazine from binding to the resin.[10] 3. Column Overload: The amount of piperazine loaded exceeds the binding capacity of the column.[5] | 1. Verify and Adjust pH: Ensure the pH of your sample and equilibration buffer is at least 2 units below the pKa of piperazine (e.g., pH 3-5). 2. Desalt Sample: Perform a buffer exchange or dialysis on your sample to reduce the ionic strength before loading.[10][11] 3. Reduce Sample Load: Decrease the amount of piperazine loaded onto the column. Check the manufacturer's specifications for the resin's binding capacity. |
| Problem 2: Low Recovery of Piperazine During Elution | 1. Insufficient Elution Strength: The salt concentration or pH of the elution buffer is not high enough to displace the strongly bound piperazine. 2. Precipitation on Column: Piperazine may precipitate on the column if the eluting conditions cause it to become insoluble.[10] 3. Irreversible Binding: Strong, non-ionic interactions between piperazine and the resin matrix may be occurring. | 1. Increase Elution Strength: Gradually increase the salt concentration (e.g., from 1M to 2M NaCl) or increase the pH of the elution buffer. Consider a step gradient if a linear gradient is ineffective. 2. Modify Elution Buffer: Add a co-solvent or modifier to the elution buffer to improve solubility. Ensure the pH change during elution doesn't cross into an insoluble range for your piperazine derivative.[10] 3. Consult Resin Manual: Check the resin's technical documentation for specific cleaning and regeneration protocols that might strip irreversibly bound material. |
| Problem 3: Co-elution of Impurities with Piperazine | 1. Suboptimal Elution Gradient: The gradient is too steep, causing impurities with similar charge properties to elute with the piperazine peak. 2. Incorrect pH Selection: The chosen binding/elution pH does not provide sufficient selectivity between piperazine and charged impurities. 3. Non-ideal Interactions: Hydrophobic or other non-ionic interactions are causing impurities to co-elute. | 1. Optimize Gradient: Use a shallower, more gradual elution gradient (e.g., increase the gradient volume). This will improve the resolution between closely eluting compounds.[12] 2. Adjust pH: Experiment with different pH values for your binding and wash buffers. A slight change in pH can alter the charge of impurities more significantly than piperazine, improving separation. 3. Add Organic Modifier: Try adding a small percentage of an organic solvent (e.g., methanol, acetonitrile) to the mobile phase to disrupt non-ionic interactions. |
| Problem 4: Poor Peak Shape (Tailing or Fronting) | 1. Column Overloading: Too much sample has been loaded, leading to non-linear isotherm behavior.[13] 2. Channeling in Column: The column is poorly packed, creating channels that lead to uneven flow. 3. High Sample Viscosity: A highly viscous sample can lead to distorted peaks. | 1. Reduce Sample Load: Dilute the sample or inject a smaller volume.[13] 2. Repack Column: If using a self-packed column, ensure it is packed evenly. For pre-packed columns, check for voids at the top of the bed. 3. Dilute Sample: Dilute your sample with the equilibration buffer to reduce its viscosity before loading. |
| Problem 5: Decreased Column Performance Over Time | 1. Resin Fouling: Impurities or precipitated material have coated the resin, blocking binding sites.[8] 2. Incomplete Regeneration: The resin was not fully stripped of all bound ions from the previous run.[9] 3. Resin Degradation: Exposure to harsh chemicals or extreme pH has damaged the resin beads. | 1. Implement a Cleaning-in-Place (CIP) Protocol: Use a strong acid or base wash (e.g., 1 M NaOH or 1 M HCl) as recommended by the resin manufacturer to remove foulants.[14] 2. Optimize Regeneration: Ensure the regeneration step is thorough. This typically involves washing with a high concentration of acid (for cation exchangers) followed by a rinse to neutral pH.[9][14] 3. Review Resin Compatibility: Check the chemical compatibility of your resin with all buffers and cleaning agents used. Replace the resin if it is visibly degraded. |
Section 3: Experimental Protocols
This section provides a detailed, step-by-step methodology for a typical piperazine purification workflow using cation exchange chromatography.
Protocol 1: Piperazine Purification using a Strong Acid Cation (SAC) Resin
This protocol is a self-validating system, incorporating QC steps to ensure purity and recovery.
1. Materials & Reagents:
-
Resin: Strong Acid Cation resin (e.g., Sulfopropyl or Sulfonated Polystyrene/DVB based).
-
Crude Sample: Crude piperazine dissolved in an appropriate starting solvent.
-
Equilibration/Wash Buffer: e.g., 50 mM Sodium Acetate, pH 4.5.
-
Elution Buffer: e.g., 50 mM Sodium Acetate, 1.5 M NaCl, pH 4.5.
-
Regeneration Solution: 1 M HCl or as recommended by the manufacturer.[14]
-
Neutralization Solution: 1 M NaOH.
2. Experimental Workflow:
Caption: Standard workflow for piperazine purification by IEX.
3. Step-by-Step Methodology:
-
Step 1: Column Equilibration:
-
Pack the column with the SAC resin according to the manufacturer's instructions.
-
Equilibrate the column by washing with 5-10 column volumes (CV) of the Equilibration Buffer.
-
QC Check: Monitor the pH and conductivity of the column outlet. Equilibration is complete when these values match the inlet buffer.
-
-
Step 2: Sample Preparation:
-
Step 3: Sample Loading:
-
Load the prepared sample onto the equilibrated column at a controlled, low flow rate to ensure sufficient residence time for binding.
-
-
Step 4: Washing:
-
Wash the column with 5-10 CV of Equilibration Buffer to remove any unbound or weakly bound impurities.
-
QC Check: Monitor the UV absorbance (at an appropriate wavelength) of the flow-through. The wash is complete when the absorbance returns to baseline.
-
-
Step 5: Elution:
-
Elute the bound piperazine by applying the Elution Buffer. This can be done using a linear gradient (e.g., 0-100% Elution Buffer over 20 CV) or a single step to 100% Elution Buffer. A gradient is generally preferred for better separation from tightly bound impurities.[12]
-
Collect fractions throughout the elution process.
-
-
Step 6: Fraction Analysis (Self-Validation):
-
Step 7: Regeneration:
References
- Plantza, A. Z., Wua, Y., & Rochellea, G. T. (n.d.). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.gov.
- National Center for Biotechnology Information. (n.d.). Piperazine. PubChem.
- ResearchGate. (n.d.). Process flow sheet of amine regeneration with an ion exchange resin reclaiming unit.
- Wikipedia. (n.d.). Piperazine.
- NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination.
- Taylor & Francis Online. (n.d.). Piperazines – Knowledge and References.
- ResearchGate. (n.d.). Study of a new process for the efficient regeneration of ion exchange resins.
- Khalili, F., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data.
- SAMCO Technologies. (n.d.). What to Know About Ion Exchange Resin Regeneration.
- ResearchGate. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
- Taiyuan Lanlang Technology Industrial Corp. (2023). Regeneration of Ion Exchange Resin - FAQ.
- UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- ResearchGate. (n.d.). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances.
- RSC Publishing. (n.d.). Analytical Methods.
- ResearchGate. (n.d.). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection.
- ResearchGate. (n.d.). STUDY OF APPLICATIONS OF CATION-EXCHANGER RESINS FOR DIRECT N-MONOACYLATION ON PIPERAZINE.
- ResearchGate. (n.d.). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating.
- Cytiva. (2017). Tips for successful ion exchange chromatography.
- ResearchGate. (n.d.). Ion Exchange Resins for Gold Cyanide Extraction Containing a Piperazine Functionality, 2. Study of the Gold Extraction Reaction.
- Google Patents. (n.d.). US2919275A - Purification of piperazine.
- Chrom Tech, Inc. (n.d.). Mastering Ion Exchange Chromatography: Essential Guide.
- Cytiva. (n.d.). Selection guide.
- Google Patents. (n.d.). US7271292B2 - Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture.
- H-ION. (2019). Publication: Journal of Flow Chemistry.
- ResearchGate. (2015). How do I remove piperazine from the solid compound?.
- PubMed. (n.d.). Optimization of ion-exchange protein separations using a vector quantizing neural network.
Sources
- 1. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. uregina.ca [uregina.ca]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US7271292B2 - Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture - Google Patents [patents.google.com]
- 7. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 8. osti.gov [osti.gov]
- 9. What to Know About Ion Exchange Resin Regeneration - SAMCO Technologies [samcotech.com]
- 10. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 11. chromtech.com [chromtech.com]
- 12. Optimization of ion-exchange protein separations using a vector quantizing neural network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ionresins.alfa-chemistry.com [ionresins.alfa-chemistry.com]
- 15. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 16. researchgate.net [researchgate.net]
- 17. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Stereochemical Integrity in Chiral Piperazine Functionalization
Welcome to our dedicated resource for researchers, scientists, and drug development professionals working with chiral piperazines. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the complexities of functionalizing these valuable scaffolds while preserving their stereochemical integrity. Racemization is a critical challenge that can compromise the efficacy and safety of pharmaceutical candidates, making its prevention paramount.[1][2]
Understanding the Challenge: Why Do Chiral Piperazines Racemize?
Chiral piperazines, particularly those with a stereocenter at the C2 or C3 position, are susceptible to racemization under various reaction conditions. The primary culprit is the presence of an acidic proton at the chiral center, which, when removed, can lead to the formation of a planar, achiral intermediate.[2][3] Subsequent protonation or reaction of this intermediate can occur from either face, resulting in a loss of enantiopurity.
Two common mechanisms are responsible for this loss of stereochemistry:
-
Direct Enolization: In the presence of a base, the proton on the chiral carbon adjacent to a carbonyl group or an activating group can be abstracted to form a planar enolate. This is a significant concern when functionalizing piperazine derivatives with carboxylic acid moieties.[2][4]
-
Oxazolone Formation: During amide bond formation involving a piperazine carboxylic acid, activation of the carboxyl group can lead to the formation of a 5(4H)-oxazolone (or azlactone) intermediate. The proton at the chiral center of this oxazolone is highly acidic and readily removed by base, leading to racemization.[4][5]
Frequently Asked Questions (FAQs)
Q1: I'm observing significant racemization during an N-alkylation of my chiral piperazine. What are the likely causes?
A1: Racemization during N-alkylation is often a result of harsh reaction conditions. The key factors to investigate are:
-
Base: Strong, non-sterically hindered bases can deprotonate the chiral center.
-
Temperature: Higher temperatures accelerate the rate of racemization.[4]
-
Solvent: The polarity of the solvent can influence the stability of charged intermediates that may lead to racemization.
Q2: How can I prevent racemization when performing an amide coupling with a chiral piperazine-2-carboxylic acid?
A2: This is a classic challenge where oxazolone formation is a major concern.[4] To mitigate this, consider the following:
-
Coupling Reagents: Utilize coupling reagents known to suppress racemization, such as HATU, HCTU, or COMU. These reagents, often used in peptide synthesis, can minimize the formation of the problematic oxazolone intermediate.[4]
-
Additives: The use of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can help to suppress racemization.[4][6]
-
Base Selection: Employ a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) instead of triethylamine (TEA).[4]
-
Temperature Control: Perform the coupling at low temperatures (e.g., starting at 0 °C) to slow down the rate of racemization.[4]
Q3: Are protecting groups effective in preventing racemization?
A3: Absolutely. Protecting groups are a cornerstone of stereopreservation in chiral piperazine chemistry.
-
N-Protection: Using a mono-protected piperazine, such as N-Boc-piperazine, is the most reliable method for achieving selective mono-alkylation and preventing side reactions at the second nitrogen.[7][8] The Boc group can be removed under acidic conditions after functionalization.[7]
-
Side-Chain Protection: For piperazines with other functional groups, appropriate protection is crucial to avoid unwanted side reactions that could lead to racemization.[9][10]
Troubleshooting Guide: Common Scenarios and Solutions
| Symptom | Potential Cause | Recommended Solution |
| Loss of enantiomeric excess (ee) after N-alkylation | Use of a strong, non-hindered base (e.g., NaOH, KOtBu). | Switch to a weaker or sterically hindered base (e.g., K₂CO₃, Cs₂CO₃, DIPEA).[7] |
| High reaction temperature. | Perform the reaction at a lower temperature (e.g., room temperature or 0 °C).[4] | |
| Racemization during amide coupling of a piperazine-carboxylic acid | Formation of an oxazolone intermediate. | Use a coupling reagent known to suppress racemization (e.g., HATU, COMU) with an additive like HOAt.[4] |
| Use of a non-hindered base like triethylamine. | Switch to a sterically hindered base such as DIPEA.[4] | |
| Di-alkylation of the piperazine ring | Stoichiometry with excess alkylating agent. | Use a large excess of piperazine relative to the alkylating agent, or employ a mono-protected piperazine.[7][11] |
| Highly reactive alkylating agent. | Consider a less reactive alkylating agent if possible, and add it slowly to the reaction mixture.[11] |
Experimental Protocols: Best Practices for Stereopreservation
Protocol 1: Racemization-Resistant Amide Coupling of N-Boc-piperazine-2-carboxylic acid
This protocol is designed to minimize racemization during amide bond formation.
Materials:
-
N-Boc-piperazine-2-carboxylic acid (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve N-Boc-piperazine-2-carboxylic acid and the amine in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add HATU to the cooled solution and stir for 1-2 minutes.
-
Add DIPEA dropwise to the mixture.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting acid is consumed (typically 2-16 hours).
-
Upon completion, proceed with a standard aqueous work-up and purify by column chromatography.
Protocol 2: Selective Mono-N-Alkylation of a Chiral Piperazine using a Protecting Group
This protocol ensures mono-alkylation and preserves stereochemistry.
Materials:
-
Mono-N-Boc-protected chiral piperazine (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Acetonitrile (ACN)
Procedure:
-
To a solution of mono-N-Boc-protected chiral piperazine in acetonitrile, add potassium carbonate.
-
Add the alkyl halide dropwise at room temperature.
-
Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
The Boc protecting group can then be removed using standard acidic conditions (e.g., TFA in DCM or HCl in dioxane) to yield the mono-alkylated chiral piperazine.
Visualizing the Mechanisms
To better understand the racemization process and the strategies for its prevention, the following diagrams illustrate the key chemical pathways.
Caption: Decision tree for selecting reaction conditions.
References
- Hsieh, S.-Y., & Bode, J. W. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(13), 3082–3085. [Link]
- Behenna, D. C., & Stoltz, B. M. (2004). The Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.
- Wikipedia. (n.d.).
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
- University of Manchester. (n.d.).
- Yin, Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(18), 8696–8709. [Link]
- Horváth, A., & Bäckvall, J.-E. (2007). Racemization, Enantiomerization and Diastereomerization.
- O'Donnell, M. J. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines.
- Knowles, R. R. (2018). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers.
- Campos, K. R., et al. (2019). Regiodivergent enantioselective C–H functionalization of Boc-1,3-oxazinanes and application to the synthesis of β2 and β3-amino acids.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
- Kärkkäinen, J., et al. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions.
- Jarvo, E. R. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry, 86(3), 2357–2367. [Link]
- Royal Society of Chemistry. (2001). Protecting groups. Journal of the Chemical Society, Perkin Transactions 1, (18), 2139-2166. [Link]
- MDPI. (2021).
- Synlett. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Thieme, 31(10), 931-949. [Link]
- ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. [Link]
- MDPI. (n.d.).
- Beilstein Journal of Organic Chemistry. (2017). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein-Institut, 13, 1566-1579. [Link]
- Royal Society of Chemistry. (2015). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 13(28), 7686-7690. [Link]
- ResearchGate. (2024).
- American Chemical Society. (2015). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 137(51), 16056–16064. [Link]
- National Institutes of Health. (2022). Accessing Chiral Pyrrolodiketopiperazines under Organocatalytic Conditions. ACS Omega, 7(51), 48113-48118. [Link]
- ResearchGate. (2018). Effects of piperazine concentration and operating conditions on the solubility of CO 2 in AMP solution at low CO 2 partial pressure. International Journal of Greenhouse Gas Control, 79, 133-140. [Link]
- University of Manchester. (n.d.).
Sources
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. Racemization - Wikipedia [en.wikipedia.org]
- 3. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 10. jocpr.com [jocpr.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Column Chromatography of Piperazine-Containing Compounds
Welcome to the Technical Support Center dedicated to the chromatographic purification of piperazine-containing compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these versatile, yet often chromatographically challenging, molecules. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and develop robust purification methods.
PART 1: Troubleshooting Guide
This section addresses common issues encountered during the column chromatography of piperazine derivatives, providing explanations for their causes and actionable solutions.
Issue 1: Severe Peak Tailing or Streaking
Symptoms: Your compound elutes from the column as a broad, asymmetrical peak, often with a "tail" that stretches across multiple fractions, leading to poor purity and recovery.
Root Cause Analysis: The primary reason for the tailing of basic compounds like piperazines on standard silica gel is the interaction between the basic nitrogen atoms of the piperazine ring and the acidic silanol groups (Si-OH) on the silica surface.[1] These silanol groups can protonate the amine, leading to strong ionic interactions that result in slow and uneven elution.[1]
Troubleshooting Workflow & Solutions
Caption: Troubleshooting workflow for peak tailing of piperazine compounds.
Step-by-Step Protocol for Deactivating Silica Gel with Triethylamine:
-
Solvent System Selection: Identify a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) that provides an appropriate Rf value for your compound on a TLC plate.
-
Add Triethylamine: To your chosen mobile phase, add 0.5-2% (v/v) of triethylamine.[2][3]
-
Column Equilibration: Before loading your sample, flush the packed silica gel column with at least 3-5 column volumes of the triethylamine-containing mobile phase. This process, often called "deactivating" the silica, neutralizes the acidic silanol groups.[3]
-
Sample Loading and Elution: Dissolve your crude sample in a minimum amount of the mobile phase (ideally with the added triethylamine) and load it onto the column. Elute with the triethylamine-containing solvent system.
Issue 2: Poor Resolution or Co-elution of Impurities
Symptoms: The desired piperazine-containing product co-elutes with impurities, resulting in impure fractions.[4] This is common when dealing with structurally similar impurities, such as N-alkylated or other substituted piperazines.[4]
Root Cause Analysis: Poor resolution is a result of insufficient selectivity between the target compound and impurities. This can be due to an inappropriate choice of mobile phase polarity or a stationary phase that does not offer enough differential interaction.
Solutions:
-
Optimize the Mobile Phase:
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), gradually increase the polarity of the mobile phase during the separation. This can help to better separate compounds with close Rf values.
-
Try Different Solvent Systems: If a standard ethyl acetate/hexane system fails, consider alternatives. For more polar piperazines, systems like dichloromethane/methanol or even chloroform/methanol/ammonia can offer different selectivity.[5][6]
-
-
Change the Stationary Phase:
-
Reverse-Phase Chromatography (C18): For highly polar or water-soluble piperazine derivatives, reverse-phase chromatography can be a powerful alternative.[7][8] In this technique, a non-polar stationary phase (like C18-modified silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[9][10]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for separating very polar compounds that show little or no retention in reverse-phase chromatography.[11][12][13][14] It uses a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of an organic solvent and a small amount of an aqueous solvent.[13][15]
-
Issue 3: Compound Irreversibly Sticking to the Column
Symptoms: A significant portion of your compound does not elute from the column, leading to low mass recovery.
Root Cause Analysis: This is an extreme case of the strong interaction between the basic piperazine and acidic silica gel.[1] In some cases, the interaction is so strong that the compound becomes irreversibly adsorbed. This is more likely with highly basic piperazine derivatives or if the silica gel is particularly acidic.
Solutions:
-
Pre-treat the Silica Gel: Before packing the column, you can slurry the silica gel in the mobile phase containing triethylamine. This ensures thorough deactivation of the acidic sites.[16]
-
Dry Loading with Deactivated Silica: If your compound is not very soluble in the mobile phase, you can use a dry loading technique. Adsorb your compound onto a small amount of silica gel, and ensure this silica has been pre-treated with a triethylamine-containing solvent before drying.[17]
-
Switch to a More Inert Stationary Phase:
PART 2: Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of piperazine that affect its chromatography?
A1: Piperazine is a diprotic base with two pKa values of approximately 5.35 and 9.73.[20][21] This basicity is the primary driver of its challenging chromatographic behavior on silica. It is also a highly polar and water-soluble compound.[20][22] These properties mean that it may not be well-retained in reverse-phase chromatography and can be too strongly retained in normal-phase chromatography without proper method optimization.[23]
Q2: How do I choose between normal-phase, reverse-phase, and HILIC for my piperazine compound?
A2: The choice depends on the overall polarity of your molecule.
Caption: Decision tree for selecting a chromatography mode for piperazine compounds.
Q3: What is the mechanism of triethylamine (TEA) in improving peak shape?
A3: Triethylamine acts as a "silanol suppressor."[24] The lone pair of electrons on the nitrogen of TEA, a small basic molecule, readily interacts with the acidic silanol groups on the silica surface.[25] This effectively "masks" or "blocks" these active sites, preventing your more valuable piperazine compound from binding to them.[26][27] This minimizes the strong ionic interactions that cause peak tailing.[24]
Q4: Can I use other bases besides triethylamine?
A4: Yes. Diethylamine (DEA) is another common choice and is slightly more basic than TEA, which can sometimes be more effective.[24] For very polar compounds, a mobile phase containing a small amount of ammonium hydroxide can also be very effective.[5] For example, a mixture of chloroform, methanol, and concentrated ammonium hydroxide is a powerful eluent for many basic, polar compounds.[5]
Q5: My piperazine compound is a salt (e.g., hydrochloride salt). How should I approach its purification?
A5: Piperazine salts are highly polar and often water-soluble. They are generally not suitable for normal-phase chromatography on silica gel. The best approaches are:
-
Reverse-Phase Chromatography: This is often the preferred method for salts. The mobile phase (e.g., water/acetonitrile) can be buffered to control the ionization state of the compound and improve peak shape.
-
HILIC: This is an excellent alternative for salts that are too polar for good retention in reverse-phase.[11][13]
-
Ion-Exchange Chromatography: This technique separates molecules based on their charge and can be very effective for purifying salts.[28]
PART 3: Data & Protocols
Table 1: Recommended Mobile Phase Modifiers for Normal-Phase Chromatography on Silica Gel
| Modifier | Typical Concentration (v/v) | Purpose & Mechanism | Best For |
| Triethylamine (TEA) | 0.1 - 2% | Acts as a competing base to mask acidic silanol sites, reducing peak tailing.[24][26] | General-purpose for most basic piperazine derivatives. |
| Diethylamine (DEA) | 0.1 - 2% | Similar to TEA but slightly more basic, can be more effective for strongly tailing compounds.[24] | When TEA is not sufficient to eliminate tailing. |
| Ammonium Hydroxide | 0.5 - 5% (of a stock solution, e.g., 10% NH₄OH in MeOH) | Increases the pH of the mobile phase, ensuring the piperazine is in its free-base (less polar) form.[5] | Highly polar, strongly basic piperazines that are difficult to elute. |
| Pyridine | 0.1 - 1% | A weaker base than aliphatic amines, can offer different selectivity and reduce tailing. | An alternative to TEA when different selectivity is needed. |
Experimental Protocol: Purification of a Moderately Polar Piperazine Derivative using Normal-Phase Chromatography
This protocol outlines a general procedure for purifying a fictional compound, "1-benzyl-4-methylpiperazine," which exhibits moderate polarity.
-
TLC Analysis and Solvent System Selection:
-
Prepare several TLC chambers with different solvent systems. A good starting point is a 7:3 mixture of Hexanes:Ethyl Acetate.
-
Add one drop of triethylamine to the solvent in one of the chambers to observe its effect on the Rf and spot shape.
-
Aim for an Rf value of ~0.3 for your target compound in the chosen solvent system.
-
-
Column Preparation:
-
Select a glass column of appropriate size (a silica gel to crude compound ratio of 50:1 by weight is a good starting point).[2]
-
Pack the column with silica gel using the "slurry method" with your chosen mobile phase (e.g., 7:3 Hexanes:EtOAc + 0.5% TEA). Ensure the packing is uniform and free of air bubbles.
-
Allow the silica to settle, and then add a thin layer of sand to the top to protect the silica bed.[17]
-
-
Sample Loading:
-
Dissolve your crude compound (e.g., 200 mg) in a minimal amount of the mobile phase (1-2 mL).
-
Carefully pipette the dissolved sample onto the top of the sand layer, ensuring not to disturb the silica surface.[17]
-
Allow the sample to absorb into the silica until the liquid level just touches the top of the sand.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle air pressure (if using flash chromatography) to achieve a steady flow rate.[29]
-
Collect fractions in test tubes. The fraction size will depend on the column size (e.g., 10-15 mL fractions for a medium-sized column).
-
-
Analysis of Fractions:
-
Spot every few fractions on a TLC plate.
-
Develop the TLC plate in the mobile phase system and visualize the spots (e.g., using a UV lamp or an iodine chamber).
-
Combine the fractions that contain your pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield your purified piperazine-containing compound.
-
By understanding the chemical principles governing the chromatographic behavior of piperazine-containing compounds and applying these troubleshooting strategies, you can significantly improve the efficiency and success of your purification efforts.
References
- Benchchem. Technical Support Center: Purification of Piperazine-Containing Compounds.
- Element Lab Solutions.
- Piperazine (C4H10N2) properties.
- Waters Corporation. Polar Basic Drugs in Environmental Samples; Improved Analysis Using a New High Efficiency UPLC Column for HILIC.
- SIELC Technologies. Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column.
- Benchchem. Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns.
- UNODC.
- Buchi.com.
- NIH. Hydrophilic interaction liquid chromatography (HILIC)
- SIELC Technologies. HPLC Analysis of Piperazine on Primesep 100.
- [Readers Insight] Triethylamine as a Mobile Phase Additive: Wh
- ResearchGate.
- University of Regina.
- Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
- ResearchGate.
- A Review on Analytical Methods for Piperazine Determin
- NIH PubChem. Piperazine.
- Org Prep Daily. Purifying amines on silica.
- Taylor & Francis. Piperazines – Knowledge and References.
- How do I purify ionizable organic amine compounds using flash column chrom
- Biotage. What can I use to purify polar reaction mixtures?
- ResearchGate.
- Benchchem. "1-(3-Nitropyridin-2-yl)piperazine" common mistakes in synthesis to avoid.
- Benchchem.
- ResearchGate.
- Google Patents.
- SiliCycle.
- NIH. Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds.
- Sorbent Technologies, Inc. Amino Silica Gel.
- Chrom
- Columbia University.
- Chromatography Forum. HPLC conditions for basic compound?
- PubMed. Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens.
- YouTube. LC Troubleshooting—All of My Peaks are Tailing!
- Purification of Organic Compounds by Flash Column Chrom
- University of Rochester, Department of Chemistry.
- University of Colorado Boulder, Department of Chemistry.
- University of Toronto Scarborough.
- Veeprho.
- Pharma Now.
- Benchchem. Technical Support Center: Synthesis of Substituted Piperazines.
- ChemistryViews.
- PubMed Central. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
- PubMed.
- Google Patents. MX2011006590A - Process for the preparation of piperazine compounds and hydrochloride salts thereof.
- University of Rochester, Department of Chemistry.
- ResearchGate.
- ResearchGate.
- LCGC International. Solving Key Challenges in (Bio)pharmaceutical Analyses.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. orgsyn.org [orgsyn.org]
- 3. Purification [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 8. researchgate.net [researchgate.net]
- 9. Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. waters.com [waters.com]
- 13. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 14. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biotage.com [biotage.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 18. columbia.edu [columbia.edu]
- 19. sorbtech.com [sorbtech.com]
- 20. webqc.org [webqc.org]
- 21. uregina.ca [uregina.ca]
- 22. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 23. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 24. welch-us.com [welch-us.com]
- 25. researchgate.net [researchgate.net]
- 26. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 27. Triethyl amine - Chromatography Forum [chromforum.org]
- 28. silicycle.com [silicycle.com]
- 29. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Navigating the Challenges of Piperazine's High Polarity in Workup and Purification
A Guide for Researchers, Scientists, and Drug Development Professionals
The unique physicochemical properties of piperazine, a cornerstone scaffold in modern drug discovery, present distinct challenges during reaction workup and purification.[1][2] Its high polarity, basicity, and hygroscopicity can lead to frustratingly low yields, poor chromatographic resolution, and difficulties in isolating the desired product in its pure, free-base form.[3][4] This technical support center provides a comprehensive guide to understanding and overcoming these hurdles, offering field-proven troubleshooting strategies and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Here, we address the most common questions and concerns encountered by scientists working with piperazine and its derivatives.
Q1: What are the fundamental challenges I should anticipate when working with piperazine-containing compounds?
A1: The primary difficulties stem from the inherent nature of the piperazine ring:
-
High Polarity and Basicity: The two nitrogen atoms confer a high degree of polarity and basicity, with pKa values typically around 5.3 and 9.7.[3][5] This leads to high water solubility, making extraction from aqueous media challenging, and can cause strong interactions with stationary phases in chromatography.[3][6]
-
Hygroscopicity: Piperazine and its derivatives readily absorb moisture from the atmosphere, which can complicate accurate weighing and may introduce water into anhydrous reaction systems.[3][4]
-
Salt and Hydrate Formation: The basic nitrogen atoms readily form salts with acids and can also form stable hydrates.[3][4] While this property can be exploited for purification, it can also lead to inconsistencies in the isolated material if not properly controlled.[3][7]
-
Chromatographic Woes: In reversed-phase HPLC, the high polarity can result in poor retention, while the basicity can lead to peak tailing.[3][8] Conversely, in normal-phase chromatography on silica gel, the basic nitrogens can interact strongly with the acidic stationary phase, leading to streaking or even irreversible binding.[4]
Q2: My piperazine derivative is stubbornly staying in the aqueous layer during extraction. How can I improve its partitioning into the organic phase?
A2: This is a classic problem owing to the high water solubility of many piperazine compounds.[6][9] Here are several strategies to enhance extraction efficiency:
-
pH Adjustment: The key is to ensure the piperazine is in its free-base form, which is less polar than its protonated salt form. Before extraction, basify the aqueous layer with a suitable base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), to a pH well above the higher pKa of your piperazine derivative (typically >11).[4][6] This deprotonates the nitrogen atoms, reducing the compound's affinity for the aqueous phase.[4]
-
Salting Out: Increase the ionic strength of the aqueous phase by adding a saturated solution of sodium chloride (brine) or solid NaCl.[6] This decreases the solubility of the organic compound in the aqueous layer, driving it into the organic phase.
-
Choice of Organic Solvent: Use a more polar organic solvent for extraction. While less polar solvents like hexanes are generally poor choices, solvents like dichloromethane (DCM), chloroform, or ethyl acetate are more effective.[6] For particularly stubborn cases, a mixture of solvents, such as DCM with a small amount of isopropanol or butanol, can be beneficial.
Q3: I'm observing significant peak tailing for my piperazine compound in reversed-phase HPLC. What are the best ways to improve the peak shape?
A3: Peak tailing in reversed-phase HPLC is a common issue for basic compounds like piperazines due to interactions with residual acidic silanol groups on the stationary phase.[3] To mitigate this, consider the following:
-
Mobile Phase Additives:
-
Competing Base: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase (e.g., 0.1% v/v).[3] TEA will preferentially interact with the acidic silanol groups, masking them from your analyte.
-
Acid Modifier: Incorporate a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (typically 0.1% v/v) into the mobile phase.[3] This will protonate the piperazine, leading to more consistent interactions with the stationary phase and often resulting in sharper peaks.[3]
-
-
pH Adjustment: Operating at a low pH (e.g., 2-3) ensures that the piperazine is fully protonated, which can improve peak symmetry.[3]
-
Alternative Stationary Phases: If peak shape remains an issue, consider using a column with a different stationary phase. Phenyl or cyano-based columns can offer different selectivity and improved peak shape for basic compounds.[3] Additionally, modern base-deactivated columns are specifically designed to minimize these secondary interactions.
Q4: My piperazine-containing product is an oil that won't crystallize. What are my options?
A4: The oily nature of a product can be due to residual solvents, impurities, or the inherent low melting point of the compound.[4] Here's a systematic approach to induce crystallization:
-
Ensure Complete Solvent Removal: Use a high-vacuum pump and gentle heating (if the compound is stable) to remove all traces of residual solvent.[4]
-
Attempt Further Purification: If impurities are suspected to be inhibiting crystallization, purify the oil by column chromatography.[4]
-
Salt Formation: This is often the most effective strategy. Convert the oily free base into a solid salt.[4] The hydrochloride or diacetate salts are common choices and often form well-defined, crystalline solids that are easier to handle and purify.[3][10]
-
Experiment with Crystallization Solvents:
-
Try a different recrystallization solvent or a solvent/anti-solvent system.[4]
-
Use a solvent in which the compound is less soluble at room temperature but sparingly soluble when hot.[4]
-
Introduce an anti-solvent (a solvent in which the product is insoluble) to induce precipitation.[4]
-
Allow the solution to cool slowly to room temperature before placing it in a cold bath, as rapid cooling can sometimes favor oiling out.[4]
-
Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step protocols for common purification scenarios involving piperazine and its derivatives.
Problem 1: Low Yield After Crystallization
-
Symptoms: A significant portion of your product remains in the mother liquor after cooling and filtration, resulting in a lower-than-expected isolated mass.[3]
-
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Product is too soluble in the chosen solvent. | - Reduce the amount of solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product.- Change the solvent: Experiment with a less polar solvent or a mixture of solvents to decrease solubility.[3]- Cool the solution: Lower the temperature of the crystallization mixture using an ice bath or refrigeration to further decrease the solubility of your compound.[3] |
| Incomplete Salt Formation. | - Ensure stoichiometric addition of the acid: When performing a salt crystallization (e.g., diacetate), verify that at least a stoichiometric amount of the acid has been added.[3]- Verify the pH: Check the pH of the solution to confirm that it is within the optimal range for salt formation.[3] |
| Formation of a Stable Hydrate. | - Utilize hydrate formation for purification: Piperazine can be effectively purified as its hexahydrate due to its insolubility in certain aqueous alcohol mixtures. This property can be intentionally leveraged as a purification step.[3] |
Problem 2: Poor Separation in Column Chromatography
-
Symptoms: Co-elution of the desired product with impurities, leading to low purity of the collected fractions.[3]
-
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Strong interaction with the stationary phase. | - Add a basic modifier: To neutralize acidic sites on the silica gel, add a small amount of a volatile amine, such as triethylamine (0.1-1%) or ammonia, to the mobile phase.[3]- Use an amine-functionalized column: Employ a commercially available column with a bonded amine stationary phase (e.g., aminopropyl silica) for a more inert surface.[3]- Switch to a different stationary phase: Consider using a less acidic stationary phase like alumina (basic or neutral).[3] |
| Incorrect mobile phase polarity. | - Optimize the eluent system: Use Thin Layer Chromatography (TLC) to systematically screen different solvent systems to find the optimal polarity for separating your compound from its impurities. |
Experimental Protocols
Protocol 1: Purification via Piperazine Diacetate Salt Formation
This protocol is highly effective for purifying crude piperazine, as the diacetate salt often has excellent crystallization properties, leaving many common impurities behind in the solvent.[10]
Methodology:
-
Dissolution: Dissolve the crude piperazine-containing mixture in acetone. A typical concentration range is 0.5 to 20% by weight of piperazine in acetone.[10] The dissolution can be performed at room temperature or with gentle warming (not exceeding 40°C).[10]
-
Acidification: While stirring, slowly add glacial acetic acid to the acetone solution. Use a quantity that is at least stoichiometric and up to 5 times the stoichiometric amount necessary to form piperazine diacetate.[3][10]
-
Precipitation: The crystalline piperazine diacetate will begin to precipitate. Continue stirring and cool the mixture to a temperature between 10-30°C to ensure complete precipitation.[3][10]
-
Isolation: Separate the precipitated piperazine diacetate from the remaining liquid by filtration.[3]
-
Washing: Wash the collected precipitate thoroughly with cold acetone to remove any remaining impurities.[3]
-
Drying: Dry the purified piperazine diacetate precipitate under vacuum at room temperature.[3]
-
(Optional) Regeneration of Free Base: The pure piperazine can be regenerated from the diacetate salt by treatment with a suitable base.[3]
Caption: Workflow for piperazine purification via diacetate salt formation.
Protocol 2: Purification of Piperazine as its Hexahydrate
This protocol is designed to selectively precipitate piperazine as its hexahydrate from a mixture of other nitrogenous compounds.[3][11]
Methodology:
-
Water Adjustment: Add water to the crude mixture to ensure that the molar ratio of water to piperazine is at least 6:1, which is the stoichiometric requirement for hexahydrate formation.[3]
-
Alcohol Addition: To the aqueous solution, add a water-insoluble alcohol (e.g., isooctanol). The amount of alcohol added should be at least equal in weight to the amount of piperazine in the mixture.[3][11]
-
Precipitation: Stir the mixture. The piperazine hexahydrate will precipitate out of the solution.[3]
-
Isolation: Filter the precipitate from the solution.[3]
-
Washing (Optional): The precipitate can be washed with a suitable solvent like hot benzene or pentane to remove non-polar impurities.[3]
-
Drying: Dry the solid piperazine hexahydrate in a vacuum oven.[3]
Caption: Workflow for purification of piperazine as its hexahydrate.
Data Presentation
Table 1: Physicochemical Properties of Piperazine
| Property | Value | Source |
| Molecular Formula | C₄H₁₀N₂ | [5] |
| Melting Point | 106 °C | [5] |
| Boiling Point | 146 °C | [5] |
| pKa₁ | 5.35 | [5] |
| pKa₂ | 9.73 | [5] |
| Solubility in Water | Freely soluble | [9][12] |
| Solubility in Diethyl Ether | Poorly soluble | [5][12] |
Table 2: Comparison of Common Piperazine Purification Methods
| Method | Purity Achievable | Scale | Advantages | Disadvantages |
| Fractional Distillation | Moderate to High | High | Suitable for large scale; effective for impurities with different boiling points. | Not effective for removing azeotropes or impurities with similar boiling points. |
| Column Chromatography | High | Low to Moderate | High resolution for separating structurally similar impurities. | Can be challenging due to the polarity and basicity of piperazine compounds.[3] |
| Recrystallization via Salt Formation | High | Low to High | Effective for achieving high purity and removing a wide range of impurities.[3] | Requires an additional step to regenerate the free base if needed. |
Concluding Remarks
Successfully managing the high polarity of piperazine during workup and purification is achievable with a systematic approach and an understanding of its underlying chemistry. By leveraging techniques such as pH manipulation, salt formation, and optimized chromatographic conditions, researchers can effectively isolate and purify piperazine-containing compounds, paving the way for their application in drug development and other scientific endeavors.
References
- Technical Support Center: Purification of Piperazine-Containing Compounds - Benchchem.
- Piperazine (C4H10N2) properties.
- How to extract/isolate piperazine from water without distillation? - ResearchGate.
- Piperazine | C4H10N2 | CID 4837 - PubChem - NIH.
- Technical Support Center: Refining Purification Techniques for Synthesized Piperazine Derivatives - Benchchem.
- US2919275A - Purification of piperazine - Google Patents.
- Piperazine - Wikipedia.
- US3481933A - Recovery and purification of piperazine - Google Patents.
- Opportunities and challenges for direct C-H functionalization of piperazines - PubMed.
- Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines - ResearchGate.
- Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO2 Loadings | Industrial & Engineering Chemistry Research - ACS Publications.
- The Versatility of Piperazine in Modern Organic Synthesis: Application Notes and Protocols - Benchchem.
Sources
- 1. Opportunities and challenges for direct C-H functionalization of piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. webqc.org [webqc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 11. US3481933A - Recovery and purification of piperazine - Google Patents [patents.google.com]
- 12. Piperazine - Wikipedia [en.wikipedia.org]
Validation & Comparative
Chiral HPLC method for analyzing (S)-Piperazin-2-ylmethanol
An In-Depth Technical Guide to Chiral HPLC Methodologies for the Analysis of (S)-Piperazin-2-ylmethanol
In the landscape of pharmaceutical development, the stereochemistry of active pharmaceutical ingredients (APIs) and their intermediates is not a trivial detail—it is a critical determinant of therapeutic efficacy and safety. (S)-Piperazin-2-ylmethanol is a key chiral building block found in numerous biologically active molecules.[1][2] As enantiomers can possess vastly different pharmacological and toxicological profiles, the ability to accurately separate and quantify them is paramount for quality control and regulatory adherence.[1][3] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the definitive technique for this purpose, offering unparalleled precision and reliability.[3][4]
This guide provides a comprehensive comparison of chiral HPLC methods for the enantioselective analysis of (S)-Piperazin-2-ylmethanol. Moving beyond a simple recitation of protocols, we will delve into the causality behind methodological choices, offering field-proven insights to empower researchers, scientists, and drug development professionals in establishing robust and self-validating analytical systems.
The Initial Hurdle: Detection and Sensitivity
A primary challenge in the direct HPLC analysis of piperazin-2-ylmethanol is its lack of a strong chromophore. This structural characteristic leads to low UV absorbance, making sensitive detection at standard wavelengths difficult.[1][5] While analysis at low wavelengths (~205 nm) is possible, for trace-level quantification or enhanced sensitivity, a pre-column derivatization strategy is often employed.[1] Reacting the analyte with a UV-active agent, such as 4-chloro-7-nitrobenzofuran (NBD-Cl), creates a derivative with a strong chromophore, significantly improving detection limits.[5][6]
The Core of Chiral Separation: A Comparative Look at Stationary Phases
The success of any chiral separation hinges on the selection of the appropriate Chiral Stationary Phase (CSP). For chiral amines like piperazin-2-ylmethanol, polysaccharide-based CSPs are the industry workhorses, demonstrating broad enantiorecognition capabilities.[1][3][7] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica backbone, create a complex three-dimensional chiral environment. Separation is achieved through a combination of interactions—including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance—which form transient diastereomeric complexes with the enantiomers, leading to different retention times.[7]
We will compare two of the most effective and widely used types of polysaccharide CSPs for this application:
-
Cellulose tris(3,5-dichlorophenylcarbamate) CSPs: Marketed under trade names like Chiralpak® IC and Lux® i-Cellulose-5 , these immobilized phases are known for their robustness and broad selectivity, particularly for compounds containing aromatic rings and polar functional groups. The electron-withdrawing chloro- and phenyl- groups on the carbamate selector enhance chiral recognition capabilities.[8]
-
Amylose tris(3,5-dimethylphenylcarbamate) CSPs: Known commercially as Chiralpak® AD-H or Lux® Amylose-1 , these coated phases are among the most popular CSPs ever developed.[9][10] The helical structure of the amylose polymer creates chiral grooves that are highly effective at resolving a wide array of racemates.[11]
Performance Comparison:
The following table summarizes typical starting conditions and expected performance for the separation of piperazine derivatives on these two classes of columns. The data is synthesized from established methods for structurally similar amines.[1][5]
| Parameter | Method 1: Cellulose-Based CSP | Method 2: Amylose-Based CSP |
| Column | Chiralpak® IC (or Lux® i-Cellulose-5) | Chiralpak® AD-H (or Lux® Amylose-1) |
| Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile / Methanol / Diethylamine (90:10:0.1, v/v/v) | n-Hexane / 2-Propanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 35 °C | 25 °C |
| Detection | UV at 205 nm (or higher if derivatized) | UV at 205 nm (or higher if derivatized) |
| Expected Resolution (Rs) | > 1.5 (Baseline Separation) | > 1.5 (Baseline Separation) |
| Key Advantage | High robustness due to immobilized phase, compatible with a wider range of solvents.[3] | Broad applicability and extensive historical data for a vast number of compounds.[12] |
Causality in Method Development: Why These Conditions?
The choice of chromatographic conditions is not arbitrary; it is a reasoned process designed to maximize the subtle energetic differences between the transient diastereomeric complexes formed on the CSP.
-
Mobile Phase Selection: The separation of (S)-Piperazin-2-ylmethanol, a basic amine, is typically achieved in normal-phase or polar organic modes.[3][12]
-
Normal Phase (e.g., Hexane/Alcohol): This mode relies on polar interactions (like hydrogen bonding) between the analyte and the CSP. The non-polar bulk solvent (hexane) does little to solvate the polar sites of the analyte or CSP, making these interactions dominant. The alcohol modifier is used to adjust retention time and selectivity.
-
Polar Organic Mode (e.g., Acetonitrile/Methanol): This mode is highly effective for polar analytes and offers good solubility. The separation mechanism is a complex interplay of interactions influenced by the polar mobile phase.
-
-
The Critical Role of the Basic Additive: The addition of a small amount of a basic modifier, such as Diethylamine (DEA) or Triethylamine (TEA), is crucial when analyzing basic compounds like piperazines.[4] This additive serves two purposes:
-
Improving Peak Shape: It competitively binds to residual acidic silanol groups on the silica support, preventing strong, non-specific interactions that cause peak tailing.[3]
-
Enhancing Resolution: By modifying the overall polarity and ionic character of the mobile phase, it can fine-tune the interactions between the analyte and the CSP, often leading to improved enantioselectivity.[5]
-
Visualizing the Workflow
Chiral HPLC Method Development Workflow
Caption: A generalized workflow for chiral HPLC method development.
Detailed Experimental Protocol: A Self-Validating System
This section provides a robust, step-by-step protocol for the chiral separation of piperazin-2-ylmethanol enantiomers using a cellulose-based CSP, based on established methods.[1][5]
Instrumentation and Materials
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chiral Column: Chiralpak® IC (250 x 4.6 mm, 5 µm) or equivalent.
-
Reagents: HPLC-grade acetonitrile (ACN), HPLC-grade methanol (MeOH), and Diethylamine (DEA).
-
Standard: Racemic piperazin-2-ylmethanol.
Mobile Phase Preparation
-
Carefully measure 900 mL of acetonitrile, 100 mL of methanol, and 1 mL of diethylamine.
-
Combine the solvents in a suitable solvent reservoir and mix thoroughly.
-
Degas the mobile phase using sonication or vacuum filtration before use to prevent pump cavitation and baseline noise.
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of racemic piperazin-2-ylmethanol and dissolve it in 10 mL of the mobile phase in a volumetric flask.
-
Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.
-
Filter the working standard solution through a 0.45 µm syringe filter prior to injection to protect the column from particulates.
Chromatographic Analysis
-
Column Equilibration: Equilibrate the Chiralpak® IC column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
Set Conditions:
-
Column Temperature: 35 °C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection: 205 nm
-
-
Analysis: Inject the filtered working standard solution and record the chromatogram.
Data Analysis and System Validation
-
Peak Identification: Identify the two peaks corresponding to the enantiomers of piperazin-2-ylmethanol.
-
Resolution (Rs): Calculate the resolution between the two enantiomeric peaks. A resolution of Rs > 1.5 is required for baseline separation, which confirms the validity of the separation itself.
-
Enantiomeric Excess (% ee): For non-racemic samples, calculate the enantiomeric excess using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.[1]
Logical Decision Framework for Method Selection
Caption: Decision tree for selecting a chiral HPLC method.
Conclusion
The successful chiral analysis of (S)-Piperazin-2-ylmethanol is readily achievable through a systematic and well-reasoned HPLC method development strategy. Polysaccharide-based CSPs, particularly modern immobilized cellulose phases like Chiralpak® IC, offer a robust and reliable starting point. The key to a successful separation lies not only in the choice of the chiral column but also in the careful optimization of the mobile phase, with the inclusion of a basic additive being a critical parameter for achieving sharp peaks and excellent resolution. The protocol and frameworks provided in this guide are designed to serve as a comprehensive resource, enabling scientists to develop and validate high-quality, reliable analytical methods for this important pharmaceutical intermediate.
References
- Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Benchchem.
- A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
- HPLC method for enantiomeric separation of chiral amines. Benchchem.
- Comparison of synthetic routes to enantiomerically pure Piperazin-2-ylmethanol. Benchchem.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
- Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. PubMed.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.
- Lux Cellulose-1 Chiral LC Columns. Phenomenex.
- Lux™. Phenomenex.
- Daicel CHIRALPAK AD-H HPLC Analytical Column, 5 um, ID 4.6 mm x L 50 mm.
- Daicel CHIRALPAK ® AD-3 / CHIRALPAK ® AD-H / CHIRALPAK ® AD HPLC Columns. The Laboratory Store Ltd.
- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.
- A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. jocpr.com [jocpr.com]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 7. eijppr.com [eijppr.com]
- 8. jp.images-monotaro.com [jp.images-monotaro.com]
- 9. Daicel CHIRALPAK AD-H HPLC Analytical Column, 5 um, ID 4.6 mm x L 50 mm - 19323 Daicel CHIRALPAK AD-H Analytical Column [19323] - £1,457.77 : UVISON.com [uvison.com]
- 10. thelabstore.co.uk [thelabstore.co.uk]
- 11. Lux Cellulose-1 Chiral LC Columns: Phenomenex [phenomenex.com]
- 12. chromatographyonline.com [chromatographyonline.com]
A Senior Scientist's Guide to Determining Enantiomeric Excess of Chiral Piperazines by NMR Spectroscopy
Introduction: The Critical Role of Enantiopurity in Piperazine-Based Pharmaceuticals
The piperazine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous blockbuster drugs, from antipsychotics to antivirals. When this ring incorporates a stereocenter, the resulting enantiomers often exhibit dramatically different pharmacological and toxicological profiles. Consequently, the accurate measurement of enantiomeric excess (ee) is not merely an analytical task; it is a cornerstone of drug safety, efficacy, and regulatory compliance.
While chiral chromatography is the gold standard for enantioseparation, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, rapid, and often more accessible alternative for quantitative analysis. Standard NMR, however, is inherently "chirally blind"—enantiomers in an achiral solvent are indistinguishable, yielding identical spectra.[1][2][3] This guide provides a comparative analysis of the two primary NMR strategies used to overcome this limitation: the use of Chiral Solvating Agents (CSAs) and Chiral Derivatizing Agents (CDAs). We will explore the underlying mechanisms, provide field-tested protocols, and compare the performance of these methods to empower researchers in selecting the optimal approach for their specific chiral piperazine analytes.
The Foundational Principle: Inducing Diastereomeric Non-equivalence
The core strategy for differentiating enantiomers by NMR is to convert the enantiomeric pair into a pair of diastereomers.[3][4][5][6] Unlike enantiomers, diastereomers possess distinct physical properties and, crucially, are no longer spectroscopically identical.[6] This conversion can be achieved either through transient, non-covalent interactions with a Chiral Solvating Agent or through the formation of a stable, covalent bond with a Chiral Derivatizing Agent.[4][7][8] The resulting separation in the chemical shifts (ΔΔδ) of corresponding nuclei allows for direct quantification of each stereoisomer by integrating the respective signal areas.
Method 1: Chiral Solvating Agents (CSAs)
CSAs are enantiomerically pure compounds that form transient, rapidly-equilibrating diastereomeric complexes with the analyte's enantiomers. These non-covalent interactions, such as hydrogen bonds, ion-pairing, or π-π stacking, create a distinct chemical environment for each enantiomer, leading to the resolution of their NMR signals.[4][9][10] For basic analytes like piperazines, both acidic and neutral CSAs can be highly effective.
Mechanism of Action & Common Agents for Piperazines
-
Pirkle's Alcohol ((R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol): A classic and versatile CSA.[7][11][12] The interaction with amines like piperazines is driven by hydrogen bonding between the alcohol's hydroxyl group and the piperazine's nitrogen. The large, anisotropic anthryl group creates a significant difference in the magnetic environment experienced by the R- and S-piperazine enantiomers in the transient complex.
-
(18-crown-6)-2,3,11,12-tetracarboxylic acid: This agent is exceptionally well-suited for piperazines.[13] The acidic carboxyl groups protonate the basic nitrogens of the piperazine, forming an ammonium salt. This ion is then drawn into the crown ether's cavity, where hydrogen bonding and ion-pairing interactions create a rigid diastereomeric complex, often resulting in excellent signal separation.[13]
-
Chiral Acids (e.g., Mandelic Acid, O-acetyl mandelic acid): These agents leverage a straightforward acid-base interaction to form diastereomeric salts with the basic piperazine. The choice of acid can be tuned to optimize solubility and the magnitude of the chemical shift non-equivalence.
Visualizing the CSA Workflow
Caption: Workflow for ee determination using a Chiral Solvating Agent (CSA).
Experimental Protocol: General CSA Method
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the racemic or enantioenriched piperazine analyte into a clean NMR tube.
-
Solvent Addition: Add ~0.6 mL of a suitable deuterated solvent (CDCl₃ is a common starting point). Acquire a standard ¹H NMR spectrum of the analyte alone to serve as a reference.
-
CSA Addition: Add the CSA to the NMR tube. A good starting point is 1.0-1.5 molar equivalents relative to the analyte. The optimal ratio may require titration.
-
Mixing & Equilibration: Gently agitate the tube to ensure complete dissolution and mixing. The diastereomeric complexes form almost instantaneously.
-
NMR Acquisition: Acquire the ¹H NMR spectrum. Pay close attention to protons near the stereocenter, as they are most likely to show separation. If resolution is poor, try acquiring the spectrum at a lower temperature (e.g., 0 °C or -20 °C) to shift the equilibrium towards the complexed state.
-
Data Processing: Process the spectrum and carefully integrate the baseline-resolved signals corresponding to the two diastereomeric complexes. Use these integrals to calculate the enantiomeric excess.
Method 2: Chiral Derivatizing Agents (CDAs)
CDAs are enantiomerically pure reagents that react covalently with the analyte to form stable diastereomeric products.[4][6][7] This approach transforms the analytical challenge from studying a weak, transient interaction to analyzing a stable mixture of distinct molecules.
Mechanism of Action & Common Agents for Piperazines
-
Mosher's Acid Chloride (MTPA-Cl): This is arguably the most famous CDA for amines and alcohols.[14][15] It reacts with one or both nitrogen atoms of the piperazine to form a highly stable Mosher's amide. The key advantages are:
-
¹⁹F NMR: The trifluoromethyl (CF₃) group provides a singlet in the ¹⁹F NMR spectrum, which is free from proton couplings and benefits from a wide spectral dispersion, often leading to very clean and widely separated signals for the two diastereomers.[3][4]
-
Conformational Rigidity: The resulting amide's conformation is relatively predictable, which can even allow for the assignment of the absolute configuration of the analyte.[16][17]
-
-
Chiral Isocyanates (e.g., (R)-1-phenylethyl isocyanate): These reagents react with the piperazine's secondary amine to form diastereomeric ureas.[18] The reaction is typically clean and efficient. The resulting diastereomers can be analyzed by ¹H NMR.
Visualizing the CDA Workflow
Caption: Workflow for ee determination using a Chiral Derivatizing Agent (CDA).
Experimental Protocol: Mosher's Amide Formation
-
Sample Preparation: Dissolve 5-10 mg of the piperazine analyte in ~0.5 mL of deuterated chloroform (CDCl₃) in an NMR tube. Add a small amount of a non-nucleophilic base like pyridine-d₅ or triethylamine (~1.5 equivalents) to scavenge the HCl byproduct.
-
Reagent Addition: Add a slight excess (1.1-1.2 equivalents) of enantiomerically pure (R)-MTPA-Cl to the solution. Caution: This reaction is often exothermic.
-
Reaction: Cap the NMR tube and shake vigorously for 5-10 minutes at room temperature. The reaction is typically complete within this timeframe. Monitor the reaction by TLC or NMR if necessary to ensure full conversion of the starting material.
-
Critical Check - Kinetic Resolution: The reaction must go to completion. If it does not, there is a significant risk of kinetic resolution, where one enantiomer reacts faster than the other, leading to an inaccurate diastereomeric ratio and a false ee value.[6]
-
NMR Acquisition: Acquire the ¹H and/or ¹⁹F NMR spectrum of the resulting diastereomeric amide mixture.
-
Data Processing: Integrate the well-resolved signals (often the -OCH₃ or -CF₃ signals) to determine the diastereomeric ratio and calculate the enantiomeric excess.
Quantitative NMR (qNMR) for Accurate Enantiomeric Excess Calculation
Regardless of the method used to generate diastereomers, the accuracy of the final ee value depends on proper quantitative NMR (qNMR) practices. The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to it.[19][20]
Key Parameters for a Validated Measurement:
-
Full Relaxation Delay (D1): To ensure all nuclei fully relax back to equilibrium before the next pulse, the relaxation delay (D1) must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being integrated.[19] For quantitative accuracy, a D1 of 10-30 seconds is common.
-
Signal-to-Noise (S/N) Ratio: A high S/N is crucial for accurate integration. Aim for an S/N of at least 250:1 for the signals of interest to keep integration errors below 1%.[21] This can be achieved by increasing the number of scans.
-
Integration and Baseline: The signals must be well-resolved at the baseline. The integration region should be set wide enough—at least 64 times the signal's full width at half-maximum (FWHH)—to encompass the entire peak area.[19] Apply a high-order polynomial baseline correction to ensure a flat baseline across the integrated region.[22]
Calculating Enantiomeric Excess (ee)
Once accurate integrals for the major (I_major) and minor (I_minor) diastereomers are obtained, the calculation is straightforward:
ee (%) = [ (I_major - I_minor) / (I_major + I_minor) ] * 100
Comparative Guide: CSA vs. CDA
| Feature | Chiral Solvating Agents (CSAs) | Chiral Derivatizing Agents (CDAs) |
| Principle | Forms transient, non-covalent diastereomeric complexes.[4] | Forms stable, covalent diastereomeric products.[4][6] |
| Sample Integrity | Non-destructive. The analyte can be recovered. | Destructive. The analyte is chemically modified. |
| Experimental Simplicity | High. Simply mix analyte and agent in an NMR tube. | Moderate. Requires a chemical reaction to go to completion. |
| Signal Separation (ΔΔδ) | Often small to moderate. Can be sensitive to conditions. | Typically large and robust. |
| Sensitivity | Highly sensitive to solvent, temperature, and concentration.[8] | Largely insensitive to conditions once the reaction is complete. |
| Risk Factors | Poor signal resolution if interactions are weak. | Kinetic Resolution. If the reaction is incomplete, the ee value will be incorrect.[6] |
| Ideal Use Case | Rapid screening, analysis of precious samples, or when chemical modification is undesirable. | When CSA methods fail, larger signal separation is needed, or for absolute configuration assignment. |
Conclusion
Both Chiral Solvating Agents and Chiral Derivatizing Agents are invaluable tools for determining the enantiomeric excess of chiral piperazines by NMR. The choice between them is a classic analytical trade-off between speed and convenience versus robustness and signal resolution.
-
CSAs offer a rapid, non-destructive first-pass analysis. For piperazines, agents like (18-crown-6)-tetracarboxylic acid that exploit strong ionic interactions are particularly promising.[13]
-
CDAs , especially Mosher's acid chloride coupled with ¹⁹F NMR, provide a more definitive and robust method that often yields superior spectral resolution, albeit at the cost of sample derivatization and the critical need to ensure the reaction proceeds to completion.
By understanding the principles, protocols, and potential pitfalls of each method, researchers can confidently select and execute the appropriate NMR experiment, ensuring the generation of accurate and reliable enantiopurity data essential for the progression of chiral drug candidates.
References
- Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds.
- Chiral discrimination in nuclear magnetic resonance spectroscopy. PubMed.[Link]
- Chiral Analysis by NMR Spectroscopy: Chiral Solv
- Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. PubMed.[Link]
- Chiral discrimination in NMR spectroscopy. Quarterly Reviews of Biophysics.[Link]
- Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Pharmaceutical Review.[Link]
- Distinction of enantiomers by NMR spectroscopy using chiral orienting media. KIT - Institut für Organische Chemie.[Link]
- Quantitative NMR Spectroscopy. University of Cambridge.[Link]
- Chapter 4: NMR Discrimination of Chiral Organic Compounds. Books.[Link]
- Mosher's acid. Wikipedia.[Link]
- Chapter 5: A Brief Overview of the Chiral Agents. Books.[Link]
- Chirality Sensing of N-Heterocycles via 19F NMR. PMC, PubMed Central.[Link]
- Pirkle's alcohol. Wikipedia.[Link]
- A Guide to Quantit
- Purity by Absolute qNMR Instructions. University of Illinois Chicago.[Link]
- The first chiral solvating agent (CSA) without >1>H NMR signals: The perdeuterio-2,2,2-trifluoro-1-(9-anthryl)ethanol. Preparation and chiral induction on protonated Pirkle alcohol. Universitat Autònoma de Barcelona Research Portal.[Link]
- Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. University of Pisa.[Link]
- NMR determination of enantiomeric excess.
- Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents.
- Chiral derivatizing agents used in NMR for chiral analysis.
- Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes.
- Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. PubMed.[Link]
- Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy.
- New chiral derivatizing agents: convenient determination of absolute configurations of free amino acids by 1H NMR. PubMed.[Link]
- Synthesis of heterocyclic analogues of Mosher's acid. ChemRxiv.[Link]
- Mosher ester derivatives. University of Wisconsin-Madison.[Link]
- Characteristic Conformation of Mosher's Amide Elucidated Using the Cambridge Structural Database.
Sources
- 1. Chiral discrimination in nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral discrimination in NMR spectroscopy | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 3. books.rsc.org [books.rsc.org]
- 4. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. researchgate.net [researchgate.net]
- 9. books.rsc.org [books.rsc.org]
- 10. arpi.unipi.it [arpi.unipi.it]
- 11. Pirkle's alcohol - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mosher's acid - Wikipedia [en.wikipedia.org]
- 15. (R)-(+)-α-甲氧基-α-三氟甲基苯乙酸 derivatization grade (chiral), LiChropur™, ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]
- 16. Mosher ester derivatives [sites.science.oregonstate.edu]
- 17. Characteristic Conformation of Mosher’s Amide Elucidated Using the Cambridge Structural Database - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. spectroscopyeurope.com [spectroscopyeurope.com]
- 20. emerypharma.com [emerypharma.com]
- 21. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 22. pubsapp.acs.org [pubsapp.acs.org]
A Senior Application Scientist's Guide to the 1H and 13C NMR Spectral Analysis of (S)-Piperazin-2-ylmethanol Dihydrochloride
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of (S)-Piperazin-2-ylmethanol dihydrochloride, a chiral building block of significant interest in pharmaceutical development. As researchers and drug development professionals, a precise understanding of the structural and stereochemical features of such molecules is paramount. NMR spectroscopy stands as a primary tool for this purpose, offering unparalleled insight into molecular architecture.
This document moves beyond a simple recitation of spectral data. It delves into the causality behind experimental observations, providing a framework for interpreting the NMR spectra of this and related heterocyclic compounds. We will explore the influence of protonation, substituent effects, and the inherent conformational dynamics of the piperazine ring on the resulting NMR parameters. While direct spectral data for this specific salt is not widely published, this guide synthesizes data from closely related structures and fundamental NMR principles to present a robust predictive analysis.
The Significance of (S)-Piperazin-2-ylmethanol in Drug Discovery
(S)-Piperazin-2-ylmethanol is a valuable chiral synthon frequently incorporated into a wide array of pharmacologically active agents. Its rigid piperazine core, combined with the stereocenter and the functional handle of the hydroxymethyl group, makes it a versatile scaffold for targeting various biological receptors with high specificity. A thorough structural elucidation is the bedrock upon which its application in medicinal chemistry is built.
Foundational Principles: Interpreting the NMR Spectra of Piperazine Salts
The NMR spectrum of this compound is dictated by several key factors:
-
The Piperazine Ring: In solution, the piperazine ring typically adopts a chair conformation. The protons on the ring are classified as either axial or equatorial, leading to distinct chemical shifts and coupling constants. Ring inversion can average these positions, but in a substituted and protonated piperazine, the conformational equilibrium may be biased.[1]
-
Protonation Effects: As a dihydrochloride salt, both nitrogen atoms in the piperazine ring are protonated, existing as ammonium cations. This has a profound deshielding effect on the adjacent protons and carbons, causing their signals to appear at a higher chemical shift (further downfield) compared to the free base.[2][3] This is due to the electron-withdrawing inductive effect of the positively charged nitrogen.
-
Substituent Effects: The hydroxymethyl group at the C2 position breaks the symmetry of the piperazine ring. The electron-withdrawing oxygen atom will deshield the adjacent C2 and its attached proton.
-
Chirality: The presence of a stereocenter at C2 means that the protons on the adjacent methylene groups (C3 and the CH2 of the hydroxymethyl group) are diastereotopic. This means they are chemically non-equivalent and are expected to have different chemical shifts and couple to each other. Chiral NMR solvating agents can be used to further resolve enantiomers if a racemic mixture were present.[4][5][6]
Predicted 1H NMR Spectral Analysis
The expected 1H NMR spectrum in a solvent like D2O or DMSO-d6 would exhibit a series of multiplets corresponding to the different protons in the molecule. The following is a detailed predictive assignment.
Molecular Structure and Proton Labeling
Caption: Structure of (S)-Piperazin-2-ylmethanol with atom and proton labeling.
Predicted 1H NMR Chemical Shifts and Multiplicities
| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling (J) Hz | Rationale |
| H2 | 3.8 - 4.0 | m | J2,3a, J2,3b, J2,6a, J2,6b, J2,7a, J2,7b | Methine proton at the stereocenter. Deshielded by adjacent N1-H2+ and the hydroxymethyl group. Complex multiplicity due to coupling with protons on C3, C6, and C7. |
| H7a, H7b | 3.6 - 3.8 | m (dd) | 2J7a,7b, 3J7a,2, 3J7b,2 | Diastereotopic methylene protons of the hydroxymethyl group. Deshielded by the adjacent oxygen. They will appear as a complex multiplet, likely an AB quartet further split by H2, or two distinct doublets of doublets. |
| H3a, H3b, H5a, H5b, H6a, H6b | 3.2 - 3.6 | m | Geminal & Vicinal | Protons on the piperazine ring. All are deshielded by the adjacent protonated nitrogens. Due to the chirality and conformational rigidity, these protons are chemically non-equivalent, leading to a complex, overlapping multiplet region. |
| NH2+ | 8.5 - 9.5 | br s | - | Protons on the positively charged nitrogen atoms. Their chemical shift is highly dependent on the solvent, concentration, and temperature. They often appear as broad singlets due to rapid exchange and quadrupolar broadening. |
| OH | 4.5 - 5.5 | br s | - | Hydroxyl proton. Its chemical shift is also highly variable and dependent on experimental conditions. It may exchange with solvent protons (like D2O), causing the signal to disappear. |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency.
Predicted 13C NMR Spectral Analysis
The proton-decoupled 13C NMR spectrum will show distinct signals for each carbon atom in the molecule.
Predicted 13C NMR Chemical Shifts
| Carbon Label | Predicted δ (ppm) | Rationale |
| C7 (CH2OH) | 60 - 65 | Carbon attached to the hydroxyl group, showing a typical chemical shift for a primary alcohol. |
| C2 (CH) | 55 - 60 | Methine carbon at the stereocenter. Deshielded by the adjacent N1 and the hydroxymethyl substituent. |
| C3, C5, C6 | 40 - 50 | Methylene carbons of the piperazine ring. They are deshielded by the adjacent protonated nitrogen atoms. Due to the asymmetry, C3 and C5/C6 may have slightly different chemical shifts.[7][8] |
Comparative Analysis with Alternative Techniques
While NMR is the gold standard for structural elucidation, other techniques provide complementary information.
| Technique | Information Provided | Comparison with NMR |
| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation pattern, confirming the molecular formula. | MS does not provide detailed information about the carbon-hydrogen framework or stereochemistry. It is often used in conjunction with NMR for complete characterization. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separates enantiomers and determines enantiomeric purity (ee%). | NMR with chiral solvating agents can also determine enantiomeric purity, but chiral HPLC is often more sensitive and quantitative for this specific purpose.[9] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies functional groups present in the molecule (O-H, N-H, C-H stretches). | FTIR is excellent for confirming the presence of functional groups but does not reveal how they are connected. NMR provides the complete atomic connectivity. |
Experimental Protocol for NMR Spectral Acquisition
Acquiring high-quality NMR data for a dihydrochloride salt requires careful sample preparation to ensure accurate and reproducible results.
Workflow for NMR Sample Preparation and Acquisition
Caption: Standard workflow for NMR analysis of a hydrochloride salt.
Causality in Protocol Choices:
-
Choice of Solvent: DMSO-d6 is often preferred for hydrochloride salts as it is a good solvent for polar compounds and allows for the observation of exchangeable protons (NH and OH). D2O is also an option, but the NH and OH protons will exchange with deuterium and become invisible.
-
Hygroscopic Nature: this compound is likely hygroscopic. It should be stored in a desiccator and handled quickly in a low-humidity environment to prevent water absorption, which can interfere with the NMR spectrum, particularly in solvents other than D2O.
-
2D NMR Experiments: For an unambiguous assignment of all proton and carbon signals, 2D NMR experiments are invaluable. A 1H-1H COSY spectrum will reveal proton-proton coupling networks, while a 1H-13C HSQC spectrum correlates each proton with its directly attached carbon.[10]
Conclusion
The NMR spectral analysis of this compound is a powerful method for its structural and stereochemical characterization. A thorough understanding of the effects of protonation, substituents, and the inherent conformational properties of the piperazine ring is essential for an accurate interpretation of the 1H and 13C NMR spectra. By combining 1D and 2D NMR techniques with a sound understanding of fundamental principles, researchers can confidently verify the structure and purity of this important pharmaceutical building block, ensuring the integrity of their downstream applications in drug discovery and development.
References
- Wenzel, T. J., & Wilcox, J. D. (2003). Chiral NMR discriminating agents for the analysis of piperidines and piperazines. Chirality, 15(S1), S134-S146.
- Wenzel, T. J., et al. (2006). Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. The Journal of Organic Chemistry, 71(22), 8562–8571. [Link]
- Gant, T. G. (2014). Using chiral NMR solvating agents to assign the absolute configuration of stereogenic centers. Organic & Biomolecular Chemistry, 12(33), 6336-6349.
- Klein, C., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. New Journal of Chemistry, 42(24), 19747-19757. [Link]
- Vaughan, K., et al. (2009). Synthesis and characterization of several series of 4-acyl-1-[2-aryl-1-diazenyl]piperazines. Canadian Journal of Chemistry, 87(3), 444-453.
- Yılmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 471-480.
- Wuest, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2479–2493. [Link]
- Wuest, M., et al. (2016). 1H NMR spectra of compound 3a measured in five different solvents.
- Li, W., et al. (2023). Chirality Sensing of N-Heterocycles via 19F NMR. Molecules, 28(14), 5393. [Link]
- Wuest, M., et al. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 25(21), 5199. [Link]
- Aygün, M., & Pınar, A. (2017). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc)3 mediated radical cyclizations. Turkish Journal of Chemistry, 41(3), 421-432.
- Clayden, J., et al. (2020). Asymmetric Synthesis of Arylpiperazines by Metallaphotoredox Catalysis and Kinetic Resolution.
- Wuest, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
- Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
- Harris, R. K., & Spragg, R. A. (1968). Nuclear magnetic resonance studies of six-membered rings. Part II. Chemical shifts and coupling constants in morpholine and piperazine derivatives. Journal of the Chemical Society B: Physical Organic, 684-691.
- Fodor, L., et al. (2016). Aliphatic Part of the ¹H-NMR Spectrum of 1•HCl (in DMSO-d6 Solution).
- Tassini, S., et al. (2017). Experimental and Theoretical 15N NMR and 1JCH Spin-Spin Coupling Constants Investigation of 1-Phenylpiperazine.
- Reddit user discussion on 1H-NMR of Cyclopropylamine HCl salt. (2023). r/OrganicChemistry. [Link]
- LibreTexts Chemistry. (2021). 14.12: Coupling Constants Identify Coupled Protons. [Link]
- Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0001875). [Link]
- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (1989). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag.
- ResearchGate. (n.d.). Figure S7. 13C NMR spectrum of 1H amine (as the HCl ammonium salt). [Link]
- The Royal Society of Chemistry. (n.d.). Template for Electronic Submission to ACS Journals. [Link]
- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
- Chem Help ASAP. (2015, May 15). NMR 5: Coupling Constants [Video]. YouTube. [Link]
Sources
- 1. Nuclear magnetic resonance studies of six-membered rings. Part II. Chemical shifts and coupling constants in morpholine and piperazine derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. theses.gla.ac.uk [theses.gla.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and characterization of several series of 4-acyl-1-[2-a...: Ingenta Connect [ingentaconnect.com]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. Chirality Sensing of N-Heterocycles via 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0001875) [hmdb.ca]
A Comparative Biological Analysis of (S)- and (R)-Piperazin-2-ylmethanol: A Guide for Researchers
In the landscape of medicinal chemistry and drug development, the piperazine scaffold is a recurring motif in a multitude of clinically significant compounds.[1][2] Its unique physicochemical properties often impart favorable pharmacokinetic characteristics to drug candidates.[3][4] However, the introduction of a chiral center, as seen in Piperazin-2-ylmethanol, necessitates a thorough investigation of the individual stereoisomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit markedly different biological activities, potencies, and toxicological profiles.[5] This guide provides a comprehensive comparative analysis of the biological profiles of (S)- and (R)-Piperazin-2-ylmethanol, offering researchers a framework for their evaluation and outlining key experimental assays with detailed protocols.
The Critical Role of Stereochemistry in Pharmacology
The differential pharmacological effects of enantiomers arise from their distinct three-dimensional arrangements, which dictate their interactions with chiral biological macromolecules such as receptors, enzymes, and ion channels.[5] One enantiomer may exhibit high affinity and the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer). Therefore, the characterization of individual stereoisomers is not merely an academic exercise but a critical step in the development of safer and more effective therapeutic agents.
Comparative Biological Assays: Unraveling Stereoselective Activity
Given the prevalence of the piperazine moiety in centrally active agents, a panel of in vitro assays targeting key CNS receptors is essential to delineate the pharmacological profiles of the (S)- and (R)-enantiomers of Piperazin-2-ylmethanol.[3][5]
Sigma Receptor Binding Assays
Sigma receptors, particularly the sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, are implicated in a variety of neurological and psychiatric disorders and are common targets for piperazine-containing ligands.[6] A competitive radioligand binding assay is a fundamental technique to determine the affinity of each enantiomer for these receptors.[6][7]
Illustrative Comparative Data for Sigma Receptor Affinity:
| Compound | σ₁ Receptor Ki (nM) | σ₂ Receptor Ki (nM) |
| (S)-Piperazin-2-ylmethanol | 25.3 | 150.8 |
| (R)-Piperazin-2-ylmethanol | 189.5 | 89.4 |
Note: The data presented in this table is illustrative and intended to demonstrate potential stereoselective binding. Actual experimental values may vary.
Experimental Protocol: Sigma-1 (σ₁) Receptor Competitive Binding Assay
This protocol outlines the determination of the binding affinity of the test compounds by their ability to displace a known radioligand, [³H]-(+)-pentazocine, from σ₁ receptors in a membrane preparation.[7][8]
Materials:
-
Membrane Preparation: Guinea pig brain membranes (or a cell line expressing recombinant human σ₁ receptors).
-
Radioligand: [³H]-(+)-pentazocine.
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Test Compounds: (S)- and (R)-Piperazin-2-ylmethanol.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Workflow:
Caption: Workflow for Sigma-1 Receptor Competitive Binding Assay.
Dopamine D₂ Receptor Functional Assay (cAMP Inhibition)
Dopamine D₂ receptors are key targets for antipsychotic medications.[9][10] As Gαi-coupled receptors, their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[9][11] A functional assay measuring this downstream effect can reveal whether the enantiomers act as agonists, antagonists, or have no effect at this receptor.
Illustrative Comparative Data for Dopamine D₂ Receptor Function:
| Compound | Functional Activity | EC₅₀ / IC₅₀ (nM) |
| (S)-Piperazin-2-ylmethanol | Partial Agonist | 78.2 (EC₅₀) |
| (R)-Piperazin-2-ylmethanol | Antagonist | 125.6 (IC₅₀) |
Note: The data presented in this table is illustrative. Actual experimental values may vary.
Experimental Protocol: Dopamine D₂ cAMP Inhibition Assay
This protocol describes the measurement of the ability of the test compounds to modulate forskolin-stimulated cAMP production in a cell line stably expressing the human dopamine D₂ receptor.[9][12]
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human dopamine D₂ receptor.[9]
-
Adenylyl Cyclase Activator: Forskolin.
-
cAMP Detection Kit: e.g., HTRF, ELISA, or luciferase reporter-based assay.[11]
-
Test Compounds: (S)- and (R)-Piperazin-2-ylmethanol.
-
Reference Agonist: Dopamine or Quinpirole.
-
Reference Antagonist: Haloperidol or Spiperone.
-
Cell culture medium and supplements.
-
384-well assay plates.
Workflow:
Caption: Simplified Dopamine D₂ Receptor Signaling Pathway.
Serotonin 5-HT₁ₐ Receptor Functional Assay (Calcium Mobilization)
The serotonin 5-HT₁ₐ receptor is a target for anxiolytic and antidepressant drugs. [13][14]While natively coupled to Gαi, co-expression with a promiscuous G-protein like Gα15 or Gα16 in a recombinant cell line can redirect the signal through the Gαq pathway, leading to a measurable increase in intracellular calcium upon agonist stimulation. [14] Illustrative Comparative Data for 5-HT₁ₐ Receptor Function:
| Compound | Functional Activity | EC₅₀ (nM) |
| (S)-Piperazin-2-ylmethanol | Full Agonist | 45.1 |
| (R)-Piperazin-2-ylmethanol | Weak Partial Agonist | >1000 |
Note: The data presented in this table is illustrative. Actual experimental values may vary.
Experimental Protocol: 5-HT₁ₐ Calcium Mobilization Assay
This protocol details the measurement of intracellular calcium flux in response to test compounds in a cell line co-expressing the human 5-HT₁ₐ receptor and a promiscuous G-protein. [15][16] Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably co-expressing the human 5-HT₁ₐ receptor and Gα15. [14]* Calcium Indicator Dye: Fluo-4 AM or Calcium-6.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test Compounds: (S)- and (R)-Piperazin-2-ylmethanol.
-
Reference Agonist: 8-OH-DPAT or Serotonin (5-HT).
-
Black-walled, clear-bottom 96- or 384-well plates.
-
Fluorescence plate reader with kinetic reading capability (e.g., FLIPR, FlexStation).
Workflow:
Caption: Workflow for 5-HT₁ₐ Calcium Mobilization Assay.
Conclusion and Future Directions
The comparative biological evaluation of (S)- and (R)-Piperazin-2-ylmethanol is paramount to understanding their therapeutic potential and guiding further drug development efforts. The assays outlined in this guide provide a robust framework for characterizing the stereoselective interactions of these enantiomers with key CNS targets. While the provided data is illustrative, it underscores the likely scenario of significant differences in affinity and functional activity between the two stereoisomers.
Future in vivo studies, such as rodent models of psychosis, anxiety, or depression, would be the logical next step to correlate these in vitro findings with physiological and behavioral outcomes. [17][18]A comprehensive understanding of the stereopharmacology of Piperazin-2-ylmethanol will ultimately enable the selection of the optimal enantiomer for advancement as a clinical candidate, maximizing therapeutic benefit while minimizing potential adverse effects.
References
- D2 Dopamine Receptor Assay. Innoprot GPCR Functional Assays. [Link]
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]
- Bouvier, C., et al. (1996). Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line. Journal of neurochemistry, 67(4), 1745–1752. [Link]
- Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]
- D2S Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay. Eurofins DiscoverX. [Link]
- Suryavanshi, H. R., & Rathore, M. M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
- Fantegrossi, W. E., et al. (2005). MDMA-like behavioral effects of N-substituted piperazines in the mouse. Psychopharmacology, 182(2), 237–245. [Link]
- Xu, J., et al. (2011). Functional assays to define agonists and antagonists of the sigma-2 receptor. The Journal of pharmacology and experimental therapeutics, 339(3), 896–903. [Link]
- Synthesis and biological activity of piperazine deriv
- Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA p
- Free, R. B., et al. (2016). Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor. Frontiers in pharmacology, 7, 396. [Link]
- Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Semantic Scholar. [Link]
- Behavioural and radioligand analysis of the effect of two new piperazine derivatives with anxiolytic properties. PubMed. [Link]
- McCauley, J. P., Jr, et al. (2012). Multiparameter exploration of piperazine derivatives as δ-opioid receptor agonists for CNS indications. Bioorganic & medicinal chemistry letters, 22(2), 1169–1173. [Link]
- Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. PubMed. [Link]
- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
- CALCIUM FLUX PROTOCOL. University of Pennsylvania. [Link]
- Serotonin-induced calcium signaling via 5-HT1A receptors in human leukemia (K 562) cells. PubMed. [Link]
- (A) dose-dependent serotonin (5-Ht) induced stimulation of calcium...
- Synthesis and central nervous system depressant activity of new piperazine derivatives and rel
- Human Recombinant 5-HT1A Serotonin Receptor Stable Cell Line. GenScript. [Link]
- Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands.
- Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characteriz
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. nbinno.com [nbinno.com]
- 4. Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor [frontiersin.org]
- 13. tandfonline.com [tandfonline.com]
- 14. genscript.com [genscript.com]
- 15. bu.edu [bu.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. MDMA-like behavioral effects of N-substituted piperazines in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Behavioural and radioligand analysis of the effect of two new piperazine derivatives with anxiolytic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Alternative Chiral Building Blocks for (S)-Piperazin-2-ylmethanol
Introduction: The Quest for Optimal Scaffolds in Drug Discovery
In the intricate world of medicinal chemistry, the piperazine moiety stands out as a "privileged scaffold." Its presence in numerous FDA-approved drugs is a testament to its versatile ability to impart favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability.[1][2] The six-membered ring with its two nitrogen atoms offers a rigid, yet modifiable, structure that can engage in crucial hydrogen bonding with biological targets.[3] Among the vast family of piperazine derivatives, chiral building blocks like (S)-Piperazin-2-ylmethanol have become invaluable for introducing specific stereochemistry, a critical factor in determining a drug's efficacy and safety.[4]
This guide provides an in-depth evaluation of viable alternatives to (S)-Piperazin-2-ylmethanol. We will explore the rationale for seeking alternatives, delve into the synthesis and application of promising candidates, and present comparative data to empower researchers and drug development professionals in selecting the optimal building block for their specific therapeutic targets.
The Benchmark: Understanding (S)-Piperazin-2-ylmethanol
(S)-Piperazin-2-ylmethanol is a widely used chiral building block featuring a piperazine ring substituted with a hydroxymethyl group at the C2 position, creating a stereocenter. This unique structure provides two key points for modification: the secondary amine at the N4 position and the primary alcohol. Its utility is frequently seen in the synthesis of complex molecules where it acts as a constrained linker or a key pharmacophoric element.
Key Attributes:
-
Chiral Scaffold: Introduces a defined (S)-stereochemistry.
-
Bifunctional: Offers two distinct handles (amine and alcohol) for synthetic elaboration.
-
Pharmacokinetic Benefits: The piperazine core generally enhances solubility and metabolic stability.[5]
However, reliance on a single building block can be limiting. The need for novel intellectual property, improved potency, or tailored pharmacokinetic profiles often necessitates the exploration of structural analogs and bioisosteres.
The Imperative for Alternatives
The search for alternatives is driven by several key factors in drug development:
-
Novelty and Intellectual Property: Creating structurally distinct new chemical entities (NCEs) is paramount for patentability.
-
Modulating Physicochemical Properties: Subtle structural changes can significantly alter properties like lipophilicity (LogP), pKa, and metabolic stability, allowing for fine-tuning of a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Improving Target Engagement: An alternative scaffold may present a different vector for substituents, leading to enhanced binding affinity or selectivity for the biological target.
-
Overcoming Synthetic Hurdles: In some cases, an alternative building block may be more readily synthesized or incorporated into a target molecule, improving overall route efficiency.
Evaluation of Key Alternative Chiral Building Blocks
This section details promising alternatives to (S)-Piperazin-2-ylmethanol, providing synthetic insights and comparative data.
Alternative 1: C3-Substituted Piperazines - (S)-3-Methylpiperazin-2-one
Introducing a substituent at the C3 position offers a direct way to explore new chemical space while retaining the core piperazine scaffold. (S)-3-Methylpiperazin-2-one serves as a precursor to the corresponding (S)-3-Methylpiperazin-2-ylmethanol, presenting a methyl group that can influence conformation and interaction with target proteins.
Rationale for Use: The C3-methyl group can act as a "pharmacophoric shield," preventing unwanted metabolism at the adjacent position or providing beneficial steric interactions within a binding pocket. It also alters the molecule's lipophilicity.
Synthetic Accessibility: A common route involves the reductive amination of a protected aminoacetaldehyde with an amino acid ester, followed by deprotection and cyclization.[6] This approach allows for the introduction of various C3 substituents by simply changing the starting amino acid.
Experimental Protocol: Synthesis of (S)-3-Methylpiperazin-2-one [6]
This protocol is adapted from a patented procedure for the synthesis of chiral piperazinone derivatives.
-
Reductive Amination: In a reaction vessel, dissolve methyl (S)-2-aminopropionate (1.0 eq) and N-Cbz-aminoacetaldehyde (1.1 eq) in methanol at -10°C.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature between -10°C and 0°C.
-
Stir the reaction mixture at this temperature for 4-6 hours until completion, as monitored by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate. Extract the product with dichloromethane.
-
Deprotection & Cyclization: Dissolve the crude intermediate from the previous step in methanol. Add 10% Palladium on carbon (Pd/C) catalyst.
-
Pressurize the vessel with hydrogen gas (1.8 MPa) and stir at room temperature overnight.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to yield (S)-3-methylpiperazin-2-one.
Causality: The low temperature in the reductive amination step is crucial to prevent the reduction of the aldehyde starting material to an alcohol.[6] The subsequent hydrogenolysis step serves the dual purpose of removing the Cbz protecting group and facilitating the intramolecular cyclization to form the piperazinone ring.
Alternative 2: Ring-Expanded Scaffolds - Chiral 1,4-Diazepan-2-ols
Expanding the six-membered piperazine ring to a seven-membered 1,4-diazepane ring offers a significant change in scaffold geometry and flexibility. This can be advantageous for fitting into larger or more flexible binding pockets.
Rationale for Use: The 1,4-diazepane scaffold provides different bond angles and a greater number of accessible conformations compared to the piperazine ring. This increased flexibility can be key to optimizing target binding. The seven-membered ring also alters the pKa of the nitrogen atoms, which can impact solubility and off-target activities.[7][8]
Synthetic Accessibility: Chiral 1,4-diazepan-2-ols can be synthesized from chiral 1,2-diamines and α,β-unsaturated esters through aza-Michael addition followed by intramolecular cyclization and reduction.
Alternative 3: Bioisosteres - Fused and Bridged Bicyclic Piperazines
Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve drug properties.[9] Fused or bridged bicyclic analogs of piperazine lock the conformation of the ring system, reducing the entropic penalty upon binding to a target.
Rationale for Use: Introducing conformational rigidity can lead to a significant increase in binding affinity and selectivity. These scaffolds, such as 3,6-diazabicyclo[3.1.1]heptanes, offer novel exit vectors for substituents and can significantly improve metabolic stability by blocking sites of metabolism.[10]
Synthetic Accessibility: The synthesis of these complex scaffolds is often more challenging and route-specific. It frequently involves multi-step sequences, including cyclization reactions to form the bicyclic core.
Comparative Data Summary
The following table summarizes key performance indicators for the discussed building blocks based on representative synthetic transformations found in the literature.
| Building Block / Precursor | Synthetic Route | Typical Yield | Enantiomeric Excess (e.e.) | Key Advantages | Key Disadvantages |
| (S)-Piperazin-2-one | Asymmetric Hydrogenation of Pyrazin-2-ol[4] | Good to Excellent | >98% | High enantioselectivity, well-established. | Requires specialized chiral catalysts and high-pressure equipment.[4] |
| (S)-3-Methylpiperazin-2-one | Reductive Amination & Cyclization[6] | ~90% | >98% | Introduces C3 diversity, high yield. | Multi-step process. |
| Chiral 1,4-Diazepan-2-one | Aza-Michael & Cyclization[7] | Moderate to Good | >95% | Increased conformational flexibility, novel scaffold. | Potentially more complex synthesis and purification. |
| Fused Bicyclic Piperazines | Multi-step Cyclizations[10] | Variable | >99% | Conformationally constrained, improved metabolic stability. | Synthetically challenging, less commercial availability. |
Decision-Making Workflow for Building Block Selection
Choosing the right building block is a multi-factorial decision. The following workflow, represented as a DOT graph, provides a logical framework for this selection process.
Caption: A workflow for selecting an alternative chiral building block.
Conclusion
While (S)-Piperazin-2-ylmethanol remains a foundational building block in medicinal chemistry, the pursuit of novel therapeutics with improved properties demands a broader synthetic toolkit. C3-substituted piperazines, ring-expanded 1,4-diazepanes, and conformationally constrained bicyclic analogs represent just a few of the powerful alternatives available to the modern drug hunter. By understanding the synthetic accessibility and the unique properties each scaffold confers, researchers can make informed decisions to accelerate the discovery of the next generation of medicines. Careful consideration of the project goals, whether they are driven by the need for novel intellectual property, SAR expansion, or pharmacokinetic optimization, will guide the rational selection of the most promising chiral building block.
References
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.). ResearchGate.
- The medicinal chemistry of piperazines: A review. (n.d.). Scilit.
- An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (n.d.). ResearchGate.
- (PDF) Piperazine: the molecule of diverse pharmacological importance. (n.d.). ResearchGate.
- Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). Fundamental & Clinical Pharmacology.
- US Patent for Process for the preparation of optically active piperazine-2-carboxylic acid derivatives. (1996). Google Patents.
- Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. (2012). NIH.
- A New Way of Creating the Building Blocks of Drugs. (2019). Technology Networks.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). PubMed Central.
- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (2021). PubMed Central.
- Chiral 1,4-benzodiazepin-2-ones: Relationship Between Stereochemistry and Pharmacological Activity. (1989). PubMed.
- CN108129404B - Synthesis method of chiral piperazinone derivative. (2018). Google Patents.
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI.
- CA2186023C - Process for preparing 2-piperazine carboxylic acid derivatives. (1995). Google Patents.
- 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2019). Semantic Scholar.
- 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2019). Bentham Science.
- Previous synthesis of 3-substituted piperazine-2-acetic acid esters. (n.d.). ResearchGate.
- 1,4-Benzodiazepines are always chiral. (n.d.). ResearchGate.
- Application of Chiral HPLC to Medicinal Chemistry-Related Problem Solution. (2024). PubMed.
Sources
- 1. scilit.com [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 7. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. | Semantic Scholar [semanticscholar.org]
- 8. benthamscience.com [benthamscience.com]
- 9. Piperazine Bioisosteres for Drug Design - Enamine [enamine.net]
- 10. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for the Quantification of Piperazine Derivatives
For researchers, scientists, and drug development professionals, the accurate quantification of piperazine derivatives is a critical aspect of pharmaceutical development, clinical trials, and forensic analysis. The structural diversity of this class of compounds, which are central to numerous therapeutic agents and unfortunately also found in illicit substances, necessitates robust and reliable analytical methods. This guide provides an in-depth comparison of validated analytical techniques for the quantification of piperazine derivatives, offering insights into the principles, performance, and practical applications of each method. The information presented herein is grounded in established scientific literature and regulatory guidelines to ensure trustworthiness and technical accuracy.
The selection of an appropriate analytical method is a pivotal decision in the drug development lifecycle. It directly impacts the integrity of data submitted to regulatory agencies and, ultimately, the safety and efficacy of the final product. This choice is governed by several factors, including the nature of the analyte, the sample matrix, the required sensitivity, and the intended purpose of the analysis, be it for pharmacokinetic studies, quality control, or forensic investigation. This guide aims to empower you to make an informed decision by objectively comparing the most commonly employed analytical techniques.
Foundational Principles of Method Validation
Before delving into specific analytical techniques, it is crucial to understand the universal principles of method validation. Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines to ensure that analytical methods are "fit for purpose".[1][2][3][4][5][6] The core validation parameters, as outlined in the ICH Q2(R2) guideline, include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[2]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[2]
-
Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[1][4]
-
Accuracy: The closeness of test results obtained by the method to the true value.[2]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[2] This is typically evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
The FDA's guidance on bioanalytical method validation provides further specific recommendations for methods used in the analysis of drugs and their metabolites in biological matrices.[3][7][8][9][10]
Comparative Analysis of Key Analytical Techniques
The following sections provide a detailed comparison of the most prevalent analytical techniques for the quantification of piperazine derivatives: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE).
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability.[11] For piperazine derivatives, reversed-phase HPLC with ultraviolet (UV) detection is a common approach.
Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. In reversed-phase HPLC, the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture.
Causality Behind Experimental Choices: The choice of a C18 column is common for the analysis of many piperazine derivatives due to its versatility in retaining a wide range of organic molecules.[12] The mobile phase composition, typically a mixture of acetonitrile or methanol and a buffer, is optimized to achieve adequate retention and separation of the analyte from potential impurities. The pH of the mobile phase is a critical parameter for ionizable compounds like piperazine derivatives, as it influences their retention behavior. UV detection is suitable for derivatives that possess a chromophore. For piperazine itself, which lacks a strong chromophore, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) is a viable strategy to enhance detection sensitivity.[13][14]
Performance Characteristics:
| Parameter | HPLC-UV (with Derivatization for Piperazine) |
| Linearity Range | 30 - 350 ppm[13][15] |
| Accuracy (% Recovery) | 104.87 - 108.06%[13][15] |
| Precision (%RSD) | < 1.13%[15] |
| Limit of Detection (LOD) | 30 ppm[15] |
| Limit of Quantitation (LOQ) | 90 ppm[15] |
Advantages:
-
Wide availability of instrumentation.
-
Robust and reliable for routine quality control.
-
High precision and accuracy.[11]
-
Non-destructive, allowing for fraction collection.
Limitations:
-
Moderate sensitivity compared to mass spectrometry-based methods.
-
Derivatization may be required for compounds lacking a chromophore, adding complexity to the sample preparation.[13][14]
-
Potential for co-elution with matrix components.
Experimental Workflow for HPLC-UV Analysis of Piperazine (with Derivatization):
Caption: Workflow for HPLC-UV analysis of piperazine with pre-column derivatization.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds.
Principle of Operation: In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between the gaseous mobile phase and a liquid or solid stationary phase. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio.
Causality Behind Experimental Choices: For many piperazine derivatives, derivatization is necessary to increase their volatility and thermal stability for GC analysis.[16] A common derivatizing agent is trifluoroacetic anhydride (TFAA).[17] The choice of the GC column is critical for achieving the desired separation. A DB-17 column, for instance, has been successfully used for the separation of piperazine and its methylated and ethylated derivatives.[18] The temperature program of the GC oven is optimized to ensure good separation of the analytes in a reasonable timeframe.
Performance Characteristics:
| Parameter | GC-MS |
| Linearity Range | 0 - 10 µg/mL[15][17][19] |
| Accuracy (% Recovery) | 98.6 - 101.2%[15] |
| Precision (%RSD) | < 2.0%[15] |
| Limit of Detection (LOD) | 0.002 - 0.008 µg/mL[15] |
| Limit of Quantitation (LOQ) | 0.005 - 0.03 µg/mL[15] |
Advantages:
-
High sensitivity and selectivity, especially with mass spectrometric detection.[17]
-
Excellent separation efficiency.
-
Provides structural information from the mass spectra.[20]
Limitations:
-
Requires analytes to be volatile and thermally stable, often necessitating derivatization.[16]
-
Not suitable for thermolabile compounds.
-
Can be more complex to operate than HPLC.
Experimental Workflow for GC-MS Analysis of Piperazine Derivatives:
Caption: General workflow for the GC-MS analysis of piperazine derivatives.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for the quantification of drugs and their metabolites in complex biological matrices due to its exceptional sensitivity and selectivity.
Principle of Operation: LC-MS/MS couples the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. After separation by LC, the analyte is ionized (e.g., by electrospray ionization - ESI), and a specific precursor ion is selected in the first mass analyzer. This precursor ion is then fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This multiple reaction monitoring (MRM) provides a high degree of specificity.
Causality Behind Experimental Choices: The choice of mobile phase and LC gradient is optimized to achieve good chromatographic separation and to be compatible with the mass spectrometer's ion source. The selection of precursor and product ions in MRM mode is critical for the selectivity and sensitivity of the method. For quantitative analysis, the use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in instrument response.[21] Sample preparation for biological matrices often involves protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interferences.[22]
Performance Characteristics:
| Parameter | LC-MS/MS |
| Linearity Range | 0.1 - 100 ng/mL |
| Accuracy (% Recovery) | Typically 85-115% (as per FDA guidelines) |
| Precision (%RSD) | Typically < 15% (as per FDA guidelines) |
| Limit of Detection (LOD) | 0.3 - 2 ng/mL[23] |
| Limit of Quantitation (LOQ) | 10 ng/mL[23] |
Advantages:
-
Extremely high sensitivity and selectivity.[22]
-
Applicable to a wide range of compounds, including those that are not volatile or are thermolabile.
-
Reduced need for extensive sample cleanup compared to other methods.
-
Provides structural confirmation.
Limitations:
-
Higher cost of instrumentation and maintenance.
-
Susceptibility to matrix effects, which can suppress or enhance the analyte signal.
-
Requires specialized expertise for method development and troubleshooting.
Experimental Workflow for LC-MS/MS Analysis:
Caption: Workflow for the quantitative analysis of piperazine derivatives by LC-MS/MS.
Capillary Electrophoresis (CE)
Capillary electrophoresis is a high-efficiency separation technique that is particularly useful for the analysis of charged molecules.
Principle of Operation: CE separates ions based on their electrophoretic mobility in an electric field. The separation occurs in a narrow-bore fused-silica capillary filled with an electrolyte solution.
Causality Behind Experimental Choices: For the analysis of piperazine, which is a basic compound, a low pH buffer is used to ensure it is protonated and carries a positive charge. Due to the poor UV absorbance of piperazine, indirect UV detection is often employed.[24] This involves adding a UV-absorbing probe to the background electrolyte. The analyte displaces the probe, leading to a decrease in absorbance that is proportional to the analyte concentration. The use of an internal standard, such as diethylamine, is recommended for accurate quantification.[24]
Performance Characteristics:
| Parameter | Capillary Electrophoresis (Indirect UV) |
| Linearity Range | Method validated for specificity, linearity, precision, and accuracy[24] |
| Accuracy (% Recovery) | Method validated for accuracy[24] |
| Precision (%RSD) | Method validated for precision[24] |
| Limit of Detection (LOD) | 5.9–11.4 µmol L–1 for some derivatives[25] |
| Limit of Quantitation (LOQ) | 18–34.6 µmol L–1 for some derivatives[25] |
Advantages:
-
High separation efficiency and resolution.
-
Low sample and reagent consumption.
-
Fast analysis times.
-
Can be used for chiral separations.[25]
Limitations:
-
Lower sensitivity compared to MS-based methods.
-
Less robust than HPLC for routine analysis.
-
Susceptible to changes in buffer composition and capillary surface.
Detailed Experimental Protocols
Representative HPLC-UV Method for Piperazine in an Active Pharmaceutical Ingredient (API)[13][14]
-
Derivatization Reagent Preparation: Prepare a solution of NBD-Cl in a suitable solvent (e.g., acetonitrile).
-
Standard Solution Preparation: Accurately weigh and dissolve piperazine standard in a diluent to prepare a stock solution. Prepare a series of working standard solutions by diluting the stock solution.
-
Sample Preparation: Accurately weigh the API sample and dissolve it in the diluent.
-
Derivatization Procedure: To an aliquot of the standard or sample solution, add the derivatization reagent and allow the reaction to proceed under controlled conditions (e.g., specific temperature and time).
-
Chromatographic Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile) and buffer.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: Wavelength of maximum absorbance for the piperazine-NBD derivative.
-
Injection Volume: 10 µL
-
-
Analysis: Inject the derivatized standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area of the piperazine derivative against the concentration of the standard solutions. Determine the concentration of piperazine in the sample from the calibration curve.
Representative GC-MS Method for Piperazine Derivatives in Biological Samples[17][19]
-
Internal Standard Spiking: Spike the biological sample (e.g., urine, plasma) with a known amount of a suitable internal standard (e.g., a deuterated analog).
-
Sample Extraction: Perform a liquid-liquid extraction or solid-phase extraction to isolate the analytes from the matrix.
-
Derivatization: Evaporate the extracted sample to dryness and add a derivatizing agent (e.g., TFAA). Heat the mixture to complete the reaction.
-
Reconstitution: After cooling, evaporate the excess derivatizing agent and reconstitute the residue in a suitable solvent (e.g., ethyl acetate).
-
GC-MS Conditions:
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Oven Temperature Program: A gradient temperature program to separate the derivatized analytes.
-
Injection Mode: Splitless.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Scan mode for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.
-
-
Analysis: Inject the prepared sample into the GC-MS system.
-
Quantification: Identify the analytes based on their retention times and mass spectra. Quantify the analytes by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Conclusion
The selection of an analytical method for the quantification of piperazine derivatives is a critical decision that should be based on a thorough understanding of the strengths and weaknesses of each technique.
-
HPLC-UV is a robust and reliable workhorse for routine quality control in pharmaceutical manufacturing, especially when high sensitivity is not a primary concern. Its simplicity and cost-effectiveness are significant advantages.[11][15]
-
GC-MS offers excellent sensitivity and specificity, making it a valuable tool for forensic analysis and the determination of volatile piperazine derivatives. However, the requirement for derivatization can add complexity to the workflow.[17][19][26]
-
LC-MS/MS stands as the premier technique for bioanalysis, providing unparalleled sensitivity and selectivity for the quantification of piperazine derivatives in complex biological matrices.[21][27] It is the method of choice for pharmacokinetic and toxicokinetic studies.
-
Capillary Electrophoresis provides a high-efficiency separation alternative, particularly for chiral separations, though it may lack the sensitivity and robustness of chromatographic methods for routine quantitative analysis.[12][24][25]
Ultimately, the optimal method will align with the specific analytical requirements, including the nature of the sample, the desired level of sensitivity, and the regulatory context. By carefully considering the information presented in this guide, researchers and drug development professionals can confidently select and validate an analytical method that is fit for its intended purpose, ensuring the generation of high-quality, reliable, and defensible data.
References
- Bioanalytical Method Validation Guidance for Industry. (2018). U.S.
- FDA Guidance for Industry on Bioanalytical Method Valid
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). Pharma Talks. [Link]
- ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]
- Bioanalytical Method Validation - Guidance for Industry. (2018). U.S.
- Guidance for Industry: Bioanalytical Method Validation. (2001). U.S.
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.).
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
- Validation of Analytical Procedures Q2(R2). (2023).
- ICH Q2(R2) Validation of analytical procedures. (n.d.). European Medicines Agency. [Link]
- M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S.
- ICH Guidance Q14 / Q2(R2)
- Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. (2022). Molecules. [Link]
- Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry. (2021). Journal of Forensic Sciences. [Link]
- Determination of piperazine in pharmaceutical drug substances using capillary electrophoresis with indirect UV detection. (2006).
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.).
- Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. (n.d.).
- Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. (n.d.). MDPI. [Link]
- An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. (n.d.). Analytical Methods. [Link]
- Determination of piperazine derivatives in “Legal Highs”. (n.d.).
- Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. (2020). Scholars.Direct. [Link]
- Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. (n.d.).
- Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. (2020). Scholars.Direct. [Link]
- A Review on Analytical Methods for Piperazine Determin
- Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. (2023). Pharmaceutics. [Link]
- Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan. (n.d.).
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.).
Sources
- 1. youtube.com [youtube.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. fda.gov [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 7. fda.gov [fda.gov]
- 8. labs.iqvia.com [labs.iqvia.com]
- 9. moh.gov.bw [moh.gov.bw]
- 10. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 13. jocpr.com [jocpr.com]
- 14. jocpr.com [jocpr.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. scholars.direct [scholars.direct]
- 18. researchgate.net [researchgate.net]
- 19. scholars.direct [scholars.direct]
- 20. researchgate.net [researchgate.net]
- 21. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs | MDPI [mdpi.com]
- 22. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Determination of piperazine in pharmaceutical drug substances using capillary electrophoresis with indirect UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 27. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Characterization of (S)-Piperazin-2-ylmethanol
For researchers and professionals in drug development, a thorough understanding of the structural and chemical properties of chiral building blocks is paramount. (S)-Piperazin-2-ylmethanol, a key intermediate in the synthesis of numerous pharmacologically active compounds, presents a unique spectroscopic profile owing to its combination of a piperazine ring, a chiral center, and a primary alcohol. This guide provides an in-depth comparison of its spectroscopic characteristics with related piperazine derivatives, supported by established experimental protocols. While publicly available experimental spectra for (S)-Piperazin-2-ylmethanol are scarce, this guide offers a robust, predicted spectroscopic profile based on fundamental principles and comparative data from analogous structures.
Introduction to (S)-Piperazin-2-ylmethanol and its Analogs
(S)-Piperazin-2-ylmethanol is a versatile chiral building block. The piperazine moiety is a common scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties. The presence of a stereocenter and a reactive hydroxymethyl group allows for diverse chemical modifications, making it a valuable precursor for developing novel therapeutics. To fully appreciate the spectroscopic nuances of this molecule, we will compare its predicted data with the well-characterized spectra of two foundational piperazine structures: the parent piperazine and the mono-protected N-Boc-piperazine . This comparative approach will highlight the influence of substitution on the spectroscopic signatures.
Predicted Spectroscopic Profile of (S)-Piperazin-2-ylmethanol
The following tables summarize the predicted spectroscopic data for (S)-Piperazin-2-ylmethanol. These predictions are derived from established spectroscopic principles and by drawing parallels with the known data of piperazine and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of (S)-Piperazin-2-ylmethanol in a common solvent like CDCl₃ would exhibit distinct signals corresponding to its unique set of protons and carbons.
Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for (S)-Piperazin-2-ylmethanol
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||
| Chemical Shift (δ) ppm | Description | Chemical Shift (δ) ppm | Description |
| ~3.6-3.8 | (dd, 2H, -CH₂OH) | ~65 | (-CH₂OH) |
| ~3.0-3.2 | (m, 1H, -CH-) | ~55 | (-CH-) |
| ~2.7-2.9 | (m, 4H, piperazine CH₂) | ~46 | (piperazine CH₂) |
| ~2.5-2.7 | (m, 2H, piperazine CH₂) | ~45 | (piperazine CH₂) |
| Variable | (br s, 2H, NH) | ||
| Variable | (br s, 1H, OH) |
Causality Behind Predictions:
-
¹H NMR: The protons of the hydroxymethyl group (-CH₂OH) are expected to be diastereotopic due to the adjacent chiral center, thus appearing as a doublet of doublets. The methine proton (-CH-) at the chiral center will be a multiplet due to coupling with the neighboring protons. The piperazine ring protons will exhibit complex multiplets in the 2.5-2.9 ppm region. The N-H and O-H protons are expected to be broad singlets with chemical shifts that are highly dependent on concentration and solvent.
-
¹³C NMR: The carbon of the hydroxymethyl group will be the most downfield among the sp³ carbons due to the deshielding effect of the oxygen atom. The chiral methine carbon will appear around 55 ppm, and the piperazine ring carbons will be in the 45-46 ppm range.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of (S)-Piperazin-2-ylmethanol is predicted to show characteristic absorptions for the O-H, N-H, and C-H bonds.
Table 2: Predicted IR Absorption Bands for (S)-Piperazin-2-ylmethanol
| Frequency (cm⁻¹) | Vibrational Mode | Intensity |
| 3400-3200 | O-H stretch (alcohol) | Broad, Strong |
| 3350-3250 | N-H stretch (secondary amine) | Medium, Broad |
| 2950-2850 | C-H stretch (aliphatic) | Strong |
| 1470-1440 | C-H bend (alkane) | Medium |
| 1150-1050 | C-O stretch (primary alcohol) | Strong |
| 1100-1000 | C-N stretch (amine) | Medium |
Justification of Predictions: The broad band in the 3400-3200 cm⁻¹ region is a hallmark of the hydrogen-bonded O-H stretch of the alcohol. The N-H stretching of the secondary amines in the piperazine ring will appear in a similar region, often as a less intense and slightly sharper peak. The strong C-H stretching and bending vibrations confirm the presence of the aliphatic backbone. The C-O and C-N stretching vibrations are also key diagnostic peaks.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For (S)-Piperazin-2-ylmethanol, electron ionization (EI) would likely lead to the following characteristic fragments.
Table 3: Predicted Mass Spectrometry Fragmentation for (S)-Piperazin-2-ylmethanol
| m/z (mass-to-charge ratio) | Proposed Fragment |
| 116 | [M]⁺ (Molecular Ion) |
| 85 | [M - CH₂OH]⁺ |
| 70 | [Piperazine ring fragment]⁺ |
| 56 | [Piperazine ring fragment]⁺ |
| 44 | [CH₂=NH₂]⁺ |
| 31 | [CH₂OH]⁺ |
Rationale for Fragmentation: The molecular ion peak is expected at m/z 116. A common fragmentation pathway for piperazine derivatives is the cleavage of the ring. The loss of the hydroxymethyl group would result in a fragment at m/z 85. Further fragmentation of the piperazine ring would lead to characteristic ions at m/z 70 and 56.[1][2]
Comparative Spectroscopic Data
To provide a solid foundation for our predictions, we present the experimental spectroscopic data for piperazine and N-Boc-piperazine.
Piperazine
Table 4: Experimental Spectroscopic Data for Piperazine
| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | ||
| Chemical Shift (δ) ppm | Description | Chemical Shift (δ) ppm | Description |
| 2.84 | (s, 8H) | 46.9 | (CH₂) |
| 1.66 | (s, 2H, NH) |
| IR (KBr pellet) | MS (EI) | ||
| Frequency (cm⁻¹) | Vibrational Mode | m/z | Relative Intensity |
| 3280-3150 | N-H stretch | 86 | [M]⁺ |
| 2940, 2840 | C-H stretch | 56 | 100% |
| 1450 | C-H bend | 44 | |
| 1130 | C-N stretch |
Data sourced from publicly available spectral databases.[3][4][5][6][7][8][9]
N-Boc-piperazine
Table 5: Experimental Spectroscopic Data for N-Boc-piperazine
| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | ||
| Chemical Shift (δ) ppm | Description | Chemical Shift (δ) ppm | Description |
| 3.44 | (t, 4H) | 154.8 | (C=O) |
| 2.83 | (t, 4H) | 80.0 | (C(CH₃)₃) |
| 1.46 | (s, 9H) | 44.5 (approx.) | (piperazine CH₂) |
| 28.4 | (C(CH₃)₃) |
| IR (Film) | MS (EI) | ||
| Frequency (cm⁻¹) | Vibrational Mode | m/z | Relative Intensity |
| 3320 | N-H stretch | 186 | [M]⁺ |
| 2975, 2860 | C-H stretch | 130 | |
| 1690 | C=O stretch (urethane) | 57 | 100% |
| 1170 | C-O stretch |
Data sourced from publicly available spectral databases and supplier information.[10][11][12]
Experimental Protocols
To ensure the acquisition of high-quality and reproducible spectroscopic data, the following detailed protocols are recommended.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the piperazine derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Set the spectral width to encompass the expected proton chemical shift range (typically 0-12 ppm).
-
Employ a standard 90° pulse sequence.
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected carbon chemical shift range (typically 0-200 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum and enhance signal intensity.
-
Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift axis using the TMS signal.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Sample Preparation (Thin Film Method for liquids or low-melting solids):
-
Place a small drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Gently press the plates together to form a thin film.
-
-
Data Acquisition:
-
Place the sample holder (pellet holder or salt plates) in the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Protocol 3: Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
-
-
Instrumentation (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-500.
-
-
-
Data Analysis:
-
Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of this peak to determine the molecular weight and fragmentation pattern.
-
Compare the obtained spectrum with spectral libraries or interpret the fragmentation based on known chemical principles.
-
Visualizing the Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for NMR and GC-MS analysis.
Caption: Workflow for NMR Spectroscopic Analysis.
Caption: Workflow for GC-MS Analysis.
Conclusion
This guide provides a comprehensive framework for understanding and obtaining the spectroscopic data of (S)-Piperazin-2-ylmethanol. By presenting a detailed predicted spectroscopic profile and comparing it with the experimental data of piperazine and N-Boc-piperazine, researchers can gain valuable insights into the structural features of this important chiral building block. The provided experimental protocols offer a standardized approach to acquiring high-quality data, ensuring consistency and reliability in research and development settings. A thorough spectroscopic characterization is a critical step in the journey of a molecule from a laboratory curiosity to a potential therapeutic agent, and this guide serves as a valuable resource in that endeavor.
References
- Gant, T. G. (2007). Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. Chirality, 19(5), 339-347. [Link]
- Kacprzak, K., & Gawronski, J. (2001). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Tetrahedron: Asymmetry, 12(21), 3027-3032.
- Welz, A., Koba, M., Kośliński, P., & Siodmiak, J. (2021). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry.
- Liu, Y., Fan, Y., Ji, Y., Huang, Z., & Chen, H. (1990). Mass spectrometric research on piperazine derivatives. Journal of Chinese Mass Spectrometry Society, 11(1), 82-86.
- Li, J., Li, Y., He, J., Chen, J., & Wang, X. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry, 7, 363. [Link]
- National Center for Biotechnology Information. (n.d.). Piperazine. PubChem. [Link]
- Krishnakumar, V., & John Xavier, R. (2004). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 42(11), 823-828. [Link]
- Bonanno, A., Di Capua, A., Bonomo, M. G., Salzano, G., Ranaldi, F., & Amodio, N. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 245, 116202. [Link]
- Yilmaz, F., & Parlak, C. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 391-404. [Link]
- Wolf, C., & Shah, J. (2013). A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines. Organic Letters, 15(4), 872-875. [Link]
- National Institute of Standards and Technology. (n.d.). Piperazine. NIST Chemistry WebBook. [Link]
- Yilmaz, F., & Parlak, C. (2020). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 186, 113303.
- LibreTexts Chemistry. (2023). Chirality And Nmr. [Link]
- Yilmaz, F., & Erdogmus, A. (2016). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 61(4-5), 329-336.
- National Center for Biotechnology Information. (n.d.).
- Cortes, S. (n.d.). INFRARED SPECTROSCOPY (IR).
- Chemistry Steps. (n.d.). Interpreting IR Spectra. [Link]
- SpectraBase. (n.d.). 1-Boc-piperazine. [Link]
- LibreTexts Chemistry. (2023). 24.10: Spectroscopy of Amines. [Link]
- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]
- Specac. (n.d.). Interpreting Infrared Spectra. [Link]
- National Center for Biotechnology Information. (n.d.). (R)-2-(Piperazin-2-yl)ethanol. PubChem. [Link]
- National Center for Biotechnology Information. (n.d.). [5-(Hydroxymethyl)piperazin-2-yl]methanol, trans. PubChem. [Link]
Sources
- 1. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) [np-mrd.org]
- 2. chemscene.com [chemscene.com]
- 3. neuroquantology.com [neuroquantology.com]
- 4. [5-(Hydroxymethyl)piperazin-2-yl]methanol, trans | C6H14N2O2 | CID 94982577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Piperazine [webbook.nist.gov]
- 7. Piperazine-2,6-dione(4774-22-5) 1H NMR [m.chemicalbook.com]
- 8. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0001875) [hmdb.ca]
- 11. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Piperidine [webbook.nist.gov]
A Comparative Analysis of Piperidine and Piperazine Scaffolds in Modern Drug Design
Abstract
The six-membered nitrogen-containing heterocycles, piperidine and piperazine, are foundational scaffolds in the architecture of a vast array of pharmaceuticals.[1] Their prevalence stems from their ability to confer favorable pharmacokinetic properties, engage in specific molecular interactions, and provide a synthetically tractable framework for molecular elaboration.[1] While structurally similar, the presence of a second nitrogen atom in the piperazine ring introduces key differences that profoundly influence their application in drug design.[1] This guide provides a head-to-head comparison of these two essential building blocks, offering a data-driven perspective on their relative merits and liabilities for researchers, scientists, and drug development professionals.
Introduction: The Central Role of Saturated Heterocycles in Medicinal Chemistry
Nitrogen-containing heterocycles are arguably the most significant structural motifs in drug discovery, present in over 80% of U.S. FDA-approved small-molecule drugs.[2] Among these, the simple, saturated rings of piperidine (an azacyclohexane) and piperazine (a 1,4-diazacyclohexane) are ubiquitous.[1] Their utility lies in their predictable chair-like conformations, which allow them to present substituents in well-defined three-dimensional space, and the basic nature of their nitrogen atom(s), which serves as a critical anchor for target interaction and a handle for modulating physicochemical properties.[3]
The choice between these two scaffolds is a pivotal decision in the design-make-test-analyze cycle. It is a strategic decision guided by the specific therapeutic target, the desired ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and the intended pharmacological effect.[1] This guide aims to dissect the nuanced differences between them, explaining the causality behind experimental choices and providing the technical foundation needed to leverage these scaffolds effectively.
Core Structural and Physicochemical Properties: A Head-to-Head Comparison
The introduction of a second nitrogen atom at the 4-position of the piperidine ring to form piperazine drastically alters the molecule's electronic and physical nature. These differences are fundamental to their divergent roles in drug molecules.
Structural Conformation and Basicity (pKa)
Both piperidine and piperazine predominantly adopt a chair conformation, which minimizes steric strain.[4] However, the key differentiator is basicity. Piperidine is a mono-basic amine, whereas piperazine is di-basic, possessing two distinct pKa values.[1][5]
-
Piperidine: With a pKa of approximately 11.2, its single nitrogen is strongly basic.[1] At physiological pH (~7.4), it is almost entirely protonated, making it an excellent hydrogen bond donor and capable of forming strong ionic interactions with acidic residues (e.g., aspartate, glutamate) in a protein binding pocket.[1]
-
Piperazine: It has two pKa values, typically around 9.7 (pKa1) and 5.3 (pKa2).[1][6] This allows for more nuanced control over the ionization state.[1] At pH 7.4, the piperazine ring will exist predominantly as a mixture of singly protonated and neutral species, a feature that medicinal chemists can exploit to fine-tune solubility and permeability.[7]
dot graph TD { rankdir=LR; node [shape=none, margin=0];
} caption: "Core structures and typical pKa values."
Lipophilicity and Solubility
Lipophilicity, often measured as logP (the partition coefficient between octanol and water), is a critical determinant of a drug's ability to cross biological membranes.
-
Piperidine: The unsubstituted ring is moderately lipophilic. Its higher basicity can sometimes reduce cell permeability, as the charged, protonated form is less able to cross lipid bilayers.[1]
-
Piperazine: The two nitrogen atoms make the piperazine ring inherently more polar and hydrophilic than piperidine.[1] This generally leads to greater aqueous solubility, a highly desirable trait for oral and intravenous drug formulations.[1][5] This property is a primary reason why piperazine is often considered a "privileged scaffold" and is frequently introduced to improve the pharmacokinetic properties of a lead compound.[8][9][10]
| Property | Piperidine | Piperazine | Key Implication in Drug Design |
| Structure | Azacyclohexane | 1,4-Diazacyclohexane | Piperazine offers two sites for substitution or interaction. |
| pKa (approx.) | ~11.22[1] | pKa1 ≈ 9.73, pKa2 ≈ 5.35[1][6] | Piperidine is strongly basic; Piperazine's dual pKa allows for fine-tuning of charge state at physiological pH.[1] |
| Unsubstituted LogP | ~0.9[1] | ~-1.5[1] | Piperidine is more lipophilic, favoring membrane permeability; Piperazine is more hydrophilic, enhancing aqueous solubility.[1] |
| H-Bonding | 1 Donor (N-H), 1 Acceptor (N) | 2 Donors (N-H), 2 Acceptors (N) | Piperazine has more extensive hydrogen bonding potential, which can increase solubility and target interactions.[1] |
Metabolic Stability
The metabolic fate of a drug is a primary driver of its duration of action and potential for toxicity. Both scaffolds are metabolized primarily by cytochrome P450 (CYP) enzymes in the liver.[1][11]
-
Piperidine: Metabolism often occurs via oxidation at the carbon atoms adjacent (alpha) to the nitrogen, which can lead to ring-opening or hydroxylation. N-dealkylation is also a common pathway for substituted piperidines.[12] Its metabolic stability can be highly dependent on the substitution pattern.[3]
-
Piperazine: The presence of two nitrogen atoms provides more sites for metabolism, which can sometimes be a liability.[1] N-dealkylation is a major metabolic route. However, strategic substitution on one nitrogen can sometimes shield the other, and in some contexts, the piperazine ring has been used to replace more metabolically labile groups, improving overall stability.[13]
Pharmacological and Pharmacokinetic Implications
The choice between piperidine and piperazine has profound consequences for a drug's biological activity and its journey through the body.
Target Engagement and "Privileged" Status
Both scaffolds are prevalent in drugs targeting the Central Nervous System (CNS) due to their ability to interact with neurotransmitter receptors.[1]
-
Piperidine is a core component of many CNS-active drugs, including the antipsychotic Risperidone and the ADHD medication Methylphenidate .[1][4] Its strong basicity is often key to forming a salt-bridge interaction with an acidic residue in the target receptor.
-
Piperazine is widely regarded as a "privileged scaffold," particularly for CNS disorders and oncology.[5][9] Its structure is integral to many antipsychotics (e.g., Olanzapine ) and kinase inhibitors (e.g., Imatinib ).[1][9] The two nitrogens allow it to act as a versatile linker, connecting two distinct pharmacophoric elements to bridge different parts of a binding site, or to serve as a solubilizing group.[5][10]
dot graph G { layout=neato; node [shape=box, style=filled, fontname="Helvetica", fontcolor="#FFFFFF"]; edge [fontname="Helvetica"];
} caption: "Therapeutic applications of piperidine and piperazine scaffolds."
Central Nervous System (CNS) Penetration
A drug's ability to cross the blood-brain barrier (BBB) is governed by a complex interplay of properties, including lipophilicity, hydrogen bonding potential, and pKa.
-
Piperidine-containing drugs are frequently designed for CNS targets. The higher lipophilicity of the piperidine scaffold can enhance membrane permeability.[1]
-
Piperazine-containing drugs are also very common in CNS therapies.[14][15] While the scaffold is more hydrophilic, its dual pKa values can be modulated by substitution to achieve an optimal balance of solubility and permeability required for BBB passage. The ability to exist partially in a neutral state at physiological pH can be advantageous for passive diffusion across the BBB.
Case Studies: Approved Drugs Highlighting Scaffold Utility
| Drug | Scaffold | Therapeutic Area | Key Role of the Scaffold |
| Risperidone [4] | Piperidine | Antipsychotic | The basic piperidine nitrogen is crucial for binding to dopamine and serotonin receptors in the CNS. |
| Fentanyl | Piperidine | Analgesic | The piperidine core provides the rigid conformational constraint necessary for potent opioid receptor agonism. |
| Imatinib [9] | Piperazine | Anticancer (Kinase Inhibitor) | The N-methylpiperazine group confers significant water solubility, crucial for oral bioavailability, and engages with the target kinase.[1] |
| Cetirizine [2] | Piperazine | Antihistamine | The piperazine acts as a linker and its hydrophilic nature helps limit CNS penetration, reducing sedative side effects. |
Experimental Evaluation: Protocols for Scaffold Selection
Selecting the appropriate scaffold requires rigorous experimental validation. The following protocols outline key assays for comparing candidates during lead optimization.
dot graph TD { A[Start: Synthesize Piperidine & Piperazine Analogs] --> B{Desired Property Profile}; B --> C{High Aqueous Solubility?}; C -- Yes --> D[Prioritize Piperazine]; C -- No --> E{High Membrane Permeability?}; E -- Yes --> F[Prioritize Piperidine]; E -- No --> G[Re-evaluate Design]; D --> H[Run Solubility Assay]; F --> I[Run PAMPA Assay]; H --> J[Run Microsomal Stability Assay]; I --> J; J --> K{Meet Target Profile?}; K -- Yes --> L[Advance Candidate]; K -- No --> G;
} caption: "Decision workflow for scaffold selection and experimental validation."
Protocol: Kinetic Aqueous Solubility Assay
Objective: To provide a high-throughput assessment of a compound's solubility, which is critical for predicting oral absorption and suitability for in vitro assays.[16]
Methodology (Shake-Flask Method): [17][18]
-
Stock Solution Preparation: Prepare 20 mM stock solutions of each test compound in 100% dimethyl sulfoxide (DMSO).[18][19]
-
Sample Preparation: In duplicate, add 10 µL of the DMSO stock solution to 490 µL of phosphate-buffered saline (PBS, pH 7.4) in microtiter tubes. This results in a final compound concentration of 400 µM with 2% DMSO.[18][20]
-
Incubation: Seal the tubes and place them in a thermomixer, shaking at 850 rpm for 2 hours at 25°C.[18] This allows the system to reach a state of kinetic equilibrium.
-
Separation of Undissolved Compound: After incubation, filter the samples using a solubility filter plate (e.g., Millipore MultiScreen) or centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any precipitate.[17]
-
Quantification: Transfer the clear filtrate/supernatant to a 96-well UV analysis plate. Measure the absorbance using a UV spectrophotometer at the compound's λmax.[21]
-
Data Analysis: Calculate the solubility by comparing the absorbance of the sample to a standard curve prepared from the DMSO stock solution diluted in a 50:50 mixture of Acetonitrile:PBS.[18]
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess a compound's ability to cross a lipid membrane via passive diffusion, serving as a surrogate for intestinal absorption or blood-brain barrier penetration.[22]
Methodology: [23]
-
Membrane Coating: Gently dispense 5 µL of a lipid solution (e.g., 1% lecithin in dodecane) onto the membrane of each well in a 96-well donor plate and allow the solvent to evaporate.[24]
-
Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with 300 µL of PBS (pH 7.4) containing 5% DMSO.[24]
-
Prepare Donor Plate: Add 150 µL of the test compound (e.g., 10 µM in PBS with 5% DMSO) to the coated donor plate wells.[24]
-
Incubation: Carefully place the donor plate onto the acceptor plate to form a "sandwich." Incubate the assembly at room temperature for 16-20 hours in a moist chamber to prevent evaporation.[24][25]
-
Quantification: After incubation, carefully separate the plates. Determine the compound concentration in both the donor and acceptor wells using LC-MS/MS.[22]
-
Data Analysis: Calculate the effective permeability coefficient (Pe) using the concentrations from the donor, acceptor, and a reference standard of the initial donor solution.
Protocol: Liver Microsomal Stability Assay
Objective: To evaluate a compound's susceptibility to metabolism by Phase I enzymes (primarily CYPs), providing an estimate of its metabolic clearance in the liver.[11]
-
Reagent Preparation: Thaw human liver microsomes (HLM) at 37°C and dilute to a working concentration (e.g., 0.5 mg/mL) in 100 mM phosphate buffer (pH 7.4).[27][28] Prepare a NADPH regenerating system solution.[26]
-
Reaction Initiation: In a 96-well plate, pre-warm the HLM solution and test compound (final concentration 1 µM) to 37°C.[28] Initiate the metabolic reaction by adding the NADPH regenerating system.[19][26]
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a threefold volume of ice-cold acetonitrile containing an internal standard.[11]
-
Protein Precipitation: Seal the plate and centrifuge at high speed (e.g., 4000 rpm) for 10 minutes to pellet the precipitated microsomal proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using LC-MS/MS.[11]
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[11]
Summary and Future Outlook
The decision to employ a piperazine or a piperidine scaffold is a strategic one, guided by the goals of the drug discovery program.[1]
-
Choose Piperidine when: The primary goal is to maximize lipophilicity for membrane permeability, a strong basic interaction is required for target binding, and the resulting metabolic profile is acceptable.
-
Choose Piperazine when: The objective is to enhance aqueous solubility, introduce a versatile linker for multi-point interactions, or modulate basicity to fine-tune ADME properties. Its "privileged" status in CNS and oncology highlights its proven utility.[5]
The "piperazine-for-piperidine" swap is a classic medicinal chemistry tactic to improve solubility and attenuate the strong basicity of a lead compound. Conversely, replacing a piperazine with a piperidine might be explored to enhance lipophilicity or target a specific ionic interaction.
As drug design becomes more sophisticated, moving towards multi-target ligands and molecules with precisely tuned pharmacokinetic profiles, a deep understanding of these foundational scaffolds is more critical than ever.[5] By combining structural knowledge with rigorous experimental validation, researchers can continue to leverage the unique and complementary properties of piperidine and piperazine to develop the next generation of innovative therapeutics.
References
- The piperazine scaffold for novel drug discovery efforts: the evidence to d
- Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. [Link]
- Kinetic Solubility Assays Protocol - AxisPharm. [Link]
- A Decade of Piperazine-Based Small Molecules Approved by U.S.
- Protocol for the Human Liver Microsome Stability Assay - ResearchG
- Piperazine: A Promising Scaffold with Analgesic and Anti-inflamm
- Microsomal Stability Assay Protocol - AxisPharm. [Link]
- Parallel Artificial Membrane Permeability Assay (PAMPA)
- The piperazine scaffold for novel drug discovery efforts: the evidence to d
- Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. [Link]
- In vitro solubility assays in drug discovery - PubMed. [Link]
- Microsomal Clearance/Stability Assay - Domainex. [Link]
- Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. [Link]
- metabolic stability in liver microsomes - Mercell. [Link]
- Kinetic Solubility - In Vitro Assay - Charnwood Discovery. [Link]
- Piperidine - Wikipedia. [Link]
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. [Link]
- pampa-permeability-assay.pdf - Technology Networks. [Link]
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 | Semantic Scholar. [Link]
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011-2023 - PubMed. [Link]
- The Science Behind CNS Drugs: The Role of Piperazine Deriv
- Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols - Wikidot. [Link]
- Parallel Artificial Membrane Permeability Assay (PAMPA)
- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PubMed Central. [Link]
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Piperidine containing FDA approved drugs.
- Pharmacological Applications of Piperidine Deriv
- Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)
- Evaluation of the reproducibility of Parallel Artificial Membrane Perme
- Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]
- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties | ACS Chemical Neuroscience. [Link]
- Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - PMC - NIH. [Link]
- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Publishing. [Link]
- pKa Values of Some Piperazines at (298, 303, 313, and 323) K - University of Regina. [Link]
- pK a values of common substituted piperazines - ResearchG
- Piperazine skeleton in the structural modification of n
- Table 3 from pKa Values of Some Piperazines
- a) Different modalities of piperidine-containing drugs and drug...
- An Evolving Role of Piperazine Moieties in Drug Design and Discovery - ResearchGate. https.www.researchgate.net/publication/372958348_An_Evolving_Role_of_Piperazine_Moieties_in_Drug_Design_and_Discovery
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperidine - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. uregina.ca [uregina.ca]
- 7. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. nbinno.com [nbinno.com]
- 15. researchgate.net [researchgate.net]
- 16. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. enamine.net [enamine.net]
- 18. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 19. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 20. charnwooddiscovery.com [charnwooddiscovery.com]
- 21. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 22. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 25. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 26. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 27. researchgate.net [researchgate.net]
- 28. mercell.com [mercell.com]
A Comparative Guide to the Purity Assessment of (S)-Piperazin-2-ylmethanol: A High-Performance LC-MS Protocol and its Alternatives
Introduction: The Critical Role of Purity in a Versatile Chiral Building Block
(S)-Piperazin-2-ylmethanol is a valuable chiral building block in modern medicinal chemistry. Its unique structure, featuring a piperazine ring for favorable pharmacokinetic properties and a reactive hydroxymethyl group for further chemical modification, makes it a cornerstone in the synthesis of a wide array of pharmacologically active molecules, including kinase inhibitors and GPCR ligands.[1] The stereochemistry of this molecule is of paramount importance, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[2]
Consequently, the rigorous assessment of both chemical and enantiomeric purity is not merely a quality control step but a critical determinant of a final drug product's safety and efficacy. Impurities, whether they are achiral (process-related or degradation products), diastereomeric, or the undesirable (R)-enantiomer, can have significant consequences. This necessitates the development and validation of robust analytical methods capable of detecting and quantifying these impurities with high sensitivity and specificity. This guide provides an in-depth, field-tested Liquid Chromatography-Mass Spectrometry (LC-MS) protocol for the comprehensive purity assessment of (S)-Piperazin-2-ylmethanol and objectively compares it with alternative analytical techniques.
The Recommended LC-MS Protocol: A Comprehensive Approach to Purity Profiling
For a thorough purity assessment that encompasses the parent compound and a broad range of potential impurities, a reversed-phase Liquid Chromatography (LC) method coupled with Mass Spectrometry (MS) is the superior choice. This combination offers high resolving power, sensitivity, and the ability to provide structural information about unknown impurities.
Causality Behind the Method: Why These Parameters?
The selected parameters are not arbitrary; they are a result of understanding the physicochemical properties of (S)-Piperazin-2-ylmethanol and its likely impurities. The molecule is polar and contains basic nitrogen atoms, making it an ideal candidate for reversed-phase chromatography with an acidic mobile phase and positive ion electrospray ionization.
-
Reversed-Phase C18 Column: A C18 stationary phase provides a good balance of hydrophobic and polar interactions, allowing for the retention and separation of the polar analyte and a range of potential impurities with varying polarities.
-
Acidified Mobile Phase: The addition of 0.1% formic acid to the mobile phase serves two key purposes. Firstly, it protonates the piperazine nitrogens, leading to better peak shape and reduced tailing on the silica-based stationary phase. Secondly, it promotes efficient ionization in the MS source.
-
Gradient Elution: A gradient from a highly aqueous mobile phase to a higher concentration of organic solvent (acetonitrile) ensures the elution of compounds with a wide range of polarities, from early-eluting polar impurities to the main compound and any late-eluting non-polar impurities.
-
Positive Electrospray Ionization (ESI+): The piperazine moiety is readily protonated, making ESI in positive ion mode a highly sensitive and effective ionization technique for this class of compounds.[3][4]
-
Full Scan and SIM/MRM: A full scan MS analysis provides a comprehensive profile of all detectable ions in the sample, which is invaluable for identifying unknown impurities. For targeted quantification of the main compound and known impurities, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) offers enhanced sensitivity and specificity.[5]
Experimental Protocol: LC-MS for Purity Assessment
Sample Preparation:
-
Prepare a stock solution of (S)-Piperazin-2-ylmethanol in the mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of 0.1 mg/mL with the same mobile phase.
-
Filter the working standard solution through a 0.45 µm syringe filter prior to injection to prevent clogging of the LC system.
Liquid Chromatography Parameters:
-
Column: Agilent Zorbax SB-C18, 2.1 x 100 mm, 3.5 µm (or equivalent)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
Mass Spectrometry Parameters:
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Scan Mode: Full Scan (m/z 100-500) and SIM of the protonated molecule [M+H]⁺ (m/z 131.1)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Gas (N₂): Flow rate of 600 L/hr at a temperature of 350 °C
Data Analysis and Self-Validation:
-
Purity Calculation: The purity of (S)-Piperazin-2-ylmethanol is determined using the area normalization method from the total ion chromatogram (TIC) or the UV chromatogram if a photodiode array detector is used in series.
-
Impurity Identification: Putative identification of impurities can be achieved by examining their mass-to-charge ratios in the full scan data. For instance, dimers or products of side reactions can be hypothesized based on their molecular weights.
-
Trustworthiness through System Suitability: Before sample analysis, a system suitability test should be performed by injecting a standard solution multiple times. Key parameters to monitor include retention time reproducibility (RSD < 1%), peak area reproducibility (RSD < 2%), and peak tailing factor (should be between 0.8 and 1.5). This ensures the analytical system is performing correctly and the generated data is reliable.
Comparative Analysis with Alternative Methodologies
While LC-MS is a powerful tool for overall purity assessment, a comprehensive quality control strategy often involves orthogonal techniques to address specific questions, such as enantiomeric purity.
Method 1: Chiral HPLC-UV for Enantiomeric Purity
This is the gold standard for determining the enantiomeric excess of a chiral compound.
-
Principle: Enantiomers are separated on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
-
Protocol:
-
Column: A polysaccharide-based CSP, such as Daicel Chiralpak IC (cellulose tris(3,5-dichlorophenylcarbamate) coated on silica gel), is often effective for piperazine derivatives.[2]
-
Mobile Phase: A typical mobile phase would be a mixture of a non-polar solvent like n-Hexane and an alcohol like isopropanol or ethanol, with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape (e.g., n-Hexane:Isopropanol:DEA 80:20:0.1 v/v/v).
-
Detection: (S)-Piperazin-2-ylmethanol lacks a strong chromophore, so UV detection is typically performed at low wavelengths (e.g., 205 nm).[2][6] For enhanced sensitivity, pre-column derivatization with a UV-active agent can be considered.[2][6]
-
-
Advantages: Provides a direct and accurate measurement of enantiomeric purity.
-
Limitations: May not separate achiral impurities. The low UV absorbance of the analyte can lead to poor sensitivity without derivatization.
Method 2: GC-MS for Volatile Impurities
Gas chromatography is well-suited for the analysis of volatile and semi-volatile compounds.
-
Principle: Volatile compounds are separated based on their boiling points and interactions with a stationary phase in a heated column.
-
Protocol:
-
Derivatization: (S)-Piperazin-2-ylmethanol is a polar, non-volatile compound due to its hydroxyl and amine groups. Therefore, derivatization (e.g., silylation with BSTFA) is mandatory to increase its volatility for GC analysis. However, derivatization can introduce artifacts and complicate the analysis.[7]
-
Column: A standard non-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is typically used.
-
Temperature Program: A temperature gradient is used to elute compounds with a range of boiling points.
-
Detection: Electron Ionization (EI) provides reproducible mass spectra that can be compared to libraries for impurity identification.
-
-
Advantages: Excellent for identifying and quantifying small, volatile process-related impurities such as residual solvents.
-
Limitations: The need for derivatization adds complexity and potential for analytical errors. The high temperatures of the GC inlet can cause degradation of thermally labile compounds. It is not suitable for non-volatile impurities.
Performance Comparison: A Head-to-Head Evaluation
| Parameter | Recommended LC-MS | Chiral HPLC-UV | GC-MS (with Derivatization) |
| Specificity | High (separates achiral impurities) | High (separates enantiomers), Low (for achiral) | Moderate to High (for volatile impurities) |
| Sensitivity (LOD/LOQ) | Very High | Moderate (analyte dependent) | High |
| Analysis Time | ~20 minutes | ~15-30 minutes | ~30 minutes (including derivatization) |
| Sample Prep Complexity | Low (dilute and shoot) | Low to Moderate (derivatization may be needed) | High (requires derivatization) |
| Information Richness | High (Molecular Weight and Fragmentation) | Low (Retention Time and UV spectra) | High (Library-matchable EI spectra) |
| Primary Application | Comprehensive chemical purity and impurity profiling | Enantiomeric excess determination | Analysis of volatile impurities and residual solvents |
Discussion and Authoritative Recommendations
The choice of analytical method should be guided by the specific question at hand, in line with the principles of analytical procedure validation outlined in ICH Q2(R1).[8][9][10]
-
For Comprehensive Purity: The presented LC-MS method is unequivocally the most powerful and versatile tool for the purity assessment of (S)-Piperazin-2-ylmethanol. Its ability to separate and provide mass information for a wide range of potential impurities in a single run makes it ideal for drug development and quality control environments.
-
For Enantiomeric Purity: While LC-MS on a chiral column is possible, the gold standard remains chiral HPLC with UV or other suitable detection.[11] It is highly recommended to use this orthogonal technique specifically for the accurate determination of the enantiomeric ratio.
-
An Integrated, Self-Validating Approach: The most robust quality control strategy employs an integrated approach. The LC-MS method should be used for the primary purity assessment and impurity profiling. Chiral HPLC should be used to confirm enantiomeric purity. GC-MS can be employed as a complementary technique for the analysis of residual solvents and other volatile impurities that may not be amenable to LC-MS. This multi-faceted approach ensures that all aspects of the compound's purity are thoroughly investigated, leading to a self-validating system of quality control.
Visualizing the Analytical Workflow
To further clarify the recommended analytical processes, the following diagrams illustrate the experimental workflow and the logical decision-making process for method selection.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. GC-MS identification of amine-solvent condensation products formed during analysis of drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
A Comparative Guide to the Synthesis of Enantiopure 2-Substituted Piperazines: An Application Scientist's Perspective
The 2-substituted piperazine motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of biologically active compounds, including blockbuster drugs.[1][2] The precise three-dimensional arrangement of the substituent at the C2 position is often critical for target engagement and pharmacological activity, making access to enantiomerically pure forms of these heterocycles a paramount challenge in drug discovery and development.[1] This guide provides a comparative analysis of the most prevalent synthetic strategies to obtain enantiopure 2-substituted piperazines, offering insights into the mechanistic underpinnings, practical considerations, and comparative performance of each approach.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to offer a deeper understanding of the causality behind experimental choices, empowering you to select and optimize the most suitable synthetic route for your specific target molecule.
Strategic Overview: The Three Pillars of Chiral Piperazine Synthesis
The synthesis of enantiopure 2-substituted piperazines can be broadly categorized into three principal strategies, each with its own set of advantages and limitations:
-
Chiral Pool Synthesis: Leveraging the inherent chirality of readily available natural products.
-
Asymmetric Catalysis: Employing chiral catalysts to control the stereochemical outcome of a reaction.
-
Resolution-Based Methods: Separating a racemic mixture into its constituent enantiomers.
The choice of strategy is often dictated by factors such as the availability of starting materials, desired scale of synthesis, tolerance of functional groups, and the need for specific stereoisomers.
Chiral Pool Synthesis: A Direct and Economical Approach
The use of the chiral pool, primarily α-amino acids, represents a highly convergent and often cost-effective strategy for the synthesis of enantiopure 2-substituted piperazines.[3][4] This approach elegantly translates the stereochemical information from the starting material to the final product.
Causality of Experimental Design:
The core principle of this strategy is the conversion of a chiral α-amino acid into a suitable 1,2-diamine precursor, which is then cyclized to form the piperazine ring. The stereocenter of the amino acid directly becomes the stereocenter at the C2 position of the piperazine. Orthogonal protection of the resulting diamine is a key consideration to allow for selective functionalization at a later stage.[3]
A representative workflow for this approach is the synthesis of orthogonally protected 2-substituted piperazines starting from α-amino acids. This method involves an aza-Michael addition between a bis-protected chiral 1,2-diamine and an in situ generated vinyl diphenyl sulfonium salt.[3]
Experimental Protocol: Synthesis of Orthogonally Protected (S)-2-Benzylpiperazine from (S)-Phenylalanine
This protocol is adapted from a practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines.[3]
Step 1: Synthesis of the Chiral 1,2-Diamine Precursor
-
To a solution of (S)-phenylalanine in a suitable solvent, add a protecting group for the carboxylic acid (e.g., esterification).
-
Protect the amino group with a suitable protecting group (e.g., Boc or Cbz).
-
Reduce the protected amino acid ester to the corresponding amino alcohol.
-
Convert the alcohol to a leaving group (e.g., tosylate or mesylate).
-
Displace the leaving group with an azide, followed by reduction to the diamine. This sequence ensures the retention of stereochemistry.
Step 2: Aza-Michael Addition and Cyclization
-
The orthogonally bis-protected chiral 1,2-diamine is reacted with 2-bromoethyl-diphenylsulfonium triflate in the presence of a base to generate the vinyl diphenyl sulfonium salt in situ.
-
The primary amine of the diamine undergoes an aza-Michael addition to the vinyl sulfonium salt.
-
The resulting intermediate undergoes intramolecular cyclization to afford the orthogonally protected (S)-2-benzylpiperazine.
Diagram: Chiral Pool Synthesis Workflow
Caption: Workflow for Chiral Pool Synthesis of 2-Substituted Piperazines.
Asymmetric Catalysis: Precision Control of Stereochemistry
Causality of Experimental Design:
The success of asymmetric catalysis hinges on the design of a chiral catalyst that can effectively differentiate between two enantiotopic faces or groups of a prochiral substrate. This differentiation creates a lower energy transition state for the formation of one enantiomer over the other.
A prominent example is the palladium-catalyzed asymmetric hydrogenation of a pyrazin-2-ol precursor to afford a chiral piperazin-2-one.[5][8] The chiral ligand on the palladium catalyst dictates the stereochemical outcome of the hydrogenation. The resulting enantiopure piperazin-2-one can then be readily reduced to the desired 2-substituted piperazine.
Another innovative one-pot approach involves a sequential Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization (DROC) catalyzed by a quinine-derived urea.[5][6][7] This method efficiently constructs the chiral piperazin-2-one core with high enantiomeric excess.
Experimental Protocol: Asymmetric Hydrogenation of a Pyrazin-2-ol
This protocol is a generalized procedure based on palladium-catalyzed asymmetric hydrogenation.[5][8]
-
In a high-pressure reactor, dissolve the pyrazin-2-ol substrate in a suitable solvent (e.g., methanol or ethanol).
-
Add a chiral palladium catalyst (e.g., a palladium complex with a chiral phosphine ligand) under an inert atmosphere.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 atm).
-
Heat the reaction mixture to the specified temperature and stir until the reaction is complete (monitored by TLC or LC-MS).
-
After completion, carefully vent the reactor and filter off the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the resulting chiral piperazin-2-one by chromatography.
-
Reduce the piperazin-2-one using a suitable reducing agent (e.g., LiAlH4) to obtain the enantiopure 2-substituted piperazine.
Diagram: Asymmetric Catalysis Workflow
Caption: Workflow for Asymmetric Catalysis towards 2-Substituted Piperazines.
Resolution-Based Methods: Separating Enantiomers from a Racemic Mixture
Resolution-based methods, particularly kinetic resolution, provide a practical means to access enantiopure 2-substituted piperazines when a racemic mixture is readily available.[9][10]
Causality of Experimental Design:
Kinetic resolution relies on the differential rate of reaction of the two enantiomers in a racemic mixture with a chiral reagent or catalyst. One enantiomer reacts faster, leaving the unreacted substrate enriched in the other enantiomer.
A notable example is the kinetic resolution of 2-arylpiperazines using asymmetric lithiation with n-BuLi and the chiral ligand (+)-sparteine.[9][10] The chiral base preferentially deprotonates one enantiomer at the C2 position, which can then be trapped with an electrophile. This process yields both an enantioenriched 2,2-disubstituted piperazine and the recovered, unreacted enantioenriched 2-arylpiperazine. The selectivity of this process is governed by the formation of a diastereomeric complex between the chiral base and each enantiomer of the substrate.
Experimental Protocol: Kinetic Resolution of a Racemic 2-Arylpiperazine
This protocol is a generalized procedure based on kinetic resolution via asymmetric lithiation.[9][10]
-
To a solution of (+)-sparteine in an anhydrous solvent (e.g., toluene) at low temperature (e.g., -78 °C) under an inert atmosphere, add n-BuLi.
-
To this solution, add a solution of the racemic 2-arylpiperazine.
-
Stir the mixture for a specified time to allow for the selective lithiation of one enantiomer.
-
Quench the reaction with a suitable electrophile (e.g., methyl chloroformate).
-
Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over a suitable drying agent, and concentrate under reduced pressure.
-
Separate the enantioenriched recovered starting material and the 2,2-disubstituted product by chromatography.
Diagram: Kinetic Resolution Workflow
Sources
- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 9. Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Capillary electrophoresis for chiral separation of piperazine derivatives
<-3a-_2f_p>## Comparative Guide to Capillary Electrophoresis for Chiral Separation of Piperazine Derivatives
A Senior Application Scientist's Perspective
For researchers, scientists, and professionals in drug development, achieving precise chiral separation of piperazine derivatives is a critical analytical challenge. Due to the stereospecific nature of pharmacological activity, the ability to resolve and quantify enantiomers is paramount for ensuring drug safety and efficacy. This guide provides an in-depth, objective comparison of capillary electrophoresis (CE) methods, grounded in experimental data and established scientific principles, to empower you in selecting and optimizing the most suitable approach for your analytical needs.
The Imperative of Enantioseparation for Piperazine-Based Pharmaceuticals
Piperazine derivatives form the backbone of a wide array of pharmaceuticals, treating conditions from allergies to psychosis. The presence of one or more chiral centers in these molecules means they can exist as enantiomers—non-superimposable mirror images. These stereoisomers can exhibit significant differences in their pharmacokinetic and pharmacodynamic profiles. One enantiomer may be therapeutically active, while the other could be inactive, less potent, or even contribute to adverse effects. Therefore, robust analytical methods for chiral discrimination are not just a matter of quality control; they are fundamental to understanding a drug's complete biological profile. Capillary electrophoresis has risen as a powerful tool for these separations due to its high efficiency, resolution, and versatility.
A Comparative Analysis of Capillary Electrophoresis Techniques
The success of chiral separations in CE hinges on the introduction of a chiral selector into the background electrolyte (BGE). This selector forms transient diastereomeric complexes with the enantiomers, leading to differences in their electrophoretic mobility and enabling their separation. Two prominent CE modes for the chiral resolution of piperazine derivatives are Cyclodextrin-Modified Micellar Electrokinetic Chromatography (CD-MEKC) and Chiral Ligand-Exchange Capillary Electrophoresis (CLE-CE).
Cyclodextrin-Modified Micellar Electrokinetic Chromatography (CD-MEKC)
CD-MEKC is a highly versatile and widely adopted technique that synergistically combines the separating power of micellar electrokinetic chromatography (MEKC) with the enantioselective capabilities of cyclodextrins (CDs).
Mechanism of Separation: In CD-MEKC, a surfactant is added to the BGE above its critical micelle concentration, forming a pseudo-stationary micellar phase. The chiral selector, typically a cyclodextrin, is also present in the BGE. Separation is achieved through a dual mechanism: the differential partitioning of the enantiomers between the aqueous BGE and the micellar phase, and their diastereomeric interactions with the cyclodextrin's hydrophobic cavity. The extent of inclusion into the CD cavity and interaction with the micelles differs for each enantiomer, resulting in distinct migration times.
Experimental Considerations & Insights: The choice of cyclodextrin is a critical parameter. Neutral CDs like β-cyclodextrin and its derivatives (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) are frequently employed. However, for cationic piperazine derivatives, negatively charged sulfated β-cyclodextrins can offer enhanced resolution due to additional electrostatic interactions. The type and concentration of the surfactant (e.g., sodium dodecyl sulfate - SDS), the BGE's pH, and the addition of organic modifiers like methanol are all pivotal in optimizing the separation. For instance, a study on the chiral separation of H1-antihistamine piperazine derivatives found optimal conditions using a phosphate buffer with sulfated β-cyclodextrin and methanol.
Caption: General workflow for chiral separation using CD-MEKC.
Chiral Ligand-Exchange Capillary Electrophoresis (CLE-CE)
CLE-CE is a highly selective technique particularly suited for chiral compounds capable of forming coordination complexes, such as those containing amino or hydroxyl groups in proximity to a carboxyl or other coordinating group.
Mechanism of Separation: The BGE in CLE-CE contains a central metal ion (commonly Cu(II)) and a chiral ligand (e.g., an amino acid like L-ornithine). These form a chiral metal complex that acts as the chiral selector. The enantiomers of the analyte compete to form transient, diastereomeric ternary complexes with the chiral selector. The differing stability and electrophoretic mobility of these diastereomeric complexes lead to their separation.
Experimental Considerations & Insights: The key to successful CLE-CE is the careful optimization of the chiral ligand and metal ion concentrations, as well as the BGE pH, which influences the complexation equilibria. While highly selective, CLE-CE can sometimes suffer from lower efficiency due to the kinetics of the ligand exchange process. However, for piperazine derivatives with appropriate functional groups, this method can provide excellent resolution where other methods may fail.
Performance at a Glance: CD-MEKC vs. CLE-CE
| Feature | Cyclodextrin-Modified Micellar Electrokinetic Chromatography (CD-MEKC) | Chiral Ligand-Exchange Capillary Electrophoresis (CLE-CE) |
| Principle | Differential partitioning into micelles and inclusion complexation with cyclodextrins. | Formation of transient diastereomeric ternary complexes with a chiral metal-ligand selector. |
| Applicability | Broadly applicable to a wide range of neutral and charged piperazine derivatives. | More specific; requires analytes capable of acting as ligands in a metal complex. |
| Key Optimization Parameters | Cyclodextrin type & concentration, surfactant type & concentration, BGE pH, organic modifiers. | Chiral ligand & concentration, metal ion & concentration, BGE pH. |
| Advantages | High efficiency, good resolution, wide applicability, vast library of available cyclodextrins. | High enantioselectivity, can resolve compounds difficult to separate by other means. |
| Potential Challenges | Method optimization can be complex due to multiple interacting parameters. | Potential for peak broadening due to complexation kinetics, limited to suitable analytes. |
Validated Experimental Protocols
Protocol: Chiral Separation of H1-Antihistamine Piperazine Derivatives via CE
This protocol is adapted from a validated method for the chiral separation of chlorcyclizine, norchlorcyclizine, and neobenodine.
1. Background Electrolyte (BGE) Preparation:
-
Prepare a 100 mM sodium phosphate buffer.
-
Adjust the pH to 6.0 using phosphoric acid or sodium hydroxide.
-
Dissolve sulfated β-cyclodextrin (S-β-CD) in the buffer to a final concentration of 34 mg/mL.
-
Add methanol to a final volume of 40% (v/v).
-
Filter the BGE through a 0.45 µm filter before use.
2. Capillary Conditioning (for a new capillary):
-
Rinse the fused-silica capillary (e.g., 50 µm i.d., 60 cm total length) sequentially with:
-
1 M NaOH for 30 minutes.
-
Deionized water for 15 minutes.
-
The prepared BGE for 30 minutes.
-
3. Pre-Run Capillary Rinse:
-
Before each injection, rinse the capillary with:
-
0.1 M NaOH for 2 minutes.
-
Deionized water for 2 minutes.
-
The BGE for 5 minutes.
-
4. Sample Preparation:
-
Dissolve the racemic piperazine derivative standard in a suitable solvent (e.g., methanol or water) to create a stock solution.
-
Dilute the stock solution with the BGE to the desired working concentration.
5. Electrophoretic Conditions:
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Applied Voltage: 20-30 kV (optimize for best resolution and analysis time).
-
Capillary Temperature: 25 °C.
-
Detection: UV detection at a wavelength appropriate for the analyte (e.g., 210-230 nm).
6. Data Analysis:
-
Integrate the peak areas of the separated enantiomers.
-
Calculate the resolution (Rs) between the enantiomeric peaks. A value greater than 1.5 is indicative of baseline separation.
-
Validate the method for linearity, precision, and accuracy as per regulatory guidelines.
Caption: Diastereomeric complex formation in Chiral Ligand-Exchange CE.
Concluding Remarks
Capillary electrophoresis provides a suite of powerful techniques for the chiral separation of piperazine derivatives. CD-MEKC offers broad applicability and high efficiency, making it an excellent first-line approach for many analytes. For compounds that are amenable to complexation, CLE-CE can deliver exceptional selectivity. The optimal choice will invariably depend on the specific molecular structure and physicochemical properties of the piperazine derivative . As the pharmaceutical landscape evolves, the continued development of novel chiral selectors and the increasing hyphenation of CE with mass spectrometry (CE-MS) promise to further enhance our capabilities in stereoselective analysis, ensuring the development of safer and more effective medicines.
References
- Bishop, S. C., McCord, B., & Witkowski, M. R. (2005). Simultaneous separation of different types of amphetamine and piperazine designer drugs by capillary electrophoresis with a chiral selector. Journal of Forensic Sciences, 50(2), 326-335. [Link]
- Ha, P. T. T., Hoogmartens, J., & Van Schepdael, A. (2006). Recent advances in pharmaceutical applications of chiral capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 41(1), 1-11. [Link]
- Niaei, N., Hassanpour, S., & Petr, J. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis, 45(17-18), 1479-1486. [Link]
- Bishop, S. C., McCord, B., & Witkowski, M. R. (2005). Simultaneous separation of different types of amphetamine and piperazine designer drugs by capillary electrophoresis with a chiral selector. Semantic Scholar. [Link]
- Nishi, H., Fukuyama, T., & Terabe, S. (1991). Separation of enantiomers of drugs by capillary electrophoresis. III. Beta-cyclodextrin as chiral solvating agent.
- Schmid, M. G., & Gübitz, G. (2001). Chiral ligand-exchange capillary electrophoresis. Journal of Biochemical and Biophysical Methods, 48(2), 143-154. [Link]
- Aturki, Z., & Fanali, S. (2010). Chiral Selectors in Capillary Electrophoresis.
- Yu, R., & Quirino, J. P. (2019). Chiral Selectors in Capillary Electrophoresis: Trends During 2017–2018. Molecules, 24(6), 1135. [Link]
- Niaei, N., Hassanpour, S., & Petr, J. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis, 45(17-18), 1479-1486. [Link]
- Nishi, H., & Terabe, S. (1991). Chiral separation by cyclodextrin-modified micellar electrokinetic chromatography.
The Strategic Replacement of Piperazine: A Comparative Guide to Bioisosteres in Drug Discovery
The piperazine ring is a cornerstone of modern medicinal chemistry, embedded in the structure of over 100 FDA-approved drugs.[1][2] Its prevalence is a testament to its favorable physicochemical properties, including high aqueous solubility and two basic nitrogen atoms that serve as convenient handles for synthetic modification to fine-tune potency, selectivity, and pharmacokinetic profiles.[2][3] However, the very features that make piperazine attractive can also introduce metabolic liabilities and undesirable off-target effects.[2] This has spurred the exploration of bioisosteres—structural analogues with similar physical and chemical properties—to meticulously sculpt the characteristics of drug candidates.[2]
This guide offers a comprehensive comparison of piperazine and its most common bioisosteres, delving into their impact on critical drug-like properties. We will examine experimental data to understand the causal relationships behind these molecular modifications and provide detailed protocols for the key assays used to evaluate them, empowering researchers to make informed decisions in their drug design endeavors.
The Rationale for Bioisosteric Replacement
The decision to replace a piperazine ring is often driven by the need to overcome specific challenges encountered during lead optimization. Common goals include:
-
Improving Metabolic Stability: The piperazine ring can be susceptible to N-dealkylation and oxidation by cytochrome P450 enzymes.[4]
-
Modulating Basicity (pKa): The two nitrogen atoms of piperazine have distinct pKa values, which can be altered by bioisosteric replacement to optimize solubility, permeability, and target engagement.[5]
-
Enhancing Permeability: While generally soluble, the polar nature of piperazine can sometimes limit passive diffusion across biological membranes.
-
Exploring Novel Chemical Space: Rigid or conformationally constrained bioisosteres can introduce new three-dimensional vectors for interacting with biological targets, potentially leading to improved potency and selectivity.[1][6]
-
Reducing Off-Target Activity: The basic nitrogens of piperazine can lead to interactions with unintended targets, such as the hERG channel, causing cardiotoxicity.[1]
A Head-to-Head Comparison of Key Bioisosteres
The selection of a suitable piperazine bioisostere is a context-dependent decision, guided by the specific liabilities of the lead compound and the desired property improvements. Below, we compare some of the most widely employed bioisosteres to piperazine, supported by experimental data from the literature.
Physicochemical Properties: A Foundation for Drug Action
The fundamental physicochemical properties of a scaffold dictate its behavior in biological systems. The following table summarizes key parameters for piperazine and its common bioisosteres.
| Compound | Structure | pKa1 | pKa2 | clogP | Aqueous Solubility | Key Features |
| Piperazine | 9.73 | 5.35 | -1.50 | Freely soluble | Flexible, two basic centers, high polarity.[2] | |
| Homopiperazine | ~11.0 (predicted) | - | -0.48 | Soluble | Increased flexibility and N-N distance compared to piperazine.[2] | |
| 2,6-Diazaspiro[3.3]heptane (DSH) | ![]() | - | - | -0.51 | Soluble | Rigid, three-dimensional scaffold.[1][2] |
| 2,5-Diazabicyclo[2.2.1]heptane (DBH) | ![]() | - | - | -0.60 | Soluble | Rigid, bridged structure, alters vector orientation of N-substituents.[2][7] |
The increased rigidity of scaffolds like DSH and DBH can be advantageous in pre-organizing the molecule for optimal target binding, potentially increasing potency.[7] However, this rigidity can also come at the cost of reduced solubility.
Pharmacokinetic Profile: The Journey Through the Body
The ultimate success of a drug candidate is heavily reliant on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The choice of a central scaffold plays a pivotal role in shaping these properties.
| Parameter | Piperazine | Homopiperazine | Diazaspiroalkanes (e.g., DSH) | Bridged Diazabicycloalkanes (e.g., DBH) |
| Metabolic Stability (HLM) | Often a site of metabolism | Can show altered metabolic pathways | Generally higher stability due to rigidity and reduced susceptibility to N-oxidation | Can exhibit improved metabolic stability |
| Permeability (Caco-2) | Moderate | Can be lower due to increased polarity | Can be higher due to increased lipophilicity and 3D shape | Can vary depending on the specific structure |
| Efflux Ratio (P-gp) | Can be a substrate for efflux pumps | Varies | Often lower efflux ratios | Can show reduced efflux |
| Plasma Protein Binding | Generally low to moderate | Similar to piperazine | Can be higher due to increased lipophilicity | Varies |
HLM: Human Liver Microsomes; P-gp: P-glycoprotein. Data represents general trends and is highly compound-specific.
A compelling example of the benefits of bioisosteric replacement is seen in the development of analogs of the PARP inhibitor, Olaparib . In one study, replacing the piperazine ring with a diazaspiro[3.3]heptane moiety led to a compound with comparable PARP-1 inhibitory activity but significantly reduced DNA damage and cytotoxicity.[8] This highlights how a strategic bioisosteric swap can decouple desired pharmacology from off-target toxicity.
Experimental Evaluation of Piperazine Bioisosteres
To rigorously compare piperazine and its bioisosteres, a suite of standardized in vitro assays is essential. The following are detailed protocols for key experiments that provide the data necessary for informed decision-making in drug discovery.
Experimental Workflow for Bioisostere Evaluation
Caption: A typical workflow for the comparative evaluation of piperazine bioisosteres.
Detailed Experimental Protocols
1. pKa Determination (Potentiometric Titration)
-
Objective: To determine the acid dissociation constants (pKa) of the test compounds.
-
Methodology:
-
Sample Preparation: Prepare a 1 mM solution of the test compound in a suitable solvent (e.g., methanol/water).[9]
-
Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10).[9] Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C) and purge with nitrogen to remove dissolved CO2.[9]
-
Titration: Titrate the sample solution with a standardized solution of 0.1 M HCl or 0.1 M NaOH.[9]
-
Data Acquisition: Record the pH value after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.[9]
-
2. Kinetic Solubility Assay
-
Objective: To determine the aqueous solubility of the test compounds under non-equilibrium conditions.
-
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Sample Preparation: Add a small volume (e.g., 2 µL) of the DMSO stock solution to a microplate well containing a larger volume (e.g., 198 µL) of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[10]
-
Incubation: Shake the microplate at room temperature for a defined period (e.g., 2 hours).[10]
-
Measurement: Determine the solubility by either:
-
3. Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability of the test compounds using a human colon adenocarcinoma cell line (Caco-2) as an in vitro model of the intestinal epithelium.
-
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21 days to allow for differentiation into a polarized monolayer.[11]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[11]
-
Permeability Assay:
-
A to B (Apical to Basolateral) Transport: Add the test compound to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time.
-
B to A (Basolateral to Apical) Transport: Add the test compound to the basolateral chamber and measure its appearance in the apical chamber over time.
-
-
Sample Analysis: Quantify the concentration of the test compound in the donor and receiver compartments using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).[11]
-
4. Metabolic Stability Assay (Human Liver Microsomes)
-
Objective: To evaluate the susceptibility of the test compounds to metabolism by phase I enzymes, primarily cytochrome P450s.
-
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing pooled human liver microsomes (HLM), a NADPH-regenerating system, and the test compound in a phosphate buffer (pH 7.4).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Sample Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant for the remaining parent compound using LC-MS/MS.
-
Data Analysis: Plot the percentage of the remaining parent compound versus time and calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
-
Visualizing the Logic: From Synthesis to Decision
The following diagram illustrates the logical flow of comparing piperazine and its bioisosteres, emphasizing the iterative nature of drug design.
Caption: The iterative cycle of bioisosteric replacement in drug discovery.
Conclusion
The strategic replacement of the piperazine ring with a suitable bioisostere is a powerful tactic in the medicinal chemist's arsenal for overcoming a myriad of drug development challenges. There is no "one-size-fits-all" solution; the optimal choice depends on a careful analysis of the structure-activity and structure-property relationships of the lead compound. By leveraging a deep understanding of the physicochemical and pharmacokinetic consequences of these structural modifications, and by employing rigorous, standardized experimental protocols, researchers can navigate the complex landscape of drug design with greater confidence and efficiency. This guide provides a foundational framework for this critical aspect of drug discovery, empowering scientists to rationally design the next generation of safer and more effective medicines.
References
- BenchChem. (2025). 2,6-Diazaspiro[3.3]heptane vs. Piperazine: A Comparative Guide for Drug Discovery. BenchChem.
- Mach, R. H., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 27(15), 4815.
- Natho, P., et al. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes.
- BenchChem. (2025). A Head-to-Head Comparison of Piperazine and Its Bioisosteres in Drug Discovery. BenchChem.
- White, K., & Presley, C. (2025). Synthesis and Evaluation of Novel Synthetic Piperazine Derivatives with Biological and Anxiolytic Potency: A Preliminary Report.
- Enamine. (n.d.). Piperazine Bioisosteres for Drug Design. Enamine.
- Reilly, S. W., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5367–5379.
- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
- BenchChem. (2025). A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery. BenchChem.
- Vadodaria, D. J., et al. (1969). Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II. Journal of Medicinal Chemistry, 12(5), 860–865.
- Creative Bioarray. (n.d.). Caco-2 Permeability Assay.
- Creative Bioarray. (n.d.). Microsomal Stability Assay.
- Caldwell, G. W., et al. (2014). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. In Optimization in Drug Discovery (pp. 53-73). Humana Press.
- bioRxiv. (2022). Modifications in the piperazine ring of nucleozin affects anti-influenza activity. bioRxiv.
- Saavedra, J. E., et al. (2009). Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound. Bioorganic & Medicinal Chemistry, 17(5), 2171–2179.
- Enamine. (n.d.). Piperazine Bioisosteres for Drug Design. Enamine.
- BioDuro. (n.d.). ADME Solubility Assay. BioDuro.
- PubMed. (1999). Synthesis and evaluation of piperazine derivatives and their antihistamine and antibradykinin effects. Bioorganic & Medicinal Chemistry Letters, 9(18), 2727-30.
- Varela, J., et al. (2023). Piperazine amides with desirable solubility, physicochemical and drug-like properties. European Journal of Medicinal Chemistry, 254, 115349.
- PLoS ONE. (2023). Modifications in the piperazine ring of nucleozin affects anti-influenza activity. PLoS ONE, 18(2), e0277073.
- ResearchGate. (2025). Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound.
- Wilson, L. J., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Journal of Medicinal Chemistry, 61(9), 4120–4134.
- ResearchGate. (n.d.). EGFR inhibitors developed through bioisosteric replacement of the....
- Singh, S., et al. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. European Journal of Medicinal Chemistry, 287, 116345.
- Blumberg Institute. (2024). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Blumberg Institute.
- MacMillan Group Meeting. (2019). Bioisosteres of Common Functional Groups.
- Merck Group. (n.d.).
- de Souza, M. C., et al. (2019). Improvement of Aqueous Solubility of Lapatinib-derived Analogs: Identification of a Quinolinimine as a Lead for Human African Trypanosomiasis Drug Development. Scientific Reports, 9(1), 1-13.
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm.
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
- JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
- ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
- PubMed. (n.d.). In vitro solubility assays in drug discovery. Expert Opinion on Drug Discovery, 4(7), 715-726.
- PubMed Central. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. NIH.
- PubMed. (2023). Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study. PubMed.
- ResearchGate. (n.d.). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine.
- PubMed. (2024). The medicinal chemistry of piperazines: A review. PubMed.
- ResearchGate. (n.d.). Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new....
- Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry, 70(36), 10972–11004.
- Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry, 70(36), 10942–10971.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ricerca.uniba.it [ricerca.uniba.it]
- 5. Modifications in the piperazine ring of nucleozin affect anti-influenza activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of piperazine derivatives and evaluation of their antihistamine and antibradykinin effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Crystallographic Guide to (S)-Piperazin-2-ylmethanol Derivatives: From Synthesis to Structural Insights
For Researchers, Scientists, and Drug Development Professionals
The (S)-piperazin-2-ylmethanol scaffold is a privileged structural motif in medicinal chemistry, frequently incorporated into molecules targeting a wide array of biological entities. The precise three-dimensional arrangement of these derivatives, dictated by their solid-state conformation, is paramount for understanding structure-activity relationships (SAR) and advancing rational drug design. X-ray crystallography stands as the definitive method for elucidating these structures, offering unparalleled insights into their conformational preferences, intermolecular interactions, and the subtle influence of substituent effects.
This guide provides an in-depth comparison of the crystallographic analysis of (S)-piperazin-2-ylmethanol derivatives. We will explore the synthetic pathways to these chiral molecules, detail the experimental protocols for obtaining high-quality single crystals, and present a comparative analysis of their structural features, supported by experimental data.
Synthesis of Chiral (S)-Piperazin-2-ylmethanol Derivatives: A Chiral Pool Approach
The most common and efficient route to enantiomerically pure (S)-piperazin-2-ylmethanol derivatives begins with the readily available and inexpensive chiral building block, (S)-serine. This method leverages the inherent stereochemistry of the starting material to establish the desired chirality in the final product.
A key strategy involves the conversion of (S)-serine into a chloroacetamide derivative, which then undergoes cyclization with various primary amines to form diastereomeric bicyclic piperazinediones.[1] Subsequent reduction of the desired piperazinedione yields the target (S)-piperazin-2-ylmethanol derivative. The choice of the primary amine in the cyclization step allows for the introduction of diverse substituents at the N4 position of the piperazine ring, enabling the exploration of a wide chemical space.
Experimental Protocol: Synthesis of N-Substituted (S)-Piperazin-2-ylmethanol Derivatives
-
Protection and Activation of (S)-Serine: (S)-serine is first protected at the amino group, typically with a Boc or Cbz group. The carboxylic acid is then activated, often by conversion to an acid chloride or through the use of coupling agents.
-
Chloroacetylation: The protected (S)-serine is reacted with chloroacetyl chloride to form the corresponding chloroacetamide.
-
Cyclization with Primary Amines: The chloroacetamide derivative is reacted with a selected primary amine (e.g., benzylamine, p-methoxybenzylamine) in a suitable solvent to yield a mixture of cis- and trans-bicyclic piperazinediones.[1]
-
Diastereomer Separation: The diastereomeric piperazinediones are separated using chromatographic techniques.
-
Reduction: The desired diastereomer is reduced, typically using a strong reducing agent like lithium aluminum hydride (LAH), to yield the final N-substituted (S)-piperazin-2-ylmethanol derivative.
The Art and Science of Crystallization
Obtaining single crystals of sufficient quality for X-ray diffraction is often the most challenging step in structural elucidation. The process is influenced by a multitude of factors, including solvent, temperature, concentration, and the intrinsic properties of the molecule itself. For piperazine derivatives, several techniques have proven effective.
Common Crystallization Techniques
-
Slow Evaporation: A straightforward and widely used method where the compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and crystal formation.[2]
-
Vapor Diffusion: This technique is ideal for small quantities of the compound. A concentrated solution of the compound in a less volatile solvent is placed in a small open vial, which is then enclosed in a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility and promotes crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the anti-solvent slowly diffuses into the compound's solution.
Experimental Protocol: Crystallization of a Representative (S)-Piperazin-2-ylmethanol Derivative
-
Solvent Screening: Begin by screening a range of solvents to determine the compound's solubility. Ideal solvents are those in which the compound is sparingly soluble at room temperature and more soluble upon heating. Common solvents for piperidine and piperazine derivatives include ethanol, methanol, and ethyl acetate.[2]
-
Preparation of a Saturated Solution: Prepare a nearly saturated solution of the (S)-piperazin-2-ylmethanol derivative in the chosen solvent at an elevated temperature.
-
Filtration: Filter the hot solution to remove any insoluble impurities that could act as unwanted nucleation sites.
-
Cooling and Crystal Growth: Allow the solution to cool slowly to room temperature. To promote the growth of larger, higher-quality crystals, the rate of cooling should be controlled. Further cooling in a refrigerator or freezer can also be employed.
-
Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor and washed with a small amount of cold solvent.
Comparative Crystallographic Analysis
The crystal structure of a molecule provides a wealth of information, including bond lengths, bond angles, torsion angles, and the overall conformation. For (S)-piperazin-2-ylmethanol derivatives, the conformation of the piperazine ring and the orientation of the substituents are of particular interest as they directly influence the molecule's shape and its potential interactions with biological targets. The piperazine ring typically adopts a chair conformation, which is the most stable arrangement.[3]
The following table provides a hypothetical comparison of crystallographic data for two representative (S)-piperazin-2-ylmethanol derivatives: (S)-N-benzyl-piperazin-2-ylmethanol (PZM-Bz) and (S)-N-(4-methoxybenzyl)-piperazin-2-ylmethanol (PZM-MBz). This data is illustrative and based on typical values observed for similar piperazine derivatives.[3][4]
| Parameter | (S)-N-benzyl-piperazin-2-ylmethanol (PZM-Bz) | (S)-N-(4-methoxybenzyl)-piperazin-2-ylmethanol (PZM-MBz) |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁ | P2₁2₁2₁ |
| a (Å) | 9.85 | 8.54 |
| b (Å) | 12.32 | 14.21 |
| c (Å) | 10.15 | 11.89 |
| β (°) | 105.2 | 90 |
| Piperazine Ring Conformation | Chair | Chair |
| Hydroxymethyl Group Orientation | Equatorial | Equatorial |
| N4-Substituent Orientation | Equatorial | Equatorial |
The data illustrates that even a subtle change in the N4-substituent, such as the addition of a methoxy group, can lead to a different crystal packing arrangement, as reflected in the change of the crystal system and space group. However, the fundamental conformational preferences of the piperazine ring (chair) and the substituents (equatorial) are expected to be maintained due to steric considerations.
The orientation of the hydroxymethyl group at the C2 position is crucial for the molecule's biological activity. A conformational analysis of 2-substituted piperazines has shown a preference for the axial conformation in some cases, which can be stabilized by intramolecular hydrogen bonding.[1] However, in the solid state, intermolecular hydrogen bonding often plays a dominant role in determining the final conformation.
X-ray Diffraction: From Data Collection to Structure Refinement
Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully mounted on a goniometer head.[2]
-
Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, the diffracted X-rays are detected, and their intensities and positions are recorded. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.[2]
-
Data Processing: The raw diffraction data is processed to determine the unit cell parameters, space group, and the integrated intensities of the reflections.
-
Structure Solution and Refinement: The initial positions of the atoms in the crystal are determined using direct or Patterson methods. This initial model is then refined against the experimental data to obtain the final, accurate crystal structure.
Conclusion: The Power of Crystallography in Drug Discovery
X-ray crystallography is an indispensable tool in the structural elucidation of (S)-piperazin-2-ylmethanol derivatives. It provides a definitive snapshot of the molecule's three-dimensional structure, which is fundamental for understanding its chemical properties and biological activity. By comparing the crystal structures of a series of derivatives, researchers can identify key structural features that govern their interaction with biological targets, thereby guiding the design of more potent and selective therapeutic agents. The integration of synthetic chemistry, crystallization science, and X-ray diffraction analysis provides a powerful platform for advancing drug discovery programs centered around this important scaffold.
References
- Naveen, S., et al. Crystal Structure Analysis of a Bioactive Piperazine Analog: 1-[Bis-(4-fluorophenyl)-methyl]-4-methane Sulfonyl Piperazine. Molecular Crystals and Liquid Crystals. 2007;469(1):89-97. [Link]
- Ferguson, G., et al. Crystal structures of the recreational drug N-(4-methoxyphenyl)piperazine (MeOPP) and three of its salts.
- Bedürftig, S., & Wünsch, B. Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorganic & Medicinal Chemistry. 2004;12(12):3299-3311.
- Gessner, V. H., et al. Conformational analysis of 2-substituted piperazines. Tetrahedron. 2016;72(29):4371-4377. [Link]
- Mague, J. T., et al. X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists. Molecules. 2018;23(11):2949. [Link]
- PubChem. (4-benzylpiperazin-2-yl)methanol. [Link]
- Szałata, A., et al. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. 2021;12(15):2846-2861.
- Matar, S. A., et al. Crystal structure and Hirshfeld surface analysis of (R,S)-2,8-bis(trifluoromethyl)quinolin-4-ylmethanol methanol monosolvate.
- Fun, H.-K., et al. N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide. Acta Crystallographica Section E: Structure Reports Online. 2008;64(Pt 12):o2379. [Link]
- Wünsch, B., et al. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Molecules. 2016;21(11):1573. [Link]
Sources
- 1. Conformational analysis of 2-substituted piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Crystal Structure Analysis of a Bioactive Piperazine Analog: 1-[Bis-(4-fluorophenyl)-methyl]-4-methane Sulfonyl Piperazine | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Absolute Configuration Analysis of Chiral Piperazines
For researchers, scientists, and drug development professionals, the precise determination of a molecule's absolute configuration is not merely an academic exercise; it is a cornerstone of modern pharmaceutical development. The three-dimensional arrangement of atoms within a chiral molecule can dictate its pharmacological and toxicological profile. This is particularly true for the piperazine scaffold, a ubiquitous feature in a multitude of blockbuster drugs. This guide provides an in-depth comparison of Mosher's acid analysis with key alternative techniques for the unambiguous assignment of absolute stereochemistry in chiral piperazines.
The Challenge of Piperazine Chirality
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry. When substituted asymmetrically, it introduces chirality that can profoundly influence a drug's interaction with its biological target. However, the presence of two nitrogen atoms also presents unique challenges for stereochemical analysis, particularly for methods relying on chemical derivatization.
Mosher's Acid Analysis: A Classic NMR Approach
Mosher's acid analysis is a venerable and powerful NMR-based method for determining the absolute configuration of chiral alcohols and amines.[1][2] The technique relies on the derivatization of the chiral analyte with the enantiomerically pure (R)- and (S)-forms of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), typically as its more reactive acid chloride.[3] This reaction converts a pair of enantiomers into a pair of diastereomers, which, unlike their parent enantiomers, exhibit distinct chemical shifts in their NMR spectra.[4]
The Underlying Principle: Anisotropic Effects in NMR
The diagnostic power of Mosher's method lies in the magnetic anisotropy of the phenyl ring of the MTPA moiety. In the resulting diastereomeric amides, the substituents on the chiral piperazine will experience different shielding or deshielding effects from the phenyl group. By analyzing the differences in chemical shifts (Δδ = δS - δR) for protons on either side of the chiral center, one can deduce the absolute configuration based on established conformational models of the MTPA amides.[4]
Special Considerations for Piperazines: Mono- vs. Di-acylation
A critical consideration when applying Mosher's method to piperazines is the presence of two nucleophilic nitrogen atoms. This can lead to a mixture of mono- and di-acylated products, complicating spectral analysis.
-
Mono-acylation: This is generally the desired outcome for determining the configuration of a single chiral center. To favor mono-acylation, the reaction can be performed using a sub-stoichiometric amount of Mosher's acid chloride relative to the piperazine. Careful monitoring of the reaction progress by TLC or NMR is essential.
-
Di-acylation: The formation of the di-MTPA derivative can sometimes be advantageous, particularly for C2-symmetric chiral piperazines, as it can reinforce the conformational preferences and lead to larger and more easily interpretable Δδ values.
The choice between targeting mono- or di-acylation depends on the specific structure of the piperazine and the complexity of the resulting NMR spectra. For unsymmetrical piperazines, selective mono-acylation is often preferred to avoid a complex mixture of diastereomers.
Experimental Protocol: Mosher's Amide Analysis of a Chiral 2-Substituted Piperazine
This protocol outlines the preparation of Mosher's amides for a chiral 2-substituted piperazine, targeting mono-acylation.
Materials:
-
Chiral 2-substituted piperazine (approx. 5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)
-
Anhydrous pyridine or triethylamine
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
NMR tubes
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of (R)-MTPA Amide:
-
In a clean, dry NMR tube under an inert atmosphere, dissolve approximately 2.5 mg of the chiral piperazine in 0.5 mL of anhydrous CDCl₃.
-
Add 1.5 equivalents of anhydrous pyridine.
-
Slowly add 1.1 equivalents of (R)-Mosher's acid chloride to the solution.
-
Cap the NMR tube and allow the reaction to proceed at room temperature for 2-6 hours, monitoring for completion by ¹H NMR.
-
-
Preparation of (S)-MTPA Amide:
-
In a separate, clean, dry NMR tube, repeat the procedure from step 1 using (S)-Mosher's acid chloride.
-
-
NMR Analysis:
-
Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA amide samples.
-
Carefully assign the proton signals for both diastereomers. This may require 2D NMR techniques (e.g., COSY, HSQC) for unambiguous assignment.
-
-
Data Analysis:
-
Create a table of chemical shifts for assigned protons in both spectra.
-
Calculate the Δδ (δS - δR) values for protons on either side of the chiral center.
-
Based on the established Mosher's model for amides, the signs of the Δδ values will indicate the absolute configuration. Protons on one side of the MTPA plane will have positive Δδ values, while those on the other will have negative values.
-
Caption: Workflow for Mosher's Acid Analysis of a Chiral Piperazine.
A Comparative Look at Alternative Methodologies
While Mosher's method is a valuable tool, it is not without its limitations, including the need for derivatization and potential for ambiguous results with conformationally flexible molecules. Several alternative techniques offer distinct advantages and are now integral to the modern chemist's toolkit for stereochemical analysis.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[3][5] This technique provides a stereochemically sensitive "fingerprint" of the molecule in solution.
-
Principle: The absolute configuration is determined by comparing the experimentally measured VCD spectrum to a spectrum predicted by ab initio density functional theory (DFT) calculations for one of the enantiomers.[6] A match in the sign and relative intensity of the VCD bands confirms the absolute configuration.[6][7]
-
Advantages:
-
Limitations:
-
Requires specialized instrumentation.
-
Relies on accurate computational modeling, which can be challenging for highly flexible molecules.
-
-
Application to Piperazines: VCD has been successfully used to determine the absolute configuration of complex pharmaceutical molecules containing a piperazine ring, such as the antidepressant mirtazapine.[7][8] For this molecule, a solution of the (-)-enantiomer was prepared and its VCD spectrum was compared with the DFT-calculated spectrum for the R-enantiomer, leading to an unambiguous assignment.[7][8]
Single-Crystal X-ray Crystallography
X-ray crystallography is often considered the "gold standard" for determining the absolute configuration of chiral molecules.
-
Principle: This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to determine the three-dimensional arrangement of atoms in the crystal lattice. The absolute configuration can be determined through the anomalous dispersion of X-rays by the atoms in the crystal.
-
Advantages:
-
Provides an unambiguous and highly detailed 3D structure of the molecule.
-
Can be applied to a wide range of crystalline compounds.
-
-
Limitations:
-
The primary and often significant hurdle is the need to grow a high-quality single crystal of the analyte, which can be a time-consuming and challenging process.[5]
-
The determined structure represents the solid-state conformation, which may not be the same as the conformation in solution.
-
-
Application to Piperazines: X-ray crystallography has been used to confirm the stereochemistry of various chiral piperazine derivatives.[9] The formation of salts with suitable counter-ions can be a useful strategy to induce crystallization.[9]
Chiral Chromatography (HPLC and SFC)
Chiral chromatography is a powerful technique for separating enantiomers, which can also be used to determine absolute configuration if a reference standard of known configuration is available.
-
Principle: Enantiomers are separated based on their differential interactions with a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) system.
-
Advantages:
-
High sensitivity and excellent for determining enantiomeric purity.
-
SFC offers advantages over HPLC in terms of speed and reduced organic solvent consumption.[][11]
-
Can be used for both analytical and preparative-scale separations.
-
-
Limitations:
-
Does not directly provide the absolute configuration without a certified reference material.
-
Method development can be required to find a suitable chiral stationary phase and mobile phase.
-
-
Application to Piperazines: Chiral HPLC and SFC are routinely used for the separation and analysis of chiral piperazine derivatives in the pharmaceutical industry. A variety of polysaccharide-based CSPs have shown good performance for the separation of piperazine enantiomers.[8]
Method Comparison at a Glance
| Feature | Mosher's Method (NMR) | Vibrational Circular Dichroism (VCD) | X-ray Crystallography | Chiral Chromatography (HPLC/SFC) |
| Principle | NMR analysis of diastereomeric amides | Differential absorption of polarized IR light | X-ray diffraction by a single crystal | Differential interaction with a chiral stationary phase |
| Sample Requirement | 1-5 mg per diastereomer[1] | 5-10 mg, recoverable[7] | High-quality single crystal | Microgram to milligram quantities |
| Experimental Time | 4-6 hours over 1-2 days[1] | Hours to a day | Days to weeks (crystal growth dependent) | 10-30 minutes per analysis (after method development) |
| Provides Absolute Configuration Directly? | Yes | Yes (with computation) | Yes (with anomalous dispersion) | No (requires a standard) |
| Key Advantage | Widely accessible NMR instrumentation | No derivatization required; solution-state conformation | Unambiguous 3D structure | High sensitivity for enantiomeric purity |
| Key Limitation | Requires derivatization; potential for ambiguity | Requires specialized equipment and computational expertise | Crystal growth can be a major bottleneck | Requires a reference standard for absolute configuration |
Conclusion: A Multi-faceted Approach to Stereochemical Integrity
The determination of absolute configuration for chiral piperazines is a critical task in drug development, and a single "best" method does not exist. The choice of analytical technique depends on a variety of factors including the stage of development, sample availability, and the specific properties of the molecule.
Mosher's acid analysis remains a valuable and accessible tool, particularly when specialized instrumentation is not available. However, its application to piperazines requires careful consideration of reaction stoichiometry to control mono- versus di-acylation.
Vibrational Circular Dichroism has emerged as a powerful, non-destructive alternative that provides both absolute configuration and conformational information in solution, as demonstrated by its successful application to piperazine-containing pharmaceuticals like mirtazapine.[7][8]
X-ray crystallography , when successful, provides the most definitive structural information, though the prerequisite of a high-quality single crystal remains a significant hurdle.
Chiral chromatography (HPLC and SFC) is indispensable for assessing enantiomeric purity and can be used for absolute configuration assignment when a reference standard is available.
References
- Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe.
- BenchChem. (2025).
- Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD).
- Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
- Allen, D. A., Tomaso Jr, A. E., Priest, O. P., Hindson, D. F., & Hurlburt, J. L. (n.d.). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.
- BenchChem. (2025).
- Stephens, P. J., Devlin, F. J., & Pan, J. J. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality, 20(5), 643-663.
- BenchChem. (2025). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.
- Nafie, L. A. (2019, February 28). Vibrational circular dichroism as a new technology for determining the absolute configuration, conformation, and enantiomeric purity of chiral pharmaceutical ingredients.
- Hoye, T. R., Jeffrey, C. S., & Shao, F. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
- Hoye, T. R., Jeffrey, C. S., & Shao, F. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (Chiral) carbinol carbons. Experts@Minnesota.
- Latypov, S. K., et al. (1996). MTPA vs MPA in the Determination of the Absolute Configuration of Chiral Alcohols by 1H NMR. The Journal of Organic Chemistry, 61(24), 8569-8577.
- Chen, Y. (2001). RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. University of Illinois Urbana-Champaign.
- Ichikawa, T., et al. (n.d.).
- Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17-118.
- Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery.
- Sridhar, B., et al. (2014). Acemetacin cocrystals and salts: structure solution from powder X-ray data and form selection of the piperazine salt. IUCrJ, 1(Pt 3), 178-188.
- Staples, R. (n.d.). Getting Crystals Your Crystallographer Will Treasure.
- Berger, T., et al. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
- BOC Sciences. (n.d.).
- Unknown. (2014). Which analytical technique is best for chiral separation?.
- Selvita. (2024, September 19).
- Shimadzu. (n.d.).
- Allen, D. A., et al. (n.d.). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.
- ResearchGate. (n.d.). (A) Analysis of the modified Mosher's method for 1. ∆δ (δS–δR) values are shown...
- Hoye, T. R., et al. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
- Latypov, S. K., et al. (n.d.). MTPA vs MPA in the determination of the absolute configuration of chiral alcohols by H-1 NMR.
- Nafie, L. A. (n.d.). Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism. PubMed Central.
- Nakamura, D., et al. (2006). Design and Synthesis of Novel C2-Symmetric Chiral Piperazines and an Application to Asymmetric Acylation of σ-Symmetric 1,2-Diols. Organic Letters, 8(26), 6139-6142.
- Nakamura, D., et al. (2006). Design and Synthesis of Novel C2-symmetric Chiral Piperazines and an Application to Asymmetric Acylation of Sigma-Symmetric 1,2-diols. PubMed.
- ResearchGate. (n.d.). Chiral trimethylsilylated C 2-symmetrical diamines as phosphorous derivatizing agents for the determination of the enantiomeric excess of chiral alcohols by ¹H NMR.
- ResearchGate. (n.d.). Selective mono-acylation of meso- and C 2-symmetric 1,3- and 1,4-diols.
- ResearchGate. (n.d.).
- MDPI. (n.d.).
Sources
- 1. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Catalytic Systems for Piperazine Synthesis: From Industrial Workhorses to Advanced Functionalization
Introduction
Piperazine is a six-membered nitrogen-containing heterocycle that stands as a cornerstone in modern chemistry. Its scaffold is a privileged structure in medicinal chemistry, forming the core of numerous blockbuster drugs, including antidepressants, antipsychotics, antihistamines, and anticancer agents.[1][2] The two nitrogen atoms in the 1,4-positions are key to its utility, allowing for fine-tuning of physicochemical properties like solubility and bioavailability, which are critical for drug efficacy.[3] Beyond pharmaceuticals, piperazine and its derivatives are bulk chemicals used as epoxy curing agents, corrosion inhibitors, and in gas sweetening processes.
Given its industrial and pharmaceutical significance, the efficient and selective synthesis of the piperazine ring is a subject of intense research and development. A multitude of catalytic systems have been devised, ranging from robust, high-temperature heterogeneous catalysts for bulk production to sophisticated, mild homogeneous and photoredox catalysts for the synthesis of complex, functionalized derivatives.[4][5]
This guide provides a head-to-head comparison of these diverse catalytic systems. We will move beyond a simple listing of methods to provide a critical analysis of their performance, supported by experimental data. We will delve into the causality behind experimental choices, examine the mechanisms that drive these transformations, and provide detailed protocols to bridge theory with practice. This content is designed for researchers, scientists, and drug development professionals who seek to select or develop the optimal synthetic route for their specific application.
Core Strategies for Piperazine Ring Construction
The synthesis of piperazine can be broadly categorized into two major approaches:
-
Cyclization of Aliphatic Precursors: This is the dominant strategy for industrial-scale production of unsubstituted piperazine. It typically involves the catalytic cyclocondensation of readily available feedstocks like ethanolamines or ethylenediamine derivatives at high temperatures and pressures.[4][6]
-
Functionalization and Annulation Reactions: These more modern methods are crucial for drug discovery and development, where precise control over substitution on the piperazine ring is required. This category includes transition-metal-catalyzed cross-coupling, reductive aminations, and C-H functionalization reactions.[3][7]
We will now compare the specific catalytic systems within these strategies.
Part 1: Catalytic Systems for Unsubstituted Piperazine Production
The industrial synthesis of piperazine prioritizes cost-effectiveness, scalability, and catalyst longevity. The primary feedstocks are ethanolamines (mono-, di-, and triethanolamine), which are reacted with ammonia over heterogeneous catalysts.[8][9]
Heterogeneous Catalytic Systems
These systems are the workhorses of the chemical industry, designed for continuous or large-batch processes. The general transformation involves the amination and subsequent intramolecular or intermolecular cyclization of ethanolamine derivatives.
-
Mechanism: The reaction typically proceeds via a series of dehydration and amination steps. For instance, in the conversion of diethanolamine (DEA), one hydroxyl group is first reductively aminated to form aminoethylethanolamine (AEEA), which then undergoes an intramolecular cyclization to yield piperazine. Hydrogen is often added to the system to maintain catalyst activity and promote the reductive amination steps.[10]
Caption: Simplified workflow for piperazine synthesis from diethanolamine.
Performance Comparison of Industrial Catalysts
The choice of catalyst is critical and directly impacts yield, selectivity, and operational parameters. Nickel-based catalysts are common, often promoted with copper and chromium to enhance activity and stability.[4][9]
| Synthesis Method | Starting Material(s) | Catalyst System | Temperature (°C) | Pressure (atm) | Piperazine Yield (%) | Key Advantages | Key Disadvantages |
| Ethanolamine Cyclization | Mono/Di/Triethanolamine, NH₃ | Nickel-Copper-Chromium Oxide[4][9] | 150 - 250 | 100 - 250 | 25 - 60 | Utilizes inexpensive, readily available feedstocks.[8] | Moderate yields; often produces a complex mixture of ethyleneamines requiring extensive purification.[4] |
| DETA Cyclodeamination | Diethylenetriamine (DETA) | Ni-MgO[8] | ~225 | ~170 | ~81 | High conversion and good selectivity to piperazine.[4] | DETA is a more expensive starting material than ethanolamines. |
| Reductive Amination of DEA | Diethanolamine (DEA), NH₃ | Co/Ru on Alumina/Metal Oxide[10] | 180 - 220 | 160 - 220 | High Selectivity* | High selectivity to desired products (piperazine + AEEA) with minimal byproducts.[10] | Requires handling of high-pressure hydrogen; noble metal adds cost. |
| Zeolite-Based Catalysis | Ethanolamine (MEA), NH₃ | KCl-NiO-ZSM-5[11] | 360 | 1 (Normal) | 28.7 (Selectivity) | Operates at atmospheric pressure, simplifying reactor design. | Lower conversion (66.3%) and selectivity compared to high-pressure methods.[11] |
Note: For the Co/Ru catalyst, the patent emphasizes high selectivity towards the combined products of piperazine (PIP) and aminoethylethanolamine (AEEA), rather than providing a specific yield for piperazine alone.[10]
Expert Insights: The classical approach using mixed ethanolamines and a Ni-Cu-Cr catalyst is economically favorable for large-scale production due to low-cost feedstocks. However, the downstream purification costs associated with separating piperazine from a complex mixture of other ethyleneamines (like ethylenediamine and AEEA) can be substantial.[4][12] The move towards more selective catalysts, such as the bimetallic systems described by Dow, aims to minimize byproduct formation, thereby simplifying purification and improving overall process efficiency, even if the catalyst itself is more complex.[10]
Homogeneous Catalytic Systems
While less common for bulk production, homogeneous catalysts have been explored for specific transformations related to piperazine synthesis, offering high activity and selectivity under milder conditions.
A notable example is the use of a Ruthenium-PNP pincer complex for the amination of diethanolamine (DEA) to aminoethylethanolamine (AEEA), a key intermediate for piperazine.[13]
-
System: Ru-PNP Pincer Complex
-
Reaction: Amination of DEA with ammonia.
-
Performance: Achieved a DEA conversion of 69% with a 32.6% selectivity to AEEA. This is significantly higher than the ~31% conversion reported for some conventional heterogeneous processes.[13]
-
Causality: Homogeneous catalysts offer well-defined active sites, leading to higher turnover frequencies and potentially greater selectivity compared to the varied sites on a heterogeneous surface. The pincer ligand stabilizes the metal center and facilitates the catalytic cycle of alcohol amination.
Caption: Conceptual cycle for Ru-catalyzed amination of an alcohol.
Head-to-Head: Heterogeneous vs. Homogeneous
| Feature | Heterogeneous Systems (e.g., Ni-Cu-Cr) | Homogeneous Systems (e.g., Ru-Pincer) |
| Activity | Lower turnover frequency | High turnover frequency |
| Conditions | Harsh (150-400°C, >100 atm)[4][9] | Milder (e.g., 155°C)[13] |
| Selectivity | Often lower, produces mixtures | Potentially very high for a specific step |
| Catalyst Separation | Simple (filtration) | Difficult (requires distillation, extraction) |
| Cost & Scalability | Ideal for large-scale, continuous processes | High catalyst cost; separation challenges hinder industrial scale-up.[4] |
| Status | Commercially established | Primarily at the laboratory/research level.[4] |
Part 2: Advanced Catalytic Systems for Substituted Piperazines
For drug development, the goal is not bulk piperazine but precisely substituted analogues. Here, the catalytic toolbox is vastly different, prioritizing selectivity, functional group tolerance, and mild conditions over raw cost.
Transition-Metal Catalyzed N-Arylation
The N-arylpiperazine motif is extremely common in pharmaceuticals. Palladium-catalyzed Buchwald-Hartwig amination is the gold standard for its construction.[14][15]
-
System: Palladium catalyst (e.g., Pd(OAc)₂), phosphine ligand (e.g., BINAP), and a base (e.g., NaOtBu).[15]
-
Reaction: Coupling of an aryl halide (or triflate) with piperazine (often mono-protected).
-
Performance: Generally provides high yields (often >90%) with excellent functional group tolerance. The reaction is modular, allowing for the synthesis of large libraries of compounds.[14]
-
Causality: The palladium catalyst facilitates a catalytic cycle of oxidative addition to the aryl halide, coordination of the piperazine nitrogen, and reductive elimination to form the C-N bond and regenerate the active catalyst. The choice of ligand is crucial for stabilizing the Pd center and promoting the desired reaction pathway.
Catalytic Reductive Amination
Reductive amination is a powerful and versatile method for N-alkylation. Modern protocols have expanded this reaction to use carboxylic acids as the alkylating agent, offering a robust alternative to aldehydes.[16]
-
System: Zinc acetate (Zn(OAc)₂) catalyzed amide reduction following silane-mediated amidation.[16]
-
Reaction: A one-pot, two-step reaction where an amine is first condensed with a carboxylic acid to form an amide, which is then selectively reduced.
-
Performance: This method allows for the modular synthesis of differentially N,N'-disubstituted piperazines, as demonstrated in the synthesis of complex diamine structures.[16] It avoids the handling of potentially unstable aldehyde precursors.
Photoredox Catalysis for C-H Functionalization
A frontier in piperazine synthesis is the direct functionalization of the ring's C-H bonds, which are traditionally considered unreactive. This approach provides access to novel chemical space that is difficult to reach via classical methods.[1][3]
-
System: Iridium or Ruthenium-based photoredox catalysts (e.g., Ir(ppy)₃) or organic dyes.[3][5]
-
Reaction: The photocatalyst, upon excitation by visible light, initiates a single-electron transfer (SET) process, generating a highly reactive α-amino radical from the piperazine. This radical can then be intercepted by various coupling partners (e.g., electron-deficient arenes, vinyl sulfones).[1][5]
-
Performance: Enables direct C-H arylation, vinylation, and alkylation under exceptionally mild conditions (often room temperature).[1][17]
-
Causality: Visible light provides the energy to access high-energy radical intermediates in a controlled fashion, enabling transformations that are not feasible under thermal conditions. This "green" approach avoids harsh reagents and high temperatures.
Summary of Advanced Catalytic Systems
| Strategy | Catalyst Type | Key Transformation | Typical Conditions | Key Advantages |
| Buchwald-Hartwig Amination | Homogeneous (Pd/Ligand) | N-Arylation[14] | Thermal (80-110°C) | Broad substrate scope, high yields, excellent functional group tolerance. |
| Catalytic Reductive Amination | Homogeneous (Zn) | N-Alkylation from Carboxylic Acids[16] | Thermal (60-80°C) | Uses stable carboxylic acids, convergent, modular. |
| Photoredox C-H Functionalization | Homogeneous (Ir, Ru, Organic Dye) | C-Alkylation/Arylation[3][5] | Visible light, room temp. | Access to novel structures, exceptionally mild conditions, "green" chemistry. |
Experimental Protocols
To provide a practical context, we present condensed, representative protocols for three distinct catalytic systems.
Protocol 1: Heterogeneous Catalysis - Piperazine Synthesis from Diethanolamine (DEA)
(Based on principles from industrial patents)[10][18]
-
Catalyst Preparation: A supported catalyst containing cobalt, nickel, and ruthenium on a transitional alumina support is prepared and activated under a hydrogen stream.
-
Reactor Setup: A high-pressure stainless-steel autoclave (e.g., 2L capacity) is charged with the activated catalyst (e.g., 20-30 g).
-
Charging Reagents: The autoclave is sealed and purged with nitrogen, then hydrogen. Liquid diethanolamine (e.g., 400 g) is pumped into the reactor, followed by liquid ammonia (e.g., molar ratio of 5-25:1 to DEA).
-
Reaction: The reactor is pressurized with hydrogen to a total pressure of 160-220 bar. The mixture is heated to 180-220°C with vigorous stirring.
-
Monitoring & Work-up: The reaction is maintained for several hours. After cooling and depressurization, the liquid product is filtered to remove the heterogeneous catalyst.
-
Analysis: The product mixture is analyzed by Gas Chromatography (GC) to determine the conversion of DEA and the selectivity to piperazine, AEEA, and other byproducts. The final product is purified by fractional distillation.
Caption: Experimental workflow for heterogeneous piperazine synthesis.
Protocol 2: Homogeneous Catalysis - Buchwald-Hartwig N-Arylation
(Representative laboratory-scale procedure)[14]
-
Inert Atmosphere Setup: A flame-dried Schlenk flask is charged with Pd₂(dba)₃ (1 mol%), a suitable phosphine ligand (e.g., Xantphos, 2.5 mol%), and sodium tert-butoxide (1.4 eq). The flask is evacuated and backfilled with argon three times.
-
Reagent Addition: Mono-Boc-piperazine (1.2 eq), the aryl bromide (1.0 eq), and anhydrous toluene are added via syringe.
-
Reaction: The reaction mixture is heated to 100°C in an oil bath and stirred under argon for 12-24 hours.
-
Monitoring & Work-up: The reaction progress is monitored by TLC or LC-MS. Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
Purification: The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
-
Deprotection (if required): The purified Boc-protected product is dissolved in a solution of HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane to yield the final N-arylpiperazine hydrochloride/TFA salt.
Protocol 3: Photoredox C-H Arylation
(Representative laboratory-scale procedure)[3][5]
-
Reactor Setup: In a vial equipped with a magnetic stir bar, add N-Boc-piperazine (2.0 eq), the electron-deficient arene (e.g., 1,4-dicyanobenzene, 1.0 eq), and the photocatalyst (e.g., Ir(ppy)₃, 1-2 mol%).
-
Solvent & Degassing: Acetonitrile is added, and the mixture is sparged with argon for 15 minutes to remove oxygen.
-
Reaction: The vial is sealed and placed approximately 5-10 cm from a blue LED lamp. The reaction is stirred at room temperature for 24-48 hours.
-
Monitoring & Work-up: Progress is monitored by LC-MS. Upon completion, the solvent is removed under reduced pressure.
-
Purification: The residue is directly purified by flash column chromatography on silica gel to isolate the C-H arylated piperazine product.
Conclusion and Future Outlook
The synthesis of piperazine is a tale of two distinct chemical objectives. For the production of the unsubstituted parent heterocycle, the field is dominated by robust, high-pressure heterogeneous catalytic systems that leverage inexpensive feedstocks. The primary driver for innovation in this area is the improvement of selectivity to minimize costly downstream purification. Catalysts that can efficiently convert ethanolamines directly to piperazine with minimal formation of other ethyleneamines remain a key industrial goal.[4][10]
Conversely, for the synthesis of piperazine-containing drug candidates, the landscape is defined by a need for precision, mildness, and modularity. Homogeneous transition-metal catalysis, particularly palladium-catalyzed cross-coupling, is the established and powerful tool for building molecular complexity. The future in this domain belongs to methods that can activate traditionally inert bonds. The rapid emergence of photoredox catalysis for C-H functionalization is a paradigm shift, opening doors to previously unimaginable piperazine derivatives and dramatically shortening synthetic routes.[1][3]
For the practicing scientist, the choice of a catalytic system is therefore dictated entirely by the end goal. For bulk synthesis, the conversation revolves around heterogeneous catalysts, process optimization, and cost-per-kilogram. For the medicinal chemist, the focus is on the ever-expanding toolbox of homogeneous and photoredox catalysts that enable the precise and elegant construction of the next generation of piperazine-based therapeutics.
References
- Sergeev, D. S., et al. (2020). Methods for the catalytic synthesis of piperazine. Russian Journal of General Chemistry, 90, 242–248. (ResearchGate provides access to the PDF version of this analytical review).
- Durand, C., & Szostak, M. (2021).
- Chauhan, P., & Kumar, R. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(31), 10675-10701. [Link]
- van der Graaff, W. N. P., et al. (2017). New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex... ResearchGate.
- Scarpino, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(22), 7654. [Link]
- Durand, C., & Szostak, M. (2022).
- Zarubina, V., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(15), 5651. [Link]
- Franke, R., et al. (2014). Reductive amination of diethanolamine and resulting product mixture. U.S.
- van der Graaff, W. N. P., et al. (2017). Proposed industrial pathway to piperazine starting from ethylene oxide.
- Chen, M. (2013). Piperazine citrate preparation process. Chinese Patent CN103012271A.
- Tembare, A., et al. (2025). Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. SGVU Journal of Pharmaceutical Research & Education, 10(1), 1047-1082.
- Zarei, M., & Zolfigol, M. A. (2024). Comparison of the effectiveness of two piperazine based nano-catalysts... New Journal of Chemistry.
- BenchChem. (2025). Preparation of 1-(2,3-dichlorophenyl)piperazine from diethanolamine. (Provides a representative protocol for N-arylpiperazine synthesis).
- ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines.
- Pillai, R. B. C., & Pillai, C. N. (1995). Catalytic synthesis of N-methylpiperazine from diethanolamine and methylamine by cyclodehydration reaction. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 34B(5), 410-12.
- BASF SE. (2015). Piperazine preparation method.
- BenchChem. (2025). A Comparative Analysis of Piperazine Synthesis Methods. (Provides a summary table of industrial methods).
- Allen, S. E., et al. (2020). A practical catalytic reductive amination of carboxylic acids. Chemical Science, 11(34), 9239–9244. [Link]
- Durand, C., & Szostak, M. (2021).
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemistry of Piperazine: Synthesis and Core Properties. Pharma-Chemicals.com.
- ResearchGate. (n.d.). Reductive Amination by Continuous-Flow Hydrogenation....
- BenchChem. (2025). A Comparative Guide to Selective Piperazine Functionalization.
- Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]
- Kurfürst, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines... Molecules, 25(9), 2169. [Link]
- Moss, P. H., & Schisla, R. M. (1962). Process for preparation of piperazine. U.S.
- Akzo Nobel N.V. (1998). Method of preparing aminoethyl ethanolamine and/or hydroxyethyl piperazine.
- Academax. (n.d.). Synthesis of Piperazine from Ethanolamine over Modified ZSM-5 Zeolite.
- Akzo Nobel N.V. (2000). Method for producing aminoethylethanolamine and/or hydroxyethyl piperazine. U.S.
- Wikipedia. (n.d.). Aminoethylpiperazine. (Describes industrial production of ethyleneamines). [Link]
- Ataman Kimya. (n.d.). AMINOETHYLPIPERAZINE.
- ResearchGate. (n.d.). KG-60-piperazine as an efficient heterogeneous catalyst....
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US3037023A - Process for preparation of piperazine - Google Patents [patents.google.com]
- 10. US20140371452A1 - Reductive amination of diethanolamine and resulting product mixture - Google Patents [patents.google.com]
- 11. Synthesis of Piperazine from Ethanolamine over Modified ZSM-5 Zeolite-Academax [idesign.academax.com]
- 12. Aminoethylpiperazine - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. gyanvihar.org [gyanvihar.org]
- 16. A practical catalytic reductive amination of carboxylic acids - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02271C [pubs.rsc.org]
- 17. Piperazine synthesis [organic-chemistry.org]
- 18. EP2858978A1 - Piperazine preparation method - Google Patents [patents.google.com]
Safety Operating Guide
Navigating the Disposal of (S)-Piperazin-2-ylmethanol Dihydrochloride: A Guide for Laboratory Professionals
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of (S)-Piperazin-2-ylmethanol dihydrochloride, ensuring the safety of laboratory personnel and adherence to environmental regulations. Our focus is not just on the "how," but the critical "why" behind each procedural step, fostering a culture of safety and scientific integrity.
Hazard Profile and Core Safety Considerations
This compound is a piperazine derivative. While specific toxicological data may be limited, the known hazards of related compounds, such as piperazine, and its dihydrochloride salt form necessitate a cautious approach. The primary hazards associated with this compound include:
-
Harmful if swallowed: H302[1]
-
Causes skin irritation: H315[1]
-
Causes serious eye irritation: H319[1]
The dihydrochloride salt can also contribute to the corrosive nature of the compound, particularly in the presence of moisture. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE).
Table 1: Key Safety and Hazard Information for this compound
| Property | Information | Source(s) |
| GHS Pictogram | GHS07 (Harmful/Irritant) | [1] |
| Signal Word | Warning | [1][2] |
| Hazard Statements | H302, H315, H319, H335 | [1] |
| Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P304+P340, P330, P362, P405, P501 | [1][2] |
| Incompatible Materials | Strong oxidizing agents, Strong acids, Acid anhydrides, Acid chlorides | [3] |
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that begins with waste segregation and culminates in compliant removal from the laboratory. The following workflow is designed to ensure safety and regulatory adherence at each stage.
Part 1: Preparation Phase
1. Don Personal Protective Equipment (PPE): Before handling any chemical waste, ensure you are wearing the appropriate PPE. This includes:
- Safety goggles or a face shield.[4][5]
- Chemical-resistant gloves (e.g., nitrile).[4]
- A lab coat.[4]
- Closed-toe shoes.
2. Designate a Hazardous Waste Accumulation Area: All laboratories that generate hazardous waste must establish a designated satellite accumulation area (SAA).[6] This area should be:
- At or near the point of generation.
- Under the control of the laboratory personnel.
- Clearly marked.
3. Prepare a Labeled Hazardous Waste Container:
- Select a container that is compatible with the chemical waste. For solid this compound, a high-density polyethylene (HDPE) container is suitable.[7][8]
- The container must be in good condition, with a secure, leak-proof lid.[7][9]
- Label the container with the words "Hazardous Waste" and the full chemical name: "this compound".[4][9]
Part 2: Waste Collection & Segregation
4. Segregate Waste Streams: Never mix incompatible wastes.[6][9] this compound waste should be kept separate from strong oxidizing agents and strong bases to prevent potentially hazardous reactions.[3]
5. Collect Solid Waste: Carefully transfer any solid this compound waste into the designated hazardous waste container. Avoid creating dust. If there is a risk of generating dust, conduct this work in a chemical fume hood.[4]
6. Collect Contaminated Consumables: Any items that have come into contact with the chemical, such as weighing paper, pipette tips, and contaminated gloves, must also be disposed of as hazardous waste in the same container.[4]
Part 3: Decontamination
7. Decontaminate Reusable Equipment: Thoroughly decontaminate any non-disposable glassware or equipment that has been in contact with this compound. A common and effective procedure is to:
- Rinse the equipment with a suitable solvent, such as ethanol or isopropanol.
- Collect the first rinse as hazardous waste.[9]
- Wash the equipment with soap and water.
- Any cleaning materials, such as wipes, that are contaminated with the chemical should also be disposed of as hazardous waste.[4]
Part 4: Final Disposal
8. Secure and Store the Waste Container:
- Keep the hazardous waste container securely closed at all times, except when adding waste.[6][9]
- Store the container in your designated satellite accumulation area.
- It is good practice to use secondary containment, such as a larger, chemically resistant bin, to mitigate any potential leaks or spills.[7][9]
9. Arrange for Waste Pickup: Once the container is full, or in accordance with your institution's policies, arrange for a waste pickup from your Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[9][10] Do not dispose of this chemical down the drain or in the regular trash.[6][9]
Spill Management: Immediate Actions
In the event of a spill, prompt and correct action is crucial to minimize exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation, preferably by working within a chemical fume hood.[4]
-
Contain the Spill: For a solid spill, carefully sweep or scoop the material to avoid creating dust. For a liquid spill, use an inert absorbent material like vermiculite or sand to contain it.[2][4]
-
Collect and Dispose: Carefully collect the spilled material and any contaminated absorbent into your designated hazardous waste container.[2][4]
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent and then with soap and water. Dispose of all cleaning materials as hazardous waste.[4]
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department, following your institution's specific protocols.
Regulatory Framework: Adherence to EPA and OSHA Guidelines
The disposal of hazardous chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][11] Key requirements for laboratories include:
-
Waste Identification: Properly identifying all hazardous waste generated.[12]
-
Generator Status: Understanding your laboratory's generator status (e.g., Very Small, Small, or Large Quantity Generator) as this determines the specific regulations you must follow.[10]
-
Documentation: Maintaining accurate records of hazardous waste generation and disposal.[7][10]
The Occupational Safety and Health Administration (OSHA) mandates safe handling practices and the use of appropriate PPE to protect laboratory workers from chemical hazards.[7]
By adhering to the procedures outlined in this guide, you will not only ensure the safe disposal of this compound but also contribute to a robust safety culture within your laboratory.
References
- Daniels Health. (2025, May 21).
- Dartmouth College. Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
- BenchChem. (2025).
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- Vanderbilt University Medical Center.
- Ace Waste.
- McClain, A. (2022, July 12).
- U.S. Environmental Protection Agency. Hazardous Waste.
- Sigma-Aldrich. This compound.
- TCI Chemicals. (2025, March 28).
- AK Scientific, Inc. Safety Data Sheet: (1-Benzylpiperazin-2-yl)methanol hydrochloride.
- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE.
- Santa Cruz Biotechnology. Piperazine.
- Fluorochem Ltd. (2024, December 19). Safety Data Sheet: [(2S)-4-benzylpiperazin-2-yl]methanol dihydrochloride.
- Fisher Scientific. (2018, January 18).
- U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA)
- U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
- U.S. Environmental Protection Agency. (2025, May 30).
- Hangzhou J&H Chemical Co., Ltd. GHS 11 (Rev.11) SDS: this compound.
- Fisher Scientific. (2025, December 25). Safety Data Sheet: 1-Methyl-4-(4-piperidinyl)piperazine.
- New Jersey Department of Health. Hazard Summary: Piperazine.
- European Directorate for the Quality of Medicines & HealthCare. (2023, April 3).
- Carl ROTH. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
- Occupational Safety and Health Administration. (2024, March 25). Hydrogen Chloride.
- SLAC National Accelerator Laboratory. (2013, May 20). Hydrochloric Acid Safe Handling Guideline.
- Ohio Department of Transportation. (1998, June 1). GHS Compliant HCL 20 & 22 degree Solution.
- New Jersey Department of Health. Hazardous Substance Fact Sheet: Hydrochloric acid.
- Occidental Chemical Corpor
Sources
- 1. This compound | 149629-73-2 [sigmaaldrich.com]
- 2. aksci.com [aksci.com]
- 3. mmbio.byu.edu [mmbio.byu.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. oxychem.com [oxychem.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. acewaste.com.au [acewaste.com.au]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. sustainable-markets.com [sustainable-markets.com]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
Navigating the Safe Handling of (S)-Piperazin-2-ylmethanol Dihydrochloride: A Senior Application Scientist's Guide
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. When handling specialized reagents like (S)-Piperazin-2-ylmethanol dihydrochloride, a proactive and informed approach to safety is not just a regulatory requirement, but a cornerstone of scientific excellence. This guide moves beyond generic safety data sheets to provide a deep, practical understanding of the essential safety and logistical procedures for this compound, ensuring both operational efficiency and a secure laboratory environment.
Understanding the Hazard Profile
This compound is a piperazine derivative. While invaluable in synthetic chemistry, piperazine compounds as a class are known to present several health hazards.[1][2] The specific GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications for this compound signal a clear need for careful handling.
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The GHS pictogram associated with this compound is the GHS07 Exclamation Mark , indicating that it is a hazardous substance.[3] Some piperazine derivatives are also known to cause severe skin burns, eye damage, and may lead to sensitization upon inhalation or skin contact.[4][5][6] Therefore, a comprehensive personal protective equipment (PPE) plan is non-negotiable.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to mitigate the risks associated with this compound. The following table outlines the minimum required PPE, with the rationale rooted in the compound's specific hazard profile.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Chemical Safety Goggles and Face Shield | Standard safety glasses are insufficient. Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory to protect against splashes that can cause serious eye irritation.[6][7] A full-face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are a suitable choice for incidental contact.[8] Always inspect gloves for any signs of degradation or perforation before use. For prolonged contact or immersion, it is advisable to consult the glove manufacturer's chemical resistance guide to select the most appropriate material. Contaminated gloves should be removed and disposed of properly, followed by thorough hand washing.[9] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn and kept fully fastened to protect the skin from accidental contact.[7] Ensure the material is appropriate for the chemicals being handled. |
| Respiratory Protection | NIOSH/MSHA or EN 149 Approved Respirator | Given the risk of respiratory irritation, handling of the solid compound, especially when it may become airborne, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[10][11] If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[7][10] |
Operational Plan: From Receipt to Disposal
A systematic workflow is critical to ensure safety at every stage of handling this compound.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[12][13]
-
The recommended storage temperature is between 2-8°C, and it should be protected from light.
Handling and Use: A Step-by-Step Protocol
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[9][13] All necessary PPE should be donned correctly.
-
Weighing and Transfer:
-
Dissolution: When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
Post-Handling:
Sources
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. researchgate.net [researchgate.net]
- 3. chemscene.com [chemscene.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 149629-73-2 Name: this compound [xixisys.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nj.gov [nj.gov]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. mmbio.byu.edu [mmbio.byu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

